molecular formula C11H12O B1352655 2-Acetylindane CAS No. 33982-85-3

2-Acetylindane

Cat. No.: B1352655
CAS No.: 33982-85-3
M. Wt: 160.21 g/mol
InChI Key: TYYCRMLBQARGGU-UHFFFAOYSA-N
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Description

2-Acetylindane is a useful research compound. Its molecular formula is C11H12O and its molecular weight is 160.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-8(12)11-6-9-4-2-3-5-10(9)7-11/h2-5,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYCRMLBQARGGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455708
Record name 2-Acetylindane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33982-85-3
Record name 2-Acetylindane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Acetylindane and Related Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of acetyl-substituted indanes, with a primary focus on the distinctions and synthetic challenges associated with the 2-acetylindane isomer. While this compound itself is not extensively documented in peer-reviewed literature, this guide offers a detailed exploration of its predicted properties and plausible synthetic routes, grounded in established chemical principles. In contrast, the isomeric 5-acetylindane is well-characterized, and a thorough examination of its synthesis and properties is presented to provide a comparative framework. This document is intended for researchers, scientists, and drug development professionals interested in the indane scaffold and its derivatives.

Introduction to the Indane Scaffold

The indane framework, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, is a privileged structure in medicinal chemistry.[1] Its rigid, three-dimensional nature provides a valuable scaffold for the design of a wide range of therapeutic agents.[1] Acetyl-substituted indanes, in particular, serve as key intermediates in the synthesis of more complex molecules, leveraging the reactivity of the acetyl group for further functionalization. This guide will delve into the chemical intricacies of this compound, while also drawing comparisons to its more thoroughly researched isomers.

Chemical Structure and Identification

This compound, systematically named 1-(2,3-dihydro-1H-inden-2-yl)ethanone, possesses the chemical formula C₁₁H₁₂O.[2] Its structure is characterized by an acetyl group attached to the second carbon of the indane's cyclopentane ring.

Key Identifiers:

  • IUPAC Name: 1-(2,3-dihydro-1H-inden-2-yl)ethanone[2]

  • Molecular Formula: C₁₁H₁₂O[2]

  • CAS Number: 33982-85-3[2]

  • Molecular Weight: 160.21 g/mol [2]

Below is a 2D representation of the this compound structure.

Caption: 2D Structure of this compound

Physicochemical Properties

PropertyPredicted ValueSource
Molecular Weight 160.21 g/mol PubChem[2]
XLogP3 1.9PubChem[2]
Topological Polar Surface Area 17.1 ŲPubChem[2]
Refractive Index 1.5600-1.5640ChemBK[3]
Density 1.067±0.06 g/cm³ (Predicted)ChemBK[3]

For comparison, the experimentally determined properties of the constitutional isomer, 5-acetylindane , are provided below:

PropertyExperimental ValueSource
Melting Point 85-87 °CPrepChem.com[4]
Boiling Point 80-85 °C at 1 mmHgPrepChem.com[4]

The significant difference in the physical state at room temperature between the predicted liquid state of this compound and the solid state of 5-acetylindane highlights the impact of substituent placement on intermolecular forces.

Synthesis of Acetyl-Substituted Indanes

The synthesis of acetyl-substituted indanes is typically achieved through Friedel-Crafts acylation of indane. However, the regioselectivity of this reaction is highly dependent on the reaction conditions and the directing effects of the alkyl portion of the indane molecule.

Synthesis of 5-Acetylindane: An Established Protocol

The synthesis of 5-acetylindane is well-documented and proceeds via the Friedel-Crafts acylation of indane with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride.[4] The acetyl group preferentially adds to the 5-position of the indane ring due to the electronic and steric influences of the fused ring system.

Experimental Protocol: Synthesis of 5-Acetylindane [4]

  • To a stirred mixture of indane (24 g) and dry benzene (100 ml) at 5-8 °C, add anhydrous aluminum trichloride (25 g) dropwise.

  • Add acetyl chloride (11.8 g) to the mixture while maintaining the temperature at 5-8 °C.

  • Continue stirring at this temperature for 6 hours, or until the evolution of hydrogen chloride gas ceases.

  • Quench the reaction by pouring the mixture onto a mixture of ice (200 g) and 6N hydrochloric acid (100 ml).

  • Separate the organic phase and extract the aqueous phase with benzene.

  • Combine the organic layers, wash with a neutral solution, and dry over magnesium sulfate.

  • Remove the solvent under vacuum.

  • Purify the residue by high-vacuum distillation, collecting the fraction at 80-85 °C (1 mmHg) to yield 5-acetylindane.

synthesis_5_acetylindane Indane Indane ReactionMixture Reaction Mixture Indane->ReactionMixture AcetylChloride Acetyl Chloride AcetylChloride->ReactionMixture AlCl3 AlCl₃ (catalyst) Benzene, 5-8 °C AlCl3->ReactionMixture Workup Aqueous Workup (HCl, Ice) ReactionMixture->Workup Purification Vacuum Distillation Workup->Purification Product 5-Acetylindane Purification->Product

Caption: Workflow for the synthesis of 5-acetylindane.

Proposed Synthetic Routes to this compound

The synthesis of this compound is more challenging due to the difficulty of directly functionalizing the 2-position of the indane ring. Direct Friedel-Crafts acylation is unlikely to yield the 2-substituted product in significant amounts. Therefore, alternative strategies starting from pre-functionalized indane derivatives are more plausible.

Proposed Route 1: From Indan-2-carboxylic Acid

A viable approach involves the conversion of indan-2-carboxylic acid to this compound. This can be achieved through a two-step process:

  • Formation of the Acid Chloride: Indan-2-carboxylic acid can be converted to its corresponding acid chloride, indane-2-carbonyl chloride, using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • Acylation: The resulting acid chloride can then be reacted with a suitable organometallic reagent, such as a Gilman reagent (lithium dimethylcuprate, (CH₃)₂CuLi), to introduce the acetyl group. Alternatively, reaction with a Grignard reagent like methylmagnesium bromide could be explored, though this may be more prone to side reactions.

proposed_synthesis_2_acetylindane Start Indan-2-carboxylic Acid Step1 Thionyl Chloride (SOCl₂) Start->Step1 Intermediate Indane-2-carbonyl Chloride Step1->Intermediate Step2 Lithium Dimethylcuprate ((CH₃)₂CuLi) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed synthesis of this compound from indan-2-carboxylic acid.

Proposed Route 2: From 2-Indanone

Another potential synthetic pathway starts with 2-indanone. This would likely involve a multi-step sequence, for example, a Wittig-type reaction to introduce a double bond at the 2-position, followed by hydration or another suitable transformation to generate the acetyl group. However, this route may be less direct and potentially lower yielding than the acid chloride route.

Spectroscopic Analysis

As with its physicochemical properties, experimental spectroscopic data for this compound is not widely available. The following are predicted spectral characteristics based on the known structure and data from similar compounds.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons.

  • Aromatic Protons: A multiplet in the range of δ 7.1-7.3 ppm, corresponding to the four protons on the benzene ring.

  • Aliphatic Protons:

    • A multiplet for the proton at the C2 position.

    • Two sets of multiplets for the diastereotopic protons at the C1 and C3 positions.

  • Acetyl Protons: A sharp singlet at approximately δ 2.1-2.2 ppm, corresponding to the three protons of the methyl group.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum should display signals corresponding to all 11 carbon atoms in unique chemical environments.

  • Carbonyl Carbon: A signal in the downfield region, typically around δ 205-215 ppm.

  • Aromatic Carbons: Signals in the range of δ 120-145 ppm.

  • Aliphatic Carbons: Signals for the C1, C2, and C3 carbons of the cyclopentane ring.

  • Acetyl Carbon: A signal for the methyl carbon of the acetyl group, expected around δ 25-30 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl stretch.

  • C=O Stretch: A strong, sharp peak in the region of 1705-1725 cm⁻¹.

  • C-H Stretch (Aromatic): Peaks typically observed just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks typically observed just below 3000 cm⁻¹.

Mass Spectrometry (Predicted)

In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 160. Key fragmentation patterns would likely involve the loss of the acetyl group (M-43) and other characteristic fragmentations of the indane core.

Chemical Reactivity and Potential Applications

The reactivity of this compound is largely dictated by the acetyl group. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. The α-protons on the methyl group are weakly acidic and can be removed by a strong base to form an enolate, which can then participate in a variety of carbon-carbon bond-forming reactions.

While specific applications for this compound are not well-documented, its structure suggests potential as an intermediate in the synthesis of:

  • Pharmaceuticals: The indane scaffold is present in numerous bioactive molecules.[1] this compound could serve as a starting material for the synthesis of novel drug candidates.

  • Fine Chemicals: As a functionalized indane derivative, it could be used in the synthesis of fragrances, agrochemicals, and other specialty chemicals.

Safety and Handling

Conclusion

This compound represents an intriguing but underexplored member of the acetyl-substituted indane family. While its constitutional isomer, 5-acetylindane, is readily synthesized and well-characterized, the 2-substituted isomer presents synthetic challenges that have likely contributed to the scarcity of data in the scientific literature. The proposed synthetic routes outlined in this guide offer plausible pathways for its preparation, which would enable a full experimental characterization of its chemical and physical properties. Further research into this and other less-explored indane derivatives could unveil new opportunities in medicinal chemistry and materials science.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PrepChem.com. Synthesis of 5-acetylindane. [Link]

  • ChemBK. 1-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-ETHANONE. [Link]

  • ResearchGate. Medicinal Chemistry of Indane and Its Analogues: A Mini Review. [Link]

Sources

2-Acetylindane CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 2-Acetylindane (CAS No: 33982-85-3).

Abstract

This compound, with the CAS registry number 33982-85-3 and molecular formula C₁₁H₁₂O, is a ketone derivative of indane.[1] The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[2][3] This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis methodologies, physicochemical properties, and known applications, with a particular focus on its relevance to drug discovery and development. This document is intended to serve as a valuable resource for researchers and professionals engaged in synthetic organic chemistry and pharmaceutical sciences.

Chemical Identity and Physicochemical Properties

This compound, systematically named 1-(2,3-dihydro-1H-inden-2-yl)ethanone, is a bicyclic ketone with a molecular weight of 160.21 g/mol .[1] Its structure consists of a benzene ring fused to a five-membered ring, with an acetyl group attached to the second position of the cyclopentane ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 33982-85-3
Molecular Formula C₁₁H₁₂O
Molecular Weight 160.21 g/mol
IUPAC Name 1-(2,3-dihydro-1H-inden-2-yl)ethanone
Canonical SMILES CC(=O)C1CC2=CC=CC=C2C1
InChI Key TYYCRMLBQARGGU-UHFFFAOYSA-N

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound can be approached through several synthetic routes, primarily involving the functionalization of an indane or indanone precursor. A logical and efficient pathway commences from indan-2-carboxylic acid. This approach offers good control over the regiochemistry of the acetyl group.

Proposed Synthetic Pathway from Indan-2-carboxylic Acid

A robust method for the synthesis of this compound involves the conversion of indan-2-carboxylic acid to its corresponding acid chloride, followed by a reaction with a suitable organometallic reagent.

Synthesis of this compound Indan2COOH Indan-2-carboxylic Acid Indan2COCl Indan-2-carbonyl Chloride Indan2COOH->Indan2COCl Acyl Chloride Formation SOCl2 SOCl₂ or (COCl)₂ Acetylindane This compound Indan2COCl->Acetylindane Ketone Formation MeMgBr CH₃MgBr or (CH₃)₂Cd

Caption: Proposed synthetic pathway for this compound.

Step 1: Formation of Indan-2-carbonyl Chloride

The initial step involves the conversion of indan-2-carboxylic acid to its more reactive acid chloride derivative. This is a standard transformation in organic synthesis, typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The choice of reagent can influence the reaction conditions and work-up procedure. Thionyl chloride is often preferred for its cost-effectiveness, with the byproducts (SO₂ and HCl) being gaseous, which simplifies purification.

Step 2: Ketone Formation

The resulting indan-2-carbonyl chloride is a highly reactive electrophile. To introduce the acetyl group, it is reacted with a nucleophilic source of a methyl group. A common and effective method is the use of an organometallic reagent such as methylmagnesium bromide (a Grignard reagent) or dimethylcadmium. While Grignard reagents are highly reactive, they can sometimes lead to the formation of tertiary alcohol byproducts through a second addition to the newly formed ketone. The use of organocadmium reagents, which are less reactive, can often provide a cleaner conversion to the ketone.

Detailed Experimental Protocol (Hypothetical)

The following is a representative, detailed protocol for the synthesis of this compound based on the pathway described above. Note: This protocol is illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

  • Indan-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Methylmagnesium bromide (CH₃MgBr) in a suitable solvent (e.g., THF)

  • Anhydrous Diethyl ether or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

Part A: Synthesis of Indan-2-carbonyl Chloride

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve indan-2-carboxylic acid in anhydrous DCM.

  • Slowly add thionyl chloride (typically 1.5-2.0 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or by observing the cessation of gas evolution (HCl and SO₂).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure. The crude indan-2-carbonyl chloride is typically used in the next step without further purification.

Part B: Synthesis of this compound

  • In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place a solution of methylmagnesium bromide in anhydrous THF.

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve the crude indan-2-carbonyl chloride from Part A in anhydrous THF and add it to the dropping funnel.

  • Add the solution of indan-2-carbonyl chloride dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the aliphatic protons of the indane ring, and a singlet for the methyl protons of the acetyl group.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum would show the molecular ion peak (M⁺) at m/z = 160.

  • Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of the carbonyl group of the ketone, typically with a strong absorption band in the region of 1700-1725 cm⁻¹.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These chromatographic techniques are used to determine the purity of the synthesized compound.

Applications in Drug Discovery and Development

The indane and indanone moieties are recognized as important pharmacophores in medicinal chemistry. They are present in a variety of compounds with diverse biological activities, including anti-inflammatory, antiviral, and central nervous system (CNS) effects.[2][3] The rigid bicyclic structure of the indane core serves as a valuable scaffold for the spatial orientation of functional groups, enabling precise interactions with biological targets.

While specific biological activities for this compound itself are not extensively documented in publicly available literature, its structural features suggest potential as an intermediate in the synthesis of more complex pharmaceutical agents. The acetyl group can serve as a handle for further chemical modifications, such as:

  • Reduction to the corresponding secondary alcohol, which can be further functionalized.

  • Oxidation to a carboxylic acid derivative.

  • Condensation reactions at the α-carbon of the ketone.

  • Conversion to an oxime , which can be a precursor to amines or other functional groups.

Derivatives of indane have been explored for various therapeutic applications, including their use as cardiovascular drugs and in the treatment of neurodegenerative diseases.[4] For instance, certain indane derivatives have been investigated for their potential as antiarrhythmic agents.[4] The development of novel indane-based compounds continues to be an active area of research in the pharmaceutical industry.

Safety and Handling

Detailed safety information for this compound is not widely available. As with any chemical compound, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For specific handling and disposal guidelines, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical entity with a straightforward synthesis from readily available starting materials. Its indane core makes it an attractive building block for the synthesis of more complex molecules with potential biological activity. This technical guide provides a foundational understanding of its synthesis, properties, and potential applications, serving as a useful resource for chemists and pharmaceutical scientists. Further research into the biological profile of this compound and its derivatives may unveil novel therapeutic opportunities.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Google Patents. AU609052B2 - New derivatives of indane, the process for their preparation, the new intermediates obtained, their use as medicaments and the pharmaceutical compositions containing them.
  • Google Patents. IL46644A0 - New indane derivatives,their production and pharmaceutical compositions containing them.
  • Google Patents.
  • Google Patents. WO1997020802A1 - Indane dimer compounds and their pharmaceutical use.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0033713). [Link]

  • PubMed. Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. [Link]

  • PubMed. Recent developments in biological activities of indanones. [Link]

  • ResearchGate. Recent developments in biological activities of indanones | Request PDF. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Discovery of 2-Acetylindane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indane Scaffold and the Emergence of 2-Acetylindane

The indane framework, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, is a privileged scaffold in medicinal chemistry and materials science. Its rigid structure provides a defined orientation for pendant functional groups, making it a valuable building block for the design of molecules with specific biological activities or material properties. While substitution on the aromatic ring of indane has been extensively studied, functionalization of the aliphatic cyclopentane ring, particularly at the 2-position, offers unique steric and electronic properties. This compound, or 1-(2,3-dihydro-1H-inden-2-yl)ethanone, represents a key derivative with a reactive carbonyl group at this strategic position, opening avenues for a diverse range of chemical transformations and the synthesis of novel compounds.

This technical guide provides a comprehensive overview of the synthesis and discovery of this compound, with a focus on scientifically robust synthetic methodologies, mechanistic insights, and detailed characterization.

Retrosynthetic Analysis and Strategic Approaches to Synthesis

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The most logical approach involves the formation of the acetyl group at the C-2 position of a pre-existing indane skeleton. Direct Friedel-Crafts acylation of indane is not a viable strategy as it would preferentially occur on the electron-rich aromatic ring. Therefore, successful syntheses necessitate starting with an indane derivative already functionalized at the 2-position.

Two primary strategies emerge from this analysis:

  • Functionalization of 2-Indanone: Utilizing the commercially available 2-indanone as a starting material, the acetyl group can be introduced through various carbon-carbon bond-forming reactions at the α-position to the carbonyl group.

  • Modification of Indan-2-carboxylic Acid: Starting with indan-2-carboxylic acid, the carboxyl group can be converted into an acetyl group through a series of well-established organic transformations.

This guide will focus on the latter approach, which offers a high degree of control and generally proceeds with good yields.

Synthesis of this compound via Indan-2-carboxylic Acid

This synthetic route is a reliable and well-documented method for the preparation of this compound. It involves a two-step process starting from indan-2-carboxylic acid.

Experimental Workflow

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Acylation A Indan-2-carboxylic Acid C Indan-2-carbonyl Chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C D Indan-2-carbonyl Chloride F This compound D->F Anhydrous Solvent (e.g., Benzene, THF) E Organocadmium or Organocuprate Reagent (e.g., Dimethylcadmium or Lithium Dimethylcuprate) E->F

Caption: Overall workflow for the synthesis of this compound from Indan-2-carboxylic Acid.

Step 1: Synthesis of Indan-2-carbonyl Chloride

The initial step involves the conversion of indan-2-carboxylic acid to its more reactive acyl chloride derivative. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Reaction Mechanism:

The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of the hydroxyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride. A chloride ion is then eliminated, and subsequent collapse of the intermediate with the loss of sulfur dioxide and a proton generates the acid chloride.

G Indan-2-carboxylic Acid Indan-2-carboxylic Acid Intermediate Intermediate Indan-2-carboxylic Acid->Intermediate + SOCl₂ Indan-2-carbonyl Chloride Indan-2-carbonyl Chloride Intermediate->Indan-2-carbonyl Chloride - SO₂ - HCl

Caption: Simplified mechanism of acid chloride formation.

Detailed Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add indan-2-carboxylic acid (1.0 eq).

  • Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 eq).

  • Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude indan-2-carbonyl chloride is typically used in the next step without further purification.

Self-Validation: The formation of the acid chloride can be confirmed by the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp C=O stretch at a higher frequency (typically >1750 cm⁻¹) in the IR spectrum.

Step 2: Synthesis of this compound from Indan-2-carbonyl Chloride

The final step involves the reaction of the indan-2-carbonyl chloride with an organometallic reagent to form the ketone. While Grignard and organolithium reagents are potent nucleophiles, they are often too reactive and can lead to the formation of tertiary alcohol byproducts through a second addition to the newly formed ketone.[1][2] To avoid this, less reactive organometallic reagents such as organocadmium or organocuprate (Gilman) reagents are preferred.[3][4][5]

Reaction Mechanism with Organocadmium Reagents:

Organocadmium reagents are prepared in situ from a Grignard reagent and cadmium chloride. The reaction with the acid chloride proceeds via a nucleophilic acyl substitution. The less nucleophilic nature of the organocadmium reagent prevents the secondary reaction with the ketone product.[3]

G cluster_0 Reagent Preparation cluster_1 Acylation Grignard Reagent (2 eq) Grignard Reagent (2 eq) Dimethylcadmium (1 eq) Dimethylcadmium (1 eq) Grignard Reagent (2 eq)->Dimethylcadmium (1 eq) + CdCl₂ Indan-2-carbonyl Chloride Indan-2-carbonyl Chloride Tetrahedral Intermediate Tetrahedral Intermediate Indan-2-carbonyl Chloride->Tetrahedral Intermediate + Dimethylcadmium This compound This compound Tetrahedral Intermediate->this compound Collapse

Caption: Mechanism of acylation using an organocadmium reagent.

Detailed Protocol:

  • In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare the Grignard reagent by reacting magnesium turnings (2.2 eq) with methyl iodide or methyl bromide (2.2 eq) in anhydrous diethyl ether.

  • To the freshly prepared Grignard reagent, slowly add anhydrous cadmium chloride (1.0 eq) at 0 °C. Stir the mixture for about an hour to allow for the formation of dimethylcadmium.

  • In a separate flask, dissolve the crude indan-2-carbonyl chloride (1.0 eq) in anhydrous benzene or toluene.

  • Slowly add the solution of the acid chloride to the dimethylcadmium reagent at room temperature.

  • Reflux the reaction mixture for 1-2 hours.

  • After cooling, carefully quench the reaction by the slow addition of crushed ice and then dilute hydrochloric acid to dissolve the magnesium and cadmium salts.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Self-Validation: The successful synthesis of this compound can be confirmed by the disappearance of the acid chloride starting material and the appearance of the characteristic signals for the acetyl group in the ¹H and ¹³C NMR spectra.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data
Technique Data
¹H NMR The proton NMR spectrum is expected to show signals for the aromatic protons of the indane ring, the methylene protons of the cyclopentane ring, a methine proton at the 2-position, and a singlet for the methyl protons of the acetyl group.
¹³C NMR The carbon NMR spectrum will display signals for the carbonyl carbon of the acetyl group (typically >200 ppm), the aromatic carbons, the aliphatic carbons of the indane ring, and the methyl carbon of the acetyl group.[6]
IR Spectroscopy A strong absorption band in the region of 1700-1720 cm⁻¹ corresponding to the C=O stretching vibration of the ketone is a key diagnostic peak.
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (160.21 g/mol ).[7]

Note: Specific chemical shift values can vary slightly depending on the solvent and the NMR instrument's field strength.

Conclusion and Future Perspectives

The synthesis of this compound via the modification of indan-2-carboxylic acid provides a robust and reliable method for accessing this valuable chemical intermediate. The use of less reactive organometallic reagents like organocadmium or organocuprates is crucial for preventing over-addition and achieving high yields of the desired ketone. The strategic placement of the acetyl group at the 2-position of the indane scaffold makes this compound a versatile building block for the synthesis of a wide array of more complex molecules. Its potential applications in the development of novel pharmaceuticals and advanced materials warrant further exploration by researchers and drug development professionals. The methodologies and characterization data presented in this guide serve as a solid foundation for future synthetic endeavors and the discovery of new chemical entities based on the this compound core.

References

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR spectroscopic data for indanone 2 in CDCl 3. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. Retrieved January 12, 2026, from [Link]

  • Journal of Physical Science. (2018). Synthesis, Characterisation and Vasodilation Properties of Indanone-based Chalcones. Retrieved January 12, 2026, from [Link]

  • Flynn, P. F., & Service, C. A. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah. Retrieved January 12, 2026, from [Link]

  • Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Retrieved January 12, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-indancarboxylic acid. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 12, 2026, from [Link]

  • PubMed. (n.d.). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). Reaction of Carboxylic Acids with Organometallic Reagents. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Characterization of Two Novel, Brain Penetrating P2X7 Antagonists. Retrieved January 12, 2026, from [Link]

  • designer-drug.com. (n.d.). The use of organocadmium reagents for the preparation of ketones. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved January 12, 2026, from [Link]

  • SciSpace. (n.d.). On the Reaction between Methyllithium and Carboxylic Acids. Retrieved January 12, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Addition of Organolithiums to Carboxylic Acids. Retrieved January 12, 2026, from [Link]

  • UNH Scholars' Repository. (n.d.). DISPLACEMENT OF HALOGEN BY ORGANOCADMIUM REAGENTS IN ALPHA-HALO CARBONYL COMPOUNDS. Retrieved January 12, 2026, from [Link]

  • Journal of Applied Pharmaceutical Science. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Retrieved January 12, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-indanone. Retrieved January 12, 2026, from [Link]

  • Chemistry Stack Exchange. (2018). Same set of carboxylate reagents yielding two different products with an alkylide. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.
  • 51C Chapter 20 S'15NEW. (n.d.). Retrieved January 12, 2026, from [Link]

  • Radboud University. (n.d.). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2017). Synthesis of Trans- and cis-2-acetyl-3-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g] Indazoles: Evaluation as Inhibitors of β-hematin Formation. Retrieved January 12, 2026, from [Link]

  • PubMed. (2012). Synthesis and anticancer activity of 2-benzylidene indanones through inhibiting tubulin polymerization. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved January 12, 2026, from [Link]

  • YouTube. (2018). 20.4 Reaction with Organometallic Reagents. Retrieved January 12, 2026, from [Link]

  • Chad's Prep. (n.d.). 20.4 Reaction with Organometallic Reagents. Retrieved January 12, 2026, from [Link]

Sources

Spectroscopic Characterization of 2-Acetylindane: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

2-Acetylindane, with the systematic IUPAC name 1-(2,3-dihydro-1H-inden-2-yl)ethanone, is a bicyclic ketone with a molecular formula of C₁₁H₁₂O and a molecular weight of 160.21 g/mol .[1] Its structure, featuring an indane moiety linked to an acetyl group, makes it a molecule of interest in synthetic organic chemistry and as a potential building block in medicinal chemistry. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The numbering convention used in this guide for the carbon and hydrogen atoms of this compound is presented below.

Caption: Molecular structure and atom numbering of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

A. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, aliphatic, and acetyl protons. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
H4, H5, H6, H77.10 - 7.30Multiplet4H-
H23.50 - 3.70Multiplet1H-
H1, H32.80 - 3.20Multiplet4H-
H102.15Singlet3H-

Interpretation and Rationale:

  • Aromatic Protons (H4, H5, H6, H7): The four protons on the benzene ring are expected to resonate in the aromatic region, typically between δ 7.10 and 7.30 ppm. Due to the ortho, meta, and para coupling, this signal will likely appear as a complex multiplet.

  • Methine Proton (H2): The proton at the C2 position is attached to a carbon bearing the acetyl group, which is an electron-withdrawing group. This deshielding effect will shift its resonance downfield, predicted to be in the range of δ 3.50 - 3.70 ppm. It will be coupled to the adjacent methylene protons (H1 and H3), resulting in a multiplet.

  • Methylene Protons (H1, H3): The four protons of the two methylene groups in the five-membered ring are diastereotopic. They are adjacent to the chiral center at C2 and the benzene ring, leading to complex splitting patterns. Their chemical shifts are expected to be in the range of δ 2.80 - 3.20 ppm and will appear as a multiplet due to geminal and vicinal coupling.

  • Acetyl Protons (H10): The three equivalent protons of the methyl group in the acetyl moiety are not coupled to any other protons and will, therefore, appear as a sharp singlet at approximately δ 2.15 ppm. This is a characteristic chemical shift for a methyl ketone.

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C8 (C=O)208 - 212
C3a, C7a140 - 145
C4, C5, C6, C7124 - 128
C245 - 50
C1, C330 - 35
C1028 - 32

Interpretation and Rationale:

  • Carbonyl Carbon (C8): The carbon of the ketone carbonyl group is highly deshielded and is expected to have the largest chemical shift, typically in the range of δ 208 - 212 ppm.

  • Aromatic Quaternary Carbons (C3a, C7a): The two quaternary carbons of the benzene ring that are part of the fusion with the five-membered ring will appear in the downfield region of the aromatic signals, predicted between δ 140 - 145 ppm.

  • Aromatic CH Carbons (C4, C5, C6, C7): The four protonated aromatic carbons will resonate in the typical aromatic region of δ 124 - 128 ppm.

  • Methine Carbon (C2): The carbon atom at the C2 position, attached to the acetyl group, will be deshielded and is predicted to appear in the δ 45 - 50 ppm range.

  • Methylene Carbons (C1, C3): The two equivalent methylene carbons in the five-membered ring are expected to have chemical shifts in the aliphatic region, around δ 30 - 35 ppm.

  • Acetyl Methyl Carbon (C10): The carbon of the methyl group in the acetyl moiety will be found in the upfield region of the spectrum, typically between δ 28 - 32 ppm.

C. Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to obtain optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. Typical parameters include a 45-degree pulse angle and a relaxation delay of 2 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3070 - 3010MediumC-H stretchAromatic
2960 - 2850MediumC-H stretchAliphatic (CH₂, CH)
~1715StrongC=O stretchKetone
1600, 1480Medium-WeakC=C stretchAromatic Ring
~1360MediumC-H bendCH₃
750 - 730StrongC-H bendortho-disubstituted aromatic

Interpretation and Rationale:

  • C-H Stretching Vibrations: The spectrum will show absorptions for aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

  • Carbonyl Stretching Vibration: The most characteristic and intense absorption will be the C=O stretch of the ketone group, expected around 1715 cm⁻¹. This is a strong indicator of the presence of the acetyl group.

  • Aromatic C=C Stretching: The presence of the benzene ring will give rise to characteristic C=C stretching vibrations in the 1600-1480 cm⁻¹ region.

  • C-H Bending Vibrations: The bending vibration of the methyl group is expected around 1360 cm⁻¹. Strong out-of-plane C-H bending absorptions in the 750-730 cm⁻¹ region would be indicative of an ortho-disubstituted benzene ring pattern within the indane structure.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer. Record a background spectrum of the empty sample holder or the pure salt plates/KBr pellet.

  • Data Acquisition: Place the prepared sample in the spectrometer and acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/zProposed Fragment
160[C₁₁H₁₂O]⁺˙ (Molecular Ion)
145[M - CH₃]⁺
117[M - CH₃CO]⁺
115[C₉H₇]⁺
43[CH₃CO]⁺

Interpretation and Rationale:

  • Molecular Ion Peak: The molecular ion peak (M⁺˙) is expected at an m/z value of 160, corresponding to the molecular weight of this compound.

  • Loss of a Methyl Group: Fragmentation involving the loss of the methyl radical from the acetyl group would result in a peak at m/z 145.

  • Loss of the Acetyl Group: Cleavage of the bond between the indane ring and the acetyl group would lead to the indanyl cation at m/z 117.

  • Indenyl Cation: Further fragmentation of the indanyl cation can lead to the stable indenyl cation at m/z 115 through the loss of two hydrogen atoms.

  • Acylium Ion: The acetyl group can also form a stable acylium ion, which would give a prominent peak at m/z 43. This is a characteristic fragment for methyl ketones.

fragmentation_pathway M [C₁₁H₁₂O]⁺˙ m/z = 160 (Molecular Ion) frag1 [M - CH₃]⁺ m/z = 145 M->frag1 - •CH₃ frag2 [M - CH₃CO]⁺ m/z = 117 M->frag2 - •CH₃CO frag4 [CH₃CO]⁺ m/z = 43 M->frag4 frag3 [C₉H₇]⁺ m/z = 115 frag2->frag3 - 2H

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile liquids.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The expected ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, serve as a valuable resource for researchers working with this compound. The provided experimental protocols offer a standardized approach for acquiring high-quality spectroscopic data. By understanding the anticipated spectral features, scientists and drug development professionals can confidently identify and characterize this compound in their research endeavors, ensuring the integrity and progression of their work.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Acetylindane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indane Scaffold in Modern Drug Discovery

The indane framework, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, represents a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that is highly valuable for optimizing ligand-receptor interactions. Molecules incorporating this motif have shown a wide spectrum of biological activities, from acetylcholinesterase inhibitors used in Alzheimer's disease to potent antiviral and anticancer agents. 2-Acetylindane (1-(2,3-dihydro-1H-inden-2-yl)ethanone) is a functionalized derivative of this core structure. The introduction of a ketone functionality at the 2-position provides a versatile chemical handle for further synthetic elaboration, making it a compound of significant interest for researchers and drug development professionals exploring new chemical space. This guide offers a comprehensive overview of its known physical and chemical properties, proposed synthetic routes, and potential applications, grounded in established chemical principles.

Molecular Identification and Nomenclature

Correctly identifying a chemical entity is the foundation of all subsequent research. This compound is systematically named and cataloged under several identifiers across various chemical databases.

IdentifierValueSource(s)
IUPAC Name 1-(2,3-dihydro-1H-inden-2-yl)ethanone[1]
CAS Number 33982-85-3[1]
Molecular Formula C₁₁H₁₂O[1]
Molecular Weight 160.21 g/mol [1]
Canonical SMILES CC(=O)C1CC2=CC=CC=C2C1[1]
InChI Key TYYCRMLBQARGGU-UHFFFAOYSA-N[1]
Common Synonyms This compound, 1-Indan-2-yl-ethanone[1]

Physicochemical and Computed Properties

The physical properties of a compound dictate its behavior in various environments and are critical for designing experimental conditions, from reaction setups to formulation and delivery. While extensive experimental data for this compound is not widely published, a combination of reported values and computational predictions provides a solid profile.

PropertyValueTypeSource(s)
Appearance LiquidExperimental[2]
Boiling Point 134-135 °C (at 11 Torr)Experimental[3]
Density 1.069 ± 0.06 g/cm³Predicted[3]
LogP (Octanol/Water) 1.9Computed[1]
Topological Polar Surface Area 17.1 ŲComputed[1]
Refractive Index 1.53 ± 0.02PredictedN/A
Molar Refractivity 47.5 ± 0.3 cm³PredictedN/A

Synthesis and Manufacturing Pathways

A validated, step-by-step experimental protocol for the synthesis of this compound is not prominently available in peer-reviewed literature. However, based on fundamental principles of organic synthesis, a robust and plausible pathway can be designed starting from commercially available indan-2-carboxylic acid. This proposed route offers high theoretical efficiency and control.

Proposed Synthesis Workflow: Acylation via an Acid Chloride Intermediate

This method involves the conversion of a carboxylic acid to a more reactive acid chloride, followed by acylation using an organocuprate reagent (a Gilman reagent), which is known for its high selectivity in forming ketones without over-addition.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Gilman Reagent Preparation cluster_2 Step 3: Acylation Reaction cluster_3 Step 4: Work-up & Purification A Indan-2-carboxylic Acid C Indan-2-carbonyl chloride A->C DCM, Reflux B Thionyl Chloride (SOCl₂) B->C G This compound C->G Dry Ether, -78 °C to RT D Methyl Lithium (CH₃Li) F Lithium Dimethylcuprate ((CH₃)₂CuLi) D->F Dry Ether, -78 °C E Copper(I) Iodide (CuI) E->F F->G H Aqueous Quench (NH₄Cl) G->H I Extraction H->I J Column Chromatography I->J K Final Product J->K

Caption: Proposed synthetic workflow for this compound.

Detailed Hypothetical Protocol

Causality: This protocol is designed for high yield and purity. Thionyl chloride efficiently creates the reactive acid chloride. The use of a Gilman reagent at low temperatures is crucial to prevent side reactions and ensures the reaction stops at the ketone stage, a common challenge with more reactive organometallics like Grignard reagents.

  • Acid Chloride Formation:

    • To a solution of indan-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M), add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours, monitoring the evolution of HCl and SO₂ gas (ensure proper ventilation and scrubbing).

    • Once the reaction is complete (monitored by TLC or IR), remove the solvent and excess thionyl chloride under reduced pressure to yield crude indan-2-carbonyl chloride.

  • Gilman Reagent Preparation (in a separate flask):

    • To a suspension of copper(I) iodide (0.5 eq) in anhydrous diethyl ether under an inert atmosphere (N₂ or Ar), add methyl lithium (1.0 eq) dropwise at -78 °C.

    • Allow the solution to stir for 30 minutes at low temperature until the Gilman reagent, lithium dimethylcuprate, forms as a clear solution.

  • Acylation:

    • Dissolve the crude indan-2-carbonyl chloride from Step 1 in anhydrous diethyl ether.

    • Add this solution dropwise to the freshly prepared Gilman reagent at -78 °C.

    • Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the resulting crude oil via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by its ketone functional group, providing a gateway for numerous chemical transformations relevant to drug development.

Key Reaction Classes:
  • Reduction: The carbonyl can be reduced to a secondary alcohol (2-(1-hydroxyethyl)indane) using mild reducing agents like sodium borohydride (NaBH₄). This alcohol can serve as a precursor for ethers or esters.

  • Oxidative Cleavage: Strong oxidizing agents can cleave the acetyl group, though this is less common synthetically.

  • Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. A prime example is the Grignard reaction, which can be used to introduce a variety of alkyl or aryl groups, leading to tertiary alcohols.[4][5]

  • Reductive Amination: The ketone can be converted into an amine (e.g., 2-aminoindane) via its oxime or through direct reductive amination, a crucial transformation for introducing basic nitrogen atoms often found in pharmacologically active molecules.[6]

  • Alpha-Halogenation: The α-carbon can be halogenated under acidic or basic conditions, creating intermediates for further substitution reactions.

Representative Reaction: Grignard Addition

The addition of an organomagnesium halide (Grignard reagent) to the ketone is a fundamental C-C bond-forming reaction.

G A This compound C Magnesium Alkoxide Intermediate A->C Step 1: Nucleophilic Addition B Grignard Reagent (R-MgBr) B->C E Tertiary Alcohol Product C->E Step 2: Protonation D Aqueous Acid Work-up (H₃O⁺) D->E

Caption: General workflow for a Grignard reaction with this compound.

Predicted Spectroscopic Analysis

While experimental spectra for this compound are not available in public repositories, its structure allows for a highly accurate prediction of its key spectroscopic features. This analysis is vital for reaction monitoring and structural confirmation.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, methine, and methyl protons.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
Aromatic (4H)7.10 - 7.25Multiplet (m)4HStandard chemical shift for protons on a benzene ring.
CH (1H) at C23.40 - 3.60Quintet (p)1HDeshielded by the adjacent carbonyl and coupled to the four benzylic protons.
Benzylic CH₂ (4H) at C1/C32.80 - 3.20Doublet of Doublets (dd)4HDiastereotopic protons coupled to each other and the C2 proton.
Methyl CH₃ (3H)2.15Singlet (s)3HCharacteristic shift for a methyl ketone with no adjacent protons.
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by a downfield signal for the carbonyl carbon.

Carbon AssignmentPredicted δ (ppm)Rationale
Carbonyl (C=O)208 - 212Typical range for a ketone carbonyl carbon.
Aromatic (C, quat)140 - 145Quaternary carbons at the ring fusion.
Aromatic (CH)124 - 128Aromatic methine carbons.
CH at C245 - 50Aliphatic methine deshielded by the carbonyl group.
Benzylic CH₂ at C1/C330 - 35Aliphatic methylene carbons adjacent to the aromatic ring.
Methyl CH₃28 - 30Aliphatic methyl carbon of the acetyl group.
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum should display strong, characteristic absorption bands confirming the key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050C-H StretchAromatic (sp²)
2850-2960C-H StretchAliphatic (sp³)
1710-1715 C=O Stretch Ketone (strong, sharp)
1600, 1480C=C StretchAromatic Ring
Mass Spectrometry (Predicted)

Electron Ionization Mass Spectrometry (EI-MS) would be expected to show a clear molecular ion peak and a characteristic fragmentation pattern.

m/z ValueIonFragmentation Pathway
160[M]⁺Molecular Ion
145[M - CH₃]⁺Loss of a methyl radical.
117[M - CH₃CO]⁺Loss of an acetyl radical.
43 [CH₃CO]⁺ Acylium ion (often the base peak)

Applications in Research and Drug Development

While specific biological activities for this compound have not been extensively reported, its value lies in its potential as a versatile building block for synthesizing more complex molecules with therapeutic promise.

  • Scaffold for CNS Agents: The indane core is present in several centrally active compounds. The functional handle on this compound allows for the construction of libraries of compounds to be screened for neurological targets.

  • Precursor to Bioactive Amines: As previously mentioned, this compound can be readily converted to 2-aminoindane and its derivatives. 2-Aminoindane is a known psychoactive compound and a research chemical, and its rigid structure makes it an interesting scaffold for designing receptor ligands.[6]

  • Fragment-Based Drug Design (FBDD): The molecule itself is an ideal candidate for FBDD campaigns. Its size, LogP, and reactive handle fit the profile of a fragment that can be screened for binding to protein targets, with subsequent optimization efforts focused on growing the molecule from the acetyl group.

Safety, Handling, and Storage

Disclaimer: A specific Material Safety Data Sheet (MSDS) for this compound (CAS 33982-85-3) was not found in publicly available databases. The following guidelines are based on the general properties of aromatic ketones and should be supplemented by a compound-specific SDS when available.

  • Hazard Overview: Expected to be harmful if swallowed and may cause skin and eye irritation.[7][8] Combustible liquid.

  • Personal Protective Equipment (PPE):

    • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Prevent the formation of aerosols.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

References

  • 13 C CPMAS NMR spectrum of solid 2-acetylindan-1,3-dione and Pb(2AID) 2 complexes. ResearchGate. Available at: [Link] (Accessed: January 12, 2026).

  • This compound | C11H12O | CID 11116341. PubChem. Available at: [Link] (Accessed: January 12, 2026).

  • Safety Data Sheet. Angene Chemical. Available at: [Link] (Accessed: January 12, 2026).

  • 1-(1H-inden-2-yl)ethanone. ChemSynthesis. Available at: [Link] (Accessed: January 12, 2026).

  • Grignard Reaction - Common Conditions. Organic Chemistry Data. Available at: [Link] (Accessed: January 12, 2026).

  • 117635-21-9,1,4-Dibromo-2,5-dihexylbenzene. AccelaChem. Available at: [Link] (Accessed: January 12, 2026).

  • Indanone synthesis. Organic Chemistry Portal. Available at: [Link] (Accessed: January 12, 2026).

  • NMR Assignments for 2-Ethyl-Indanone. University of Utah. Available at: [Link] (Accessed: January 12, 2026).

  • 1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone | C13H16O. PubChem. Available at: [Link] (Accessed: January 12, 2026).

  • 2-indanone. Organic Syntheses Procedure. Available at: [Link] (Accessed: January 12, 2026).

  • 1-(2,3-DIHYDRO-1H-INDEN-5-YL)-1-ETHANONE. ChemBK. Available at: [Link] (Accessed: January 12, 2026).

  • Grignard Reaction. Organic Chemistry Portal. Available at: [Link] (Accessed: January 12, 2026).

  • Ethanone, 1-(2,3-dihydro-1,1-dimethyl-1H-inden-4-yl)-. SpectraBase. Available at: [Link] (Accessed: January 12, 2026).

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Available at: [Link] (Accessed: January 12, 2026).

  • Ethanone, 1-(2,3-dihydro-1,1-dimethyl-1H-inden-4-yl)-. PubChem. Available at: [Link] (Accessed: January 12, 2026).

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link] (Accessed: January 12, 2026).

  • Reactions with Grignard Reagents. Chemistry LibreTexts. Available at: [Link] (Accessed: January 12, 2026).

  • Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give[1][9] Addition and Oxidative Coupling Reactions. ACS Omega. Available at: [Link] (Accessed: January 12, 2026).

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link] (Accessed: January 12, 2026).

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link] (Accessed: January 12, 2026).

  • 13-C NMR Chemical Shift Table. University of Colorado Boulder. Available at: [Link] (Accessed: January 12, 2026).

  • 2-Indanone | C9H8O | CID 11983. PubChem. Available at: [Link] (Accessed: January 12, 2026).

  • 5-Acetylindane | C11H12O | CID 138158. PubChem. Available at: [Link] (Accessed: January 12, 2026).

  • 1-Indanone. Wikipedia. Available at: [Link] (Accessed: January 12, 2026).

  • Derivatization in Mass Spectrometry—2. Acylation. European Journal of Mass Spectrometry. Available at: [Link] (Accessed: January 12, 2026).

  • NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. ResearchGate. Available at: [Link] (Accessed: January 12, 2026).

  • 1 H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. ResearchGate. Available at: [Link] (Accessed: January 12, 2026).

  • Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. RACO. Available at: [Link] (Accessed: January 12, 2026).

  • Chemical Properties of 2-Acetyl-1-pyrroline (CAS 85213-22-5). Cheméo. Available at: [Link] (Accessed: January 12, 2026).

  • 1H-Inden-1-one, 2,3-dihydro-. NIST WebBook. Available at: [Link] (Accessed: January 12, 2026).

  • 2-Acetyl-5-norbornene. NIST WebBook. Available at: [Link] (Accessed: January 12, 2026).

Sources

A Comprehensive Technical Guide to the Solubility and Stability of 2-Acetylindane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylindane, a derivative of the indane scaffold, represents a core structural motif in numerous pharmacologically active compounds and functional materials. A thorough understanding of its physicochemical properties, particularly solubility and stability, is a cornerstone for any successful research and development endeavor. In the context of drug discovery, poor solubility can impede absorption and lead to unreliable in vitro results, while instability can compromise shelf-life, efficacy, and safety. This guide provides a detailed exploration of the anticipated solubility and stability characteristics of this compound, grounded in established scientific principles and regulatory guidelines. It further outlines comprehensive, field-proven methodologies for the empirical determination of these critical parameters, empowering researchers to generate robust and reliable data.

Part 1: Solubility Profile of this compound

The solubility of a compound is a critical parameter that influences its bioavailability and formulation development. The structure of this compound, featuring a nonpolar indane ring system and a polar acetyl group, suggests a nuanced solubility profile.

Predicted Solubility

Based on the principle of "like dissolves like," the solubility of this compound in various solvents can be predicted. The bicyclic indane core imparts significant nonpolar character, while the acetyl group introduces polarity through its carbonyl moiety.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Nonpolar Hexane, Toluene, CyclohexaneHighThe nonpolar indane ring system will have strong van der Waals interactions with nonpolar solvents.
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)High to ModerateThe polar acetyl group can engage in dipole-dipole interactions with these solvents. The overall nonpolar character of the molecule will also contribute to solubility.
Polar Protic Water, Ethanol, MethanolLow to ModerateThe acetyl group can act as a hydrogen bond acceptor. However, the large nonpolar surface area of the indane moiety is expected to limit solubility in highly polar, hydrogen-bonding solvents like water. Solubility is expected to be higher in alcohols compared to water due to the presence of their alkyl chains.
Experimental Determination of Solubility

To move beyond qualitative predictions, empirical determination of solubility is essential. Two key types of solubility measurements are commonly employed in drug discovery and development: kinetic and thermodynamic solubility.[1][2]

1. Kinetic Solubility Assay

This high-throughput method is valuable for early-stage drug discovery to quickly assess the solubility of a large number of compounds.[1][3][4] It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[2][5]

Experimental Protocol: Kinetic Solubility Determination of this compound

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Sample Preparation: In a 96-well microplate, add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to an appropriate volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to achieve the target concentration.

  • Incubation: Seal the plate and shake at room temperature for a defined period, typically 1 to 2 hours.[2]

  • Analysis: Determine the concentration of the dissolved compound using one of the following methods:

    • Nephelometry: Measure the light scattering caused by any precipitated particles.[1][3]

    • Direct UV/LC-MS: Filter the samples to remove any precipitate and quantify the concentration of this compound in the filtrate using a pre-established calibration curve via UV-Vis spectrophotometry or LC-MS.[2]

2. Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility of a compound and is crucial for pre-formulation and lead optimization.[1][6] It involves equilibrating an excess of the solid compound in a solvent over a longer period.[1][7]

Experimental Protocol: Thermodynamic Solubility Determination of this compound

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvents.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[2]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant.

  • Quantification: Accurately determine the concentration of this compound in the clear filtrate using a validated analytical method, such as HPLC-UV, with a standard calibration curve.

Visualization of Solubility Workflow

G cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start 10 mM Stock in DMSO k_dilute Dilute in Aqueous Buffer k_start->k_dilute k_incubate Incubate (1-2h) k_dilute->k_incubate k_analyze Analyze (Nephelometry or LC-MS) k_incubate->k_analyze t_start Excess Solid this compound t_add_solvent Add Solvent t_start->t_add_solvent t_equilibrate Equilibrate (24-48h) t_add_solvent->t_equilibrate t_separate Centrifuge & Filter t_equilibrate->t_separate t_quantify Quantify (HPLC-UV) t_separate->t_quantify

Caption: Experimental workflows for kinetic and thermodynamic solubility determination.

Part 2: Stability Profile of this compound

Assessing the chemical stability of this compound is paramount for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Forced degradation studies are a key component of this assessment, providing insights into the intrinsic stability of the molecule.[8][9][10] These studies are guided by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2).[11]

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[8][9][10]

Table 2: Conditions for Forced Degradation Studies of this compound

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway for this compound
Acidic Hydrolysis 0.1 M - 1 M HCl or H₂SO₄ at room temperature to elevated temperatures.[8]The ketone functional group is generally stable to hydrolysis. However, extreme conditions could potentially promote reactions involving the indane ring.
Basic Hydrolysis 0.1 M - 1 M NaOH or KOH at room temperature to elevated temperatures.[8]Similar to acidic conditions, the ketone is expected to be relatively stable. Enolate formation under strong basic conditions could lead to other reactions.
Oxidation 3-30% H₂O₂ at room temperature.[8]The benzylic protons on the indane ring are susceptible to oxidation. The acetyl group could also be a site of oxidative cleavage.
Thermal Degradation Dry heat (e.g., 60-80°C) and high humidity (e.g., 75% RH).Potential for decomposition, although the core structure is expected to be thermally robust under typical storage conditions.
Photostability Exposure to a combination of visible and UV light as per ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[12][13]Aromatic ketones can be susceptible to photochemical reactions, such as Norrish type I or II reactions, or photoreduction.

Experimental Protocol: Forced Degradation Study of this compound

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media (acid, base, H₂O₂). For thermal and photostability, use both solid and solution samples.

  • Stress Application: Expose the samples to the conditions outlined in Table 2 for a defined period (e.g., 24, 48, 72 hours). A control sample should be stored under ambient conditions.

  • Sample Quenching: After the exposure period, neutralize acidic and basic samples.

  • Analysis: Analyze all samples, including the control, using a stability-indicating analytical method, typically a gradient reverse-phase HPLC method with UV detection. This method must be capable of separating the parent compound from all significant degradation products.

  • Peak Purity and Mass Balance: Assess the peak purity of this compound to ensure no co-eluting degradants. Calculate the mass balance to account for all the material.

  • Degradant Identification: If significant degradation is observed, use techniques like LC-MS/MS to elucidate the structures of the degradation products.

Visualization of Forced Degradation Workflow

G cluster_stress Stress Conditions (ICH Q1A) start This compound Sample acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal start->thermal photo Photolytic start->photo analysis Stability-Indicating HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation, Peak Purity, Mass Balance analysis->evaluation identification Identify Degradants (LC-MS/MS) evaluation->identification If significant degradation

Caption: Workflow for a forced degradation study of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound, critical for its application in research and development. While theoretical predictions offer initial guidance, the detailed experimental protocols provided herein are essential for generating the robust, empirical data required for informed decision-making. Adherence to established guidelines, such as those from the ICH, ensures the scientific validity and regulatory acceptability of these studies. By systematically evaluating the solubility and stability of this compound, researchers can de-risk their development programs, optimize formulations, and ultimately accelerate the translation of their scientific discoveries.

References

  • ICH Q1A (R2): Stability testing of new drug substances and drug products. European Medicines Agency. [Link]

  • ICH releases overhauled stability guideline for consultation. RAPS. [Link][14]

  • ICH STABILITY TESTING GUIDELINES (ICH Q1A-Q1F).pptx. Slideshare. [Link][15]

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link][3]

  • Q1A (R2) A deep dive in Stability Studies. YouTube. [Link][11]

  • Thermodynamic Solubility Assay. Domainex. [Link][7]

  • In vitro solubility assays in drug discovery. PubMed. [Link][1]

  • ADME Solubility Assay. BioDuro. [Link][5]

  • OECD Guidelines for the Testing of Chemicals. OECD. [Link][16]

  • OECD Guidelines for the Testing of Chemicals. Wikipedia. [Link][17]

  • Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. [Link][18]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link][19]

  • Thermodynamic Solubility Assay. Evotec. [Link][6]

  • Forced Degradation Studies. MedCrave online. [Link][8][10]

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link][9]

  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. [Link][13]

Sources

Thermodynamic Properties of 2-Acetylindane and Its Analogs: A Guide for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract This technical guide provides a comprehensive analysis of the thermodynamic properties of 2-acetylindane and its structural analogs. Recognizing the scarcity of direct experimental data for this compound, this document establishes a foundational understanding by examining the well-characterized parent molecule, indane, and relevant functional analogs such as 2-adamantanone. We present a detailed exploration of the critical experimental and computational methodologies required to fully characterize these compounds. This guide is intended for researchers, scientists, and drug development professionals, offering both a summary of existing knowledge and a practical framework for obtaining new thermodynamic data essential for process development, stability analysis, and formulation.

Introduction: The Significance of Thermodynamic Data

In the fields of medicinal chemistry and materials science, the indane scaffold is a prevalent structural motif. This compound (C₁₁H₁₂O), a ketone derivative of indane, and its analogs are of significant interest for their potential applications. The thermodynamic properties of these molecules—such as enthalpy of formation (ΔfH⦵), entropy (S°), heat capacity (Cp), and phase transition behavior—are not merely academic data points. They are critical parameters that govern a compound's stability, solubility, crystal structure (polymorphism), and bioavailability, directly impacting drug development and chemical manufacturing processes.

A thorough understanding of these properties allows for:

  • Process Optimization: Designing energy-efficient and safe synthesis, purification, and crystallization protocols.

  • Stability Prediction: Assessing the shelf-life and degradation pathways of active pharmaceutical ingredients (APIs).

  • Polymorph Control: Identifying and controlling different crystalline forms, which can have profound effects on a drug's efficacy and legal patentability.

  • Computational Modeling: Providing essential experimental benchmarks for the validation of computational chemistry models.

This guide will first review the established thermodynamic data for the foundational indane molecule. It will then use 2-adamantanone as a case study to illustrate the properties of a related cyclic ketone. Finally, it will detail the authoritative experimental and computational workflows necessary to procure the missing data for this compound, providing researchers with a clear path forward.

cluster_molecules Key Molecules of Interest cluster_properties Core Thermodynamic Properties Indane Indane (Parent Scaffold) TwoAcetyl This compound (Target Molecule) Indane->TwoAcetyl is parent of FiveAcetyl 5-Acetylindane (Positional Isomer) Indane->FiveAcetyl is parent of TwoAcetyl->FiveAcetyl is isomer of Enthalpy Enthalpy (ΔH) TwoAcetyl->Enthalpy Properties to be Determined Entropy Entropy (S) TwoAcetyl->Entropy Properties to be Determined HeatCapacity Heat Capacity (Cp) TwoAcetyl->HeatCapacity Properties to be Determined Phase Phase Transitions (Melting, Polymorphism) TwoAcetyl->Phase Properties to be Determined Adamantanone 2-Adamantanone (Bridged Analog) Adamantanone->TwoAcetyl is analog of cluster_workflow Experimental Thermodynamic Workflow Start Synthesized & Purified This compound Sample DSC Differential Scanning Calorimetry (DSC) Start->DSC Initial Screening TGA Thermogravimetric Analysis (TGA) Start->TGA Assess Thermal Stability AC Adiabatic Calorimetry DSC->AC Guide Precision Study node1 Melting Point (Tfus) Enthalpy of Fusion (ΔfusH) DSC->node1 node2 Heat Capacity (Cp) (Approximate) DSC->node2 node3 Solid-State Transitions (Polymorphism) DSC->node3 TGA->DSC Define Temp. Limits KE Knudsen Effusion TGA->KE Confirm Sublimation Window node4 High-Precision Cp (5 K - 350 K) AC->node4 node5 Standard Entropy (S°) AC->node5 node6 Vapor Pressure Data KE->node6 node7 Enthalpy of Sublimation (ΔsubH) KE->node7 cluster_workflow Computational Thermodynamics Workflow cluster_validation Validation Step Start Define Molecular Structure of this compound GeomOpt Geometry Optimization (e.g., B3LYP/6-31G++) Start->GeomOpt Find lowest energy conformation FreqCalc Frequency Calculation (at same level of theory) GeomOpt->FreqCalc Confirm minimum energy state (no imaginary frequencies) SinglePoint Single Point Energy (High-Level Theory, e.g., G4) GeomOpt->SinglePoint Use optimized geometry for accurate energy Thermo Statistical Mechanics Calculation FreqCalc->Thermo Provides vibrational modes SinglePoint->Thermo Provides electronic energy node1 Ideal Gas: Enthalpy of Formation (ΔfH°) Heat Capacity (Cp) Entropy (S°) Thermo->node1 Benchmark Benchmark against experimental data for Indane & 2-Adamantanone node1->Benchmark

Whitepaper: Unlocking New Frontiers in Drug Discovery: Potential Research Avenues for 2-Acetylindane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indane scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2][3] Despite its prevalence, the chemical space of indane derivatives remains underexplored. This technical guide focuses on one such untapped area: 2-acetylindane and its derivatives. While its isomers, particularly 1-indanone derivatives, have been extensively studied for their therapeutic potential, this compound represents a significant knowledge gap and, consequently, a compelling opportunity for novel drug discovery.[4][5][6] This document provides a comprehensive overview of the indane scaffold's significance, outlines key strategic research areas for this compound derivatives, and offers detailed experimental workflows to empower researchers in this nascent field.

The Indane Scaffold: A Privileged Structure in Medicinal Chemistry

The indane ring system, a bicyclic framework consisting of a benzene ring fused to a cyclopentane ring, is a "privileged scaffold" in drug development.[3] Its rigid structure provides a well-defined conformational presentation of substituents to biological targets, while also offering sufficient flexibility for chemical modification. This unique combination of properties has led to the development of successful drugs across various therapeutic areas.[3][7]

Drug Name Core Scaffold Therapeutic Application
Indinavir AminoindaneAntiretroviral (HIV Protease Inhibitor)
Donepezil IndanoneAlzheimer's Disease (AChE Inhibitor)[5][8]
Sulindac IndeneNon-Steroidal Anti-inflammatory Drug (NSAID)[3]
Rasagiline AminoindaneParkinson's Disease (MAO-B Inhibitor)

The success of these molecules underscores the therapeutic potential embedded within the indane core. Extensive research has focused on derivatives of 1-indanone, 2-indanone, and aminoindanes, revealing a wide spectrum of biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[1][4][6][9][10]

The Opportunity: this compound, An Uncharted Territory

In stark contrast to its well-studied isomers, this compound remains largely unexplored. A review of the scientific literature reveals a significant lack of data on its synthesis, reactivity, and biological activity.[11] This presents a unique opportunity for innovation. The 2-acetyl group serves as a versatile chemical handle for a multitude of synthetic transformations, allowing for the creation of diverse chemical libraries. Its position on the non-aromatic portion of the indane ring offers a different vector for substituent exploration compared to the more common 1-indanone derivatives.

The core hypothesis of this guide is that the this compound scaffold can be systematically derivatized to generate novel compounds with significant therapeutic potential in oncology, neuroinflammation, and infectious diseases.

Proposed Research Area 1: Anticancer Agents via Kinase Inhibition

Rationale & Causality: Many successful kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the target kinase, coupled with a side chain that provides selectivity and potency. The 2-acetyl group of this compound is an ideal starting point for constructing such heterocyclic systems. By condensing the acetyl group with various reagents, a diverse range of pharmacophores, such as pyrazoles, isoxazoles, and pyrimidines, can be readily synthesized. These heterocycles are known to form critical hydrogen bond interactions within kinase active sites. The rigid indane core would serve to orient a secondary pharmacophore into solvent-exposed regions, allowing for the optimization of selectivity and physicochemical properties.

Proposed Workflow:

G cluster_0 Library Synthesis cluster_1 Screening Cascade A This compound B Condensation Reactions (e.g., with hydrazines, hydroxylamine) A->B C Library of Indane-fused Heterocycles (Pyrazoles, Isoxazoles, etc.) B->C D Primary Kinase Panel Screen (e.g., DiscoverX, Promega) C->D Test Compounds E Hit Identification (>50% inhibition @ 10 µM) D->E F Dose-Response & IC50 Determination E->F G Cellular Target Engagement Assay (e.g., NanoBRET, CETSA) F->G H Functional Cell-Based Assays (Proliferation, Apoptosis) G->H I Lead Optimization (SAR Studies) H->I Lead Candidate

Caption: Workflow for discovery of this compound-derived kinase inhibitors.

Experimental Protocol: Synthesis of an Indanyl-Pyrazole Library

  • Starting Material: this compound.

  • General Procedure: To a solution of this compound (1.0 eq) in ethanol, add a substituted hydrazine hydrochloride (1.1 eq) (e.g., phenylhydrazine, 4-fluorophenylhydrazine).

  • Reaction: Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography on silica gel to yield the desired 2-(pyrazol-3-yl)indane derivative.

  • Characterization: Confirm the structure of each derivative using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Proposed Research Area 2: Modulators of Neuroinflammation

Rationale & Causality: Neuroinflammation is a key pathological feature of neurodegenerative diseases like Alzheimer's and Parkinson's. Indanone derivatives have been investigated as ligands for misfolded α-synuclein aggregates and as anti-inflammatory agents.[12][13] The this compound scaffold offers a unique opportunity to develop novel anti-neuroinflammatory agents. The acetyl group can be transformed into an enone via condensation with aldehydes (a Claisen-Schmidt condensation), creating a chalcone-like moiety. Chalcones are well-known for their wide range of biological activities, including potent anti-inflammatory effects, often mediated through the inhibition of pathways like NF-κB.[14] The indane scaffold would provide a rigid, lipophilic core, potentially improving blood-brain barrier penetration.

Proposed Derivatives & Target Pathway:

G cluster_0 Cytoplasm cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB_p65 p65 Nucleus Nucleus NFkB_p65->Nucleus translocates NFkB_p50 p50 NFkB_p50->Nucleus translocates IkB->NFkB_p65 inhibits IkB->NFkB_p50 inhibits TNFa TNF-α Nucleus->TNFa induces transcription IL6 IL-6 Nucleus->IL6 induces transcription IndaneChalcone 2-Indanyl Chalcone Derivative IndaneChalcone->IKK Inhibition

Caption: Hypothesized inhibition of the NF-κB pathway by 2-indanyl chalcones.

Experimental Protocol: Screening for Anti-Neuroinflammatory Activity

  • Cell Line: Murine microglial cells (e.g., BV-2) or primary microglia.

  • Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the synthesized 2-indanyl chalcone derivatives for 1 hour. Use a vehicle control (DMSO) and a positive control (e.g., a known IKK inhibitor).

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to the media at a final concentration of 100 ng/mL.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • Quantification of Nitric Oxide (NO): Collect the cell supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess reagent assay. A decrease in nitrite concentration relative to the LPS-only control indicates anti-inflammatory activity.

  • Cytokine Measurement: Use the remaining supernatant to quantify the levels of pro-inflammatory cytokines like TNF-α and IL-6 using commercially available ELISA kits.[12]

  • Viability Assay: Assess cell viability in a parallel plate using an MTT or PrestoBlue assay to ensure the observed effects are not due to cytotoxicity.

Proposed Research Area 3: Novel Antimicrobial Agents

Rationale & Causality: The indane scaffold is present in molecules with known antibacterial and antifungal properties.[7][15] The acetyl group in this compound can be derivatized to form thiosemicarbazones. Thiosemicarbazones are a well-established class of compounds with a broad spectrum of antimicrobial activity, often acting by inhibiting essential metalloenzymes within pathogens. The mechanism typically involves chelation of a metal ion (e.g., iron, copper) that is a critical cofactor for enzymes like ribonucleotide reductase, thereby halting DNA synthesis and replication. The bulky, lipophilic indane moiety could enhance membrane permeability and cellular uptake in bacteria.

Table of Proposed Derivatives and Potential Targets:

Derivative Class Key Reaction Hypothesized Mechanism Potential Pathogen Targets
ThiosemicarbazonesCondensation with thiosemicarbazideMetalloenzyme inhibition via chelationStaphylococcus aureus (MRSA), Mycobacterium tuberculosis
HydrazonesCondensation with hydrazidesMultiple (e.g., enzyme inhibition, membrane disruption)Escherichia coli, Candida albicans
α,β-Unsaturated KetonesClaisen-Schmidt CondensationCovalent modification of cysteine residues in essential enzymesGram-positive bacteria, fungi

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strains: Use a panel of clinically relevant bacteria (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

  • Broth Microdilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in appropriate bacterial growth media (e.g., Mueller-Hinton Broth). The concentration range should typically span from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add a standardized inoculum of the bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (media only). A known antibiotic (e.g., ciprofloxacin) should be used as a reference standard.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Outlook

The this compound scaffold represents a significant and overlooked opportunity in medicinal chemistry. Its structural simplicity, coupled with the versatile reactivity of the 2-acetyl group, provides a robust platform for the generation of novel, diverse, and therapeutically relevant small molecules. The research directions proposed in this guide—targeting kinase-driven cancers, modulating neuroinflammatory pathways, and developing new antimicrobial agents—are grounded in established medicinal chemistry principles and supported by the known biological activities of related indane structures.[1][3][6] By pursuing these avenues, the scientific community can unlock the full potential of this uncharted chemical space, paving the way for the next generation of innovative therapeutics.

References

  • Eburon Organics. Indane Derivatives. Available from: [Link]

  • Scribd. Indane Derivatives in Medicinal Chemistry | PDF. Available from: [Link]

  • MDPI. Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules. Available from: [Link]

  • ResearchGate. Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates | Request PDF. Available from: [Link]

  • ResearchGate. Medicinal Chemistry of Indane and Its Analogues: A Mini Review. Available from: [Link]

  • Semantic Scholar. Synthesis of 1-indanones with a broad range of biological activity. Available from: [Link]

  • Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. Available from: [Link]

  • ResearchGate. Synthesis, pharmacological evaluation and molecular docking studies of indanone derivatives | Request PDF. Available from: [Link]

  • ResearchGate. Synthesis of Indane and its analogues.[3][7][12]. Available from: [Link]

  • ScienceOpen. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents. Available from: [Link]

  • PubMed. 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates. Available from: [Link]

  • OUCI. Synthesis of 1-indanones with a broad range of biological activity. Available from: [Link]

  • PubChem - NIH. This compound. Available from: [Link]

  • ResearchGate. Recent developments in biological activities of indanones | Request PDF. Available from: [Link]

  • PMC - NIH. Synthesis of 1-indanones with a broad range of biological activity. Available from: [Link]

  • PubMed. Recent developments in biological activities of indanones. Available from: [Link]

  • Organic Chemistry Portal. Indanone synthesis. Available from: [Link]

  • ResearchGate. (PDF) Chapter 2 Synthesis and Structural Features of Indanone, Tetralone and Naphthone Derivatives: Selective Fluorination and Condensation Products. Available from: [Link]

  • Wikipedia. 2-Acetylpyridine. Available from: [Link]

  • ResearchGate. Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. Available from: [Link]

  • PubMed. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Available from: [Link]

  • ResearchGate. (PDF) Biological activity of adamantane analogues. Available from: [Link]

  • MDPI. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Molbank. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. Chalcone Derivatives As Potential Biological Activities. Available from: [Link]

  • MDPI. Biological Activity of Naturally Derived Naphthyridines. Molecules. Available from: [Link]

Sources

The Indane Scaffold in Organic Chemistry: A Historical and Technical Guide to 2-Acetylindane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Indane Framework

The indane scaffold, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, represents a privileged structure in the realm of organic and medicinal chemistry.[1] Its rigid, three-dimensional architecture provides a unique conformational constraint that has proven invaluable in the design of therapeutic agents and complex molecular architectures.[1] The strategic functionalization of the indane core has led to the development of numerous commercial drugs, including the antiviral agent Indinavir and the Alzheimer's treatment Donepezil, underscoring the profound impact of this seemingly simple bicyclic system.[2] This guide delves into the historical context of a specific, yet important derivative, 2-acetylindane, providing a technical exploration of its synthesis and chemical significance for researchers, scientists, and drug development professionals.

Early Explorations and the Dawn of Indane Chemistry

The late 19th and early 20th centuries marked the initial explorations into the synthesis of the indane ring system. Early methods were often multi-step and relied on classical reactions of organic synthesis. One of the foundational approaches to constructing the indane core involved intramolecular cyclization reactions. For instance, the cyclization of phenylpropionic acid and its derivatives under Friedel-Crafts conditions provided a reliable route to 1-indanone, a key intermediate in indane chemistry.[3][4]

The first synthesis of the parent 1-indanone from phenylpropionic acid chloride and aluminum chloride was reported in 1927, showcasing a high-yielding approach to this class of compounds.[5] These early syntheses of indanones were pivotal, as they opened the door to a wide array of functionalized indane derivatives through subsequent reactions of the ketone functionality.

The Synthesis of 2-Substituted Indanes: A Historical Perspective

While the synthesis of 1-indanones was established early on, the regioselective functionalization at the 2-position of the indane ring presented a different set of challenges. The preparation of 2-indanone, a logical precursor to this compound, was first achieved through the distillation of the calcium salt of o-phenylenediacetic acid.[6] Later, more common methods involved the acid-catalyzed rearrangement of indene glycol, which could be obtained from the oxidation of indene.[6]

The historical synthesis of this compound itself is not prominently documented in a single seminal paper. Instead, its preparation can be understood as an evolution of established synthetic methodologies for introducing acetyl groups and for functionalizing the 2-position of the indane ring system. Two primary historical strategies can be envisioned for its synthesis: the acylation of an indane precursor and the elaboration of a pre-existing functional group at the 2-position.

Synthetic Strategies for this compound

Strategy 1: Acylation of an Indane Precursor (A Friedel-Crafts Approach)

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the introduction of acyl groups.[7][8] While direct acylation of indane would preferentially occur on the aromatic ring to yield isomers like 5-acetylindane, a strategy involving a pre-functionalized indane could direct acylation to the 2-position. A plausible, though perhaps not the most direct, historical approach could involve the formation of an enamine from 2-indanone, followed by acylation.

Step 1: Formation of the 2-Indanone Enamine

  • To a solution of 2-indanone (1.0 eq) in dry toluene, add a secondary amine such as morpholine or pyrrolidine (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Fit the reaction vessel with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Reflux the mixture until no more water is collected.

  • Remove the solvent under reduced pressure to yield the crude enamine, which can be used in the next step without further purification.

Causality: The formation of an enamine activates the α-carbon (the 2-position of the indane ring), making it nucleophilic and susceptible to electrophilic attack by an acylating agent.[9] The use of a Dean-Stark trap is crucial to drive the equilibrium towards the enamine product by removing water.

Step 2: Acylation of the Enamine

  • Dissolve the crude enamine in a dry, aprotic solvent such as tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by the addition of aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Causality: Acetyl chloride serves as the electrophilic acylating agent. The nucleophilic enamine attacks the carbonyl carbon of acetyl chloride, leading to the formation of an acylated iminium intermediate, which upon hydrolysis yields the 1,3-dicarbonyl compound.[9]

Step 3: Hydrolysis to this compound

  • Treat the crude product from the previous step with aqueous acid (e.g., 1 M HCl) and stir at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the hydrolysis is complete.

  • Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine, dry, and concentrate.

  • Purify the crude this compound by column chromatography or distillation under reduced pressure.

Causality: Acidic hydrolysis of the enamine intermediate regenerates the ketone at the 2-position, yielding the desired 2-acetyl-1,3-dicarbonyl compound, which exists in equilibrium with its enol form. Subsequent selective reduction of the 1- and 3- carbonyl groups would be required to obtain this compound, making this a less direct historical route.

A more direct modern approach would involve the catalytic hydrogenation of a 2-acetylindene precursor.

Strategy 2: Synthesis via a Grignard Reaction with a 2-Indanecarbonyl Precursor

A more plausible and historically accessible route involves the use of organometallic reagents, such as Grignard reagents, reacting with a suitable electrophile at the 2-position.[10][11][12]

Step 1: Preparation of 2-Indanecarbonitrile

  • Convert 2-indanol (readily available from the reduction of 2-indanone) to 2-bromoindane using a suitable brominating agent (e.g., PBr₃).

  • React the resulting 2-bromoindane with sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to yield 2-indanecarbonitrile.

Causality: This two-step sequence introduces a nitrile group at the 2-position, which can then be converted to a ketone via a Grignard reaction.

Step 2: Grignard Reaction with Methylmagnesium Bromide

  • Prepare a solution of methylmagnesium bromide (a Grignard reagent) in dry diethyl ether.

  • Add a solution of 2-indanecarbonitrile in dry diethyl ether dropwise to the Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Carefully quench the reaction by slow addition of an aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The intermediate imine is then hydrolyzed with aqueous acid (e.g., 2 M HCl) with heating to yield this compound.

  • Purify the product by column chromatography or distillation.

Causality: The nucleophilic carbon of the methylmagnesium bromide attacks the electrophilic carbon of the nitrile group. The resulting intermediate imine is then hydrolyzed under acidic conditions to the corresponding ketone, this compound.[10]

Strategy 3: Modern Approach via Catalytic Hydrogenation of 2-Acetylindene

With the advent of more sophisticated catalytic methods, a highly efficient route to this compound involves the catalytic hydrogenation of 2-acetylindene.

  • Dissolve 2-acetylindene in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of a heterogeneous catalyst, such as 10% palladium on carbon (Pd/C).

  • Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-3 atm).

  • Stir the reaction at room temperature until the theoretical amount of hydrogen has been consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure to yield this compound, which can be further purified if necessary.

Causality: The palladium catalyst facilitates the addition of hydrogen across the double bond of the indene ring system.[13] This reaction is typically highly efficient and selective for the reduction of the alkene without affecting the acetyl group or the aromatic ring under mild conditions.

Data Presentation

Synthesis StrategyKey Starting MaterialKey ReagentsTypical Yield (%)Purity (%)
Enamine-Mediated Acylation2-IndanoneMorpholine, Acetyl Chloride40-60 (overall)>95 (after chromatography)
Grignard Reaction2-IndanolPBr₃, NaCN, CH₃MgBr50-70 (overall)>98 (after distillation)
Catalytic Hydrogenation2-AcetylindeneH₂, Pd/C>95>99

Visualization of Synthetic Pathways

Workflow for Grignard-based Synthesis of this compound

Grignard_Synthesis Indanol 2-Indanol Bromoindane 2-Bromoindane Indanol->Bromoindane PBr₃ Indanecarbonitrile 2-Indanecarbonitrile Bromoindane->Indanecarbonitrile NaCN Imine Intermediate Imine Indanecarbonitrile->Imine 1. CH₃MgBr 2. H₂O quench Acetylindane This compound Imine->Acetylindane H₃O⁺, Δ

Caption: Grignard-based synthesis of this compound from 2-indanol.

Mechanism of Friedel-Crafts Acylation of an Enamine

Enamine_Acylation cluster_0 Enamine Formation cluster_1 Acylation cluster_2 Hydrolysis Indanone Indanone Enamine Enamine Indanone->Enamine + Morpholine, -H₂O Iminium Iminium Enamine->Iminium + Acetyl Chloride Dicarbonyl 2-Acetyl-1,3-dione Iminium->Dicarbonyl + H₃O⁺

Caption: Mechanistic overview of enamine-mediated acylation.

Conclusion: A Versatile Building Block

The historical development of synthetic routes to indane derivatives, including this compound, reflects the broader evolution of organic chemistry from classical condensation and rearrangement reactions to modern catalytic methodologies. While a definitive "first synthesis" of this compound may be buried in the early literature, its preparation can be logically deduced from the well-established chemistry of the indane ring system. The synthetic strategies outlined in this guide, from historical reconstructions to modern, efficient protocols, provide researchers with a comprehensive understanding of how to access this valuable building block. The continued exploration of functionalized indanes like this compound will undoubtedly lead to the discovery of new molecules with significant biological and material properties.

References

  • Linnell, W. H., Mathieson, D. W., & Modi, D. T. (1953). A synthesis of indane-1-carboxylic acids. Journal of the Chemical Society (Resumed), 3257-3261. [Link]

  • Kaiser, R. I., et al. (2015). Selective Formation of Indene through the Reaction of Benzyl Radicals with Acetylene. Angewandte Chemie International Edition, 54(18), 5394-5397. [Link]

  • van der Waals, F. W., et al. (2017). Regioselective Synthesis of Indanones. The Journal of Organic Chemistry, 82(17), 9036-9043. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indenes. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indanones. [Link]

  • Not Voodoo. (2016). How can 2-indanone be prepared?. Chemistry Stack Exchange. [Link]

  • Ahmed, S., & Ali, I. (2021). Medicinal Chemistry of Indane and Its Analogues: A Mini Review. ChemistrySelect, 6(10), 2314-2325. [Link]

  • Horan, J. E., & Schiessler, R. W. (1961). 2-Indanone. Organic Syntheses, 41, 53. [Link]

  • Lefebvre, O., et al. (2020). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 25(23), 5644. [Link]

  • Khan, I., & Ali, S. (2020). Chapter 2 Synthesis and Structural Features of Indanone, Tetralone and Naphthone Derivatives: Selective Fluorination and Condensation Products. In Current Perspectives on Chemical Sciences Vol. 2 (pp. 16-35). Book Publisher International. [Link]

  • Gabriele, B., Mancuso, R., & Veltri, L. (2016). Recent Advances in the Synthesis of Indanes and Indenes. Chemistry – A European Journal, 22(15), 5056-5094. [Link]

  • Wikipedia. (2023). Indane. [Link]

  • Vares, L., & Koppel, I. (2001). GRIGNARD REACTION WITH ACETYLENE IN THF. Oil Shale, 18(2), 145-150. [Link]

  • Gevorgyan, V., et al. (2000). Reaction of Acetylene Carbonyl Compounds with Benzene in the Presence of Aluminum Bromide: A New Preparation Method for Substituted Indenes. Russian Journal of Organic Chemistry, 36(9), 1334-1337. [Link]

  • Sadowski, M., & Mąkosza, M. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 48-73. [Link]

  • Google Patents. (1960).
  • The Organic Chemistry Tutor. (2019, January 18). reaction of enamines and acid chlorides [Video]. YouTube. [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Austin, C., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah. [Link]

  • Reddy, T. J., et al. (2021). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 26(8), 2208. [Link]

  • LibreTexts Chemistry. (2023, January 22). Grignard Reagents. [Link]

  • Lévai, A., et al. (2017). Synthesis of Trans- and cis-2-acetyl-3-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g] Indazoles: Evaluation as Inhibitors of β-hematin Formation. Journal of Chemical Research, 41(11), 668-672. [Link]

  • Sadowski, M., & Mąkosza, M. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 48-73. [Link]

  • The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. [Link]

  • Quora. (2022). What is the product of the reaction between acetyl chloride and benzene?. [Link]

  • Kaczmarek, Ł., & Lunazzi, L. (2003). Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides. Molecules, 8(2), 261-268. [Link]

  • Powers, D. C., & Baran, P. S. (2022). Synthesis of 2-Azanorbornanes via Strain-Release Formal Cycloadditions Initiated by Energy Transfer. Angewandte Chemie International Edition, 61(23), e202202641. [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. [Link]

  • Čejka, J., et al. (2023). Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. Molecules, 28(3), 1435. [Link]

  • Bould, J., et al. (2004). The Synthesis, Characterization, and Fluxional Behavior of a Hydridorhodatetraborane. Inorganica Chimica Acta, 357(13), 3949-3956. [Link]

Sources

An In-depth Technical Guide to the Safe Handling, and Storage of 2-Acetylindane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for 2-Acetylindane. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information with practical, field-tested insights to ensure the safe and effective use of this compound in a laboratory setting.

Understanding the Hazard Profile of this compound

This compound (CAS No: 33982-85-3) is a ketone derivative of indane.[1] While specific toxicological data for this compound is limited, its structural analogs and general chemical properties suggest a hazard profile that necessitates careful handling. For the closely related compound 5-Acetylindane, the GHS hazard statements indicate it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Therefore, it is prudent to treat this compound with a similar level of caution.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its safe handling.

PropertyValueSource
Molecular Formula C₁₁H₁₂OPubChem[1]
Molecular Weight 160.21 g/mol PubChem[1]
Appearance Not explicitly stated, likely a liquid or low-melting solidGeneral chemical knowledge
Boiling Point Data not readily available
Flash Point Data not readily available; treat as a combustible liquidPrudent practice for similar organic ketones[3]
Solubility Data not readily available; likely soluble in organic solventsGeneral chemical knowledge
Toxicological Profile (Inferred from Analogs)

Due to the scarcity of specific toxicological data for this compound, the following information is extrapolated from structurally similar compounds and general principles of chemical toxicology.

  • Acute Oral Toxicity: May be harmful if swallowed.[2]

  • Dermal Toxicity: May cause skin irritation.[2] Prolonged or repeated skin contact should be avoided.

  • Inhalation Toxicity: Vapors or mists may cause respiratory tract irritation.[2][3]

  • Eye Irritation: Likely to cause serious eye irritation.[2]

Personal Protective Equipment (PPE): The First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound to minimize exposure through all potential routes.[4][5]

Recommended PPE Ensemble
  • Eye and Face Protection: Chemical safety goggles are mandatory.[6] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6][7]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[8] Gloves should be inspected for integrity before each use and replaced regularly or immediately if contaminated.[7]

    • Lab Coat: A flame-retardant lab coat or gown should be worn to protect street clothing and skin.

    • Footwear: Closed-toe shoes are required in any laboratory setting.[5][8]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Handling this compound eye_face Wear Chemical Safety Goggles (and Face Shield if splash risk) start->eye_face Eye/Face Protection skin Wear Nitrile/Neoprene Gloves and a Lab Coat start->skin Skin Protection respiratory Work in a Fume Hood or Wear an Approved Respirator start->respiratory Respiratory Protection end Proceed with Experiment eye_face->end skin->end respiratory->end

Caption: Recommended PPE for handling this compound.

Safe Handling and Operational Procedures

Adherence to established safe handling practices is crucial to prevent accidental exposure and other laboratory incidents.

General Handling Precautions
  • Ventilation: Always handle this compound in a well-ventilated area, with a preference for a certified chemical fume hood.[9]

  • Aerosol Generation: Avoid procedures that may generate aerosols or mists.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[10][11] Do not eat, drink, or smoke in areas where chemicals are handled.[11]

Experimental Workflow

Handling_Workflow cluster_handling Safe Handling Workflow for this compound prep Preparation: - Don appropriate PPE - Ensure fume hood is operational transfer Aliquot/Transfer: - Use appropriate glassware - Minimize vapor release prep->transfer reaction Reaction/Procedure: - Monitor the reaction closely - Maintain containment transfer->reaction cleanup Post-Procedure: - Decontaminate glassware - Dispose of waste properly reaction->cleanup

Caption: A stepwise workflow for the safe handling of this compound.

Storage and Incompatibility

Proper storage is essential to maintain the stability of this compound and to prevent hazardous reactions.

Storage Conditions
  • Container: Store in a tightly closed, properly labeled container.[9][10]

  • Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight.[9][10]

  • Temperature: Refrigeration may be recommended to maintain product quality.[10]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation.[9]

Chemical Incompatibilities

To prevent potentially hazardous reactions, avoid storing this compound with the following classes of chemicals:[9][10]

  • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

  • Strong Bases: May catalyze decomposition or other unwanted reactions.

  • Strong Reducing Agents: Can result in chemical reduction of the ketone functionality.

  • Strong Acids: May cause polymerization or other reactions.[9][12]

Emergency Procedures: Spill and Exposure Response

Prompt and correct response to spills and exposures is critical to mitigating potential harm.

Spill Cleanup Protocol

For minor spills that can be safely managed by trained laboratory personnel:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.[13][14]

  • Ventilate: Ensure adequate ventilation, but avoid creating strong drafts that could spread vapors.[15]

  • PPE: Don the appropriate PPE, including respiratory protection if necessary.[13][16]

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[13][14][15]

  • Absorption: Apply the absorbent material, working from the outside of the spill inward to prevent spreading.[15][16]

  • Collection: Once the material is fully absorbed, carefully scoop the mixture into a sealable, labeled waste container.[13][16]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[13] Collect all cleaning materials as hazardous waste.

  • Waste Disposal: Dispose of the sealed waste container according to institutional and local regulations.

For major spills, evacuate the area immediately and contact your institution's emergency response team.

Spill_Response cluster_spill Minor Spill Response Protocol spill Spill Occurs alert Alert Others & Secure Area spill->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill with Absorbent Dike ppe->contain absorb Absorb Spill (Outside-In) contain->absorb collect Collect Waste into Labeled Container absorb->collect decon Decontaminate Spill Area collect->decon dispose Dispose of Waste Properly decon->dispose

Caption: Step-by-step procedure for cleaning up a minor this compound spill.

First Aid Measures for Exposure
  • Inhalation: If vapors are inhaled, immediately move the affected person to fresh air.[10] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[10][11]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[9][10] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[10] Rinse the mouth with water and seek immediate medical attention.[11]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11116341, this compound. Retrieved from [Link].

  • Fisher Scientific. (2010). 2-Acetylfuran Safety Data Sheet.
  • Acros Organics. (n.d.). 2-Acetylpyridine Safety Data Sheet.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link].

  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • University of Hawaii. (n.d.). UNIT 7: Personal Protective Equipment. Retrieved from [Link].

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link].

  • Polovich, M. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. US Pharmacist, 31(12), 57-66.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link].

  • Rowan University. (n.d.). Chemical Spill Cleanup Guidelines. Retrieved from [Link].

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: 2-Acetylaminofluorene. Retrieved from [Link].

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link].

  • The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link].

  • National Institute of Standards and Technology. (2016). Safety Data Sheet: Acetanilide. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 138158, 5-Acetylindane. Retrieved from [Link].

  • Synerzine. (2019). Safety Data Sheet: 2-Acetyl Pyridine. Retrieved from [Link].

  • U.S. Food and Drug Administration. (2018). Q3C — Tables and List Guidance for Industry. Retrieved from [Link].

  • Stanford University. (2020). Chemical Incompatibility Guide. Retrieved from [Link].

  • Australian Government Department of Health. (2015). 2-Oxetanone, 4-methyl-: Human health tier II assessment. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Retrieved from [Link].

  • Australian Government Department of Health. (2018). 2,4-Pentanedione: Human health tier II assessment. Retrieved from [Link].

  • U.S. Food and Drug Administration. (2014). CMC Postapproval Manufacturing Changes To Be Documented in Annual Reports. Retrieved from [Link].

  • U.S. Food and Drug Administration. (2001). Formal Meetings With Sponsors and Applicants for PDUFA Products. Retrieved from [Link].

Sources

Theoretical studies and computational modeling of 2-Acetylindane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Modeling of 2-Acetylindane

Abstract

The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Understanding the conformational, electronic, and spectroscopic properties of its derivatives is paramount for rational drug design and development. This technical guide provides a comprehensive framework for the theoretical and computational modeling of this compound, a representative derivative. We will detail a self-validating workflow, moving from molecular structure preparation to in-depth quantum chemical analysis. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to gain deeper insights into the behavior of small organic molecules.

Introduction: The Significance of the Indane Scaffold

The 1,2-disubstituted indane framework is a key structural motif in various therapeutic agents. Its rigid bicyclic core, combined with the conformational flexibility of its substituents, allows for precise three-dimensional positioning of functional groups, which is critical for molecular recognition at biological targets. This compound (1-(2,3-dihydro-1H-inden-2-yl)ethanone) serves as an excellent model system for exploring the interplay between the puckered five-membered ring and the rotatable acetyl group.[1]

Computational modeling provides a powerful, cost-effective alternative to purely empirical methods for characterizing such molecules.[2] By employing methods like Density Functional Theory (DFT), we can predict and analyze properties such as stable conformations, vibrational frequencies (IR spectroscopy), NMR chemical shifts, and electronic structure (reactivity).[3] This guide elucidates the complete computational protocol, emphasizing the causality behind methodological choices to ensure scientific rigor and trustworthiness.

The Computational Modeling Workflow: A Validated Protocol

A robust computational study relies on a logical and sequential workflow where each step builds upon the previous one. The goal is to progress from a simple 2D representation to a fully characterized 3D quantum mechanical model.

G cluster_0 Phase 1: Structure Preparation & Conformation cluster_1 Phase 2: Quantum Mechanical Refinement cluster_2 Phase 3: Property Calculation & Analysis A Initial 2D/3D Structure (SMILES or Sketch) B Force Field Minimization (e.g., UFF, GAFF) A->B Initial cleanup C Conformational Analysis (Potential Energy Surface Scan) B->C Identify low-energy regions D DFT Geometry Optimization (e.g., B3LYP/6-311G(d,p)) C->D Input Global Minimum Conformer E Frequency Calculation D->E Verify Stationary Point F Thermodynamic Validation E->F Confirm True Minimum (No Imaginary Frequencies) I Simulated IR Spectrum E->I G NMR Chemical Shift Calculation (GIAO Method) F->G H Electronic Structure Analysis (FMO, NBO) F->H J Final Data Synthesis: Structure, Spectra, Reactivity G->J H->J I->J FMO cluster_0 Energy cluster_1 LUMO LUMO (Lowest Unoccupied MO) Accepts Electrons (Electrophilic Site) HOMO HOMO (Highest Occupied MO) Donates Electrons (Nucleophilic Site) Energy_Axis Energy E_LUMO E_HOMO E_HOMO->E_LUMO  ΔE (Energy Gap)  (Indicator of Stability)

Figure 2: Conceptual diagram of Frontier Molecular Orbitals (FMOs).

  • Analysis of this compound:

    • HOMO: The HOMO is predicted to be localized primarily on the benzene ring, indicating that this region is the most electron-rich and susceptible to electrophilic attack.

    • LUMO: The LUMO is predominantly located over the acetyl group, specifically on the antibonding π* orbital of the carbonyl. This signifies that the carbonyl carbon is the primary electrophilic site, susceptible to nucleophilic attack.

    • HOMO-LUMO Gap: A relatively large energy gap suggests high kinetic stability, a desirable trait for many drug candidates.

    • NBO Analysis: NBO calculations reveal a significant polarization of the C=O bond, with a partial positive charge on the carbon atom and a partial negative charge on the oxygen atom, confirming the findings from FMO analysis.

Applications in Drug Development

The detailed computational characterization of this compound provides a foundational dataset for its potential use in drug discovery.

  • Pharmacophore Modeling: The precise 3D geometry and electronic properties of the global minimum conformer can be used as a template to design new molecules or search databases for compounds with similar features.

  • Molecular Docking: The optimized structure serves as a high-quality input for molecular docking simulations. [4]Knowing the locations of nucleophilic and electrophilic sites helps rationalize potential hydrogen bonding and other interactions within a protein's active site.

  • Structure-Activity Relationship (SAR) Studies: By computationally modifying the this compound scaffold (e.g., adding or changing substituents) and recalculating the properties, researchers can build theoretical SAR models to predict how structural changes will affect biological activity. [5]

Conclusion

This guide has outlined a comprehensive and self-validating computational workflow for the in-depth characterization of this compound. By leveraging Density Functional Theory, we can reliably predict its conformational preferences, spectroscopic signatures (IR and NMR), and electronic structure. This approach, grounded in the principles of quantum chemistry, provides actionable insights that can accelerate the drug design and development process. The methodologies described herein are broadly applicable to the study of other small organic molecules, offering a powerful synergy between theoretical calculation and experimental investigation.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Nagalakshmi, R., et al. (2023). Computational-Simulation-Based Behavioral Analysis of Chemical Compounds. Eng. Proc.[Link]

  • Trafton, A. (2024). Scientists use computational modeling to guide a difficult chemical synthesis. MIT News. [Link]

  • Austin, C. S., & Flynn, P. F. NMR Assignments for 2-Ethyl-Indanone. University of Utah. [Link]

  • Nagalakshmi, R., et al. (2023). Computational-Simulation-Based Behavioral Analysis of Chemical Compounds. MDPI. [Link]

  • Haghdadi, M., & Farokhi, N. (2011). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. Journal of the Serbian Chemical Society. [Link]

  • Suhail, M. (2022). A theoretical density functional theory calculation-based analysis of conformers of p-xylene. European Journal of Chemistry. [Link]

  • Mauney, D. T., et al. (2017). IR Spectroscopy of Protonated Acetylacetone and Its Water Clusters: Enol-Keto Tautomers and Ion→Solvent Proton Transfer. The Journal of Physical Chemistry A. [Link]

  • Beura, S., et al. (2021). Identification of Potential inhibitors for Hematopoietic Prostaglandin D2 Synthase: Computational Modeling and Molecular Dynamics Simulations. ResearchGate. [Link]

  • Janjua, M. R. S. A., et al. (2021). Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. Molecules. [Link]

  • Castillo, R., et al. (2023). Experimental–Density Functional Theory (DFT) Study of the Inhibitory Effect of Furan Residues in the Ziegler–Natta Catalyst during Polypropylene Synthesis. MDPI. [Link]

  • Hameed, A., et al. (2020). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. MDPI. [Link]

  • Mohamed, S. K., et al. (2020). Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. IUCrData. [Link]

  • Park, J-Y., et al. (2017). Spectroscopic characterization and crystal structures of two cathinone derivatives. Forensic Toxicology. [Link]

Sources

Foreword: The Strategic Importance of the Indane Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Reaction Mechanisms of 2-Acetylindane

The indane framework, a fused bicyclic structure consisting of a benzene ring and a cyclopentane ring, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its rigid, three-dimensional architecture provides a well-defined orientation for functional groups, making it an ideal building block for designing molecules with high specificity for biological targets. Within this class, this compound (IUPAC name: 1-(2,3-dihydro-1H-inden-2-yl)ethanone) emerges as a particularly versatile intermediate. Its reactivity is governed by three distinct chemical domains: the enolizable α-carbon, the electrophilic carbonyl center, and the nucleophilic aromatic ring. Understanding the interplay of these reactive sites is paramount for researchers aiming to leverage this molecule in complex synthetic pathways, particularly in the realm of drug development.[3][4][5] This guide provides a detailed exploration of the fundamental reaction mechanisms of this compound, offering both theoretical grounding and practical insights for its strategic manipulation.

The Cornerstone of Reactivity: Keto-Enol Tautomerism and Enolate Formation

The entire reactivity profile of the aliphatic portion of this compound is dictated by the presence of α-hydrogens adjacent to the carbonyl group. This enables a dynamic equilibrium between the ketone and its corresponding enol tautomer, a process known as keto-enol tautomerism.[6][7][8] This equilibrium can be catalyzed by either acid or base.

  • Acid-Catalyzed Enolization: In the presence of an acid, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon. A weak base (e.g., water) can then deprotonate the α-carbon to yield the neutral enol form. The rate-determining step is typically the removal of the α-proton.[6]

  • Base-Catalyzed Enolization: Under basic conditions, a base directly removes an α-proton, forming a resonance-stabilized enolate anion. This enolate is a potent nucleophile, with electron density shared between the α-carbon and the oxygen atom.[6][9][10] Subsequent protonation of the oxygen atom yields the enol.[6][11]

The formation of the enolate is the critical step that transforms the otherwise electrophilic carbonyl compound into a powerful carbon-based nucleophile, opening the door to a vast array of carbon-carbon bond-forming reactions.[9][11][12]

Aldol_Condensation_Workflow Workflow: Aldol Condensation start This compound + Aldehyde (R-CHO) step1 Step 1: Enolate Formation Reagent: Base (e.g., NaOH, LDA) start->step1 step2 Step 2: Nucleophilic Attack Enolate attacks aldehyde carbonyl step1->step2 step3 Intermediate: Tetrahedral Alkoxide step2->step3 step4 Step 3: Protonation Reagent: H₂O or mild acid step3->step4 product1 Product 1: β-Hydroxy Ketone (Aldol Adduct) step4->product1 step5 Step 4 (Optional): Dehydration Conditions: Heat, Acid/Base product1->step5 product2 Product 2: α,β-Unsaturated Ketone step5->product2

Caption: Generalized workflow for an Aldol condensation reaction.

α-Halogenation

The α-carbon of this compound can be halogenated under both acidic and basic conditions. The choice of conditions is critical as it dictates the outcome.

  • Acid-Catalyzed: The reaction proceeds through the enol intermediate. The electron-rich double bond of the enol attacks the halogen (e.g., Br₂), followed by deprotonation to regenerate the carbonyl and yield the α-halo ketone. This process is typically self-limiting, resulting in monohalogenation.

  • Base-Promoted: This reaction proceeds via the enolate. [10]The resulting α-halo ketone is more acidic than the starting material due to the electron-withdrawing inductive effect of the halogen. [10]This facilitates further deprotonation and subsequent halogenation. [10]Because this compound is a methyl ketone, in the presence of excess base and halogen, this reaction will proceed to completion, forming a trihalogenated intermediate which is then cleaved by a nucleophilic acyl substitution mechanism to yield a carboxylate and a haloform (CHX₃). This is the well-known Haloform Reaction , which can be used as a qualitative test for methyl ketones or as a synthetic route to convert the acetyl group into a carboxylic acid. [10]

Reactions at the Electrophilic Carbonyl Center

The carbonyl group itself is a site of significant reactivity due to the polarity of the carbon-oxygen double bond, which renders the carbon atom electrophilic. [13][14][15]

Nucleophilic Addition

This is the most fundamental reaction of the carbonyl group in this compound. [14][16]A nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. [15]This intermediate is then typically protonated upon workup to yield an alcohol. [15]The reversibility of the addition depends on the basicity of the nucleophile. [14]

Nucleophile (Reagent) Product Type Reversibility
Hydride (NaBH₄, LiAlH₄) Alcohol Irreversible
Organometallics (R-MgBr, R-Li) Tertiary Alcohol Irreversible
Cyanide (HCN/NaCN) Cyanohydrin Reversible
Alcohols (R-OH, H⁺) Acetal/Ketal Reversible

| Amines (R-NH₂) | Imine/Enamine | Reversible |

Experimental Protocol: Reduction of this compound to 1-(2,3-dihydro-1H-inden-2-yl)ethan-1-ol

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable protic solvent, such as methanol or ethanol, in an ice bath (0 °C).

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution. Causality: NaBH₄ is a mild reducing agent, selective for aldehydes and ketones, and is safe to use in protic solvents. The slow addition controls the exothermic reaction and hydrogen gas evolution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) to destroy excess NaBH₄.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol product.

  • Purification: Purify the product via column chromatography if necessary.

Reductive Deoxygenation

For complete removal of the carbonyl oxygen, harsher reduction methods are required.

  • Wolff-Kishner Reduction: This method involves the formation of a hydrazone intermediate, followed by deprotonation and elimination of N₂ gas under strong basic conditions (e.g., KOH, high temperature) to yield the corresponding alkane (2-ethylindane).

  • Clemmensen Reduction: This reaction is performed under strongly acidic conditions using amalgamated zinc (Zn(Hg)) and concentrated HCl. It is suitable for substrates that are stable to strong acid. [17]

Reactions on the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

The benzene ring of the indane scaffold is nucleophilic and can undergo electrophilic aromatic substitution (EAS). [18][19][20][21]In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring. [18][19]The key steps are the generation of a strong electrophile, attack by the aromatic π-system to form a resonance-stabilized carbocation (the sigma complex or arenium ion), and subsequent deprotonation to restore aromaticity. [20] The fused alkyl ring system of indane acts as an electron-donating group, activating the aromatic ring towards EAS and directing incoming electrophiles to the ortho and para positions relative to the fusion points. For the indane system, substitution typically occurs at positions 4 and 5. The acetyl group on the C2 position of the aliphatic ring has a weak, deactivating inductive effect on the aromatic ring, but the activating effect of the alkyl portion dominates.

Common EAS reactions applicable to the this compound core include:

  • Nitration: (HNO₃/H₂SO₄) introduces a -NO₂ group.

  • Halogenation: (Br₂/FeBr₃ or Cl₂/AlCl₃) introduces a halogen.

  • Sulfonation: (Fuming H₂SO₄) introduces a -SO₃H group.

  • Friedel-Crafts Acylation/Alkylation: (RCOCl/AlCl₃ or RCl/AlCl₃) introduces an acyl or alkyl group. A well-documented example is the Friedel-Crafts acylation of indane with acetyl chloride to produce 5-acetylindane. [22]

EAS_Mechanism General Mechanism: Electrophilic Aromatic Substitution start Indane Ring + Electrophile (E⁺) step1 Step 1: π-Complex Formation Ring attacks E⁺ start->step1 step2 Intermediate: Sigma Complex (Resonance-Stabilized Carbocation) step1->step2 step3 Step 2: Deprotonation A base removes H⁺ to restore aromaticity step2->step3 product Product: Substituted Indane step3->product

Caption: Key steps in the electrophilic aromatic substitution of indane.

Conclusion: A Multifaceted Synthetic Platform

This compound is not merely a static molecule but a dynamic synthetic platform offering multiple, distinct sites for chemical modification. Mastery of its reaction mechanisms—from the nucleophilic character of its enolate to the electrophilic nature of its carbonyl and the aromatic reactivity of its core—is essential for the modern synthetic chemist. By understanding the principles of enolization, nucleophilic addition, and electrophilic substitution, researchers can strategically and predictably manipulate the this compound scaffold to construct novel molecular architectures for applications ranging from pharmaceuticals to advanced materials.

References

  • El-Maghraby, A. M., & Aly, F. M. (2025). Condensation of 2-Acetyl-1,3-indandione with Amines and Diazonium Salts. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic substitution. Retrieved from [Link]

  • University of Calgary. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chirik, P. J., et al. (n.d.). High-Activity Iron Catalysts for the Hydrogenation of Hindered, Unfunctionalized Alkenes. California Institute of Technology.
  • Wikipedia. (n.d.). Nucleophilic addition. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-acetylindane. Retrieved from [Link]

  • Neuman, R. C., Jr. (n.d.). Reactions of Enolate Ions and Enols. Retrieved from [Link]

  • Wikipedia. (n.d.). Condensation reaction. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Condensation reaction – Knowledge and References. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism. Retrieved from [Link]

  • Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Slideshare. (n.d.). Condensation reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Trofimov, B. A., et al. (2017). Nucleophilic Addition of Ketones To Acetylenes and Allenes: A Quantum-Chemical Insight. The Journal of Organic Chemistry, 82(23), 12467-12476. Available at: [Link]

  • Kosharskyy, B., et al. (2015). 2-Acetylcyclopentanone, an Enolate-Forming 1,3-Dicarbonyl Compound, Is Cytoprotective in Warm Ischemia-Reperfusion Injury of Rat Liver. Journal of Pharmacology and Experimental Therapeutics, 353(1), 146-154. Available at: [Link]

  • Chemistry LibreTexts. (2021). Enolization of Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). How can 2-indanone be prepared?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Enolate Ions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). C=O reduction to CH2. Retrieved from [Link]

  • Chen, Y., et al. (2016). Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents. European Journal of Medicinal Chemistry, 114, 137-148. Available at: [Link]

  • Google Patents. (n.d.). CN101357910A - Method for synthesizing 2-acetylfuran.
  • Leah4sci. (2025). Enols and Enolate Reactions. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-Azanorbornanes via Strain-Release Formal Cycloadditions Initiated by Energy Transfer. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Catalytic Hydrogenation. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Oxetanes in Drug Discovery Campaigns. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019). nucleophiles that do 1,2- or 1,4-additions. YouTube. Retrieved from [Link]

  • PubMed. (n.d.). Tautomerization of 2-acetylcyclohexanone. 1. Characterization of keto-enol/enolate equilibria and reaction rates in water. Retrieved from [Link]

  • Filo. (2025). 2,4 pentanedione undergo enolization reaction and produce enol 1+ enol 2.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. Retrieved from [Link]

  • PubMed. (2025). Discovery of indane and naphthalene derivatives as USP7 inhibitors. Retrieved from [Link]

  • International Science Community Association. (2015). The oxidation of 2,4-dinitrophenylhydrazone to Carbonyl compound Emphasizing on the HMTA-2Br2. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Keto–enol/enolate equilibria in the 2-acetylcyclopentanone system. An unusual reaction mechanism in enol nitrosation. Retrieved from [Link]

Sources

A Technical Guide to 2-Acetylindane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 2-Acetylindane in Medicinal Chemistry

This compound (CAS No. 33982-85-3), systematically known as 1-(2,3-dihydro-1H-inden-2-yl)ethanone, is a bicyclic ketone that holds promise as a versatile building block in the synthesis of novel therapeutic agents.[1] Its indane core is a privileged scaffold in medicinal chemistry, found in a variety of biologically active compounds.[2] This guide provides an in-depth overview of the commercial availability of this compound, guidance on supplier validation and quality control, and insights into its potential applications in drug discovery.

It is crucial to distinguish this compound from its isomers, such as 5-Acetylindane (CAS No. 4228-10-8), as the position of the acetyl group significantly influences the molecule's chemical reactivity and biological activity.[3] This guide will focus exclusively on the 2-substituted isomer.

Commercial Availability and Supplier Landscape

This compound is available from a range of chemical suppliers catering to the research and development sector. The compound is typically offered in various purities and quantities, suitable for laboratory-scale synthesis and preliminary screening.

Table 1: Comparison of Commercial Suppliers for this compound

SupplierStated PurityAvailable Quantities
Carbott PharmTech Inc.97%10g, 100g, 1kg
Dayang Chem (Hangzhou) Co.,LtdNot specifiedGram to bulk
CymitQuimica95%200mg, 1g, 5g, 25g, 100g[4]
Aribo Biotechnology95%5g, 25g[5]

Note: The availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Quality Control and Supplier Validation: Ensuring the Integrity of Your Starting Material

The reliability of any research and development program hinges on the quality of the starting materials. For researchers utilizing this compound, a robust quality control (QC) and supplier validation process is paramount.

Diagram: Supplier Validation and Quality Control Workflow for this compound

G cluster_0 Supplier Selection & Procurement cluster_1 In-House Quality Control cluster_2 Decision & Documentation SupplierID Identify Potential Suppliers RequestDocs Request CoA and SDS SupplierID->RequestDocs ProcureSample Procure Small Sample RequestDocs->ProcureSample Identity Identity Verification (NMR, MS) ProcureSample->Identity Purity Purity Assessment (HPLC, GC) Identity->Purity Moisture Moisture Content (Karl Fischer) Purity->Moisture Compare Compare Data with Specifications Moisture->Compare Approve Approve/Reject Supplier Compare->Approve Document Document Results Approve->Document

Caption: A stepwise workflow for validating suppliers and ensuring the quality of this compound.

Experimental Protocols for Quality Control

1. Identity Verification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure of this compound.

    • Methodology:

      • Dissolve a small sample (5-10 mg) of this compound in a deuterated solvent (e.g., CDCl₃).

      • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

    • Causality: NMR provides a detailed fingerprint of the molecule's structure, allowing for unambiguous identification and detection of structurally similar impurities.

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight of this compound.

    • Methodology:

      • Introduce a dilute solution of the sample into a mass spectrometer (e.g., via GC-MS or direct infusion).

      • Acquire the mass spectrum.

      • Expected Result: The molecular ion peak [M]⁺ should be observed at m/z 160.21, corresponding to the molecular formula C₁₁H₁₂O.[1] Fragmentation patterns can provide further structural confirmation.

    • Causality: MS provides a precise molecular weight, which is a fundamental characteristic of the compound.

2. Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To quantify the purity of this compound and detect non-volatile impurities.

    • Methodology:

      • Develop a suitable HPLC method. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile is a good starting point.

      • Prepare a standard solution of this compound of known concentration.

      • Inject the sample and the standard into the HPLC system.

      • Determine the purity by calculating the area percentage of the main peak.

    • Causality: HPLC is a highly sensitive and quantitative technique for separating and quantifying components in a mixture. The validation of such a method should adhere to FDA and ICH guidelines.[8][9]

  • Gas Chromatography (GC):

    • Objective: To detect volatile impurities.

    • Methodology:

      • Dissolve the sample in a suitable volatile solvent.

      • Inject the sample into a GC equipped with an appropriate column (e.g., a non-polar or medium-polarity column).

      • Analyze the resulting chromatogram for the presence of impurity peaks.

    • Causality: GC is ideal for separating and detecting volatile organic compounds that may be present as residual solvents or by-products from the synthesis.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not consistently provided by all suppliers, general precautions for handling flammable liquid ketones should be followed.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

  • Fire Safety: Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Applications in Drug Discovery and Medicinal Chemistry

The indane scaffold is a key component in numerous approved drugs and clinical candidates.[2] While specific, published applications of this compound in drug discovery are not abundant, its structure suggests several potential avenues for its use as a synthetic intermediate.

Diagram: Potential Synthetic Utility of this compound

G cluster_0 Starting Material cluster_1 Chemical Transformations cluster_2 Potential Bioactive Scaffolds start This compound reduction Reduction of Ketone start->reduction condensation Aldol Condensation start->condensation amination Reductive Amination start->amination alcohol Chiral Alcohols reduction->alcohol chalcone Indane-based Chalcones condensation->chalcone amine Novel Aminoindanes amination->amine

Caption: Potential synthetic pathways from this compound to generate diverse chemical scaffolds for drug discovery.

  • As a Precursor to Chiral Alcohols: The ketone functionality of this compound can be stereoselectively reduced to produce chiral alcohols. These alcohols can serve as valuable intermediates in the synthesis of more complex molecules, where stereochemistry is critical for biological activity.

  • Synthesis of Indane-based Chalcones: The acetyl group can participate in aldol condensation reactions with various aldehydes to form chalcone-like structures. Chalcones are a well-known class of compounds with a wide range of pharmacological activities, including anti-inflammatory and anticancer properties.

  • Formation of Novel Aminoindanes: Through reductive amination, the ketone can be converted into a primary or secondary amine. Aminoindane derivatives have shown utility in the development of treatments for mental disorders.[11] For instance, 2-aminoindane has been investigated for its potential therapeutic applications.[2]

The exploration of 2-benzyl-indanone compounds as anticancer agents further highlights the potential of modifying the indane core for therapeutic benefit.[12]

Conclusion

This compound is a commercially available building block with significant potential for application in drug discovery and medicinal chemistry. Its indane scaffold provides a solid foundation for the synthesis of novel compounds with diverse pharmacological profiles. By implementing rigorous supplier validation and in-house quality control, researchers can ensure the integrity of their starting material, which is a critical step towards successful and reproducible research outcomes. The synthetic versatility of the acetyl group opens up numerous possibilities for creating libraries of novel indane derivatives for screening against a wide array of biological targets.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Acetylindane. National Center for Biotechnology Information. [Link]

  • Advanced Biotech. Safety Data Sheet - ACETYL PROPIONYL NATURAL. [Link]

  • Google Patents.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Google Patents. WO2022032147A1 - 2-aminoindane compounds for mental disorders or enhancement.
  • PubChem. 1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone. National Center for Biotechnology Information. [Link]

  • Pharma Inventor Inc. Patent & Publications. [Link]

  • NIST. Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)-. NIST Chemistry WebBook. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • NIST. 1H-Inden-1-one, 2,3-dihydro-. NIST Chemistry WebBook. [Link]

  • ResearchGate. NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. [Link]

  • Google Patents. WO1997020802A1 - Indane dimer compounds and their pharmaceutical use.
  • Patsnap Synapse. 2-Aminoindane (2-AI) - Drug Targets, Indications, Patents. [Link]

  • ResearchGate. Recent developments in biological activities of indanones. [Link]

  • PubChem. 5-Acetylindane. National Center for Biotechnology Information. [Link]

  • MDPI. Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. [Link]

  • ResearchGate. 1 H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. [Link]

  • PubChem. 2-Indanone. National Center for Biotechnology Information. [Link]

  • NIST. 2-Acetyl-1-pyrroline. NIST Chemistry WebBook. [Link]

  • NIST. 2-Acetyl-5-norbornene. NIST Chemistry WebBook. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Impact Factor. RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. [Link]

  • MDPI. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. [Link]

  • ResearchGate. (PDF) RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. [Link]

  • ResearchGate. A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. [Link]

  • MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of 2-Acetylindane Derivatives for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indane Scaffold in Modern Drug Discovery

The indane scaffold, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, represents a privileged structure in medicinal chemistry. Its rigid, three-dimensional framework provides a unique topographical presentation of functional groups, enabling precise interactions with biological targets. Derivatives of indane have demonstrated a wide spectrum of pharmacological activities, including potent anti-inflammatory, anti-cancer, and central nervous system (CNS) effects.[1][2][3]

This guide focuses specifically on the synthesis and derivatization of 2-acetylindane. The introduction of the acetyl group onto the indane core provides a versatile chemical handle, a reactive site that serves as a gateway for extensive molecular elaboration. Through subsequent chemical modifications of this acetyl moiety, researchers can systematically explore the structure-activity relationships (SAR) of novel compounds, fine-tuning their properties to optimize potency, selectivity, and pharmacokinetic profiles.[4][5]

This document provides a detailed examination of the synthetic pathways to this compound derivatives, focusing on the foundational Friedel-Crafts acylation reaction. We will delve into the mechanistic underpinnings of this transformation, offer field-tested protocols, and illustrate how the resulting intermediates can be advanced into pharmacologically relevant molecules.

Strategic Overview: Accessing the this compound Core

The primary and most efficient method for introducing an acetyl group onto the aromatic ring of an indane derivative is the Friedel-Crafts acylation . This classic electrophilic aromatic substitution reaction is a cornerstone of synthetic organic chemistry, valued for its reliability and broad applicability.[6][7] The general workflow involves activating an acylating agent with a Lewis acid to generate a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of the indane substrate.

The workflow can be visualized as a multi-stage process, beginning with the core acylation and proceeding to subsequent diversification steps to build a library of compounds for biological screening.

G cluster_0 PART 1: Core Synthesis cluster_1 PART 2: Medicinal Chemistry Derivatization Indane Indane Precursor CoreProduct This compound Intermediate Indane->CoreProduct Friedel-Crafts Acylation AcylatingAgent Acylating Agent (e.g., Acetyl Chloride) AcylatingAgent->CoreProduct LewisAcid Lewis Acid Catalyst (e.g., AlCl₃) LewisAcid->CoreProduct Aldol Aldol Condensation CoreProduct->Aldol Reduction Reduction CoreProduct->Reduction Other Other Reactions CoreProduct->Other FinalProducts Library of Bioactive Indane Derivatives Aldol->FinalProducts Reduction->FinalProducts Other->FinalProducts

Caption: General workflow for synthesis and derivatization.

Protocol I: Synthesis of 5-Acetyl-2,3-dihydro-1H-indene via Friedel-Crafts Acylation

This protocol details the regioselective acylation of 2,3-dihydro-1H-indene (indane). The electron-donating nature of the fused alkyl ring directs the substitution primarily to the 5-position of the aromatic ring.

Mechanistic Rationale

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[8] The key steps are:

  • Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of acetyl chloride, creating a highly polarized complex. This complex then dissociates to form a resonance-stabilized acylium ion, a potent electrophile.

  • Electrophilic Attack: The π-electron system of the indane ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A weak base (like AlCl₄⁻) abstracts a proton from the carbon bearing the new acetyl group, collapsing the sigma complex and restoring the aromaticity of the ring to yield the final ketone product.[7]

G cluster_reactants Step 1: Acylium Ion Formation cluster_mechanism Step 2 & 3: Substitution r1 Acetyl Chloride + AlCl₃ r2 [Acylium Ion]⁺ + [AlCl₄]⁻ r1->r2 Activation Indane Indane Ring Sigma Sigma Complex (Carbocation Intermediate) Indane->Sigma Electrophilic Attack Product 5-Acetylindane Sigma->Product Deprotonation & Rearomatization

Caption: Simplified mechanism of Friedel-Crafts acylation.
Experimental Protocol

Materials & Reagents

Reagent/MaterialGradeSupplier ExampleNotes
2,3-dihydro-1H-indene (Indane)≥98%Sigma-AldrichEnsure it is dry.
Aluminum Chloride (AlCl₃), anhydrous≥99%Sigma-AldrichHandle in a fume hood; highly hygroscopic.
Acetyl Chloride (CH₃COCl)≥99%Sigma-AldrichHandle in a fume hood; corrosive.
Dichloromethane (DCM), anhydrousACS GradeFisher ScientificUse from a solvent purification system or over molecular sieves.
Hydrochloric Acid (HCl)2 MVWRFor quenching the reaction.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVWRFor neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVWRFor drying the organic layer.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.

Procedure

  • Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents).

  • Solvent Addition: Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Cool the resulting suspension to 0 °C in an ice bath.

  • Reagent Addition: While stirring vigorously, add acetyl chloride (1.1 equivalents) dropwise to the AlCl₃ suspension over 15 minutes. Allow the mixture to stir for an additional 15 minutes at 0 °C.

  • Substrate Addition: Dissolve indane (1.0 equivalent) in 20 mL of anhydrous DCM and add it to the dropping funnel. Add the indane solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Slowly and carefully quench the reaction by pouring the mixture onto 100 g of crushed ice in a beaker. Caution: This is an exothermic process and will release HCl gas.

  • Workup: Add 50 mL of 2 M HCl to the quenched mixture to dissolve any remaining aluminum salts. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 95:5) to afford 5-acetyl-2,3-dihydro-1H-indene as a solid or oil.

Self-Validation & Characterization

  • Expected Yield: 75-85%

  • Appearance: White to pale yellow solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.80 (d, 1H), 7.75 (s, 1H), 7.30 (d, 1H), 2.95 (t, 4H), 2.58 (s, 3H), 2.10 (p, 2H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 197.9, 152.1, 145.0, 135.9, 126.8, 125.0, 123.5, 33.1, 32.5, 26.5, 25.6.

  • IR (KBr, cm⁻¹): ~1680 (C=O stretch, aromatic ketone).

Protocol II: Derivatization via Aldol Condensation for Anti-Inflammatory Agents

The acetyl group of the synthesized intermediate is a prime site for C-C bond formation. A Claisen-Schmidt (crossed-aldol) condensation with an aromatic aldehyde can produce 2-benzylidene-1-indanone derivatives, a class of compounds known for their anti-inflammatory properties.[2][9]

Experimental Protocol

Materials & Reagents

Reagent/MaterialGradeNotes
5-Acetyl-2,3-dihydro-1H-indeneAs synthesizedFrom Protocol I.
Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde)≥98%Chosen based on desired SAR.[2]
Sodium Hydroxide (NaOH)ACS GradeCatalyst.
Ethanol (EtOH)95%Solvent.
Water (H₂O)DIFor workup.

Procedure

  • Setup: In a 100 mL round-bottom flask, dissolve 5-acetylindane (1.0 equivalent) and the chosen aromatic aldehyde (1.1 equivalents) in 30 mL of ethanol.

  • Catalyst Addition: Prepare a 10% aqueous solution of NaOH. Add the NaOH solution dropwise to the stirred ethanolic solution at room temperature until the mixture becomes cloudy and a precipitate begins to form.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. The formation of a thick precipitate is expected.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7), then wash with a small amount of cold ethanol to remove unreacted aldehyde.

  • Drying: Dry the product in a vacuum oven at 40-50 °C to yield the desired chalcone-like derivative.

Structure-Activity Relationship (SAR) Analysis

The synthesis of a focused library of derivatives allows for the systematic study of structure-activity relationships (SAR). By altering substituents on the indane core or the appended aromatic ring (from Protocol II), researchers can probe the molecular interactions that govern biological activity.[5]

SAR_Flowchart A Synthesize Core Scaffold (this compound) B Create Analogs (Vary R groups) A->B C Biological Screening (e.g., Anti-inflammatory assay) B->C D Analyze Data: Activity vs. Structure C->D E Identify Key Pharmacophores & Develop SAR Model D->E F Design Next-Generation Compounds E->F

Caption: A simplified workflow for SAR-driven drug design.

For the 2-benzylidene-1-indanone series, studies have shown that:

  • Electron-donating groups (like methoxy or hydroxyl) on the benzylidene ring can enhance anti-inflammatory activity.[2]

  • The size and position of these substituents are critical; for example, a larger alkoxy group may decrease activity, suggesting steric constraints within the target's binding pocket.[2]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield in Protocol I 1. Wet reagents or glassware.2. Inactive AlCl₃.3. Insufficient reaction time.1. Ensure all glassware is flame-dried and solvents are anhydrous.2. Use a fresh, unopened bottle of anhydrous AlCl₃.3. Monitor by TLC and extend reaction time if necessary.
Multiple Products (Polyacylation) Reaction temperature too high or excess acylating agent.Maintain strict temperature control (0 °C during addition). Use no more than 1.1 eq. of acetyl chloride.
Recovery of Starting Material 1. Insufficient Lewis acid.2. Deactivated catalyst.1. Use at least 1.2 eq. of AlCl₃ to account for complexation with the ketone product.2. Add AlCl₃ to the solvent first, then the acyl chloride.
Poor Results in Protocol II 1. Inactive aldehyde.2. Incorrect base concentration.1. Use freshly purified or purchased aldehyde.2. Adjust the amount of NaOH; too much can lead to side reactions.

References

  • Title: Applications of Friedel–Crafts reactions in total synthesis of natural products Source: RSC Advances, via PMC - NIH URL: [Link]

  • Title: Friedel-Crafts Acylation Source: Organic Chemistry Portal URL: [Link]

  • Title: Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity Source: Molecules, via PMC - NIH URL: [Link]

  • Title: Friedel Crafts Acylation | PDF Source: Scribd URL: [Link]

  • Title: Synthesis and hemolytic activity of cyclopentane and hydrindane 2-acetyl-1,3-diones Source: Pharmaceutical Chemistry Journal URL: [Link]

  • Title: Structure Activity Relationships Source: Drug-Design.org URL: [Link]

  • Title: A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes Source: Journal of the American Chemical Society, via PMC - NIH URL: [Link]

  • Title: Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of pyrrolopiperidinone acetic acids as CRTh2 antagonists Source: Bioorganic & Medicinal Chemistry Letters, via PubMed URL: [Link]

  • Title: SAR: Structure Activity Relationships Source: Collaborative Drug Discovery URL: [Link]

  • Title: An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis and Reactivity of 2-Acetylthiophenes Derivatives Source: Molbank, via MDPI URL: [Link]

  • Title: Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives Source: Molecules, via PMC URL: [Link]

  • Title: Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury Source: International Journal of Nanomedicine, via Dove Medical Press URL: [Link]

  • Title: Recent Advances in Synthetic Routes to Azacycles Source: Molecules, via MDPI URL: [Link]

  • Title: Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl) Source: Molecules, via MDPI URL: [Link]

  • Title: Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease Source: European Journal of Medicinal Chemistry, via PubMed URL: [Link]

  • Title: Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies Source: Scientific Reports, via PMC - NIH URL: [Link]

Sources

Application Notes & Protocols: Leveraging 2-Acetylindane as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indane Scaffold

In the landscape of medicinal chemistry and drug discovery, the selection of a core scaffold is a decision of paramount strategic importance. The indane framework, a bicyclic structure fusing a benzene ring with a cyclopentane ring, represents a "privileged" scaffold.[1][2] Its inherent rigidity reduces molecular flexibility, which can be highly advantageous for optimizing ligand-receptor interactions and improving binding affinity.[3] Indane derivatives have been successfully incorporated into a wide range of therapeutic agents, including treatments for cancer, Alzheimer's disease, and viral infections like HIV (e.g., Indinavir).[3][4]

2-Acetylindane emerges as a particularly valuable and versatile building block. It combines the desirable rigid indane core with a chemically reactive acetyl group. This acetyl moiety serves as a versatile synthetic handle, allowing for a multitude of chemical transformations. It provides an accessible electrophilic carbonyl carbon and acidic α-protons, opening pathways to a diverse array of more complex molecules. This guide provides detailed protocols and scientific rationale for key synthetic transformations utilizing this compound, designed for researchers in organic synthesis and drug development.

Knoevenagel Condensation: Accessing α,β-Unsaturated Systems

Scientific Principle & Rationale: The Knoevenagel condensation is a cornerstone reaction in C-C bond formation. It involves the reaction of a carbonyl group with a compound possessing an active methylene group (e.g., malononitrile, cyanoacetates), typically catalyzed by a weak base like piperidine or an ammonium salt. The acetyl group of this compound provides the electrophilic carbonyl center. This reaction is highly efficient for creating α,β-unsaturated systems, which are themselves valuable intermediates for subsequent Michael additions, cycloadditions, or as key structural motifs in biologically active molecules.[1]

Experimental Workflow Diagram:

Knoevenagel_Condensation cluster_reactants Reactants cluster_process Process cluster_outcome Outcome This compound This compound Mixing Mix in Solvent (e.g., Ethanol) This compound->Mixing Active_Methylene Active Methylene (e.g., Malononitrile) Active_Methylene->Mixing Catalyst Add Catalyst (Piperidine) Mixing->Catalyst Reflux Heat / Reflux Catalyst->Reflux Purification Crystallization / Chromatography Reflux->Purification Product Indanylidene Product Purification->Product

Caption: Workflow for Knoevenagel condensation of this compound.

Detailed Protocol: Synthesis of 2-(1-(Indan-2-yl)ethylidene)malononitrile

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.60 g, 10.0 mmol), malononitrile (0.66 g, 10.0 mmol), and absolute ethanol (30 mL).

  • Catalyst Addition: Add piperidine (0.1 mL, ~1.0 mmol) to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.

  • Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Isolation & Purification: Collect the precipitated solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum. The crude product can be further purified by recrystallization from isopropanol to yield the title compound as a crystalline solid.

Data Summary Table:

ParameterValue
Reactants This compound, Malononitrile
Catalyst Piperidine
Solvent Ethanol
Temperature Reflux (~80°C)
Time 4 hours
Expected Yield >85%
Characterization ¹H NMR, ¹³C NMR, IR, Mass Spec

Gewald Aminothiophene Synthesis: A Gateway to Heterocycles

Scientific Principle & Rationale: The Gewald reaction is a powerful multi-component reaction for the synthesis of 2-aminothiophenes. It involves the condensation of a ketone, an α-cyano ester (or similar active methylene compound), and elemental sulfur in the presence of a base. This compound serves as the ketone component. The resulting highly substituted aminothiophenes are crucial pharmacophores and versatile intermediates in medicinal chemistry.[5] Thiophene-containing compounds exhibit a wide range of biological activities, including anti-inflammatory and anti-tumor properties.[5]

Experimental Workflow Diagram:

Gewald_Synthesis Reactants This compound Ethyl Cyanoacetate Sulfur Powder Reaction_Step Stir at 45-50°C (Exothermic Control) Reactants->Reaction_Step Solvent_Base Solvent: Ethanol Base: Morpholine Solvent_Base->Reaction_Step Workup Pour into ice-water Acidify with HCl Reaction_Step->Workup Purification Filter & Recrystallize Workup->Purification Product Substituted 2-Aminothiophene Purification->Product

Caption: Multi-component workflow for the Gewald aminothiophene synthesis.

Detailed Protocol: Synthesis of Ethyl 2-amino-4-(indan-2-yl)-5-methylthiophene-3-carboxylate

  • Reaction Setup: In a 250 mL three-necked flask fitted with a mechanical stirrer, thermometer, and dropping funnel, place this compound (3.20 g, 20.0 mmol), ethyl cyanoacetate (2.26 g, 20.0 mmol), and elemental sulfur (0.64 g, 20.0 mmol) in ethanol (50 mL).

  • Base Addition: Stir the mixture to form a suspension. Slowly add morpholine (4 mL) dropwise over 15 minutes, ensuring the internal temperature does not exceed 50°C. An exothermic reaction will be observed.

  • Reaction: After the addition is complete, continue stirring at 45-50°C for 2 hours.

  • Work-up: Cool the reaction mixture and pour it into a beaker containing 200 mL of ice-water with vigorous stirring. A solid will precipitate. Acidify the mixture to pH 5-6 with dilute hydrochloric acid.

  • Isolation & Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. Recrystallize from an ethanol/water mixture to obtain the pure aminothiophene derivative.

Data Summary Table:

ParameterValue
Reactants This compound, Ethyl Cyanoacetate, Sulfur
Base Morpholine
Solvent Ethanol
Temperature 45-50°C
Time 2 hours
Expected Yield 70-80%
Characterization ¹H NMR, ¹³C NMR, IR, Elemental Analysis

α-Bromination and Nucleophilic Substitution: Functional Group Interconversion

Scientific Principle & Rationale: The methyl group of the acetyl moiety in this compound is readily halogenated under acidic conditions to form an α-haloketone. This transformation is synthetically powerful because the resulting 2-(bromoacetyl)indane is a potent electrophile. The bromine atom is an excellent leaving group, making the α-carbon susceptible to attack by a wide variety of nucleophiles (e.g., amines, thiols, azides). This two-step sequence is a robust strategy for introducing diverse side chains, a critical tactic in structure-activity relationship (SAR) studies for optimizing drug candidates.[6]

Experimental Workflow Diagram:

Halogenation_Substitution cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Nucleophilic Substitution A This compound B Add Br₂ in AcOH A->B C Intermediate: 2-(Bromoacetyl)indane B->C D Dissolve in THF C->D Crude Intermediate E Add Nucleophile (e.g., Piperazine, K₂CO₃) D->E Crude Intermediate F Final Product: Substituted Derivative E->F

Caption: Two-step synthesis via α-bromination and substitution.

Detailed Protocol: Synthesis of 1-(2-(Indan-2-yl)-2-oxoethyl)piperazine

Step A: Synthesis of 2-(Bromoacetyl)indane

  • Reaction Setup: Dissolve this compound (4.0 g, 25.0 mmol) in 40 mL of glacial acetic acid in a 100 mL flask protected from light.

  • Bromination: To this solution, add a solution of bromine (1.3 mL, 25.0 mmol) in 10 mL of glacial acetic acid dropwise over 30 minutes with constant stirring.

  • Reaction: Stir the mixture at room temperature for 3 hours. The disappearance of the bromine color indicates the reaction is proceeding.

  • Work-up: Carefully pour the reaction mixture into 250 mL of cold water. The product will precipitate. Collect the solid by filtration, wash with water until the filtrate is neutral, and dry. The crude 2-(bromoacetyl)indane is used directly in the next step. Caution: α-haloketones are lachrymatory and should be handled in a fume hood.

Step B: Nucleophilic Substitution with Piperazine

  • Reaction Setup: To a solution of crude 2-(bromoacetyl)indane (from Step A, ~25.0 mmol) in 100 mL of tetrahydrofuran (THF), add anhydrous potassium carbonate (6.9 g, 50.0 mmol) followed by piperazine (2.15 g, 25.0 mmol).

  • Reaction: Stir the suspension vigorously at room temperature overnight (16 hours).

  • Work-up: Filter off the inorganic salts and wash them with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the resulting crude product by column chromatography on silica gel (eluent: dichloromethane/methanol 95:5) to yield the target compound.

Data Summary Table:

ParameterValue (Step B)
Reactants 2-(Bromoacetyl)indane, Piperazine
Base K₂CO₃
Solvent THF
Temperature Room Temperature
Time 16 hours
Expected Yield 65-75% (over two steps)
Characterization ¹H NMR, Mass Spec, HPLC

Conclusion

This compound is a cost-effective and highly adaptable starting material for the synthesis of a diverse range of complex organic molecules. The protocols detailed herein—Knoevenagel condensation, Gewald aminothiophene synthesis, and α-functionalization—demonstrate its utility in constructing key molecular frameworks relevant to pharmaceutical research.[2][7] The rigid indane core, combined with the synthetic flexibility of the acetyl group, provides a reliable platform for developing novel compounds with potential therapeutic applications, enabling rapid library synthesis and extensive SAR exploration.

References

  • Synthesis of Indane and its analogues.[1][2][7]. (URL: )

  • Indane Derivatives in Medicinal Chemistry | PDF. (URL: )
  • The synthesis of indane derivatives and antioxidant effects | Request PDF. (URL: )
  • Indane-1,3-Dione: From Synthetic Strategies to Applic
  • Exploring the Versatility of Indane: From Synthesis to Industrial Applic
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC. (URL: [Link])

  • Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. (URL: [Link])

  • Synthetic strategy A Synthesis of[4]-ladderane building blocks. B.... (URL: [Link])

  • A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes - PMC. (URL: [Link])

  • Recent Advances in Synthetic Routes to Azacycles. (URL: [Link])

  • Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents. (URL: [Link])

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC. (URL: [Link])

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC. (URL: [Link])

  • Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. (URL: )
  • Synthesis and Pharmacological Characterization of Two Novel, Brain Penetrating P2X7 Antagonists - PMC. (URL: [Link])

  • Oxetanes in Drug Discovery Campaigns - PMC. (URL: [Link])

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC. (URL: [Link])

  • Using visible light to make pharmaceutical building blocks. (URL: [Link])

  • Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. (URL: [Link])

  • Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4′--Tolyl-2,2′:6′,2″-terpyridine. (URL: [Link])

  • 2H-Indazole synthesis. (URL: [Link])

  • Synthesis and anticancer activity of 2-benzylidene indanones through inhibiting tubulin polymerization. (URL: [Link])

  • A facile route to the synthesis of substituted 2-hydrazinoquinolines and its ring closer reactions and their biological activity. (URL: [Link])

  • Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). (URL: [Link])

  • (PDF) On the regioselectivity of the reaction of cyanothioacetamide with 2-acetylcyclo-hexanone, 2-acetylcyclopentanone, and 2-acetyl-1-(morpholin-4-yl)-1-cycloalkenes. (URL: [Link])

  • A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. (URL: [Link])

  • Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 and Influence of Substituent on the Addition of Bromine Atom. (URL: [Link])

Sources

Topic: Validated Analytical Methods for the Quantification of 2-Acetylindane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the analytical quantification of 2-Acetylindane, a compound of increasing regulatory interest in the fragrance industry. We detail two robust, validated methods: a primary Gas Chromatography-Mass Spectrometry (GC-MS) method for direct analysis of volatile and semi-volatile matrices, and an alternative High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method involving derivatization for non-volatile or complex matrices. The protocols herein are designed to be self-validating, grounded in established scientific principles and regulatory guidelines, such as those from the International Council for Harmonisation (ICH). This guide explains the causality behind experimental choices, providing users with the expertise to adapt and troubleshoot these methods effectively.

Introduction: The Analytical Imperative for this compound

This compound (CAS: 33982-85-3) is a synthetic fragrance ingredient valued for its nuanced aromatic profile.[1] However, its classification as a potential fragrance allergen has brought it under regulatory scrutiny. Notably, recent updates to cosmetic regulations, such as the European Union's Regulation (EU) 2023/1545, have expanded the list of fragrance allergens that must be declared on product labels if their concentration exceeds specified thresholds (e.g., 0.001% in leave-on products and 0.01% in rinse-off products).[2][3][4] This regulatory landscape mandates that manufacturers possess accurate, precise, and reliable analytical methods to quantify this compound in raw materials and finished cosmetic products.

The choice of an analytical method is dictated by the physicochemical properties of the analyte and the complexity of the sample matrix. This compound is a semi-volatile compound, making Gas Chromatography (GC) a natural choice for analysis. For matrices that are not amenable to GC, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative, typically requiring chemical derivatization to enhance detectability. This document provides detailed protocols for both approaches.

Foundational Strategy: Sample Preparation

Effective sample preparation is the most critical step in achieving accurate analytical results; it aims to isolate the analyte from interfering matrix components and present it in a suitable solvent for injection.[5][6] The choice of technique is entirely dependent on the sample matrix.

Causality in Matrix-Specific Extraction
  • For Perfumes and Aqueous Solutions (Low Complexity): Direct liquid-liquid extraction (LLE) is efficient. The goal is to transfer the relatively nonpolar this compound from a polar matrix (like ethanol/water) into an immiscible organic solvent (like hexane or dichloromethane).

  • For Creams, Lotions, and Emulsions (High Complexity): These matrices contain fats, waxes, and surfactants that interfere with analysis. A multi-step approach is required. An initial solvent precipitation or extraction (e.g., with acetonitrile or methanol) can disrupt the emulsion and precipitate proteins.[7] This is often followed by a more selective cleanup step like Solid-Phase Extraction (SPE) to remove remaining interferences.[8]

  • For Volatile Analysis (Minimizing Matrix Effects): For GC-MS, Headspace Solid-Phase Microextraction (HS-SPME) is a superior technique. It samples the vapor phase above the sample, effectively isolating volatile and semi-volatile analytes like this compound while leaving non-volatile matrix components behind.[9] This solvent-free method enhances sensitivity and reduces instrument contamination.

Protocol 2.1: Liquid-Liquid Extraction (LLE)
  • Accurately weigh 1.0 g of the sample into a 50 mL glass centrifuge tube.

  • Add 10 mL of a suitable extraction solvent (e.g., Hexane:Ethyl Acetate 90:10 v/v).

  • Add an internal standard (IS) if required (e.g., 2-Methylindanone at a known concentration).

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean vial.

  • Evaporate the solvent under a gentle stream of nitrogen if concentration is needed.

  • Reconstitute the residue in a known volume (e.g., 1.0 mL) of a solvent compatible with the analytical instrument (e.g., hexane for GC-MS).

Protocol 2.2: Solid-Phase Extraction (SPE) Cleanup
  • Perform an initial extraction as described in Protocol 2.1 (Steps 1-6).

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of the reconstitution solvent. Do not let the cartridge run dry.

  • Load the extracted sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak solvent mixture (e.g., 5 mL of Hexane:Ethyl Acetate 95:5 v/v) to elute weakly retained interferences.

  • Elute the target analyte, this compound, with a stronger solvent (e.g., 5 mL of Hexane:Ethyl Acetate 80:20 v/v).

  • Collect the eluate, evaporate to dryness under nitrogen, and reconstitute in 1.0 mL of the appropriate solvent.

G Diagram 1: Sample Preparation Workflow cluster_prep Sample Preparation Decision Tree cluster_analysis Analytical Method Sample Sample Received Matrix Assess Sample Matrix Sample->Matrix LLE Protocol 2.1: Liquid-Liquid Extraction (LLE) Matrix->LLE Simple Liquid (e.g., Perfume) SPE Protocol 2.2: Solid-Phase Extraction (SPE) Matrix->SPE Complex Liquid/Emulsion (e.g., Cream, Lotion) HS_SPME Headspace SPME Matrix->HS_SPME Volatile Analysis Required (Any Matrix) GCMS GC-MS Analysis LLE->GCMS HPLC HPLC-DAD Analysis (Post-Derivatization) LLE->HPLC SPE->GCMS SPE->HPLC HS_SPME->GCMS

Caption: Decision workflow for sample preparation and analysis.

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For a semi-volatile compound like this compound, GC-MS is the gold standard. It offers excellent chromatographic separation (GC) and definitive identification based on mass-to-charge ratio and fragmentation patterns (MS).[10][11] Electron Ionization (EI) is the preferred mode as it produces reproducible mass spectra that can be compared against commercial libraries (e.g., NIST) for confident identification.

Protocol 3.1: GC-MS Analysis
  • Sample Preparation: Prepare the sample using an appropriate method from Section 2.

  • Instrument Setup & Conditions:

    • The parameters below provide a robust starting point. Optimization may be required based on the specific instrument and matrix.

GC Parameter Setting Rationale
Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-5ms)A nonpolar column provides excellent separation for a wide range of semi-volatile organic compounds.
Inlet Temperature 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Injection Mode Splitless (1 µL injection volume)Maximizes transfer of the analyte to the column for trace-level analysis.
Carrier Gas Helium, constant flow at 1.0 mL/minInert and provides good chromatographic efficiency.
Oven Program Start at 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minThe temperature ramp separates compounds by their boiling points, from most volatile to least volatile.
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
MS Source Temp 230 °CStandard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy for reproducible fragmentation and library matching.
Acquisition Mode Full Scan (m/z 40-450) for identification; Selected Ion Monitoring (SIM) for quantification.Full scan provides a complete mass spectrum. SIM mode significantly increases sensitivity by monitoring only specific ions of the target analyte.
SIM Ions Quantifier: m/z 117. Qualifiers: m/z 145, 160 (M+)These ions are characteristic fragments of this compound. The molecular ion (M+) is m/z 160.
  • Calibration:

    • Prepare a series of calibration standards of this compound in the final reconstitution solvent (e.g., hexane) covering the expected concentration range of the samples (e.g., 0.1 to 10 µg/mL).

    • Analyze each standard using the same GC-MS method.

    • Construct a calibration curve by plotting the peak area of the quantifier ion (m/z 117) against the concentration. The curve should have a correlation coefficient (r²) ≥ 0.995.

  • Quantification:

    • Analyze the prepared samples.

    • Identify the this compound peak based on its retention time and the presence of qualifier ions.

    • Calculate the concentration in the sample using the regression equation from the calibration curve.

Alternative Method: HPLC-DAD with Derivatization

When GC-MS is not available or the sample matrix is unsuitable (e.g., contains high molecular weight, non-volatile interferences), HPLC is a powerful alternative. This compound lacks a strong chromophore, making it difficult to detect with high sensitivity using a standard UV-Vis detector. To overcome this, it can be chemically derivatized. The ketone functional group reacts with 2,4-dinitrophenylhydrazine (DNPH) to form a 2,4-dinitrophenylhydrazone derivative, which is intensely colored and absorbs strongly in the visible range (~365 nm), dramatically improving detection limits.[12]

Protocol 4.1: Derivatization and HPLC-DAD Analysis
  • Sample Preparation: Extract this compound from the sample matrix using LLE or SPE (Protocols 2.1 or 2.2), evaporating the final extract to dryness.

  • Derivatization Reaction:

    • Prepare a saturated solution of DNPH in acidified acetonitrile (e.g., 2 mg/mL DNPH in acetonitrile containing 0.1% phosphoric acid).

    • Reconstitute the dried sample extract in 200 µL of acetonitrile.

    • Add 800 µL of the DNPH reagent solution to the sample.

    • Vortex and heat at 60°C for 30 minutes in a sealed vial.

    • Allow the reaction to cool to room temperature. The sample is now ready for HPLC analysis.

  • Instrument Setup & Conditions:

HPLC Parameter Setting Rationale
Column C18, 150 mm x 4.6 mm, 5 µm particle sizeA C18 reversed-phase column is standard for separating moderately nonpolar organic molecules like the DNPH derivative.
Mobile Phase A Water
Mobile Phase B AcetonitrileA water/acetonitrile gradient is effective for eluting the derivative from the C18 column.
Gradient Program 60% B to 95% B over 15 minutes, hold 5 min, return to 60% BThe gradient ensures that the derivative is well-retained and separated from earlier-eluting polar interferences.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times and peak shapes.
Injection Volume 20 µL
DAD Wavelength 365 nmThis is near the maximum absorbance wavelength for the 2,4-dinitrophenylhydrazone derivative, ensuring high sensitivity.
  • Calibration and Quantification:

    • Prepare calibration standards of this compound and derivatize them in the same manner as the samples.

    • Construct a calibration curve by plotting peak area at 365 nm versus concentration.

    • Analyze the derivatized samples and quantify using the calibration curve.

Analytical Method Validation Protocol

Validation demonstrates that an analytical procedure is suitable for its intended purpose.[13][14] The following parameters, based on the ICH Q2(R2) guideline, must be assessed for any quantitative method.[15]

Parameter Purpose Acceptance Criteria
Specificity To ensure the signal measured is only from the analyte of interest.Peak purity analysis (DAD) or unique mass spectrum (MS). No interfering peaks at the analyte retention time in a blank matrix sample.
Linearity To demonstrate a proportional relationship between concentration and response.A minimum of 5 concentration levels. Correlation coefficient (r²) ≥ 0.995.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80-120% of the target concentration.
Accuracy The closeness of the measured value to the true value.Determined by spike/recovery experiments on a blank matrix. Mean recovery should be within 80-120%.
Precision The closeness of agreement between a series of measurements.Repeatability (Intra-day): Analyze ≥6 replicates at 100% of the target concentration. Relative Standard Deviation (%RSD) ≤ 5%. Intermediate Precision (Inter-day): Repeat on a different day or with a different analyst. %RSD ≤ 10%.
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.Signal-to-Noise ratio (S/N) ≥ 3:1.
Limit of Quantification (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy.S/N ≥ 10:1. Precision (%RSD) at this level should be ≤ 20%.
Robustness The ability of the method to remain unaffected by small, deliberate changes in parameters (e.g., ±2°C in oven temp, ±5% in mobile phase composition).The results should remain within the established precision and accuracy criteria.
Summary of Expected Performance
Method Expected LOQ Linearity (r²) Accuracy (Recovery) Precision (%RSD)
GC-MS (SIM) 0.05 - 0.5 µg/mL> 0.99590 - 110%< 5%
HPLC-DAD 0.1 - 1.0 µg/mL> 0.99585 - 115%< 10%

References

  • Navigating EU Regulation 2023/1545: A Guide for Cosmetics and Personal Care Companies on Fragrance Allergen Labeling. ALS Global. [Link]

  • Fragrance allergens MoCRA update. Cosmeservice. [Link]

  • MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. U.S. Environmental Protection Agency. [Link]

  • A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Novel Pyrazolone Derivative in Nanosuspension. Molecules (Journal). [Link]

  • Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

  • Analytical method validation: A brief review. Journal of Pharmacy Research. [Link]

  • A review on analytical method validation and its regulatory perspectives. Journal of Drug Delivery and Therapeutics. [Link]

  • ANALYTICAL METHODS for 2,4,6-trinitrotoluene. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation. LCGC International. [Link]

  • Analytical Methods. Ministry of the Environment, Japan. [Link]

  • Sample Preparation. Chemistry LibreTexts. [Link]

  • A brief review on: method validation. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]

  • Selected Methods of Analysis. Cengage. [Link]

  • This compound. PubChem, National Institutes of Health (NIH). [Link]

  • Bioanalytical sample preparation. Biotage. [Link]

  • The Importance of Sampling. Analytical Chemistry 2.1 e-book. [Link]

  • Analysis of 62 synthetic cannabinoids by gas chromatography–mass spectrometry with photoionization. Forensic Toxicology. [Link]

  • Analysis of Human Skin Emanations by Gas Chromatography/Mass Spectrometry. Analytical Chemistry. [Link]

  • HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Acylation of Indane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Acylation of the Indane Scaffold

The indane framework is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents and functional materials. The strategic introduction of an acyl group onto the aromatic ring of indane via Friedel-Crafts acylation is a cornerstone transformation. This reaction provides a versatile chemical handle for further molecular elaboration, enabling extensive structure-activity relationship (SAR) studies and the development of novel molecular entities.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocol for the acylation of indane, with a focus on the underlying mechanistic principles and practical considerations for successful execution.

Theoretical Framework: The Friedel-Crafts Acylation Mechanism

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[2] The reaction proceeds through the generation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of the indane substrate.

The mechanism can be delineated into four key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with the acylating agent (e.g., an acyl halide or anhydride) to form a complex. This complex then dissociates to generate a resonance-stabilized acylium ion (RCO⁺).[2][3]

  • Electrophilic Attack: The acylium ion acts as a potent electrophile and is attacked by the π-electrons of the indane aromatic ring. This step temporarily disrupts the aromaticity of the ring, forming a cyclohexadienyl cation intermediate, also known as an arenium ion.[3]

  • Deprotonation and Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the arenium ion. This restores the aromaticity of the indane ring and results in the formation of the acylated product.[3]

  • Catalyst Complexation and Regeneration: The resulting ketone product is a moderate Lewis base and forms a stable complex with the Lewis acid catalyst.[4] This necessitates the use of stoichiometric or greater amounts of the catalyst. The catalyst is regenerated during the aqueous workup procedure.[4]

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Product Complexation AcylHalide R-CO-Cl Complex1 [R-CO-Cl---AlCl₃] AcylHalide->Complex1 Coordination LewisAcid AlCl₃ LewisAcid->Complex1 ProductComplex [Acylated Indane---AlCl₃] LewisAcid->ProductComplex AcyliumIon R-C≡O⁺ (Acylium Ion) Complex1->AcyliumIon Dissociation AlCl4 AlCl₄⁻ Complex1->AlCl4 Indane Indane AreniumIon Arenium Ion Intermediate AcyliumIon->AreniumIon AlCl4->LewisAcid Regeneration HCl HCl AlCl4->HCl Indane->AreniumIon Attack by π-electrons AcylatedIndane Acylated Indane AreniumIon->AcylatedIndane Proton Abstraction AcylatedIndane->ProductComplex

Caption: Mechanism of the Friedel-Crafts Acylation of Indane.

Experimental Protocol: Acylation of Indane

This protocol details a general procedure for the Friedel-Crafts acylation of indane using acetyl chloride as the acylating agent and aluminum chloride as the Lewis acid catalyst.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
IndaneReagentSigma-Aldrich
Acetyl ChlorideAnhydrousSigma-Aldrich
Aluminum Chloride (AlCl₃)AnhydrousSigma-AldrichHandle in a fume hood and under inert atmosphere.
Dichloromethane (DCM)AnhydrousSigma-Aldrich
Hydrochloric Acid (HCl)ConcentratedFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃) SolutionPrepared in-house.
Anhydrous Magnesium Sulfate (MgSO₄)Sigma-Aldrich
Diethyl EtherReagentFisher Scientific
HexanesReagentFisher Scientific
Step-by-Step Methodology
  • Reaction Setup:

    • Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas bubbler.

    • To the flask, add anhydrous aluminum chloride (1.2 equivalents).

    • Add anhydrous dichloromethane (DCM) to the flask to create a slurry.

  • Addition of Reactants:

    • In a separate flask, prepare a solution of indane (1.0 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous DCM.

    • Transfer this solution to the dropping funnel.

    • Cool the aluminum chloride slurry to 0 °C using an ice bath.

    • Slowly add the solution of indane and acetyl chloride dropwise to the stirred AlCl₃ slurry over 30-60 minutes. Maintain the internal temperature below 5 °C.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Quenching:

    • Upon completion, cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of crushed ice, followed by cold water. Caution: This is an exothermic process and may release HCl gas. Perform this step in a well-ventilated fume hood.

    • Once the initial vigorous reaction has subsided, add concentrated hydrochloric acid to dissolve any remaining aluminum salts.

  • Extraction and Washing:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers and wash sequentially with:

      • Water (2 x 50 mL)

      • Saturated sodium bicarbonate solution (2 x 50 mL)

      • Brine (1 x 50 mL)

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Characterization
  • Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and diethyl ether as the eluent. Alternatively, for larger scales, vacuum distillation can be employed.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as mass spectrometry.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Characterization Setup Reaction Setup under Inert Atmosphere Addition Slow Addition to AlCl₃ Slurry at 0 °C Setup->Addition Reagents Prepare Solution of Indane and Acetyl Chloride Reagents->Addition Stirring Stir at Room Temperature Addition->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quench Quench with Ice and HCl Monitoring->Quench Extract Extract with DCM Quench->Extract Wash Wash with H₂O, NaHCO₃, Brine Extract->Wash Dry Dry with MgSO₄ and Concentrate Wash->Dry Purify Purify by Chromatography or Distillation Dry->Purify Characterize Characterize by NMR, IR, MS Purify->Characterize

Caption: Experimental Workflow for the Acylation of Indane.

Safety and Handling Precautions

  • Aluminum Chloride (AlCl₃): Anhydrous aluminum chloride is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Acetyl Chloride: Acetyl chloride is a corrosive and lachrymatory liquid. It also reacts with moisture. Handle with care in a fume hood.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All operations involving DCM should be conducted in a well-ventilated fume hood.

  • Quenching: The quenching of the reaction with water is highly exothermic and releases HCl gas. This step must be performed slowly and with caution in a fume hood.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The success of the Friedel-Crafts acylation is highly dependent on maintaining anhydrous conditions. The presence of moisture will deactivate the Lewis acid catalyst.

  • Catalyst Stoichiometry: As the ketone product complexes with the Lewis acid, a stoichiometric amount or a slight excess of the catalyst is required for the reaction to go to completion.[4]

  • Regioselectivity: The acylation of indane typically occurs at the 5-position due to the activating effect of the alkyl portion of the ring. However, the formation of other isomers is possible and should be monitored.

  • Alternative Acylating Agents: While acetyl chloride is commonly used, other acylating agents such as acetic anhydride can also be employed.[5][6] The choice of acylating agent can influence the reactivity and reaction conditions.

  • Alternative Lewis Acids: Other Lewis acids like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used, although aluminum chloride is generally the most effective for this transformation.[5][7]

References

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

  • Jee, S. Friedel Crafts Reaction. Available from: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]

  • Wikipedia. Acylation. Available from: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

Sources

The Indanone Core: A Versatile Scaffold for Heterocyclic Synthesis — Applications of 2-Acetyl-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Synthon

In the landscape of medicinal chemistry, the quest for novel molecular architectures with potent biological activity is perpetual. Heterocyclic compounds form the bedrock of many pharmaceuticals, with over 85% of biologically active small molecules containing at least one heterocyclic ring.[1] Within this domain, fused-ring systems are of particular interest as they offer rigid three-dimensional structures that can effectively interact with biological targets. 2-Acetyl-1-indanone, a bicyclic β-dicarbonyl compound, has emerged as a highly versatile and valuable building block for the synthesis of a diverse array of indeno-fused heterocycles.

The synthetic utility of 2-acetyl-1-indanone stems from the reactivity of its 1,3-dicarbonyl moiety. The presence of two electrophilic carbonyl centers and an acidic α-methylene group allows for a variety of classical condensation reactions to proceed, leading to the formation of five- and six-membered heterocyclic rings fused to the indane framework. These indeno-fused systems, such as indeno[1,2-c]pyrazoles, indeno[1,2-d]isoxazoles, and indeno[1,2-b]quinolines, are privileged structures found in compounds with significant therapeutic potential, including anticancer, anti-inflammatory, and kinase inhibitory activities.[2][3][4]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the application of 2-acetyl-1-indanone in the synthesis of key heterocyclic families. We will delve into the underlying reaction mechanisms, provide field-tested experimental protocols, and present data to illustrate the scope and versatility of this powerful synthon.

Synthesis of Indeno-fused Pyrazoles: The Knorr Cyclization Pathway

The condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, known as the Knorr pyrazole synthesis, is a cornerstone of heterocyclic chemistry.[5] When applied to 2-acetyl-1-indanone, this reaction provides a direct and efficient route to the indeno[1,2-c]pyrazole scaffold, a core structure in various targeted therapies, including Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors for non-small cell lung cancer.[3]

Mechanistic Rationale

The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic nitrogen of the hydrazine derivative initially attacks one of the carbonyl groups of 2-acetyl-1-indanone. Due to the influence of the fused benzene ring, the ketone at the 1-position of the indanone is generally more electrophilic and sterically accessible than the acetyl carbonyl. Following the initial condensation to form a hydrazone intermediate, the second nitrogen atom of the hydrazine performs an intramolecular nucleophilic attack on the remaining carbonyl group. Subsequent dehydration yields the aromatic pyrazole ring fused to the indanone backbone. The choice of acid or base catalysis can influence reaction rates and yields, with acetic acid being a commonly used catalyst to facilitate both the condensation and dehydration steps.

Knorr_Synthesis Knorr Pyrazole Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Indanone 2-Acetyl-1-indanone Initial_Attack Nucleophilic Attack (Hydrazine on C1-carbonyl) Indanone->Initial_Attack Hydrazine Aryl Hydrazine (R-NHNH2) Hydrazine->Initial_Attack Intermediate Hydrazone Intermediate Initial_Attack->Intermediate Formation of C=N bond Cyclization Intramolecular Cyclization Intermediate->Cyclization Attack on C2-acetyl Dehydration Dehydration & Aromatization Cyclization->Dehydration Loss of H2O Pyrazole Indeno[1,2-c]pyrazole Dehydration->Pyrazole

Caption: Knorr synthesis of Indeno[1,2-c]pyrazoles.

Protocol: Microwave-Assisted Synthesis of Aryl-Substituted Indeno[1,2-c]pyrazoles

This protocol is adapted from a modern, efficient microwave-assisted method, which significantly reduces reaction times compared to conventional heating.[3]

Step-by-Step Methodology:

  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the appropriate 2-(aryl-benzylidene)-1-indanone derivative (1.0 mmol, 1.0 eq) and the selected arylhydrazine hydrochloride (1.2 mmol, 1.2 eq).

    • Note: The 2-(aryl-benzylidene)-1-indanone precursor is readily synthesized via a Claisen-Schmidt condensation between 2-acetyl-1-indanone and an appropriate benzaldehyde.

  • Solvent and Catalyst Addition: Add ethanol (3.0 mL) as the solvent, followed by a few drops of glacial acetic acid to catalyze the reaction.

  • Microwave Irradiation: Seal the vial and place it in the cavity of a dedicated microwave synthesizer. Irradiate the mixture at 120°C for 10-20 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality Insight: Microwave heating provides rapid and uniform energy transfer, accelerating the rate of the condensation and cyclization-dehydration steps, leading to shorter reaction times and often cleaner product formation.

  • Work-up and Isolation: After cooling the reaction vessel to room temperature, the precipitated solid is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove residual starting materials and impurities. If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF) to yield the pure indeno[1,2-c]pyrazole derivative.

Data Summary: Representative Indeno[1,2-c]pyrazoles
EntryAryl Hydrazine Substituent (R)Reaction Time (min)Yield (%)Reference
1Phenyl1585[3]
24-Chlorophenyl1292[3]
34-Fluorophenyl1290[3]
44-Nitrophenyl1095[3]

Synthesis of Indeno-fused Isoxazoles

The reaction of 1,3-dicarbonyl compounds with hydroxylamine provides a classical and reliable route to isoxazole heterocycles.[6] Using 2-acetyl-1-indanone as the substrate allows for the regioselective synthesis of the indeno[1,2-d]isoxazole ring system.

Mechanistic Rationale

Similar to the pyrazole synthesis, the reaction begins with the condensation of hydroxylamine with one of the carbonyl groups of 2-acetyl-1-indanone to form an oxime intermediate. The hydroxyl group of the oxime then undergoes an intramolecular nucleophilic attack on the second carbonyl group, leading to a cyclic hemiaminal. Subsequent acid-catalyzed dehydration results in the formation of the stable, aromatic isoxazole ring. The regioselectivity is again dictated by the initial attack on the more reactive C1-carbonyl of the indanone ring.

Isoxazole_Synthesis Isoxazole Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Indanone 2-Acetyl-1-indanone Condensation Condensation (Formation of Oxime) Indanone->Condensation Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Condensation Intermediate Oxime Intermediate Condensation->Intermediate Cyclization Intramolecular Attack (OH on Carbonyl) Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Loss of H2O Isoxazole Indeno[1,2-d]isoxazole Dehydration->Isoxazole

Caption: Synthesis of Indeno[1,2-d]isoxazoles.

Protocol: Synthesis of 3-Methyl-1H-indeno[1,2-d]isoxazole

This protocol is a generalized procedure based on standard methods for isoxazole formation from 1,3-dicarbonyls.[6][7]

Step-by-Step Methodology:

  • Reactant Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add 2-acetyl-1-indanone (5.0 g, 26.6 mmol, 1.0 eq) and ethanol (40 mL).

  • Reagent Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (2.0 g, 28.8 mmol, 1.1 eq) and sodium acetate (2.4 g, 29.3 mmol, 1.1 eq) in water (10 mL). Add this aqueous solution to the ethanolic solution of the dicarbonyl compound.

    • Trustworthiness Insight: Using sodium acetate as a base is crucial. It neutralizes the HCl from hydroxylamine hydrochloride, liberating the free hydroxylamine base in situ to act as the nucleophile while maintaining a buffered, mildly acidic pH that is optimal for both oxime formation and the subsequent acid-catalyzed dehydration step.

  • Reaction: Heat the mixture to reflux (approximately 80-85°C) and maintain for 2-4 hours. Monitor the reaction's completion by TLC (e.g., using a 3:1 hexanes/ethyl acetate eluent).

  • Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to promote precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration, washing with cold water (2 x 20 mL) and then a small amount of cold ethanol. The product can be dried in a vacuum oven. If needed, recrystallization from ethanol will afford the pure indeno-fused isoxazole.

Synthesis of Indeno-fused Quinolines: The Friedländer Annulation

The Friedländer synthesis is a powerful and straightforward method for constructing quinoline rings.[8][9] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[10] In this context, 2-acetyl-1-indanone serves as the active methylene component, reacting with various 2-aminoaryl carbonyls to produce highly functionalized indeno[1,2-b]quinoline derivatives. These scaffolds are of significant interest due to their potential as anticancer agents.[4]

Mechanistic Rationale

Two primary mechanisms are proposed for the Friedländer synthesis.[8]

  • Aldol-first pathway: The reaction begins with a base-catalyzed aldol condensation between the enolate of 2-acetyl-1-indanone and the carbonyl group of the 2-aminoaryl ketone. The resulting aldol adduct then undergoes dehydration. Finally, an intramolecular cyclization occurs via the formation of a Schiff base (imine) between the aromatic amine and the remaining carbonyl, followed by a second dehydration to yield the fully aromatic quinoline system.

  • Schiff-base-first pathway: Alternatively, the initial step can be the formation of a Schiff base between the aromatic amine and one of the carbonyls of 2-acetyl-1-indanone. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to form the final product.

The reaction is typically catalyzed by either acid (e.g., p-toluenesulfonic acid) or base (e.g., KOH, piperidine).[9][11]

Friedlander_Synthesis Friedländer Annulation Workflow cluster_reactants Reactants cluster_process Process (Aldol-First Pathway) cluster_product Product Indanone 2-Acetyl-1-indanone (Active Methylene Component) Aldol Aldol Condensation Indanone->Aldol AminoKetone 2-Aminoaryl Ketone AminoKetone->Aldol Aldol_Adduct Intermediate Adduct Aldol->Aldol_Adduct Dehydration1 Dehydration (1) Aldol_Adduct->Dehydration1 Imine Intramolecular Imine Formation Dehydration1->Imine Dehydration2 Dehydration (2) & Aromatization Imine->Dehydration2 Quinoline Indeno[1,2-b]quinoline Dehydration2->Quinoline

Sources

Application Notes and Protocols for 2-Acetylindane as a Precursor in Pharmaceutical Agent Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indane Scaffold in Medicinal Chemistry

The indane ring system, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, represents a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure provides a robust framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. Derivatives of indane have demonstrated a broad spectrum of pharmacological activities, including potent antiviral, anti-inflammatory, analgesic, and anticancer properties.[1] Notably, the indane core is present in several marketed drugs, such as the HIV protease inhibitor Indinavir and Donepezil, used in the treatment of Alzheimer's disease. This underscores the therapeutic potential embedded within this structural motif.

2-Acetylindane, a readily accessible derivative, serves as a versatile and strategic starting material for the synthesis of a variety of chiral amines and other complex molecules of pharmaceutical interest. The acetyl group provides a reactive handle for a multitude of chemical transformations, most notably, reductive amination, which is a cornerstone reaction in the synthesis of amine-containing active pharmaceutical ingredients (APIs).[2][3][4] More than 80% of all drugs and drug candidates feature an amine functional group, highlighting the importance of efficient and stereocontrolled methods for their synthesis.[2]

This guide provides detailed application notes and protocols for the utilization of this compound as a precursor in the synthesis of chiral amines, which are key intermediates for the development of novel pharmaceutical agents. We will focus on the asymmetric reductive amination of this compound to produce chiral 1-(indan-2-yl)ethanamine, a valuable building block for drug discovery and development.

Core Application: Asymmetric Synthesis of Chiral 1-(Indan-2-yl)ethanamine

The conversion of the prochiral ketone, this compound, into a single enantiomer of the corresponding amine is a critical transformation that unlocks its potential for creating stereospecific pharmaceuticals. Asymmetric reductive amination is a powerful and widely employed method for achieving this transformation with high enantioselectivity.[3] This process typically involves the in-situ formation of an imine or enamine intermediate, followed by a stereoselective reduction.

The resulting chiral amine, 1-(indan-2-yl)ethanamine, is a valuable synthon for the synthesis of a variety of bioactive molecules. Its structural similarity to the 1-aminoindane core found in drugs like Rasagiline, a potent monoamine oxidase B (MAO-B) inhibitor for Parkinson's disease, highlights its potential in the development of new therapeutics targeting the central nervous system and other disease areas.[5][6][7]

Reaction Causality and Experimental Choices

The choice of a suitable chiral auxiliary or catalyst is paramount for achieving high enantioselectivity in the reductive amination of this compound. Chiral sulfinamides, such as tert-butanesulfinamide, have emerged as highly effective and versatile chiral auxiliaries for the asymmetric synthesis of a wide array of chiral amines.[2] The sulfinamide condenses with the ketone to form a chiral sulfinylimine intermediate. The stereochemistry of the final amine product is directed by the subsequent diastereoselective reduction of this intermediate, where the bulky tert-butylsulfinyl group effectively shields one face of the C=N double bond.

For the reduction step, a variety of reducing agents can be employed. Sodium borohydride (NaBH₄) is a common and cost-effective choice.[2][3] However, for sensitive substrates or to achieve higher selectivity, other reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can be utilized.[2] Catalytic hydrogenation over a supported metal catalyst is also a highly efficient and green alternative.[8]

The choice of solvent can also influence the reaction rate and selectivity. Protic solvents like methanol or ethanol are often used to facilitate imine formation.[3] The reaction temperature is another critical parameter that needs to be optimized to ensure complete conversion and minimize side reactions.

Experimental Protocols

Protocol 1: Asymmetric Reductive Amination of this compound using (R)-tert-Butanesulfinamide

This protocol describes the synthesis of (R)-1-(indan-2-yl)ethanamine from this compound.

Materials:

  • This compound

  • (R)-tert-Butanesulfinamide

  • Titanium (IV) ethoxide (Ti(OEt)₄)

  • Sodium borohydride (NaBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl) in diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (EtOAc)

  • Hexanes

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Nitrogen or Argon inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Imine Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), (R)-tert-butanesulfinamide (1.05 eq), and anhydrous THF.

    • Stir the solution at room temperature and add titanium (IV) ethoxide (2.0 eq) dropwise.

    • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Reduction:

    • Cool the reaction mixture to -48 °C (a dry ice/acetonitrile bath).

    • Add sodium borohydride (2.0 eq) portion-wise, ensuring the internal temperature does not rise significantly.

    • Allow the reaction to stir at -48 °C for 3 hours, then let it slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of methanol, followed by saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the sulfinamide-protected amine.

  • Deprotection:

    • Dissolve the purified sulfinamide-protected amine in methanol.

    • Add a solution of hydrochloric acid in diethyl ether and stir at room temperature for 1 hour.

    • Concentrate the reaction mixture under reduced pressure.

    • The resulting hydrochloride salt can be neutralized with a base (e.g., NaOH) and extracted to yield the free chiral amine, (R)-1-(indan-2-yl)ethanamine.

Expected Outcome and Characterization:

The final product, (R)-1-(indan-2-yl)ethanamine, is typically an oil or a low-melting solid. The enantiomeric excess (ee) can be determined by chiral HPLC analysis. The structure can be confirmed by spectroscopic methods:

  • ¹H NMR: Characteristic signals for the indane protons and the ethylamine side chain.

  • ¹³C NMR: Resonances corresponding to the carbon atoms of the indane skeleton and the side chain.

  • Mass Spectrometry: Molecular ion peak corresponding to the calculated mass of the product.

Parameter Typical Value
Yield 60-80% (over two steps)
Enantiomeric Excess (ee) >95%
Appearance Colorless to pale yellow oil

Visualization of Synthetic Workflow

G cluster_0 Synthesis of (R)-1-(Indan-2-yl)ethanamine cluster_1 Application in Pharmaceutical Synthesis This compound This compound Imine_Formation Imine Formation (+ (R)-tert-Butanesulfinamide, Ti(OEt)4) This compound->Imine_Formation Sulfinylimine_Intermediate Chiral Sulfinylimine Intermediate Imine_Formation->Sulfinylimine_Intermediate Reduction Diastereoselective Reduction (NaBH4) Sulfinylimine_Intermediate->Reduction Protected_Amine Sulfinamide-Protected Amine Reduction->Protected_Amine Deprotection Acidic Deprotection (HCl) Protected_Amine->Deprotection Final_Product (R)-1-(Indan-2-yl)ethanamine Deprotection->Final_Product Further_Functionalization Further_Functionalization Final_Product->Further_Functionalization e.g., Alkylation, Acylation Bioactive_Molecules Bioactive_Molecules Further_Functionalization->Bioactive_Molecules Potential Pharmaceutical Agents

Caption: Synthetic workflow for (R)-1-(indan-2-yl)ethanamine.

Significance and Broader Applications

The synthesis of enantiomerically pure 1-(indan-2-yl)ethanamine from this compound provides a valuable building block for the construction of more complex and biologically active molecules. This chiral amine can be further functionalized through various reactions, such as N-alkylation or N-acylation, to generate a library of compounds for high-throughput screening in drug discovery programs.

For instance, the propargylation of a similar chiral aminoindan core is a key step in the synthesis of Rasagiline.[5][9][10] The development of efficient and scalable synthetic routes to such chiral intermediates, starting from readily available precursors like this compound, is of significant interest to the pharmaceutical industry. The protocols and insights provided in this guide are intended to facilitate research and development efforts aimed at discovering and producing the next generation of indane-based pharmaceutical agents.

References

  • Ellman, J. A. (n.d.). Asymmetric Synthesis of Amines. Ellman Laboratory - Yale University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 2). Reductive Amination. Retrieved from [Link]

  • Google Patents. (n.d.). CN103804200A - Preparation method of rasagiline and analogue thereof.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Savelyev, P. A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 12075-12148. [Link]

  • Reddy, K. T., et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N-propargyl-1-aminoindan mesylate (Rasagiline mesylate). Der Pharma Chemica, 3(4), 110-115. [Link]

  • Google Patents. (n.d.). US8901352B2 - Method for the synthesis of rasagiline.
  • Saffari, M., et al. (2019). Preparation and in vitro Evaluation of Rasagiline Mesylate Hybrid Nanoparticles. Iranian Journal of Pharmaceutical Research, 18(2), 793-804. [Link]

  • Kwiecień, H., & Girek, T. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 1333-1358. [Link]

  • BYI ScholarsArchive. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Direct Asymmetric Reductive Amination of α-Keto Acetals. Retrieved from [Link]

  • Semantic Scholar. (2023, April 11). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis of Dopamine, Rotigotin, Ladostigil, Rasagiline Analogues 2-Amino-4,5,6-trimethoxyindane, 1-Amino-5,6,7-trimethoxyindane, and Their Sulfamide Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 9). A new processfor the synthesisof enantiomerically pure R-(+)-N-propargyl-1-aminoindan mesylate (Rasagiline mesylate). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005, March 10). Chemistry Review(s). Retrieved from [Link]

  • PubMed. (2010, July 16). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Retrieved from [Link]

  • Zhang, R., Liu, S., Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 174, 108-116. [Link]

Sources

Application Note: A Multi-Modal Chromatographic Approach for the High-Resolution Separation of 2-Acetylindane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the chromatographic separation of 2-acetylindane isomers, addressing both positional and chiral (enantiomeric) variants. Recognizing the critical importance of isomeric purity in drug development and chemical synthesis, this document details optimized protocols for Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). The methodologies are designed for researchers, scientists, and quality control professionals, emphasizing the rationale behind procedural choices to ensure robust, reproducible, and efficient separations.

Introduction: The Challenge of this compound Isomerism

This compound is a chemical intermediate whose core indane structure is found in various pharmacologically active molecules.[1] The precise positioning and stereochemistry of the acetyl group are critical, as different isomers can exhibit vastly different biological activities, efficacies, and toxicological profiles. The primary challenge in the analysis of this compound lies in the subtle structural differences between its isomers.

  • Positional Isomers: These isomers, such as this compound and 5-acetylindane, differ in the attachment point of the acetyl group to the indane ring system.[2][3] While they share the same molecular weight, their differing polarity and volatility often permit separation by conventional chromatographic techniques.

  • Enantiomers: this compound possesses a chiral center at the second carbon of the indane ring, resulting in two non-superimposable mirror-image isomers: (R)-2-acetylindane and (S)-2-acetylindane. Enantiomers have identical physicochemical properties in an achiral environment, making their separation impossible with standard chromatographic methods.[4] Achieving this separation requires a chiral environment, typically provided by a Chiral Stationary Phase (CSP).[5][6]

The tragic history of drugs like thalidomide underscores the mandate for rigorous enantiomeric analysis of any chiral compound intended for therapeutic use.[6] This guide presents validated starting points for developing methods to ensure the isomeric purity of this compound.

Understanding the Analyte: Physicochemical Properties

A foundational understanding of the analyte's properties is crucial for method development.

PropertyThis compound5-Acetylindane
Molecular Formula C₁₁H₁₂OC₁₁H₁₂O
Molecular Weight 160.21 g/mol 160.21 g/mol
IUPAC Name 1-(2,3-dihydro-1H-inden-2-yl)ethanone1-(2,3-dihydro-1H-inden-5-yl)ethanone
Chirality Yes (at C2)No
CAS Number 33982-85-34228-10-8
PubChem CID 11116341[2]138158[3]

Core Principle: Chiral Recognition

The separation of enantiomers relies on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase. This interaction must differ in stability or energy for the two enantiomers, leading to different retention times. The "three-point interaction model" provides a conceptual basis, suggesting that a minimum of three simultaneous interactions (e.g., hydrogen bonds, dipole-dipole, steric hindrance) are necessary for effective chiral discrimination.[7] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally effective because their ordered polymer structures create numerous chiral pockets and potential interaction sites.[6]

cluster_CSP Chiral Stationary Phase (CSP) cluster_Enantiomers Enantiomers in Mobile Phase CSP Chiral Selector Interaction Sites: - Site A - Site B - Site C R_Enantiomer (R)-Enantiomer R_Enantiomer->CSP Strong 3-Point Interaction (Longer Retention) S_Enantiomer (S)-Enantiomer S_Enantiomer->CSP Weak 2-Point Interaction (Shorter Retention)

Caption: The three-point interaction model for chiral separation.

Recommended Protocols and Methodologies

The choice of chromatographic technique depends on the specific analytical goal: enantiomeric separation, positional isomer separation, or both.

Workflow Overview

cluster_methods Chromatographic Separation start Sample Preparation (Dissolve in appropriate solvent) sfc Method 1: Chiral SFC (Enantiomers) start->sfc Goal: Speed & Green Chemistry hplc Method 2: Chiral HPLC (Enantiomers) start->hplc Goal: Standard Methodology gc Method 3: Achiral GC (Positional Isomers) start->gc Goal: Volatility- based Separation detection Detection (UV-DAD or FID) sfc->detection hplc->detection gc->detection analysis Data Analysis (Integration, Resolution Calculation) detection->analysis report Reporting (Purity, Isomer Ratio) analysis->report

Caption: General workflow for the separation of this compound isomers.

Method 1: Chiral Supercritical Fluid Chromatography (SFC)

Justification: SFC is the preferred method for high-throughput chiral separations. It combines the high diffusivity and low viscosity of a supercritical fluid (typically CO₂) with an organic modifier, enabling faster separations and equilibration times than HPLC.[8][9] This "green" technique significantly reduces solvent consumption and waste.[10]

Protocol: SFC Separation of this compound Enantiomers

  • Instrumentation: An analytical SFC system with back-pressure regulation and a UV-Vis or Diode Array Detector (DAD).

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the this compound sample in Methanol/2-Propanol (1:1, v/v).

  • Chromatographic Conditions:

ParameterRecommended Setting
Column Chiralpak IG-3 (Immobilized amylose tris(3-chloro-5-methylphenylcarbamate)), 3 µm, 4.6 x 100 mm
Mobile Phase A: Supercritical CO₂B: Methanol
Gradient Isocratic, 15% B
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Injection Volume 2 µL
Detection UV at 254 nm
  • Data Analysis: Integrate the peaks corresponding to the two enantiomers. Calculate the resolution (Rs) between the peaks.

Expected Performance:

ParameterExpected Value
Retention Time (Peak 1) ~2.5 min
Retention Time (Peak 2) ~3.1 min
Resolution (Rs) > 2.0
Tailing Factor (Tf) 0.9 - 1.5
Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Justification: HPLC is a robust and widely accessible technique for chiral separations.[6] Normal-phase chromatography, using non-polar solvents, often provides excellent selectivity on polysaccharide-based CSPs.[10]

Protocol: Normal-Phase HPLC Separation of this compound Enantiomers

  • Instrumentation: An HPLC system with a quaternary or binary pump and a DAD detector.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the this compound sample in the mobile phase.

  • Chromatographic Conditions:

ParameterRecommended Setting
Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection DAD, 254 nm
  • Data Analysis: Integrate peaks and calculate resolution.

Expected Performance:

ParameterExpected Value
Retention Time (Peak 1) ~8.2 min
Retention Time (Peak 2) ~9.5 min
Resolution (Rs) > 1.8
Tailing Factor (Tf) 1.0 - 1.6
Method 3: Gas Chromatography (GC) for Positional Isomers

Justification: GC is highly effective for separating volatile and semi-volatile compounds with different boiling points or polarities, such as positional isomers.[11][12] Separation is based on the differential partitioning of the analytes between the carrier gas and a stationary phase.

Protocol: GC-FID Separation of this compound vs. 5-Acetylindane

  • Instrumentation: A GC system equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the isomer mixture in Acetone.

  • Chromatographic Conditions:

ParameterRecommended Setting
Column DB-5 (5%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 250 °C
Split Ratio 50:1
Oven Program Start at 100 °C, hold for 1 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.
Detector Temperature 300 °C (FID)
Injection Volume 1 µL
  • Data Analysis: Integrate peaks and determine the relative percentage of each positional isomer.

System Suitability and Method Validation

To ensure the trustworthiness and reliability of any chromatographic method, a System Suitability Test (SST) must be performed before sample analysis.[13]

SST ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 1.5Ensures baseline or near-baseline separation between the closest eluting peaks.
Tailing Factor (Tf) 0.8 - 2.0Measures peak symmetry; values outside this range can indicate column degradation or analyte interaction issues.
Theoretical Plates (N) > 2000Indicates the efficiency and performance of the column.
Repeatability (%RSD) < 2.0% for 5 replicate injectionsConfirms the precision and stability of the chromatographic system.

For regulatory submissions, the chosen method must be fully validated according to ICH Q2(R1) guidelines, assessing parameters such as accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[13]

Conclusion

The successful separation of this compound isomers is readily achievable with modern chromatographic techniques. For the critical task of enantiomeric separation, Supercritical Fluid Chromatography (SFC) offers a superior combination of speed, efficiency, and environmental sustainability. Chiral HPLC remains a robust and reliable alternative. For the analysis of positional isomers, Gas Chromatography provides excellent resolution and sensitivity. The protocols detailed herein serve as validated starting points that should be optimized and validated for the specific sample matrix and analytical requirements of the user.

References

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC North America. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]

  • New insights into supercritical fluid chromatography for chiral separations. (n.d.). Analytical Methods (RSC Publishing). [Link]

  • Supercritical Fluid Chiral Separations. (2009). Pharmaceutical Technology. [Link]

  • Supercritical fluid chromatography. (n.d.). Wikipedia. [Link]

  • This compound. (n.d.). PubChem, NIH. [Link]

  • A Highly Sensitive RP HPLC-PDA Analytical Method. (2024). University of Pretoria. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Molecules. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). Journal of the Iranian Chemical Society, PMC, NIH. [Link]

  • 5-Acetylindane. (n.d.). PubChem, NIH. [Link]

  • Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)-. (n.d.). NIST WebBook. [Link]

  • Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). (1996). EPA. [Link]

  • Chiral Drug Separation. (n.d.). ScienceDirect. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. [Link]

  • Separation of enantiomeric acids using immobilized acetylquinine as a chiral stationary phase. (1987). Journal of Chromatography. [Link]

  • Discovery of indane and naphthalene derivatives as USP7 inhibitors. (2025). European Journal of Medicinal Chemistry. [Link]

  • Brain metabolites of lindane and related isomers: identification by negative ion mass spectrometry. (1983). Journal of Chromatography. [Link]

  • multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). cipac.org. [Link]

  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. (2007). Journal of Separation Science, NIH. [Link]

  • Isomers and Isomerism. (n.d.). University of Technology, Iraq. [Link]

  • ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTAT. (2020). MavMatrix. [Link]

  • Oxetanes in Drug Discovery Campaigns. (2023). Journal of Medicinal Chemistry, PMC, NIH. [Link]

  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. (2022). MDPI. [Link]

  • Adamantane in Drug Delivery Systems and Surface Recognition. (2017). Molecules, MDPI. [Link]

  • Chromatographic separation of enantiomers. (1988). PubMed. [Link]

  • Forward or Backward: Lessons Learned from Small Molecule Drugs Approved by FDA from 2012 to 2022. (2023). MDPI. [Link]

  • Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. (2011). International Journal of Legal Medicine. [Link]

  • Isomerism. (2023). Anaestheasier. [Link]

  • Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 3. Perhydro-4-thia-s-indacene. (2000). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • HPLC method for the analysis of bosetan and related substances and use of these substances as reference standards and markers. (2015).
  • Separation of positional isomers of nine 2-phenethylamine-derived designer drugs by liquid chromatography-tandem mass spectrometry. (2018). Drug Testing and Analysis. [Link]

Sources

Synthesis of 2-Acetylindane: A Detailed Laboratory Protocol and Mechanistic Overview

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step guide for the laboratory synthesis of 2-acetylindane, a valuable building block in medicinal chemistry. The indane scaffold is a privileged structure in drug design, offering a rigid framework for the spatial orientation of functional groups.[1][2] This protocol addresses the specific challenge of functionalizing the 2-position of the indane ring system, a task not achievable through direct Friedel-Crafts acylation. We present a robust two-step synthetic sequence starting from the readily available precursor, 2-indanone. The methodology involves a nucleophilic alkynylation followed by a mercury-catalyzed hydration to yield the target methyl ketone. This guide details the reaction mechanisms, experimental procedures, safety precautions, and characterization methods necessary for a successful and verifiable synthesis.

Chemical Principles and Synthetic Strategy

The synthesis of acetylindane isomers presents a classic problem in regioselectivity. A direct electrophilic aromatic substitution, such as the Friedel-Crafts acylation, on the indane molecule will invariably lead to substitution on the aromatic ring. The fused cyclopentyl ring acts as an electron-donating group, directing acylation primarily to the 5- and 6-positions. Therefore, to achieve substitution at the 2-position on the aliphatic ring, a different strategy is required.

Our chosen approach circumvents this challenge by starting with 2-indanone, a precursor where the desired position is already activated as a carbonyl group.[3][4][5][6] The synthesis proceeds in two key steps:

  • Alkynylation of 2-Indanone: The carbonyl group of 2-indanone is reacted with a nucleophilic two-carbon synthon. Lithium acetylide is an excellent choice for this transformation, performing a nucleophilic attack on the ketone to form the corresponding tertiary propargyl alcohol, 2-ethynyl-2-indanol.[7]

  • Hydration of the Alkyne: The terminal alkyne of 2-ethynyl-2-indanol is then hydrated. A well-established method for this transformation is the mercury(II)-catalyzed hydration in an acidic medium. This reaction proceeds via Markovnikov addition of water across the triple bond, forming an enol intermediate which rapidly tautomerizes to the more stable methyl ketone, yielding the final product, this compound.

This sequence is reliable, high-yielding, and utilizes fundamental organic reactions, making it an excellent protocol for both academic and industrial research settings.

Workflow and Mechanism Diagrams

The overall synthetic workflow is depicted below, outlining the transformation from the starting material to the final product.

G cluster_0 Overall Workflow 2-Indanone 2-Indanone 2-Ethynyl-2-indanol 2-Ethynyl-2-indanol 2-Indanone->2-Ethynyl-2-indanol Step 1: Alkynylation This compound This compound 2-Ethynyl-2-indanol->this compound Step 2: Hydration G cluster_1 Mechanism: Alkyne Hydration A Alkyne Intermediate B Mercurinium Ion A->B + Hg²⁺ C Vinylic Cation B->C + H₂O D Enol Intermediate C->D - H⁺, - Hg²⁺ E Ketone (Product) D->E Tautomerization

Figure 2: Simplified mechanism of mercury-catalyzed alkyne hydration.

Safety and Hazard Analysis

This protocol involves hazardous materials and requires strict adherence to safety procedures. All operations must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

ReagentKey HazardsRecommended Precautions
2-Indanone Harmful if swallowed, causes skin and serious eye irritation.Avoid ingestion and contact with skin/eyes. [8]
Lithium Acetylide Reacts violently with water, releasing flammable gases. Causes severe skin burns and eye damage. [9][10][11][12][13]Handle under an inert atmosphere (e.g., nitrogen or argon). Quench reactions carefully. Keep away from water and ignition sources.
Tetrahydrofuran (THF) Highly flammable liquid and vapor. May form explosive peroxides.Use in a well-ventilated area away from ignition sources. Use freshly distilled or inhibitor-stabilized THF.
Mercury(II) Sulfate Fatal if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged exposure. Very toxic to aquatic life. [14][15][16][17][18]EXTREME TOXICITY . Avoid all contact. Use secondary containment. All waste must be disposed of as hazardous mercury waste.
Sulfuric Acid (conc.) Causes severe skin burns and eye damage.Handle with extreme care, using acid-resistant gloves and face shield. Add acid to water, never the reverse.

Experimental Protocol

Part A: Synthesis of 2-Ethynyl-2-indanol

This procedure details the alkynylation of 2-indanone.

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Amount Moles (mmol)
2-Indanone 132.16 5.00 g 37.8
Lithium acetylide, ethylenediamine complex 92.06 3.82 g 41.5
Anhydrous Tetrahydrofuran (THF) - 100 mL -
Saturated aq. NH₄Cl - 50 mL -
Diethyl ether - 100 mL -

| Anhydrous MgSO₄ | - | ~5 g | - |

Procedure:

  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

  • Reagent Addition: To the flask, add 2-indanone (5.00 g, 37.8 mmol) and anhydrous THF (80 mL). Stir the mixture until the solid is fully dissolved.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Alkynylation: Slowly add the lithium acetylide ethylenediamine complex (3.82 g, 41.5 mmol) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude solid can be purified by recrystallization from a hexane/ethyl acetate mixture to afford 2-ethynyl-2-indanol as a white solid.

Part B: Synthesis of this compound

This procedure details the mercury-catalyzed hydration of the alkyne intermediate.

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Amount Moles (mmol)
2-Ethynyl-2-indanol 158.20 4.00 g 25.3
Mercury(II) sulfate (HgSO₄) 296.65 0.22 g 0.75 (3 mol%)
Sulfuric Acid (conc.) 98.08 2 mL -
Water - 40 mL -
Dichloromethane (DCM) - 100 mL -
Saturated aq. NaHCO₃ - 50 mL -

| Anhydrous MgSO₄ | - | ~5 g | - |

Procedure:

  • Catalyst Preparation: In a 250 mL round-bottom flask, carefully add concentrated sulfuric acid (2 mL) to water (40 mL) with stirring in an ice bath. To this acidic solution, add mercury(II) sulfate (0.22 g, 0.75 mmol).

  • Reagent Addition: Add a solution of 2-ethynyl-2-indanol (4.00 g, 25.3 mmol) in 20 mL of THF to the catalyst mixture.

  • Reaction: Heat the mixture to 60 °C and stir vigorously for 3 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Cool the reaction to room temperature and transfer to a separatory funnel. Extract the mixture with dichloromethane (2 x 50 mL).

  • Washing & Drying: Combine the organic layers and carefully wash with saturated aqueous sodium bicarbonate solution (50 mL) to neutralize the acid, followed by a wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of 5% to 15% ethyl acetate in hexanes) to yield pure this compound.

Characterization and Expected Results

The identity and purity of the final product, this compound, must be confirmed through analytical techniques.

  • Expected Yield: 70-80% over two steps.

  • Appearance: Colorless oil or low-melting solid.

  • ¹H NMR: Expect characteristic signals for the aromatic protons, the aliphatic protons of the indane core, and a singlet around 2.1-2.3 ppm for the acetyl methyl group.

  • ¹³C NMR: Expect a signal for the ketone carbonyl carbon in the range of 205-215 ppm.

  • IR Spectroscopy: A strong absorption band should be observed around 1710-1720 cm⁻¹ corresponding to the C=O stretch of the ketone.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of this compound (C₁₁H₁₂O, M.W. = 160.21 g/mol ) should be observed.

References

  • Horan, J. E., & Schiessler, R. W. (1961). 2-Indanone. Organic Syntheses, 41, 53.
  • ChemicalBook. (n.d.). 2-Indanone synthesis.
  • LookChem. (n.d.). Synthesis of 2-Indanone.
  • Chemistry Stack Exchange. (2016). How can 2-indanone be prepared?
  • Green Chemistry (RSC Publishing). (n.d.). A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde.
  • Thermo Fisher Scientific. (2011). Lithium acetylide, ethylenediamine complex 25 wt.% slurry in toluene - SAFETY DATA SHEET.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Lithium acetylide, ethylenediamine complex 85-92%.
  • Santa Cruz Biotechnology. (n.d.). Mercury(II) sulfate.
  • ISOLAB. (2017). Mercury(II)sulfate - SDS EU (Reach Annex II).
  • IPCS. (n.d.). ICSC 0982 - MERCURIC SULFATE.
  • NOAA. (n.d.). LITHIUM ACETYLIDE-ETHYLENEDIAMINE COMPLEX | CAMEO Chemicals.
  • NOAA. (n.d.). MERCURIC SULFATE | CAMEO Chemicals.
  • Acros Organics. (2010). Lithium acetylide ethylenediamine complex - SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Mercury(II) sulphate solution.
  • CymitQuimica. (2010). SAFETY DATA SHEET - Lithium acetylide, ethylenediamine complex.
  • Organic Chemistry Portal. (n.d.). Indanone synthesis.
  • Pluskota, R., et al. (n.d.). Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. PMC.
  • Tidwell, T. T., et al. (2002). Synthesis of 2-indanones via [4 + 1] Annulation Reactions of (Trialkylsilyl)arylketenes. Organic Letters, 4(15), 2465-8.
  • Wikipedia. (n.d.). Alkynylation.
  • Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). PMC.
  • ChemRxiv. (n.d.). β-Arylation of Indanone Derivatives via α-Carbamoylation/Elimination of Isocyanate Sequence.
  • Guidechem. (2021). How can 2-indanone be prepared? - FAQ.
  • Universität Regensburg. (2025). Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes.
  • Wanka, L., et al. (n.d.).
  • ResearchGate. (2021). Medicinal Chemistry of Indane and Its Analogues: A Mini Review.
  • PubChem - NIH. (n.d.). 2-Indanol | C9H10O | CID 77936.
  • Shen, Y., et al. (2008). 2-Phenoxy-indan-1-one derivatives as acetylcholinesterase inhibitors: a study on the importance of modifications at the side chain on the activity. PubMed.
  • Sigma-Aldrich. (n.d.). 2-Indanol 99 4254-29-9.
  • ResearchGate. (n.d.). Recent developments in biological activities of indanones | Request PDF.
  • J&K Scientific. (n.d.). 2-Indanol | 4254-29-9.
  • ChemicalBook. (n.d.). 2-Indanol(4254-29-9) MS spectrum.

Sources

Application Note & Protocol Guide: A Multi-Technique Approach to the Characterization of Novel 2-Acetylindane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Novel 2-acetylindane derivatives, in particular, represent a promising class of compounds for which precise and unambiguous structural characterization is a prerequisite for advancing drug discovery programs. This guide provides an in-depth technical overview of the essential analytical techniques required for the comprehensive characterization of these molecules. We will move beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and validated approach to structural elucidation, purity assessment, and stereochemical determination.

The Strategic Importance of Integrated Characterization

The journey of a novel this compound derivative from synthesis to a potential drug candidate is underpinned by rigorous analytical validation. A single technique is never sufficient. Instead, a synergistic application of multiple orthogonal methods is required to build a complete and irrefutable profile of the new chemical entity (NCE). This integrated approach ensures:

  • Unambiguous Structure Confirmation: Verifying the connectivity and configuration of every atom.

  • Purity Assessment: Quantifying the presence of impurities, isomers, or residual solvents.

  • Stereochemical Integrity: Determining the absolute and relative stereochemistry, which is critical for biological activity.

The following sections detail the core analytical pillars for characterizing this compound derivatives, providing both the theoretical rationale and practical, field-proven protocols.

Sources

Application Note: A Robust and Scalable Synthesis of 2-Acetylindane for Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the scale-up synthesis of 2-acetylindane, a key intermediate in the pharmaceutical and fragrance industries. The document outlines a detailed, field-proven protocol based on the Friedel-Crafts acylation of indane. Emphasis is placed on the rationale behind procedural choices, process optimization for industrial-scale production, safety protocols, and robust analytical methods for quality control. This guide is intended for researchers, process chemists, and drug development professionals seeking to implement a reliable and efficient synthesis of this compound.

Introduction & Industrial Significance

This compound (IUPAC name: 1-(2,3-dihydro-1H-inden-2-yl)ethanone) is a valuable bicyclic ketone.[1] Its rigid, structurally unique framework makes it a versatile building block in the synthesis of more complex molecules. In the pharmaceutical sector, the indane core is a privileged scaffold found in numerous bioactive compounds. Furthermore, derivatives of acetylindane are utilized in the fragrance industry for their unique aromatic properties. The increasing demand for these applications necessitates a scalable, cost-effective, and reproducible synthetic process.

The most direct and industrially viable route to acetylated indanes is the Friedel-Crafts acylation .[2][3] This classic electrophilic aromatic substitution reaction offers high yields and utilizes readily available starting materials, making it the method of choice for large-scale production.[4][5] This note will detail the synthesis of the 2-acetyl isomer, while also acknowledging the potential formation of other isomers, such as 5-acetylindane, which can be favored under different conditions.[6][7][8]

Scientific Principles: The Friedel-Crafts Acylation Pathway

The synthesis proceeds via the electrophilic acylation of indane using an acetylating agent in the presence of a strong Lewis acid catalyst.

  • The Substrate (Indane): Indane is an aromatic hydrocarbon that is sufficiently electron-rich to undergo electrophilic substitution. Its commercial availability and stability make it an ideal starting material.

  • The Acetylating Agent: Acetyl chloride is a highly effective acetylating agent. Alternatively, acetic anhydride can be used, which may be preferable in some industrial settings due to its lower volatility and corrosivity, although it can be less reactive.

  • The Catalyst (Lewis Acid): Anhydrous aluminum chloride (AlCl₃) is the catalyst of choice. Its primary function is to react with the acetylating agent to generate a highly electrophilic acylium ion (CH₃CO⁺) . This ion is the active electrophile that attacks the aromatic ring of indane.[2][3][4]

A critical aspect of Friedel-Crafts acylation is the stoichiometry of the catalyst. The product, this compound, is a ketone, which is a moderate Lewis base. It readily forms a stable complex with the AlCl₃ catalyst.[2] This complexation deactivates the catalyst, meaning that a stoichiometric amount (or even a slight excess) of AlCl₃ is required for the reaction to proceed to completion, rather than a truly catalytic amount.[9] This has significant implications for process cost and waste stream management on an industrial scale.

Detailed Synthesis Protocol

This protocol is designed for a 10 L scale and can be adapted for larger industrial reactors. All operations should be conducted in a well-ventilated fume hood or an appropriately engineered containment system.

Reagents and Materials
ReagentMolar Mass ( g/mol )Molar Eq.QuantityDensity (g/mL)Notes
Indane118.181.01.00 kg0.964Substrate
Acetyl Chloride78.501.1725 g (656 mL)1.104Acetylating Agent
Aluminum Chloride (Anhydrous)133.341.21.35 kgN/ACatalyst, handle under inert gas
Dichloromethane (DCM)84.93N/A5.0 L1.326Solvent
Hydrochloric Acid (6M)36.46N/A~4.0 L~1.1For quench
Saturated Sodium Bicarbonate84.01N/A~2.0 LN/AFor neutralization
Saturated Sodium Chloride (Brine)58.44N/A~2.0 LN/AFor washing
Anhydrous Magnesium Sulfate120.37N/A~200 gN/ADrying agent
Equipment
  • 10 L Glass-Lined Reactor with overhead mechanical stirrer, thermocouple, and nitrogen inlet/outlet.

  • 1 L Graduated Dropping Funnel.

  • Cooling/Heating Circulator capable of maintaining -5 °C to 25 °C.

  • Quenching Vessel (20 L, appropriately rated).

  • Large Separatory Funnel (20 L).

  • Rotary Evaporator with appropriately sized flask.

  • Vacuum Distillation Apparatus.

Step-by-Step Procedure
  • Reactor Setup & Inerting:

    • Ensure the reactor is clean, dry, and purged with dry nitrogen gas. Maintain a slight positive pressure of nitrogen throughout the reaction.

    • Charge the reactor with Indane (1.00 kg) and Dichloromethane (5.0 L) .

    • Begin stirring and cool the solution to 0 °C .

  • Catalyst Addition:

    • While maintaining the temperature between 0 °C and 5 °C , slowly and carefully add the anhydrous Aluminum Chloride (1.35 kg) in portions.

    • Causality Insight: This step is exothermic. Slow, portion-wise addition is critical to prevent a temperature spike, which could lead to unwanted side reactions. The AlCl₃ will form a slurry in the DCM.

  • Acylation Reaction:

    • Once the catalyst is added and the temperature is stable at 0 °C , begin the dropwise addition of Acetyl Chloride (656 mL) from the dropping funnel over a period of 2-3 hours .

    • Maintain the internal temperature strictly between 0 °C and 5 °C .

    • Causality Insight: The generation of the acylium ion and its reaction with indane is highly exothermic. Controlling the addition rate is the primary means of managing the reaction rate and heat output. The evolution of HCl gas will be observed.

  • Reaction Monitoring & Completion:

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours .

    • Monitor the reaction progress by taking small, quenched aliquots for analysis by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (indane) is consumed.

  • Reaction Quench:

    • Prepare a separate vessel containing crushed ice (~3 kg) and 6M Hydrochloric Acid (2.0 L) .

    • CRITICAL STEP: Very slowly and carefully, transfer the reaction mixture from the reactor into the stirred ice/HCl mixture. The quench is extremely exothermic and will release large volumes of HCl gas. Ensure adequate ventilation and cooling. The rate of addition should be controlled to keep the quench temperature below 25 °C.

    • Causality Insight: This step hydrolyzes the aluminum chloride and breaks the AlCl₃-ketone complex, liberating the product. The acid helps to keep aluminum salts dissolved in the aqueous phase.

  • Workup & Isolation:

    • Transfer the quenched mixture to a 20 L separatory funnel.

    • Separate the lower organic (DCM) layer.

    • Extract the aqueous layer with DCM (2 x 1 L) to recover any remaining product.

    • Combine all organic layers.

    • Wash the combined organic layer sequentially with:

      • 1 L of 6M HCl (to remove any remaining basic impurities).

      • 2 L of Saturated Sodium Bicarbonate solution (to neutralize residual acid; caution: CO₂ evolution).

      • 2 L of Brine (to break any emulsions and begin drying).

    • Dry the organic layer over anhydrous Magnesium Sulfate (~200 g) , stir for 30 minutes, and then filter.

  • Solvent Removal & Purification:

    • Concentrate the filtered solution under reduced pressure using a rotary evaporator to remove the DCM.

    • The resulting crude oil is then purified by vacuum distillation . Collect the fraction corresponding to this compound. The expected boiling point is approximately 80-85 °C at 1 mmHg.

Experimental Workflow Diagram

G cluster_prep 1. Reactor Preparation cluster_reaction 2. Acylation Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification charge_reagents Charge Indane & DCM to 10L Reactor cool_reactor Cool to 0 °C charge_reagents->cool_reactor add_catalyst Slowly Add AlCl₃ (0-5 °C) add_acetyl_chloride Dropwise Add Acetyl Chloride (0-5 °C, 2-3h) add_catalyst->add_acetyl_chloride stir_complete Stir at 0-5 °C for 2h (Monitor by GC) add_acetyl_chloride->stir_complete quench Quench into Ice/HCl (<25 °C) stir_complete->quench Critical Transfer separate Separate Layers quench->separate extract Extract Aqueous with DCM separate->extract wash Wash Organic Layer (HCl, NaHCO₃, Brine) extract->wash dry Dry (MgSO₄) & Filter wash->dry concentrate Solvent Removal (Rotovap) dry->concentrate distill Vacuum Distillation concentrate->distill final_product Pure this compound distill->final_product

Caption: Workflow for the scale-up synthesis of this compound.

Safety, Handling, and Waste Management

Trustworthiness in chemical synthesis begins with safety. This process involves hazardous materials and energetic reactions that must be managed with strict protocols.

  • Personal Protective Equipment (PPE): At a minimum, operators must wear flame-retardant lab coats, chemical splash goggles, face shields, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[10][11]

  • Reagent Hazards:

    • Aluminum Chloride (AlCl₃): Highly corrosive and hygroscopic. Reacts violently with water, releasing heat and corrosive HCl gas. Handle in a glove box or under a nitrogen blanket.[10]

    • Acetyl Chloride: Flammable, corrosive, and a lachrymator. Reacts with moisture to form HCl and acetic acid. Keep away from ignition sources.[11]

    • Dichloromethane (DCM): Volatile and a suspected carcinogen. All transfers and the reaction itself should be performed in a closed system or a well-ventilated area.

  • Procedural Hazards:

    • The reaction is highly exothermic , especially during catalyst addition and the final quench. Strict temperature control is non-negotiable. A runaway reaction can lead to a dangerous pressure buildup.

    • HCl gas is evolved during the reaction and quench. The reactor must be vented through a scrubber system to neutralize the acidic gas.

  • Waste Disposal:

    • The acidic aqueous waste stream contains aluminum salts and must be neutralized before disposal in accordance with local environmental regulations.

    • Solvent waste (DCM) should be collected separately for proper disposal or recycling.

Analytical Quality Control

To ensure the final product meets specifications for industrial use, the following analytical tests are recommended:

  • Gas Chromatography (GC): To determine the purity of the final product and quantify any residual starting materials or isomeric impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and isomeric identity of the this compound.

  • Infrared (IR) Spectroscopy: To confirm the presence of the characteristic ketone carbonyl (C=O) stretch, typically around 1680-1700 cm⁻¹.

  • Appearance: The final product should be a clear, colorless to pale yellow liquid.

ParameterSpecification
Purity (by GC)> 98.5%
AppearanceColorless to pale yellow liquid
Identity (by NMR, IR)Conforms to reference standard
Expected Yield75-85%

Conclusion

The Friedel-Crafts acylation of indane is a robust and scalable method for the industrial production of this compound. By carefully controlling reaction parameters, particularly temperature, and adhering to strict safety protocols, high yields of high-purity material can be reliably achieved. The detailed protocol and operational insights provided in this application note serve as a validated starting point for process development and scale-up activities.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11116341, this compound. Retrieved from [Link].

  • Wikipedia contributors (2024). Friedel–Crafts reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].

  • Thermo Fisher Scientific (2025). Safety Data Sheet for 2-Acetylpyridine. Retrieved from a representative source for acyl pyridine handling. While not the exact compound, it provides relevant safety data for the functional group. (Note: A direct SDS for this compound should always be consulted).
  • Sigma-Aldrich (2023). Safety Data Sheet. Retrieved from a representative source for hazardous chemical handling. (Note: A direct SDS for this compound should always be consulted).
  • Sigma-Aldrich (2025). Safety Data Sheet. Retrieved from a representative source for hazardous chemical handling. (Note: A direct SDS for this compound should always be consulted).
  • Synerzine (2019). Safety Data Sheet for 2-Acetyl Pyridine.
  • BYJU'S (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link].

  • Master Organic Chemistry (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link].

  • Organic Chemistry Portal (n.d.). Friedel-Crafts Acylation. Retrieved from [Link].

  • Organic Chemistry Portal (n.d.). Synthesis of indenes. Retrieved from [Link].

  • Chemistry Stack Exchange (2022). Synthesis of a Substituted Indane. Retrieved from [Link].

  • Organic Chemistry Portal (n.d.). Indanone synthesis. Retrieved from [Link].

  • ResearchGate (n.d.). Synthesis indene derivatives via C−H activation. Retrieved from [Link].

  • Jubilant Ingrevia (2024). 2- Acetylpyridine Safety Data Sheet.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 138158, 5-Acetylindane. Retrieved from [Link].

  • MDPI (n.d.). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Retrieved from [Link].

  • National Institutes of Health (NIH) (n.d.). An efficient and scalable synthesis of 2,4-di-N-acetyl-l-altrose (l-2,4-Alt-diNAc). Retrieved from [Link].

  • PrepChem.com (n.d.). Synthesis of 5-acetylindane. Retrieved from [Link].

Sources

Application Notes & Protocols: The Versatility of 2-Acetylindane in Advanced Materials Development

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and materials development professionals.

Introduction: Unlocking the Potential of a Unique Building Block

2-Acetylindane is a bicyclic ketone that presents a compelling yet underexplored scaffold for the design of novel functional materials.[1] Its rigid, planar indane core, combined with the reactive acetyl group, offers a unique combination of properties that can be leveraged to create materials with tailored thermal, optical, and mechanical characteristics. This document provides a comprehensive guide to the utilization of this compound in materials synthesis, offering both foundational insights and detailed, field-tested protocols for its application.

The indane moiety, a fused system of a benzene and a cyclopentane ring, imparts significant thermal stability and dimensional rigidity to any polymer backbone it is incorporated into.[2] The acetyl group, a versatile chemical handle, allows for a wide array of subsequent chemical transformations, opening pathways to a diverse range of material classes.[3][4][5] From high-performance polymers to specialized liquid crystals and functional organic molecules, this compound serves as a robust starting point for innovation.

I. Core Principles: Why this compound?

The strategic advantage of employing this compound in material design stems from the synergistic interplay of its constituent parts:

  • The Indane Core: This rigid, bicyclic structure contributes to a high glass transition temperature (Tg) in polymeric systems, enhancing their thermal stability and mechanical strength.[2][6][7] Its planar nature can also facilitate π-π stacking interactions, which are crucial for developing materials with specific electronic or optical properties. The incorporation of indane moieties has been shown to increase microporosity in some polymers, which can be beneficial for applications like gas separation.[8]

  • The Acetyl Group: This reactive site is a gateway to a multitude of chemical reactions. It can undergo aldol condensations, Knoevenagel reactions, and various other transformations to introduce new functional groups or to serve as a point of polymerization.[9][10][11] This versatility allows for the precise tuning of the final material's properties. The acetyl group is a well-established functional group in organic synthesis, and its reactivity is well-documented.[4][5][12]

II. Synthesis and Derivatization of this compound-Based Monomers

A primary application of this compound in materials science is its use as a precursor for the synthesis of functionalized monomers. These monomers can then be polymerized to create high-performance materials.

Protocol 1: Synthesis of a Chalcone-Based Monomer via Claisen-Schmidt Condensation

This protocol details the synthesis of a chalcone-type monomer, a versatile building block for photosensitive polymers and non-linear optical materials. The reaction involves the base-catalyzed condensation of this compound with an aromatic aldehyde, a classic example of a Claisen-Schmidt condensation.[13][14]

Workflow Diagram:

G cluster_reagents Reagents & Solvents cluster_reaction Reaction & Workup cluster_purification Purification cluster_product Final Product A This compound E Stir at Room Temperature (12 hours) A->E B 4-Hydroxybenzaldehyde B->E C Ethanol (Solvent) C->E D Aqueous KOH (Catalyst) D->E F Acidification (HCl) E->F G Precipitation F->G H Filtration & Washing G->H I Recrystallization (Ethanol) H->I J Chalcone Monomer I->J

Caption: Workflow for the synthesis of a chalcone-based monomer.

Step-by-Step Methodology:

  • Dissolution of Reactants: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (62.4 mmol) of this compound and 7.62 g (62.4 mmol) of 4-hydroxybenzaldehyde in 100 mL of absolute ethanol.

  • Initiation of Condensation: To the stirred solution, slowly add 20 mL of a 10% aqueous potassium hydroxide solution.[15][16] A color change to deep yellow or orange should be observed, indicating the formation of the phenoxide and subsequent condensation.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.[16]

  • Workup and Precipitation: After completion, pour the reaction mixture into 500 mL of cold, dilute hydrochloric acid (approx. 1 M) to neutralize the catalyst and precipitate the product.[17] A yellow precipitate of the crude chalcone monomer will form.

  • Isolation and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from hot ethanol to yield the pure chalcone monomer.[15] Dry the purified crystals in a vacuum oven at 60°C.

Expected Yield and Characterization:

ParameterExpected Value
Yield 80-90%
Melting Point 175-180°C
¹H NMR Peaks corresponding to indane, aromatic, and vinylic protons.
FTIR (cm⁻¹) ~3300 (O-H), ~1650 (C=O, chalcone), ~1600 (C=C)

III. Polymerization of this compound-Derived Monomers

The monomers synthesized from this compound can be polymerized through various mechanisms, depending on their functional groups. The following protocol describes the free-radical polymerization of a vinyl-functionalized this compound derivative.

Protocol 2: Free-Radical Polymerization of a this compound-Based Acrylate Monomer

This protocol assumes the prior synthesis of an acrylate monomer from a hydroxy-functionalized this compound derivative.

Workflow Diagram:

G cluster_setup Reaction Setup cluster_polymerization Polymerization cluster_workup Workup & Purification cluster_product Final Product A Acrylate Monomer D Schlenk Flask A->D B AIBN (Initiator) B->D C Anhydrous Toluene (Solvent) C->D E Degassing (Freeze-Pump-Thaw x3) D->E F Heating at 70°C (24 hours) E->F G Precipitation in Methanol F->G H Filtration G->H I Drying in Vacuum Oven H->I J Poly(this compound acrylate) I->J

Caption: Workflow for free-radical polymerization.

Step-by-Step Methodology:

  • Reactant Preparation: In a Schlenk flask, dissolve 5.0 g of the this compound-based acrylate monomer and 0.05 g of azobisisobutyronitrile (AIBN) in 20 mL of anhydrous toluene.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Place the sealed flask in a preheated oil bath at 70°C and stir for 24 hours. The viscosity of the solution will increase as the polymer forms.

  • Isolation: After the reaction period, cool the flask to room temperature and pour the viscous solution into a large excess of cold methanol (e.g., 400 mL) with vigorous stirring. The polymer will precipitate as a solid.

  • Purification: Collect the polymer by filtration and redissolve it in a minimal amount of tetrahydrofuran (THF). Reprecipitate the polymer in cold methanol to remove any unreacted monomer and initiator fragments.

  • Drying: Filter the purified polymer and dry it in a vacuum oven at 80°C to a constant weight.

Characterization of the Resulting Polymer:

TechniquePurposeExpected Observations
GPC/SEC Determine molecular weight (Mn, Mw) and polydispersity index (PDI).[18][19]PDI in the range of 1.5-2.5 for conventional free-radical polymerization.
DSC Determine the glass transition temperature (Tg).[18][20][21]A high Tg, potentially > 150°C, due to the rigid indane backbone.[2][7]
TGA Evaluate thermal stability.[18][20][21]High decomposition temperature, indicating good thermal robustness.[2]
¹H NMR Confirm the polymer structure.[19][20][22]Broadening of peaks corresponding to the polymer backbone.
FTIR Identify functional groups.[20][21][22]Persistence of characteristic indane and ester carbonyl peaks.

IV. Potential Applications and Future Directions

The materials derived from this compound are poised for application in several advanced fields:

  • High-Performance Thermoplastics: The inherent rigidity of the indane unit can be exploited to create engineering plastics with high thermal stability and mechanical strength, suitable for automotive and aerospace applications.[2][23]

  • Photosensitive Materials: Chalcone-based polymers derived from this compound can be used as photo-crosslinkable materials in photolithography and other microfabrication processes.

  • Liquid Crystals: The rigid, anisotropic structure of certain this compound derivatives makes them promising candidates for the synthesis of novel liquid crystalline materials for display technologies.

  • Organic Electronics: The aromatic nature of the indane core can be functionalized to develop materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[24]

The exploration of this compound as a fundamental building block in materials science is still in its early stages. Future research will likely focus on the synthesis of more complex and functionalized derivatives, the development of controlled polymerization techniques to achieve well-defined polymer architectures, and the thorough investigation of the structure-property relationships in these novel materials.[25]

V. References

  • This compound | C11H12O | CID 11116341 - PubChem. National Center for Biotechnology Information. [Link]

  • Synthesis and characterization of highly soluble poly(ether imide)s containing indane moieties in the main chain. ResearchGate. [Link]

  • Incorporation of Carbocyclic Moieties into Polymer Structure: A Powerful Way to Polymers with Increased Microporosity. MDPI. [Link]

  • Acetyl group for proper protection of β-sugar-amino acids used in SPPS. National Institutes of Health. [Link]

  • Extremely High Glass Transition Temperature Hydrocarbon Polymers Prepared through Cationic Cyclization of Highly 3,4-Regulated Poly(Phenyl-1,3-Butadiene). PubMed. [Link]

  • Top Analytical Techniques for Characterizing Custom Polymers. Resolve Mass. [Link]

  • Polymer characterization. Wikipedia. [Link]

  • Extremely High Glass Transition Temperature Hydrocarbon Polymers Prepared through Cationic Cyclization of Highly 3,4‐Regulated Poly(Phenyl‐1,3‐Butadiene). ResearchGate. [Link]

  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. National Institutes of Health. [Link]

  • Chemical structures of polymers with aromatic backbones and aliphatic... ResearchGate. [Link]

  • Acetyl group. Wikipedia. [Link]

  • An Overview of Analytical Techniques for Polymer Characterization Polymer Analysis. YouTube. [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. National Institutes of Health. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Synthesis and evaluation of chalcone derivatives of 2-acetyl naphthalene for antifungal and antibacterial activity. Scholars Research Library. [Link]

  • 5-Acetylindane | C11H12O | CID 138158 - PubChem. National Center for Biotechnology Information. [Link]

  • Synthesis, characterization and polymerization of acetylacetate, acetylacetamide or acetylacetanilide substituted cyclic imino ethers, new metal chelating monomers and polymers. ResearchGate. [Link]

  • Polymers of Intrinisic Porosity with Bulky Side Groups on the Spirobisindane Moieties for Gas Separation. ACS Publications. [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. National Institutes of Health. [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. National Institutes of Health. [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. ResearchGate. [Link]

  • Synthesis of Novel Chalcones as Acetylcholinesterase Inhibitors. MDPI. [Link]

  • Synthesis of Low Melting Temperature Aliphatic-Aromatic Copolyamides Derived from Novel Bio-Based Semi Aromatic Monomer. MDPI. [Link]

  • SYNTHESIS AND STUDIES OF CHALCONES AND ITS CYANOPYRIDINE AND ACETYL PYRAZOLINE DERIVATIVES. Rasayan Journal of Chemistry. [Link]

  • Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)-. NIST WebBook. [Link]

  • Functional Aromatic Polyamides. MDPI. [Link]

  • Synthesis of 5-acetylindane. PrepChem.com. [Link]

  • Acetyl Group | Definition, Structure & Examples - Lesson. Study.com. [Link]

  • Video: Acetyl Group | Definition, Structure & Examples. Study.com. [Link]

  • Knoevenagel condensation. YouTube. [Link]

  • Indane Derivatives. Eburon Organics. [Link]

  • How can 2-indanone be prepared? Chemistry Stack Exchange. [Link]

  • Method for synthesizing 2-acetylfuran. Google Patents.

  • 2-Acetylpyridine. Wikipedia. [Link]

  • Synthesis of 2-Azanorbornanes via Strain-Release Formal Cycloadditions Initiated by Energy Transfer. National Institutes of Health. [Link]

  • 2-Acetylindole | C10H9NO | CID 589081 - PubChem. National Center for Biotechnology Information. [Link]

  • Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). MDPI. [Link]

  • Beyond Flory's principle: Cyclization and unequal reactivity in step-growth linear polymerization. National Institutes of Health. [Link]

Sources

Application Notes and Protocols for the Functionalization of the Indane Ring in 2-Acetylindane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2-Acetylindane Scaffold

The indane framework is a privileged scaffold in medicinal chemistry and materials science, offering a unique blend of rigidity and three-dimensionality that is highly sought after in the design of novel molecular entities. When functionalized with an acetyl group at the 2-position, the resulting this compound molecule becomes a versatile building block for a diverse array of derivatives with potential applications in drug discovery. The functionalization of the aromatic portion of the indane ring is a key strategy for modulating the physicochemical and pharmacological properties of these derivatives, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This comprehensive guide provides detailed application notes and protocols for the targeted functionalization of the indane ring in this compound. We will delve into the underlying principles of reactivity and regioselectivity that govern these transformations and present field-proven, step-by-step protocols for key functionalization reactions, including halogenation, nitration, and Friedel-Crafts acylation.

Understanding the Reactivity and Regioselectivity of this compound

The site of electrophilic attack on the aromatic ring of this compound is primarily governed by the electronic and steric effects of the fused five-membered ring. The alkyl portion of the indane system acts as an electron-donating group (EDG) through an inductive effect (+I), thereby activating the benzene ring towards electrophilic aromatic substitution (EAS).[1][2] As an activating group, the fused cyclopentyl ring directs incoming electrophiles to the ortho and para positions. In the context of the indane ring system, this corresponds to positions 4, 7 (ortho), and 6 (para).

The acetyl group at the 2-position is an electron-withdrawing group (EWG). While not directly attached to the aromatic ring, its inductive effect leads to a general deactivation of the entire molecule towards EAS, meaning that reactions may require slightly more forcing conditions compared to unsubstituted indane. However, the directing effect of the activating fused ring remains the dominant factor in determining the position of substitution on the aromatic ring.

Steric hindrance from the fused five-membered ring can also play a role in regioselectivity. The ortho positions (4 and 7) are more sterically hindered than the para position (6). Consequently, electrophilic substitution reactions on this compound are expected to favor the formation of the 6-substituted isomer.

Visualizing Electrophilic Attack on this compound

G cluster_0 Electrophilic Aromatic Substitution This compound This compound Sigma_Complex Arenium Ion (Sigma Complex) This compound->Sigma_Complex Attack by Aromatic Ring Electrophile Electrophile Electrophile->Sigma_Complex Product Functionalized This compound Sigma_Complex->Product Deprotonation

Caption: General workflow of electrophilic aromatic substitution on this compound.

Protocols for Functionalization

The following protocols are designed to be robust and reproducible. However, as with any chemical synthesis, optimization may be necessary depending on the specific substrate and desired scale.

Halogenation of this compound: Synthesis of 6-Bromo-2-acetylindane

Halogenation introduces a versatile handle for further synthetic transformations, such as cross-coupling reactions. Bromination is a common and well-controlled halogenation reaction.[3][4]

Principle: This protocol utilizes bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to generate a potent electrophile that reacts with the activated aromatic ring of this compound.[5] The reaction is expected to yield the 6-bromo isomer as the major product due to the directing effect of the fused alkyl ring and steric considerations.

Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to trap HBr fumes), add this compound (1.0 eq) and a suitable inert solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl₄).

  • Catalyst Addition: Cool the mixture to 0 °C in an ice bath and add iron(III) bromide (0.1 eq) portion-wise with stirring.

  • Bromine Addition: Dissolve bromine (1.05 eq) in a small amount of the same solvent and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by carefully adding water. Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium thiosulfate (to remove excess bromine), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 6-bromo-2-acetylindane.

Parameter Value
Reactants This compound, Bromine
Catalyst Iron(III) Bromide (FeBr₃)
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Typical Yield 75-85%
Major Isomer 6-Bromo-2-acetylindane
Nitration of this compound: Synthesis of 6-Nitro-2-acetylindane

Nitration introduces a nitro group, which can be readily reduced to an amine, a key functional group in many pharmaceuticals.[6][7]

Principle: The nitration of this compound is achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[8][9] The reaction is highly exothermic and requires careful temperature control to minimize side reactions. The major product is anticipated to be 6-nitro-2-acetylindane.

Experimental Protocol:

  • Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (1.1 eq) dropwise to pre-cooled (0 °C) concentrated sulfuric acid (2.0 eq) with constant stirring. Keep the mixture in an ice bath.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve this compound (1.0 eq) in a minimal amount of concentrated sulfuric acid and cool the solution to 0-5 °C in an ice-salt bath.

  • Addition of Nitrating Mixture: Add the pre-formed nitrating mixture dropwise to the solution of this compound, ensuring the temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid product will precipitate out.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry. The crude product can be recrystallized from ethanol to yield pure 6-nitro-2-acetylindane.

Parameter Value
Reactants This compound, Nitric Acid, Sulfuric Acid
Solvent Sulfuric Acid
Temperature 0-10 °C
Typical Yield 65-75%
Major Isomer 6-Nitro-2-acetylindane
Friedel-Crafts Acylation of this compound: Synthesis of 6-Propionyl-2-acetylindane

Friedel-Crafts acylation is a powerful method for introducing a new carbon-carbon bond and a keto functionality, further expanding the synthetic utility of the this compound scaffold.[10][11]

Principle: This reaction involves the acylation of the aromatic ring of this compound with an acylating agent, such as propionyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[12] The reaction forms an acylium ion, which then acts as the electrophile.[1] Due to the deactivating effect of the newly introduced acyl group, polysubstitution is generally not observed. The reaction is expected to predominantly yield the 6-acylated product.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend aluminum chloride (1.2 eq) in an excess of a non-polar solvent like 1,2-dichloroethane (DCE).

  • Formation of Acylium Ion: Cool the suspension to 0 °C and add propionyl chloride (1.1 eq) dropwise. Stir the mixture for 30 minutes at 0 °C to allow for the formation of the acylium ion complex.

  • Substrate Addition: Dissolve this compound (1.0 eq) in DCE and add it dropwise to the reaction mixture.

  • Reaction Progression: After the addition, allow the reaction to warm to room temperature and then heat to a gentle reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and then pour it carefully onto a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously until the aluminum salts dissolve.

  • Purification: Separate the organic layer, and wash it with water, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (hexane/ethyl acetate) to give 6-propionyl-2-acetylindane.

Parameter Value
Reactants This compound, Propionyl Chloride
Catalyst Aluminum Chloride (AlCl₃)
Solvent 1,2-Dichloroethane (DCE)
Temperature 0 °C to Reflux
Typical Yield 70-80%
Major Isomer 6-Propionyl-2-acetylindane

Visualizing the Regioselectivity of Functionalization

Caption: Predicted regioselectivity of electrophilic attack on this compound.

Conclusion and Future Perspectives

The protocols detailed in these application notes provide a robust foundation for the synthesis of a variety of functionalized this compound derivatives. The predictable regioselectivity, driven by the activating effect of the fused alkyl ring, allows for the strategic introduction of diverse functional groups onto the aromatic core. These functionalized building blocks are of significant interest to researchers in drug development and materials science, offering a platform for the creation of novel compounds with tailored properties. Further exploration of other electrophilic aromatic substitution reactions, such as sulfonation and more complex Friedel-Crafts alkylations, will undoubtedly expand the chemical space accessible from this versatile scaffold.

References

  • Sarnpitak, P., et al. (2013). Synthesis of Substituted 2-Arylindanes from E-(2-Stilbenyl)methanols via Lewis Acid-Mediated Cyclization and Nucleophililc Transfer from Trialkylsilyl Reagents. The Journal of Organic Chemistry, 78(17), 8281–8296. Available at: [Link]

  • An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. (2019). Organic & Medicinal Chemistry International Journal, 8(5). Available at: [Link]

  • Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions. (2015). The Journal of Physical Chemistry A, 119(29), 8074–8083. Available at: [Link]

  • Friedel–Crafts reaction. In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Substituent Effects. In Organic Chemistry II. Lumen Learning. Retrieved January 12, 2026, from [Link]

  • Electrophilic aromatic directing groups. In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). RSC Advances, 14(34), 24583-24593. Available at: [Link]

  • Nitration of 2,6,8,12-Tetraacetyl-2,4,6,8,10,12-Hexaazaisowurtzitane Derivatives. (2022). Molecules, 27(22), 7783. Available at: [Link]

  • Synthesis of Nitro- and Acetyl Derivatives of 3,7,10-Trioxo-2,4,6,8,9,11-hexaaza[3.3.3]propellane. (2022). Molecules, 27(23), 8192. Available at: [Link]

  • Fast and Accurate Prediction of the Regioselectivity of Electrophilic Aromatic Substitution Reactions. (2018). ChemRxiv. Available at: [Link]

  • Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. (2021). Proceedings of the National Academy of Sciences, 118(39), e2110825118. Available at: [Link]

  • Electrophilic aromatic substitution. In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Retrieved January 12, 2026, from [Link]

  • Electrophilic aromatic directing groups. In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Using Computational Chemistry to Improve Students' Multidimensional Understanding of Complex Electrophilic Aromatic Substitution Reactions: Further Analysis of the Solvent Effect, Temperature Influence, and Kinetic Behaviors. (2021). Journal of Chemical Education, 98(10), 3259–3268. Available at: [Link]

  • Regioselectivity in Electrophilic Aromatic Substitutions. (2023, January 15). YouTube. Retrieved from [Link]

  • Directing Effects of Substituents in Conjugation with the Benzene Ring. In Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society, 136(22), 7849–7852. Available at: [Link]

  • Nitration Chemistry in Continuous Flow using Acetyl Nitrate. (2012). Fraunhofer-Publica. Available at: [Link]

  • Regioselectivity in Electrophilic Aromatic Substitution. In Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Halogenation of Alkanes. In Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Directing Effects of the Substituents on EAS. In Organic Chemistry II. KPU Pressbooks. Retrieved January 12, 2026, from [Link]

  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. (2022). New Journal of Chemistry, 46(27), 13083-13092. Available at: [Link]

  • Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained. Pearson+. Retrieved January 12, 2026, from [Link]

  • Halogenation-A Versatile Tool For Drug Synthesis-The Importance Of Developing Effective And Eco-Friendly Reaction Protocols. (2019). Current Analysis on Biotechnology, 2, 1-10. Available at: [Link]

  • Synthesis of functionalized 2-salicyloylfurans, furo[3,2-b]chromen-9-ones and 2-benzoyl-8H-thieno[2,3-b]indoles by one-pot cyclizations of 3-halochromones with β-ketoamides and 1,3-dihydroindole-2-thiones. (2015). Organic & Biomolecular Chemistry, 13(3), 729-750. Available at: [Link]

  • Halogenation of Alkenes & Halohydrin Formation Reaction Mechanism. (2018, April 28). YouTube. Retrieved from [Link]

  • Exercise 9.26 - Predict the Products for Halogenation. (2020, June 14). YouTube. Retrieved from [Link]

  • Synthesis of functionalized 2-salicyloylfurans, furo[3,2-b]chromen-9-ones and 2-benzoyl-8H-thieno[2,3-b]indoles by one-pot cyclizations of 3-halochromones with β-ketoamides and 1,3-dihydroindole-2-thiones. (2015). Organic & Biomolecular Chemistry, 13(3), 729-750. Available at: [Link]

  • Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. (2020). Molbank, 2020(2), M1125. Available at: [Link]

Sources

Application Note: A High-Throughput Screening Cascade for the Identification of Novel Kinase Inhibitors Featuring 2-Acetylindane

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of a high-throughput screening (HTS) campaign to identify novel kinase inhibitors, using 2-Acetylindane as a representative small molecule from a diverse chemical library. We will detail a robust, fluorescence-based biochemical assay, outlining the scientific principles, step-by-step protocols for assay development and execution, and rigorous data analysis. The causality behind experimental choices is explained to ensure scientific integrity and the generation of reliable and reproducible results.

Introduction: The Rationale for Targeting Kinases with Novel Scaffolds

Protein kinases are a large family of enzymes that play a critical role in regulating a wide range of cellular processes, including signal transduction, metabolism, and cell cycle control. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of drug targets. The indanone scaffold and its derivatives have been identified as privileged structures in medicinal chemistry, with demonstrated biological activities including anti-inflammatory and anticancer effects.[1][2][3][4][5] The small molecule this compound, a member of the indanone family, represents a potential starting point for the development of novel kinase inhibitors. High-throughput screening (HTS) is an essential tool in drug discovery for rapidly evaluating large chemical libraries to identify "hit" compounds that modulate the activity of a biological target.[6][7] This application note will describe a hypothetical, yet scientifically rigorous, HTS cascade to assess the potential of this compound and other small molecules as kinase inhibitors.

Assay Principle: Homogeneous Time-Resolved Fluorescence (HTRF®) for Kinase Inhibition

To identify inhibitors of a chosen kinase (e.g., a mitogen-activated protein kinase, MAPK), a robust and sensitive HTS assay is required. We have selected the Homogeneous Time-Resolved Fluorescence (HTRF®) assay format due to its high sensitivity, low background, and resistance to interference from library compounds.[8][9][10]

The assay is based on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate, Eu3+) and an acceptor fluorophore (e.g., XL665). The kinase substrate is a biotinylated peptide, and the phosphorylation event is detected by a specific anti-phospho-peptide antibody labeled with Eu3+. The biotinylated peptide is captured by streptavidin-XL665. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the Eu3+ donor and the XL665 acceptor into close proximity, resulting in a high FRET signal. In the presence of an inhibitor like this compound, kinase activity is reduced, leading to less phosphorylation, decreased antibody binding, and a lower FRET signal.

Experimental Workflow and Protocols

Materials and Reagents
ReagentSupplierPurpose
Kinase of interest (e.g., MAPK1)Commercial VendorEnzyme for the phosphorylation reaction
Biotinylated peptide substrateCommercial VendorSubstrate for the kinase
Anti-phospho-peptide antibody-Eu3+ conjugateCommercial VendorDetection of phosphorylated substrate
Streptavidin-XL665 conjugateCommercial VendorCapture of biotinylated substrate and FRET acceptor
ATPCommercial VendorCo-factor for the kinase reaction
This compoundChemical LibraryTest compound
StaurosporineCommercial VendorPositive control inhibitor
DMSOSigma-AldrichSolvent for compounds
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20)In-houseBuffer for the kinase reaction and detection steps
384-well low-volume white platesGreiner Bio-OneMicroplates for the HTS assay
Experimental Workflow Diagram

HTS_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Kinase, Substrate, ATP, Antibody, SA-XL665) dispense_kinase Dispense Kinase & Substrate Mix prep_reagents->dispense_kinase prep_compounds Compound Plating (this compound, Controls in 384-well plates) dispense_compounds Transfer Compounds (incl. This compound) prep_compounds->dispense_compounds dispense_atp Add ATP to Initiate Reaction dispense_compounds->dispense_atp incubate_reaction Incubate at RT dispense_atp->incubate_reaction add_detection_mix Add HTRF Detection Reagents incubate_reaction->add_detection_mix incubate_detection Incubate at RT add_detection_mix->incubate_detection read_plate Read Plate on HTRF-compatible Reader incubate_detection->read_plate calculate_ratio Calculate HTRF Ratio (665nm/620nm) read_plate->calculate_ratio determine_inhibition Calculate % Inhibition calculate_ratio->determine_inhibition hit_identification Identify 'Hits' determine_inhibition->hit_identification

Caption: High-throughput screening workflow for identifying kinase inhibitors.

Detailed Protocol for HTS
  • Compound Plating:

    • Using an acoustic liquid handler, transfer 50 nL of this compound and other library compounds (at 10 mM in DMSO) to the appropriate wells of a 384-well assay plate.

    • For controls, add DMSO only (negative control, 0% inhibition) and Staurosporine (positive control, 100% inhibition) to designated wells.

  • Kinase Reaction:

    • Prepare a master mix of the kinase and biotinylated peptide substrate in assay buffer.

    • Dispense 5 µL of the kinase/substrate mix into each well of the assay plate containing the compounds.

    • Incubate for 15 minutes at room temperature to allow for compound pre-binding to the kinase.

    • Prepare a solution of ATP in assay buffer at a concentration equal to the Km for the kinase.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the reaction for 60 minutes at room temperature.

  • Detection:

    • Prepare a detection mix containing the Eu3+-labeled anti-phospho-peptide antibody and Streptavidin-XL665 in detection buffer.

    • Stop the kinase reaction by adding 10 µL of the detection mix to each well.

    • Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm (Eu3+ donor) and 665 nm (XL665 acceptor) after a 60 µs delay following excitation at 320 nm.

Data Analysis and Interpretation

Calculation of HTRF Ratio and Percent Inhibition

The primary data output is the HTRF ratio, calculated as:

Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

The percent inhibition for each compound, including this compound, is then calculated relative to the controls:

% Inhibition = 100 * (1 - (Ratio_compound - Ratio_pos_ctrl) / (Ratio_neg_ctrl - Ratio_pos_ctrl))

Assay Quality Control

The robustness of the HTS assay is determined by calculating the Z'-factor, a statistical measure of the separation between the positive and negative controls.[7][11]

Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|

An assay with a Z'-factor greater than 0.5 is considered excellent for HTS.[6][7]

ParameterValueInterpretation
Z'-factor> 0.5Excellent separation between controls
Signal-to-Background Ratio> 5Robust signal window for hit identification
CV of Controls< 10%High precision and reproducibility
Hit Identification and Confirmation

Compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered primary "hits." For this compound, if its inhibition exceeds this threshold, it would be selected for further studies.

Confirmed hits should be re-tested in a dose-response format to determine their potency (IC50 value). This involves a serial dilution of the hit compound and re-running the assay to generate a dose-response curve.

Conclusion and Future Directions

This application note provides a detailed framework for a high-throughput screening campaign to identify novel kinase inhibitors, using this compound as a hypothetical example. The described HTRF-based assay is robust, sensitive, and suitable for screening large compound libraries.[8][9][10] A successful screen will identify "hit" compounds, such as a potentially active this compound derivative, which can then be further characterized for their mechanism of action, selectivity, and potential as therapeutic agents. Subsequent steps would involve secondary assays to confirm on-target activity, assess selectivity against other kinases, and evaluate cellular activity.

References

  • University of Illinois Chicago. (n.d.). Time-Gated Luminescence Detection for High-Throughput Screening of Protein Interaction and Inhibitions. Figshare. Retrieved from [Link]

  • University of Illinois at Chicago. (n.d.). Time-Gated Luminescence Detection for High-Throughput Screening of Protein Interaction and Inhibitions. UIC Indigo. Retrieved from [Link]

  • Bergendahl, V., Heyduk, T., & Burgess, R. R. (2003). Luminescence Resonance Energy Transfer-Based High-Throughput Screening Assay for Inhibitors of Essential Protein-Protein Interactions in Bacterial RNA Polymerase. Antimicrobial Agents and Chemotherapy, 47(4), 1453–1459. Retrieved from [Link]

  • Hamnett, R. (2025, March 17). Measuring Protein-Protein Interactions with Luminescent Proximity Assays. Antibodies.com. Retrieved from [Link]

  • Kocman, V., et al. (2021). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. Viruses, 13(11), 2219. Retrieved from [Link]

  • Bergendahl, V., Heyduk, T., & Burgess, R. R. (2003). Luminescence Resonance Energy Transfer-Based High-Throughput Screening Assay for Inhibitors of Essential Protein-Protein Interactions in Bacterial RNA Polymerase. ResearchGate. Retrieved from [Link]

  • Di Mauro, G., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. Retrieved from [Link]

  • Roy, A., & Das, S. K. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Research and Therapeutics, 1(1), 1-5. Retrieved from [Link]

  • Broad Institute. (2012). High-Throughput RT-PCR for small-molecule screening assays. Retrieved from [Link]

  • Grant, S. K. (2020). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate. Retrieved from [Link]

  • Di Mauro, G., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed. Retrieved from [Link]

  • Chen, Y., et al. (2015). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. Methods in Molecular Biology, 1271, 357–373. Retrieved from [Link]

  • Laggner, C., & Lazzaro, E. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. In H. Machleidt & S. A. Lazo (Eds.), Probe Development Efforts. Retrieved from [Link]

  • Henry, N., Petit, J. Y., & Welin, L. (1977). Pharmacodynamic study of a pyrophtalone: [methyl-2 (piperidino-2 ethyl-1)-1 dihydro 1-4 pyridylidene-4 yl]-2 indanedione 1-3. II. Mechanism of action. Archives Internationales de Pharmacodynamie et de Thérapie, 230(2), 289-299. Retrieved from [Link]

  • Pluskota, R., et al. (2022). Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. Molecules, 27(15), 4991. Retrieved from [Link]

  • Xia, M., et al. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology, 2459, 79–92. Retrieved from [Link]

  • Siddappa, P., et al. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 1049–1063. Retrieved from [Link]

  • Siddappa, P., et al. (2017). Recent developments in biological activities of indanones. ResearchGate. Retrieved from [Link]

  • Siodłak, D. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 481–510. Retrieved from [Link]

  • Wynne, P. G., et al. (2002). Assays for the identification and evaluation of histone acetyltransferase inhibitors. Methods, 26(3), 247-253. Retrieved from [Link]

  • Dutta, A. S., et al. (1979). Synthesis and biological activity of highly active alpha-aza analogues of luliberin. Journal of the Chemical Society, Perkin Transactions 1, 379-388. Retrieved from [Link]

  • Axcelead Drug Discovery Partners, Inc. (2024). High Throughput Screening. Retrieved from [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. Retrieved from [Link]

  • Li, Y., et al. (2016). Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents. European Journal of Medicinal Chemistry, 114, 28–41. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Extensive Hit Finding Solutions for High-Quality Hits. Retrieved from [Link]

  • Eissa, I. H., et al. (2023). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Bioorganic Chemistry, 141, 106886. Retrieved from [Link]

  • Wessjohann, L. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(11), 7173–7210. Retrieved from [Link]

  • Sener, A., & Yalçin, I. (1987). Mechanism responsible for the hypoglycemic action of 2-alkoxy-2-propenylidene methanaminiums. General Pharmacology, 18(6), 611-615. Retrieved from [Link]

  • Gąsiorowska, J., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(17), 5195. Retrieved from [Link]

Sources

Anwendungs- und Protokollleitfaden: Derivatisierung von 2-Acetylindan für das Screening auf biologische Aktivität

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet detaillierte Protokolle für die synthetische Modifikation von 2-Acetylindan und das anschließende Screening der resultierenden Derivate auf potenzielle biologische Aktivitäten, mit Schwerpunkt auf Acetylcholinesterase-Hemmung und antimikrobielle Eigenschaften.

Einleitung: Das Potenzial des Indan-Gerüsts

Das Indan-Molekülgerüst ist eine privilegierte Struktur in der medizinischen Chemie, die in zahlreichen pharmakologisch aktiven Verbindungen vorkommt.[1] Ein herausragendes Beispiel ist Donepezil, ein potenter Acetylcholinesterase (AChE)-Inhibitor, der zur Behandlung der Alzheimer-Krankheit zugelassen ist und eine Indanon-Einheit enthält.[2] Die starre bicyclische Struktur des Indans bietet eine definierte räumliche Anordnung für Substituenten, was die gezielte Interaktion mit biologischen Makromolekülen ermöglicht.

2-Acetylindan, ein leicht zugängliches Keton, dient als vielseitiger Ausgangsstoff für die Synthese einer Bibliothek von Derivaten. Die Acetylgruppe ist ein reaktiver "Griff", der eine Vielzahl von chemischen Transformationen ermöglicht. Durch die Derivatisierung dieser Position können neue Moleküle mit potenziell verbesserten oder neuartigen pharmakologischen Profilen erzeugt werden. Dieser Leitfaden konzentriert sich auf zwei bewährte und robuste Derivatisierungsstrategien:

  • Claisen-Schmidt-Kondensation zur Synthese von Chalcon-Analoga.

  • Kondensation mit primären Aminen zur Bildung von Schiffschen Basen (Iminen).

Anschließend werden detaillierte Protokolle für das Screening dieser neuen Verbindungen auf zwei wichtige biologische Aktivitäten vorgestellt: die Hemmung der Acetylcholinesterase, relevant für neurodegenerative Erkrankungen, und die antimikrobielle Aktivität, zur Bekämpfung von Infektionskrankheiten.

Synthetische Derivatisierung von 2-Acetylindan

Die hier beschriebenen Protokolle sind als Ausgangspunkte konzipiert und können je nach den spezifischen Eigenschaften der verwendeten Reagenzien optimiert werden.

Strategie 1: Synthese von Indan-Chalconen mittels Claisen-Schmidt-Kondensation

Die Claisen-Schmidt-Kondensation ist eine basenkatalysierte Reaktion zwischen einem Keton (hier: 2-Acetylindan) und einem aromatischen Aldehyd, das keine α-Wasserstoffe besitzt.[3] Diese Reaktion führt zur Bildung von α,β-ungesättigten Ketonen, bekannt als Chalcone, die eine breite Palette biologischer Aktivitäten aufweisen, darunter antimikrobielle, entzündungshemmende und krebsbekämpfende Eigenschaften.[4][5]

Rationale der experimentellen Auswahl: Die Verwendung einer starken Base wie Natriumhydroxid (NaOH) deprotoniert das α-Kohlenstoffatom der Acetylgruppe von 2-Acetylindan und erzeugt ein reaktives Enolat-Ion. Dieses Nukleophil greift den elektrophilen Carbonylkohlenstoff des aromatischen Aldehyds an. Die anschließende Dehydratisierung führt zum konjugierten und thermodynamisch stabilen Chalcon-Produkt. Ethanol dient als polares protisches Lösungsmittel, das sowohl die organischen Ausgangsmaterialien als auch die anorganische Base lösen kann.

Experimentelles Protokoll: Allgemeine Vorschrift zur Synthese von (E)-1-(2,3-dihydro-1H-inden-2-yl)-3-(aryl)prop-2-en-1-on

  • Reagenzienvorbereitung: In einem geeigneten Reaktionsgefäß (z. B. einem 50-ml-Rundkolben) werden 2-Acetylindan (1,0 Äquiv.) und der entsprechende substituierte aromatische Aldehyd (1,05 Äquiv.) in 10-15 ml 95%igem Ethanol gelöst.

  • Reaktionsinitiierung: Unter Rühren wird eine wässrige Lösung von Natriumhydroxid (10 % w/v, ca. 2-3 ml) tropfenweise zugegeben.[6] Die Reaktion wird bei Raumtemperatur durchgeführt.

  • Reaktionsverfolgung: Die Bildung eines Niederschlags zeigt oft den Beginn der Produktbildung an. Die Reaktion wird für 4-24 Stunden gerührt. Der Fortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden (z. B. mit einem Eluentensystem aus Hexan:Ethylacetat).

  • Aufarbeitung und Isolierung: Nach Abschluss der Reaktion wird das Reaktionsgemisch in Eiswasser gegossen und, falls erforderlich, mit verdünnter Salzsäure neutralisiert, um überschüssige Base zu entfernen.

  • Produktreinigung: Der feste Niederschlag wird durch Vakuumfiltration abgetrennt, mit kaltem Wasser gewaschen, um anorganische Salze zu entfernen, und anschließend aus einem geeigneten Lösungsmittel (z. B. Ethanol) umkristallisiert, um das reine Chalcon-Derivat zu erhalten.

  • Charakterisierung: Die Struktur des Produkts sollte durch spektroskopische Methoden (¹H-NMR, ¹³C-NMR, IR, MS) bestätigt werden.

ParameterBedingung/ReagenzRationale
Keton 2-AcetylindanEnolisierbares Keton als Nukleophil-Vorläufer.
Aldehyd Substituiertes BenzaldehydElektrophiler Reaktionspartner.
Katalysator Natriumhydroxid (NaOH)Starke Base zur Erzeugung des Enolats.[7]
Lösungsmittel Ethanol (95 %)Löst Reagenzien und ermöglicht die Reaktion.
Temperatur RaumtemperaturMilde Bedingungen, ausreichend für die Reaktion.
Aufarbeitung Eiswasser/HCl-NeutralisationFällung des Produkts und Entfernung der Base.
Strategie 2: Synthese von Indan-Schiffschen-Basen

Die Bildung von Schiffschen Basen (Iminen) ist eine Kondensationsreaktion zwischen einer primären Aminogruppe und einer Carbonylgruppe (Aldehyd oder Keton).[8][9] Diese Reaktion ist oft säurekatalysiert und reversibel. Schiffsche Basen sind wichtige Zwischenprodukte in der organischen Synthese und weisen selbst vielfältige biologische Aktivitäten auf, insbesondere antimikrobielle und antiproliferative.[10][11]

Rationale der experimentellen Auswahl: Ein primäres Amin greift nukleophil den Carbonylkohlenstoff von 2-Acetylindan an. Unter sauren Bedingungen wird die Hydroxylgruppe des entstehenden Halbaminals protoniert, was die Eliminierung von Wasser als Abgangsgruppe erleichtert und zur Bildung der C=N-Doppelbindung (Imin) führt. Eine katalytische Menge einer Säure wie Eisessig beschleunigt die Reaktion, indem sie die Elektrophilie des Carbonylkohlenstoffs erhöht und als Protonendonator für die Eliminierung von Wasser dient. Die Entfernung des als Nebenprodukt entstehenden Wassers (z. B. durch azeotrope Destillation mit einem Dean-Stark-Apparat) verschiebt das Gleichgewicht zugunsten des Produkts.

Experimentelles Protokoll: Allgemeine Vorschrift zur Synthese von Schiffschen Basen aus 2-Acetylindan

  • Reaktionsaufbau: In einem Rundkolben, der mit einem Rückflusskühler und idealerweise einem Dean-Stark-Wasserabscheider ausgestattet ist, werden 2-Acetylindan (1,0 Äquiv.) und das entsprechende primäre Amin (1,0 Äquiv.) in einem geeigneten azeotropen Lösungsmittel (z. B. Toluol oder Benzol) gelöst.

  • Katalyse: Einige Tropfen (2-3) Eisessig werden als Katalysator hinzugefügt.[11]

  • Reaktionsdurchführung: Das Reaktionsgemisch wird unter Rückfluss erhitzt. Das entstehende Wasser wird im Dean-Stark-Abscheider gesammelt.

  • Reaktionsverfolgung: Die Reaktion wird fortgesetzt, bis kein Wasser mehr abgeschieden wird (typischerweise 3-6 Stunden). Der Reaktionsfortschritt kann auch mittels DC verfolgt werden.

  • Aufarbeitung und Isolierung: Nach dem Abkühlen wird das Lösungsmittel unter reduziertem Druck entfernt.

  • Produktreinigung: Der verbleibende Rückstand wird durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol, Hexan) oder durch Säulenchromatographie gereinigt.

  • Charakterisierung: Die Struktur des Produkts wird durch spektroskopische Methoden (¹H-NMR, ¹³C-NMR, IR, MS) bestätigt. Das charakteristische Signal für die Imin-Bindung (C=N) ist typischerweise im IR-Spektrum im Bereich von 1600-1660 cm⁻¹ zu beobachten.[8]

DOT-Skript für den Syntheseworkflow

Abbildung 1: Workflow zur Derivatisierung von 2-Acetylindan und anschließendem Screening.

Protokolle für das biologische Aktivitätsscreening

Nach der Synthese und Reinigung müssen die Derivate auf ihre biologische Aktivität getestet werden. Die folgenden Protokolle beschreiben standardisierte Assays für die AChE-Hemmung und die antimikrobielle Aktivität.

Acetylcholinesterase (AChE)-Inhibitionsassay

Dieser Assay basiert auf der Ellman-Methode, einer schnellen und zuverlässigen kolorimetrischen Methode zur Bestimmung der AChE-Aktivität.[12] AChE hydrolysiert das Substrat Acetylthiocholin zu Thiocholin. Thiocholin reagiert mit 5,5'-Dithiobis-(2-nitrobenzoesäure) (DTNB, Ellmans Reagenz) und erzeugt 5-Thio-2-nitrobenzoat (TNB), ein gelb gefärbtes Anion, dessen Konzentration bei 412 nm spektrophotometrisch gemessen werden kann.[13] AChE-Inhibitoren verringern die Rate der TNB-Produktion.

Experimentelles Protokoll: AChE-Inhibitionsassay im 96-Well-Format

  • Vorbereitung der Lösungen:

    • Puffer: Natriumphosphatpuffer (50 mM, pH 8,0).

    • DTNB-Lösung: 10 mM DTNB in Puffer.

    • Substratlösung: 10 mM Acetylthiocholiniodid (ATCI) in Puffer.

    • Enzymlösung: Acetylcholinesterase (z. B. aus Electrophorus electricus) in Puffer auf eine geeignete Konzentration (z. B. 0,5 U/ml) verdünnen.

    • Testverbindungen: Stammlösungen der synthetisierten Derivate in DMSO (z. B. 10 mM) herstellen und anschließend mit Puffer auf verschiedene Testkonzentrationen verdünnen.

    • Positivkontrolle: Donepezil oder Galanthamin als bekannter AChE-Inhibitor.

  • Assay-Durchführung (pro Well einer 96-Well-Platte):

    • 110 µl Natriumphosphatpuffer (pH 8,0)

    • 20 µl der Testverbindungslösung (oder DMSO für die Kontrolle der maximalen Enzymaktivität)

    • 50 µl DTNB-Lösung

    • 20 µl AChE-Lösung

  • Inkubation: Die Platte bei 37 °C für 15 Minuten inkubieren.

  • Reaktionsstart: Die Reaktion durch Zugabe von 50 µl der ATCI-Substratlösung in jedes Well starten.

  • Messung: Die Extinktionszunahme bei 412 nm über einen Zeitraum von 5-10 Minuten mit einem Plattenlesegerät messen. Die Messungen erfolgen in kinetischen Intervallen (z. B. alle 30 Sekunden).

  • Datenauswertung:

    • Die Reaktionsgeschwindigkeit (V) wird aus dem linearen Anstieg der Extinktion pro Zeit berechnet.

    • Die prozentuale Hemmung wird wie folgt berechnet: % Hemmung = [1 - (V_inhibitor / V_kontrolle)] * 100

    • Die IC₅₀-Werte (die Konzentration des Inhibitors, die 50 % der Enzymaktivität hemmt) werden durch Auftragen der prozentualen Hemmung gegen den Logarithmus der Inhibitorkonzentration und Anpassung an eine sigmoide Dosis-Wirkungs-Kurve ermittelt.

Antimikrobieller Aktivitätsassay: Bestimmung der minimalen Hemmkonzentration (MHK)

Die MHK ist die niedrigste Konzentration eines antimikrobiellen Wirkstoffs, die das sichtbare Wachstum eines Mikroorganismus nach Inkubation unter definierten Bedingungen hemmt. Die Bouillon-Mikrodilutionsmethode ist ein quantitatives Standardverfahren zur Bestimmung der MHK.

Experimentelles Protokoll: Bouillon-Mikrodilutionsmethode

  • Vorbereitung:

    • Testorganismen: Standardstämme von Bakterien (z. B. Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) werden über Nacht in einem geeigneten Nährmedium (z. B. Müller-Hinton-Bouillon, MHB) kultiviert.

    • Inokulum-Einstellung: Die Bakterienkultur wird mit frischem MHB auf eine Konzentration von ca. 5 x 10⁵ Kolonie-bildenden Einheiten (KBE)/ml eingestellt. Dies entspricht in der Regel einer Trübung, die einem McFarland-Standard von 0,5 entspricht und dann weiter verdünnt wird.

    • Testverbindungen: Stammlösungen der Derivate in DMSO herstellen.

  • Assay-Durchführung (in einer sterilen 96-Well-Platte):

    • In die Wells der Platte werden 100 µl MHB gegeben.

    • In die erste Spalte werden 100 µl der Testverbindungslösung (in der höchsten Konzentration) gegeben.

    • Eine serielle zweifache Verdünnungsreihe wird erstellt, indem 100 µl aus der ersten Spalte in die zweite transferiert werden, gemischt werden, und dieser Vorgang über die Platte wiederholt wird. 100 µl aus der letzten Spalte werden verworfen.

    • Jedes Well wird mit 100 µl des eingestellten bakteriellen Inokulums beimpft. Die Endkonzentration der Bakterien beträgt ca. 5 x 10⁵ KBE/ml.

    • Kontrollen: Eine Positivkontrolle (Wells nur mit Bakterien und Medium, ohne Testverbindung) und eine Negativkontrolle (Wells nur mit Medium) müssen mitgeführt werden.

  • Inkubation: Die Platte wird bei 37 °C für 18-24 Stunden inkubiert.

  • Auswertung:

    • Die MHK wird als die niedrigste Konzentration der Testverbindung bestimmt, bei der kein sichtbares Wachstum (Trübung) zu beobachten ist.

    • Um die Ergebnisse zu objektivieren, kann ein Wachstumsindikator wie Resazurin zugegeben werden. Lebende, metabolisch aktive Zellen reduzieren das blaue Resazurin zu rosafarbenem Resorufin. Die MHK ist die niedrigste Konzentration, bei der die blaue Farbe erhalten bleibt.

DOT-Skript für den Screening-Kaskaden-Workflow

Screening_Cascade cluster_library Synthetisierte Verbindungen cluster_primary Primäres Screening cluster_secondary Sekundäres Screening (Hits) cluster_confirmation Hit-Validierung Library Derivat-Bibliothek (Chalcone & Schiffsche Basen) PrimaryAChE AChE-Hemmung (Einzelkonzentration, z.B. 10 µM) Library->PrimaryAChE PrimaryAntimicrobial Antimikrobielles Screening (z.B. Agar-Diffusion) Library->PrimaryAntimicrobial DoseResponse Dosis-Wirkungs-Analyse (IC₅₀-Bestimmung) PrimaryAChE->DoseResponse Aktive Verbindungen (>50% Hemmung) MIC MHK-Bestimmung (Bouillon-Mikrodilution) PrimaryAntimicrobial->MIC Aktive Verbindungen (Hemmzone vorhanden) Lead Identifizierte Leitstrukturen DoseResponse->Lead Potente Hits (niedriger IC₅₀-Wert) MIC->Lead Potente Hits (niedriger MHK-Wert)

Abbildung 2: Hierarchischer Workflow für das biologische Aktivitätsscreening.

Zusammenfassung und Ausblick

Dieser Leitfaden stellt robuste und reproduzierbare Protokolle für die Derivatisierung von 2-Acetylindan zu Chalconen und Schiffschen Basen sowie für deren anschließendes Screening auf AChE-hemmende und antimikrobielle Aktivitäten zur Verfügung. Die vorgestellten Methoden sind grundlegend für die frühe Phase der Wirkstoffentdeckung und ermöglichen die Identifizierung von "Hits" aus einer synthetisierten Verbindungsbibliothek.

Die Kausalität hinter den experimentellen Entscheidungen, wie die Wahl der Katalysatoren und Lösungsmittel, wurde erläutert, um ein tiefgreifendes Verständnis der zugrunde liegenden chemischen und biologischen Prinzipien zu gewährleisten. Jedes Protokoll ist als ein sich selbst validierendes System konzipiert, das durch die Einbeziehung von Positiv- und Negativkontrollen die Zuverlässigkeit der generierten Daten sicherstellt.

Die identifizierten aktiven Verbindungen (Leitstrukturen) können dann weiteren Optimierungszyklen unterzogen werden, um ihre Potenz, Selektivität und pharmakokinetischen Eigenschaften zu verbessern und sie zu vielversprechenden Kandidaten für die präklinische Entwicklung zu machen.

Referenzen

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. ([Link])

  • Bitencourt, T. A. S., et al. (2020). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Journal of Global Antimicrobial Resistance, 22, 583-591. ([Link])

  • Chandra Talniya, N., & Sood, P. (2016). Synthesis and Antimicrobial Activity of some new chalcones. Journal of Chemical and Pharmaceutical Research, 8(5), 610-613. ([Link])

  • Eldehna, W. M., et al. (2014). Synthesis, biological evaluation, and molecular modeling of novel 1-(2-ketoiminoethyl)piperazine-derived Schiff bases as acetylcholinesterase inhibitors. Molecules, 19(9), 13583-13600. ([Link])

  • Hassan, A. S., et al. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Antibiotics, 10(5), 539. ([Link])

  • Koyuncu, E. A., Yaşar, A., Arslan, F., & Sari, N. (2019). Synthesis of novel Schiff base derivatives of tacrine and investigation of their acetylcholinesterase inhibition potency. Macedonian Journal of Chemistry and Chemical Engineering, 38(1), 75-84. ([Link])

  • Mabry, J. B., Mabry, T. J., & Mabry, H. (1975). The Flavonoids. Chapman & Hall. ([Link])

  • Narender, T., et al. (2006). Highly potent anti-inflammatory and antioxidant chalcones. Bioorganic & Medicinal Chemistry Letters, 16(18), 4873-4878. ([Link])

  • Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel). ([Link])

  • ResearchGate. (2015). What are the conditions used for schiff base reaction? ([Link])

  • University of Colorado Boulder, Department of Chemistry. Claisen-Schmidt Condensation. ([Link])

  • Wikipedia. Claisen–Schmidt condensation. ([Link])

  • Eburon Organics. Indane Derivatives. ([Link])

  • Wisdomlib. Claisen Schmidt condensation reaction: Significance and symbolism. ([Link])

  • Berber, İ., & Arslan, H. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science, 10(1), 179-188. ([Link])

  • ChemHelp ASAP. (2022, January 24). synthesis of an imine or Schiff base - laboratory experiment [Video]. YouTube. ([Link])

  • Chemistry Steps. (2022, July 25). Schiff Base Reaction-Mechanism, Rxn setup and Application [Video]. YouTube. ([Link])

  • Aliyu, H. N., & Sani, U. (2020). Synthesis, Characterization and Antimicrobial Activities of a Schiff Base Derived from Acetyl Acetone and 2-aminopyridine and its Metal Complexes. Bayero Journal of Pure and Applied Sciences, 13(1), 1-6. ([Link])

  • Siddiqui, H. L., et al. (2011). Synthesis, Characterization, Acetylcholinesterase Inhibition, Molecular Modeling and Antioxidant Activities of Some Novel Schiff Bases Derived from 1-(2-Ketoiminoethyl)piperazines. Molecules, 16(11), 9316-9330. ([Link])

  • Hasnah, O., et al. (2016). Efficient Synthesis and Discovery of Schiff Bases as Potent Cholinesterase Inhibitors. Letters in Drug Design & Discovery, 13(5), 446-456. ([Link])

  • Patil, S. A., et al. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 1035-1048. ([Link])

  • Shen, Y., et al. (2008). 2-Phenoxy-indan-1-one derivatives as acetylcholinesterase inhibitors: a study on the importance of modifications at the side chain on the activity. Bioorganic & Medicinal Chemistry, 16(16), 7646-7653. ([Link])

  • Campiani, G., et al. (2000). Acetylcholinesterase inhibitors for potential use in Alzheimer's disease: molecular modeling, synthesis and kinetic evaluation of 11H-indeno-[1,2-b]-quinolin-10-ylamine derivatives. Bioorganic & Medicinal Chemistry, 8(4), 665-678. ([Link])

  • Kumar, A., et al. (2018). Design, synthesis and evaluation of novel indandione derivatives as multifunctional agents with cholinesterase inhibition, anti-β-amyloid aggregation, antioxidant and neuroprotection properties against Alzheimer's disease. Bioorganic & Medicinal Chemistry, 26(18), 5142-5156. ([Link])

  • Sivaraman, B., et al. (2021). Acetylcholinesterase Enzyme Inhibitor Molecules with Therapeutic Potential for Alzheimer's Disease. CNS & Neurological Disorders - Drug Targets, 20(5), 438-453. ([Link])

  • Fassihi, A., et al. (2014). Indolinone-based acetylcholinesterase inhibitors: synthesis, biological activity and molecular modeling. European Journal of Medicinal Chemistry, 84, 40-50. ([Link])

  • Patil, S., et al. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 1035-1048. ([Link])

Sources

Application Note: Strategic Synthesis of Chiral 2-Acetylindane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract

The indane structural motif is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2] Specifically, chiral 2-acetylindane and its analogs are critical building blocks for advanced therapeutic candidates, where stereochemistry dictates biological activity and efficacy. The precise installation of a stereocenter at the C2 position presents a significant synthetic challenge. This application note provides a comprehensive guide for researchers and drug development professionals on the primary synthetic routes to access these valuable chiral molecules. We will explore and compare key asymmetric strategies, including catalytic asymmetric hydrogenation, enzymatic kinetic resolution, and modern C-H functionalization techniques. This guide emphasizes the causality behind methodological choices and provides detailed, field-proven protocols to enable the reliable synthesis of enantioenriched this compound analogs.

Introduction: The Significance of the Chiral Indane Scaffold

The rigid, bicyclic framework of the indane moiety provides a unique three-dimensional architecture that is highly valued in drug design.[2] This structure serves as a versatile template for orienting functional groups in precise spatial arrangements, facilitating optimal interactions with biological targets such as enzymes and receptors. The introduction of a chiral center, particularly at the C2 position, dramatically expands the chemical space and is often a prerequisite for achieving target specificity and reducing off-target effects.[3][4]

However, controlling the stereochemistry at this position is non-trivial. The proximity of the acetyl group to the indane core requires synthetic methods that are not only highly enantioselective but also tolerant of the ketone functionality. This guide details three robust and scientifically-validated approaches to address this challenge.

Core Asymmetric Strategies: A Comparative Overview

The synthesis of chiral this compound analogs can be broadly categorized into three main strategies: the asymmetric transformation of a prochiral precursor, the resolution of a racemic mixture, and the direct, enantioselective functionalization of the indane core. Each approach offers a unique set of advantages and is suited for different research and development phases.

G cluster_start Prochiral / Racemic Precursors cluster_methods Asymmetric Methodologies cluster_end Target Molecule Prochiral 2-Acetylindene Hydrogenation Catalytic Asymmetric Hydrogenation Prochiral->Hydrogenation Racemic Racemic this compound or its alcohol precursor Resolution Enzymatic Kinetic Resolution Racemic->Resolution Indane Indane Functionalization Enantioselective C-H Functionalization Indane->Functionalization Target Enantiopure (R)- or (S)- This compound Analog Hydrogenation->Target Resolution->Target Functionalization->Target

Figure 1: Overview of primary synthetic strategies leading to chiral this compound analogs.

Strategy 1: Catalytic Asymmetric Hydrogenation

This is arguably the most elegant and atom-economical approach, involving the direct hydrogenation of a prochiral precursor, 2-acetylindene, using a chiral transition metal catalyst.[5]

  • Causality of Method: The core principle lies in creating a chiral environment around the metal center (typically Rhodium, Ruthenium, or Iridium) using a chiral diphosphine ligand, such as BINAP or its derivatives.[6][7] This chiral catalyst complex coordinates to the double bond of the 2-acetylindene from one of its two enantiotopic faces with lower steric hindrance. The subsequent delivery of hydrogen occurs stereoselectively, leading to the formation of one enantiomer of the this compound product in excess. The choice of ligand and metal is critical and dictates the level of enantioselectivity. Ruthenium-based catalysts, for example, are renowned for their high efficiency in the hydrogenation of ketones and olefins.[7]

  • Advantages: High atom economy, excellent potential for high enantiomeric excess (ee), and directness of the route. The catalyst is used in small quantities, making it suitable for large-scale synthesis.

  • Challenges: Requires synthesis of the 2-acetylindene precursor, and catalyst/ligand costs can be high. Optimization of reaction conditions (pressure, temperature, solvent) is often necessary for new substrates.

Strategy 2: Enzymatic Kinetic Resolution

Kinetic resolution is a robust method for separating a racemic mixture. Biocatalytic resolutions, particularly using lipases, are highly favored due to their exceptional stereoselectivity and mild operating conditions.[8][9]

  • Causality of Method: This strategy relies on the differential rate of reaction of a chiral enzyme with the two enantiomers of a racemic substrate. For accessing chiral this compound, a common approach is to first reduce the racemic ketone to its corresponding racemic alcohol, (±)-1-(2,3-dihydro-1H-inden-2-yl)ethan-1-ol. A lipase, such as Candida antarctica Lipase B (CAL-B, often immobilized as Novozym 435), is then used to selectively acylate one of the alcohol enantiomers.[9] The enzyme's active site is inherently chiral and will preferentially bind and catalyze the acylation of one enantiomer (e.g., the R-enantiomer) much faster than the other. This leaves the unreacted S-enantiomer of the alcohol and the newly formed R-enantiomer of the ester, which can be easily separated by chromatography. The desired alcohol enantiomer can be carried forward, and the ester can be hydrolyzed to recover the other alcohol enantiomer.

  • Advantages: Extremely high enantioselectivity (often >99% ee), mild and environmentally friendly reaction conditions (room temperature, neutral pH), and broad availability of commercial enzymes.

  • Challenges: The maximum theoretical yield for a single enantiomer is 50%. Requires an additional reduction step and subsequent separation of the resolved products.

Strategy 3: Enantioselective C–H Functionalization

A cutting-edge approach involves the direct insertion of a carbene or other reactive species into a C-H bond of the indane scaffold, guided by a chiral catalyst.[10][11]

  • Causality of Method: This advanced strategy leverages a chiral catalyst, often based on rhodium or iridium, to control the stereochemistry of a C-H insertion reaction.[1][10][11] For instance, a diazoacetate compound can be decomposed by a chiral rhodium catalyst to form a metal carbene. This highly reactive species can then insert into a C(sp³)–H bond at the C2 position of the indane ring in an enantioselective manner. The chiral ligands on the rhodium catalyst create a sterically defined pocket that directs the approach of the indane substrate, ensuring the new C-C bond forms with a specific stereochemical outcome.[12] This method allows for the rapid construction of densely substituted indane cores.

  • Advantages: Enables the use of simple, readily available indane starting materials. Offers a novel and powerful way to build molecular complexity with high enantioselectivity.

  • Challenges: Substrate scope can be limited, and the synthesis of the required precursors (like diazo compounds) can be hazardous and technically demanding. Catalyst development is still an active area of research.

Detailed Application Protocols

The following protocols are designed as self-validating systems, providing clear, step-by-step instructions for key synthetic transformations.

Protocol 1: Asymmetric Hydrogenation of 2-Acetylindene

This protocol describes the synthesis of (S)-2-acetylindane using a Ruthenium-BINAP catalyst system, a method known for its high efficiency and selectivity.[7]

Materials & Reagents

Reagent/MaterialGradeSupplierNotes
2-Acetylindene>98%Commercially availableMust be pure for optimal results.
[RuCl((S)-BINAP)(p-cymene)]ClCatalystCommercially availableHandle under inert atmosphere.
Methanol (MeOH)AnhydrousSigma-AldrichDegas before use.
Hydrogen (H₂)High PurityGas cylinderUse with appropriate safety regulator.
Parr Hydrogenation Apparatus---Parr Instrument Co.Or similar high-pressure reactor.

Step-by-Step Methodology

  • Reactor Preparation: Ensure the Parr hydrogenation vessel is clean, dry, and has been purged with an inert gas (Argon or Nitrogen).

  • Charging the Reactor: Under an inert atmosphere, add 2-acetylindene (1.0 eq, e.g., 1.58 g, 10 mmol) and the catalyst [RuCl((S)-BINAP)(p-cymene)]Cl (0.005 eq, 0.5 mol%, 46 mg) to the reactor.

  • Solvent Addition: Add anhydrous, degassed methanol (20 mL) to the reactor via cannula.

  • Sealing and Purging: Seal the reactor securely. Purge the vessel with H₂ gas three times by pressurizing to ~5 atm and then venting carefully.

  • Reaction: Pressurize the reactor to the final pressure of 20 atm with H₂. Begin stirring and heat the reaction to 40 °C.

  • Monitoring: Monitor the reaction progress by observing the pressure drop. The reaction is typically complete within 12-18 hours. A small aliquot can be carefully depressurized and analyzed by GC-MS to confirm the consumption of starting material.

  • Workup: Once complete, cool the reactor to room temperature and carefully vent the excess H₂ gas in a fume hood. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: 10% Ethyl Acetate in Hexanes) to yield (S)-2-acetylindane as a colorless oil.

  • Analysis: Determine the yield. Confirm the structure by ¹H and ¹³C NMR. The enantiomeric excess (ee) must be determined by chiral HPLC or GC analysis.

G start Start: Reaction Completion step1 Cool Reactor & Vent H₂ start->step1 step2 Filter through Celite® to remove catalyst step1->step2 step3 Concentrate Filtrate (Rotary Evaporation) step2->step3 step4 Purify via Flash Column Chromatography step3->step4 step5 Characterize Product (NMR, Chiral HPLC/GC) step4->step5 end End: Pure (S)-2-Acetylindane step5->end

Figure 2: Post-reaction workflow for the asymmetric hydrogenation protocol.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-1-(Indan-2-yl)ethan-1-ol

This protocol details the enzymatic resolution of a racemic alcohol precursor, providing access to both enantiomers of the precursor to this compound.[9][13]

Materials & Reagents

Reagent/MaterialGradeSupplierNotes
(±)-1-(Indan-2-yl)ethan-1-ol>98%Synthesized*Racemic alcohol precursor.
Novozym® 435 (Immobilized CAL-B)BiocatalystNovozymesCan be reused.
Vinyl Acetate>99%Sigma-AldrichServes as acyl donor and solvent.
Diisopropyl EtherAnhydrousAcros OrganicsAlternative solvent.

*Synthesized by NaBH₄ reduction of racemic this compound.

Step-by-Step Methodology

  • Reaction Setup: To a 100 mL round-bottom flask, add racemic (±)-1-(indan-2-yl)ethan-1-ol (1.0 eq, e.g., 1.62 g, 10 mmol) and vinyl acetate (50 mL).

  • Enzyme Addition: Add Novozym® 435 (200 mg) to the solution.

  • Reaction: Stopper the flask and stir the suspension at room temperature (25 °C).

  • Monitoring: Monitor the reaction progress using chiral HPLC. The goal is to stop the reaction at or near 50% conversion to maximize the ee of both the remaining alcohol and the formed ester. This typically takes 24-48 hours.

  • Workup: When ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with diisopropyl ether, dried, and stored for reuse.

  • Purification & Separation: Concentrate the filtrate under reduced pressure to remove excess vinyl acetate. The resulting residue contains the unreacted (S)-alcohol and the (R)-acetate. Separate these two compounds using flash column chromatography on silica gel (eluent: gradient of 5% to 20% Ethyl Acetate in Hexanes).

  • Analysis and Next Steps:

    • Fraction 1 ((R)-acetate): Confirm structure and ee. This can be hydrolyzed (e.g., using K₂CO₃ in MeOH) to yield the (R)-alcohol.

    • Fraction 2 ((S)-alcohol): Confirm structure and ee. This can be oxidized (e.g., using PCC or Swern oxidation) to yield (S)-2-acetylindane.

Summary and Comparative Analysis

Choosing the optimal synthetic route depends on project-specific factors such as scale, cost, available equipment, and the desired enantiomer.

Synthetic StrategyKey TransformationCatalyst / ReagentTypical YieldTypical e.e.Key AdvantagesKey Limitations
Asymmetric Hydrogenation Hydrogenation of C=CChiral Ru, Rh, or Ir complex>90%>95%Atom economical, direct, scalable.[14]High initial catalyst cost; requires high-pressure equipment.
Enzymatic Resolution Acylation of alcoholLipase (e.g., Novozym 435)<50% per enantiomer>99%Exceptionally high ee, mild conditions, reusable catalyst.[9]Max 50% yield for one enantiomer, requires additional steps (reduction/oxidation).
C-H Functionalization C-H InsertionChiral Rhodium complex60-85%>90%Uses simple starting materials, novel bond formation.[10][12]Technically demanding, potentially hazardous reagents (diazo compounds).

Conclusion

The synthesis of chiral this compound analogs is a critical capability for modern medicinal chemistry programs. While several strategies exist, catalytic asymmetric hydrogenation stands out for its efficiency and scalability, making it a preferred route for process development. Enzymatic kinetic resolution offers unparalleled enantioselectivity and is an excellent choice for accessing highly pure enantiomers at the laboratory scale. Finally, emerging C-H functionalization methods represent the frontier of synthetic chemistry, promising even more direct and innovative routes in the future. The selection of a specific pathway should be guided by a thorough evaluation of the comparative data presented, ensuring alignment with the overall goals of the research or drug development campaign.

References

  • Souza, L. W., et al. (2018). Enantioselective Synthesis of Indolines, Benzodihydrothiophenes, and Indanes by C-H Insertion of Donor/Donor Carbenes. PubMed. Available at: [Link]

  • Souza, L. W., et al. (2018). Enantioselective Synthesis of Indolines, Benzodihydrothiophenes, and Indanes by C–H Insertion of Donor/Donor Carbenes. PMC - NIH. Available at: [Link]

  • Li, Y., et al. (2021). Enantioselective Synthesis of Indanes with a Quaternary Stereocenter via Diastereoselective C(sp3)–H Functionalization. Organic Letters, ACS Publications. Available at: [Link]

  • Lozano, J., et al. (2016). Enantioselective Syntheses of Indanes: From Organocatalysis to C—H Functionalization. RSC Publishing. Available at: [Link]

  • Various Authors. (2021-2025). Synthesis of Indane and its analogues. ResearchGate. Available at: [Link]

  • Ye, Z-S., et al. (2022). Indane-Based Chiral Aryl Chalcogenide Catalysts: Development and Applications in Asymmetric Electrophilic Reactions. Accounts of Chemical Research, ACS Publications. Available at: [Link]

  • Bergens Research Group. Asymmetric Hydrogenation. University of Alberta. Available at: [Link]

  • Larivée, A., et al. (2004). Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • Noyori, R., et al. (2001). Asymmetric Hydrogenation. Angewandte Chemie International Edition. This is a foundational concept, a general reference to Noyori's work is appropriate. A representative review is often cited: Noyori, R. Angew. Chem. Int. Ed.2002 , 41, 2008-2022. A general link to asymmetric hydrogenation literature is provided: [Link]

  • Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, RSC Publishing. Available at: [Link]

  • Tamatam, R., & Shin, D. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. MDPI. Available at: [Link]

  • Various Authors. Asymmetric Synthesis: Partial and Absolute. Pharmaguideline. Available at: [Link]

  • Tamatam, R., & Shin, D. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016-2020): A Recapitulation of Chirality. PubMed. Available at: [Link]

  • Vikhrankar, S. S., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Dove Medical Press. Available at: [Link]

  • Forró, E., & Fülöp, F. (2003). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. PubMed. Available at: [Link]

  • Kamal, A., et al. (2003). Chemoenzymatic synthesis of pyrrolo[2,1-b]quinazolinones: lipase-catalyzed resolution of vasicinone. PubMed. Available at: [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 2-Acetylindane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-acetylindane. This guide is designed for chemistry professionals engaged in research and development. It provides in-depth, experience-based answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to not only execute the synthesis but also to effectively troubleshoot and optimize the reaction for your specific needs.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable synthetic strategies for preparing this compound?

The synthesis of this compound, where the acetyl group is on the aliphatic five-membered ring, is distinct from the more common Friedel-Crafts acylation of indane, which typically yields 5-acetylindane and 4-acetylindane isomers.[1] For selective synthesis of the 2-substituted product, the most effective strategies involve building the acetyl group from a precursor already functionalized at the C-2 position.

Two primary, reliable routes are recommended:

  • Organometallic Addition to an Indan-2-Carboxylic Acid Derivative: This is often the most robust and high-yielding approach. It involves converting indan-2-carboxylic acid into a reactive intermediate (like a Weinreb amide or an acid chloride) and then reacting it with a methyl-organometallic reagent.

  • Oxidation of a 2-Substituted Precursor: This route begins with the formation of a carbon-carbon bond at the 2-position to create a precursor alcohol, which is then oxidized to the target ketone. A common starting material for this pathway is 2-indanone.[2][3]

The choice between these routes depends on starting material availability, scale, and the specific equipment at your disposal.[4]

Q2: I'm seeing low yields and several byproducts. What is the most common cause in Friedel-Crafts acylation of indane?

This is a critical point of clarification. If you are attempting a Friedel-Crafts acylation on indane with acetyl chloride and a Lewis acid like AlCl₃, you are not synthesizing this compound.[5][6] This reaction is an electrophilic aromatic substitution that will functionalize the benzene ring, not the aliphatic ring.[7][8]

  • Causality: The acylium ion (CH₃CO⁺) generated is an electrophile that attacks the electron-rich aromatic ring. The directing effects of the alkyl portion of indane favor substitution at the 5- and 4-positions. You are likely isolating a mixture of 5-acetylindane and 4-acetylindane .

  • Solution: To synthesize this compound, you must abandon the direct Friedel-Crafts approach on indane and adopt a strategy that builds the substituent on the C-2 position, as detailed in Q1.

Q3: What are the critical safety precautions I should take when handling the reagents for this synthesis?

Safety is paramount. The recommended synthetic routes involve several hazardous materials.

  • Organometallic Reagents (Methyllithium, Grignard reagents): These are pyrophoric and react violently with water and protic solvents. Always handle them under a dry, inert atmosphere (Nitrogen or Argon). Use proper syringe and cannula techniques for transfers.

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride: Used to make acid chlorides, these reagents are highly corrosive and toxic. They react with moisture to release HCl and SO₂ gas. All work must be conducted in a certified chemical fume hood.[9]

  • Solvents (THF, Diethyl Ether, Dichloromethane): These are flammable and volatile. Ensure there are no ignition sources nearby.[10]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves.[11][12]

Before starting any work, consult the Material Safety Data Sheet (MSDS) for every reagent involved.[11][12]

Troubleshooting Guide: Synthesis via Indan-2-Carboxylic Acid

This section focuses on the robust method starting from indan-2-carboxylic acid, which provides excellent control and generally higher yields.

Workflow Diagram: Synthesis from Indan-2-Carboxylic Acid

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: C-C Bond Formation (Core Reaction) cluster_2 Step 3: Workup & Purification A Indan-2-Carboxylic Acid C Indan-2-carbonyl chloride A->C DCM, cat. DMF 0°C to RT B Thionyl Chloride (SOCl₂) or Oxalyl Chloride B->C G This compound C->G D Methyllithium (MeLi) or Methylmagnesium bromide (MeMgBr) F Lithium Dimethylcuprate ((CH₃)₂CuLi) D->F E Copper(I) Iodide (CuI) E->F F->G THF, -78°C H Aqueous Quench (e.g., sat. NH₄Cl) G->H I Liquid-Liquid Extraction H->I J Column Chromatography I->J K Pure this compound J->K

Caption: Recommended workflow for this compound synthesis.

Problem 1: Low or No Conversion During Acid Chloride Formation
  • Symptom: IR analysis of the crude reaction mixture still shows a broad O-H stretch (~3000 cm⁻¹) and the C=O stretch of a carboxylic acid (~1700 cm⁻¹), with little evidence of the sharp acid chloride C=O stretch (~1790 cm⁻¹).

  • Potential Cause & Causality:

    • Wet Reagents/Solvent: Thionyl chloride and oxalyl chloride are readily hydrolyzed by trace amounts of water, consuming the reagent before it can react with the carboxylic acid.

    • Insufficient Reagent: The reaction requires at least one equivalent of the chlorinating agent. Using a slight excess (e.g., 1.2 eq) is often necessary to drive the reaction to completion.

    • Decomposition: If the reaction is heated too aggressively, the acid chloride product, particularly if crude, can be unstable.

  • Troubleshooting Steps:

    • Ensure the starting carboxylic acid is thoroughly dry. If necessary, dissolve it in a solvent like toluene and evaporate to azeotropically remove water.

    • Use freshly opened or distilled thionyl chloride/oxalyl chloride.

    • Use anhydrous solvent (e.g., from a solvent purification system).

    • Increase the equivalents of the chlorinating agent to 1.5 eq and monitor the reaction by TLC or taking small aliquots for quenching and LC-MS analysis.

    • Maintain gentle reaction conditions (e.g., 0 °C to room temperature) and avoid unnecessary heating.

Problem 2: Very Low Yield of this compound After Cuprate Addition
  • Symptom: The final isolated yield is less than 20%, and the major byproduct recovered is indan-2-carboxylic acid or its methyl ester (if quenched with methanol).

  • Potential Cause & Causality:

    • Poor Gilman Reagent ((CH₃)₂CuLi) Formation: The Gilman cuprate is thermally sensitive and its formation is critical. The quality of the copper(I) iodide and methyllithium is crucial. If the cuprate does not form correctly, the unreacted methyllithium can act as a base, deprotonating any remaining starting material, or may not react efficiently with the acid chloride.

    • Reaction Temperature Too High: The addition of the acid chloride to the Gilman reagent is highly exothermic. The reaction must be kept at a very low temperature (typically -78 °C, a dry ice/acetone bath) to prevent side reactions and decomposition of the cuprate. If the temperature rises, the highly reactive organometallic species can react uncontrollably.

    • Impure Acid Chloride: Any unreacted thionyl chloride carried over into the cuprate reaction will quench the organometallic reagent, drastically reducing the yield.

  • Troubleshooting Steps:

    • Validate Reagents: Use high-purity, white or very light tan CuI. Titrate the methyllithium solution before use to determine its exact molarity.

    • Optimize Gilman Formation: Add the methyllithium (2.05 eq) dropwise to a well-stirred slurry of CuI (1.0 eq) at 0 °C or lower in anhydrous THF. A color change to a clear, colorless, or slightly yellow solution indicates successful formation.

    • Strict Temperature Control: Use a -78 °C bath for the addition of the acid chloride solution. Add the acid chloride very slowly via a syringe pump to avoid local temperature spikes.

    • Purify the Acid Chloride: After formation, concentrate the acid chloride under high vacuum to remove all volatile impurities, including residual SOCl₂ and solvent, before re-dissolving it in anhydrous THF for the next step.

Troubleshooting Logic Diagram

G cluster_1 cluster_2 cluster_3 Start Low Final Yield of This compound Cause1 Problem in Step 1: Acid Chloride Formation Start->Cause1 Cause2 Problem in Step 2: Cuprate Reaction Start->Cause2 Cause3 Problem in Step 3: Workup/Purification Start->Cause3 Sol1a Wet Reagents/ Solvent? Cause1->Sol1a Sol1b Insufficient SOCl₂? Cause1->Sol1b Sol2a Poor Gilman Reagent? Cause2->Sol2a Sol2b Temp > -70°C? Cause2->Sol2b Sol3a Emulsion during extraction? Cause3->Sol3a Sol3b Product loss on column? Cause3->Sol3b Action1a Action: Use anhydrous solvents, dry starting material. Sol1a->Action1a Action1b Action: Use 1.5 eq SOCl₂, monitor by TLC. Sol1b->Action1b Action2a Action: Use pure CuI, titrate MeLi. Sol2a->Action2a Action2b Action: Use -78°C bath, slow addition via syringe pump. Sol2b->Action2b Action3a Action: Add brine to break emulsion, filter if needed. Sol3a->Action3a Action3b Action: Use appropriate silica:crude ratio (50:1), optimize eluent. Sol3b->Action3b

Caption: Logic diagram for troubleshooting low yield issues.

Experimental Protocols & Data

Protocol: Synthesis of this compound from Indan-2-Carboxylic Acid

Step 1: Formation of Indan-2-carbonyl chloride

  • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add indan-2-carboxylic acid (5.0 g, 28.4 mmol).

  • Add anhydrous dichloromethane (DCM, 40 mL) followed by a catalytic amount of N,N-dimethylformamide (DMF, 2 drops).

  • Cool the stirred suspension to 0 °C using an ice bath.

  • Add oxalyl chloride (3.0 mL, 34.1 mmol, 1.2 eq) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours. The mixture should become a clear solution as the reaction progresses.

  • Remove the solvent and excess oxalyl chloride under reduced pressure (rotary evaporator). Co-evaporate with anhydrous toluene (2 x 10 mL) to ensure all volatiles are removed. The resulting yellow oil is the crude acid chloride, which should be used immediately.

Step 2: Preparation of this compound via Gilman Reagent

  • To a separate flame-dried 250 mL three-neck flask equipped with a thermometer and under a nitrogen atmosphere, add copper(I) iodide (5.41 g, 28.4 mmol, 1.0 eq).

  • Add anhydrous tetrahydrofuran (THF, 80 mL) and cool the stirred slurry to -20 °C.

  • Slowly add methyllithium (36.4 mL of a 1.6 M solution in diethyl ether, 58.2 mmol, 2.05 eq) dropwise, ensuring the internal temperature does not exceed -10 °C. Stir for 30 minutes at -20 °C.

  • Cool the resulting Gilman reagent solution to -78 °C (dry ice/acetone bath).

  • Dissolve the crude indan-2-carbonyl chloride from Step 1 in anhydrous THF (20 mL) and add it to the Gilman reagent solution dropwise via a syringe pump over 30 minutes, keeping the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for an additional 2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (50 mL).

  • Allow the mixture to warm to room temperature. Filter the mixture through a pad of celite to remove copper salts, washing with diethyl ether (3 x 30 mL).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 40 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., 5-10% ethyl acetate in hexanes) to afford this compound as a clear oil.

Data Summary: Comparison of Synthetic Routes
FeatureRoute 1: From Indan-2-Carboxylic AcidRoute 2: From 2-Indanone
Starting Material Indan-2-carboxylic acid2-Indanone
Key Reagents SOCl₂/Oxalyl Chloride, MeLi, CuICH₃MgBr, Oxidizing Agent (e.g., PCC, Dess-Martin)
Typical Yield 65-85%40-60% (over two steps)
Pros High yield, excellent selectivity, reliable C-C bond formation.Starting material may be more readily available.
Cons Requires handling of pyrophoric MeLi and sensitive Gilman reagent. Multi-step process.Risk of over-addition with Grignard. Requires a separate oxidation step which can have its own challenges.

Expected ¹H NMR Data for this compound (CDCl₃, 400 MHz):

  • δ 7.25-7.15 (m, 4H): Aromatic protons.

  • δ 3.50 (quintet, 1H): Methine proton at C2.

  • δ 3.20 (dd, 2H): Benzylic protons (one half of AB quartet).

  • δ 2.80 (dd, 2H): Benzylic protons (other half of AB quartet).

  • δ 2.18 (s, 3H): Methyl protons of the acetyl group.

References

  • Wikipedia. Friedel–Crafts reaction. [Online] Available at: [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Online] Available at: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Online] Available at: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Online] Available at: [Link]

  • PrepChem.com. Synthesis of 5-acetylindane. [Online] Available at: [Link]

  • PubChem. This compound. [Online] Available at: [Link]

  • Chemistry Stack Exchange. How can 2-indanone be prepared? [Online] Available at: [Link]

  • Organic Syntheses. 2-indanone. [Online] Available at: [Link]

Sources

Common side products in the synthesis of 2-Acetylindane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Acetylindane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their experiments. Here, we delve into the causality behind experimental choices, providing field-proven insights to ensure the integrity and success of your synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are its primary limitations?

The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of indane.[1] This reaction involves treating indane with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[2] The reaction proceeds via electrophilic aromatic substitution, where the acylium ion (CH₃CO⁺) attacks the aromatic ring of indane.

However, this method is not without its challenges. Key limitations include:

  • Polysubstitution: The acetylated product can be more reactive than the starting material, leading to the introduction of multiple acetyl groups onto the indane ring.

  • Isomer Formation: Acylation can occur at different positions on the aromatic ring, leading to a mixture of isomers that can be difficult to separate.

  • Rearrangement: The acylium ion can potentially undergo rearrangement, leading to unexpected side products.

  • Catalyst Stoichiometry: The ketone product forms a complex with the Lewis acid catalyst, necessitating the use of stoichiometric amounts of the catalyst, which can complicate the workup and purification process.[1]

Q2: I've observed an unexpected side product with a different molecular weight. What could it be?

A common issue in Friedel-Crafts acylation is the formation of di-acetylated or even tri-acetylated indane species. This occurs when the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time) or when an excess of the acylating agent is used. The initial product, this compound, is an activated aromatic compound and can undergo further acylation.

Another possibility, though less common with acylation compared to alkylation, is rearrangement of the indane skeleton itself under strongly acidic conditions, although this is less likely to be the primary issue.

Q3: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in the synthesis of this compound can stem from several factors:

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Inadequate drying of glassware, solvents, or starting materials will deactivate the catalyst and halt the reaction.

  • Insufficient Catalyst: As the product forms a complex with the catalyst, a stoichiometric amount is required. Using a catalytic amount will result in incomplete conversion.[1]

  • Poor Quality Reagents: The purity of indane, the acylating agent, and the Lewis acid are critical. Impurities can interfere with the reaction.

  • Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. Too low a temperature may lead to a sluggish reaction, while too high a temperature can promote the formation of side products and decomposition.

To improve the yield, ensure all reagents and solvents are anhydrous, use at least a stoichiometric equivalent of the Lewis acid, and optimize the reaction temperature through small-scale trials.

II. Troubleshooting Guide: Common Side Products and Their Mitigation

This section provides a detailed breakdown of common side products encountered during the synthesis of this compound and strategies to minimize their formation.

Issue 1: Formation of Isomeric Acetylindanes (e.g., 4-Acetylindane and 5-Acetylindane)

Causality: The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. The directing effects of the alkyl portion of the indane ring can lead to substitution at various positions on the benzene ring, resulting in a mixture of isomers.

Troubleshooting Protocol:

  • Solvent Selection: The choice of solvent can influence isomer distribution. Less polar solvents like carbon disulfide or nitrobenzene can sometimes offer better selectivity compared to more polar solvents.

  • Temperature Control: Running the reaction at lower temperatures can increase the kinetic control of the reaction, potentially favoring the formation of one isomer over others.

  • Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids like FeCl₃ or ZnCl₂ might offer different selectivity profiles. Experimenting with different catalysts could be beneficial.

Data Presentation: Isomer Distribution under Various Conditions

Lewis AcidSolventTemperature (°C)This compound (%)4/5-Acetylindane (%)
AlCl₃CS₂07525
AlCl₃Nitrobenzene07030
FeCl₃CS₂06535

Note: These are illustrative values and actual results may vary.

Issue 2: Di- and Poly-acetylation of Indane

Causality: The acetyl group is an activating group for electrophilic aromatic substitution, making the product, this compound, more susceptible to further acylation than the starting indane.

Troubleshooting Protocol:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the acylating agent to indane. Avoid using an excess of the acylating agent.

  • Reverse Addition: Add the indane solution dropwise to the mixture of the Lewis acid and acylating agent. This ensures that the concentration of the unreacted, more reactive acetylindane is kept low.

  • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent over-reaction.

Issue 3: Formation of Tar and Polymeric Byproducts

Causality: Strong Lewis acids can promote polymerization and other side reactions, especially at elevated temperatures or with prolonged reaction times, leading to the formation of high molecular weight, tar-like substances.

Troubleshooting Protocol:

  • Maintain Low Temperature: Initiate the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. Avoid excessive heating.

  • Efficient Stirring: Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture and prevent localized overheating.

  • Prompt Work-up: Once the reaction is complete, quench it promptly by carefully adding it to ice-water. This will decompose the Lewis acid-ketone complex and prevent further side reactions.

Experimental Workflow: Standard Synthesis and Work-up

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Work-up Procedure cluster_purification Purification A Dry Reaction Flask under N2 B Add Anhydrous Solvent & AlCl3 A->B Reaction C Cool to 0°C B->C Reaction D Add Acetyl Chloride C->D Reaction E Slowly Add Indane D->E Reaction F Quench with Ice-Water E->F Completion G Extract with Organic Solvent F->G Extraction & Washing H Wash with NaHCO3 & Brine G->H Extraction & Washing I Dry over MgSO4 H->I Extraction & Washing J Evaporate Solvent I->J Extraction & Washing K Column Chromatography J->K Purification L Recrystallization or Distillation K->L Purification M Pure this compound L->M Purification

Caption: Standard workflow for the synthesis and purification of this compound.

III. Purification Strategies

Effective purification is crucial to isolate the desired this compound from the various side products.

Protocol 1: Column Chromatography

This is the most effective method for separating isomeric and poly-acetylated byproducts.

Step-by-Step Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the eluent and load it onto the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The less polar isomers will elute first, followed by the desired this compound, and finally the more polar di-acetylated products.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

Protocol 2: Recrystallization

If the crude product is a solid and contains a major impurity, recrystallization can be an effective purification technique.

Step-by-Step Methodology:

  • Solvent Screening: Identify a suitable solvent or solvent mixture in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities have different solubility profiles. Common solvents include ethanol, methanol, or hexane/ethyl acetate mixtures.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Filtration: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum.

IV. Mechanistic Insights

Understanding the reaction mechanism is key to controlling the outcome.

FC_Acylation

Sources

Technical Support Center: Purification of Crude 2-Acetylindane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of crude 2-acetylindane. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining high-purity this compound. We will explore common issues and provide robust, field-proven solutions based on fundamental chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification strategy for this compound.

Q1: What are the most common impurities found in crude this compound?

The impurity profile of crude this compound is highly dependent on its synthetic route. However, common contaminants may include:

  • Unreacted Starting Materials: Residual indane, acetyl chloride, or acetic anhydride.

  • Isomeric Byproducts: Positional isomers such as 1-acetylindane or 5-acetylindane may form depending on the reaction conditions.[1]

  • Over-alkylation or Self-Condensation Products: Aldol condensation products can form under basic or acidic conditions, leading to higher molecular weight impurities.

  • Solvent Residues: Residual reaction or extraction solvents (e.g., dichloromethane, toluene, ethyl acetate).

  • Degradation Products: Ketones can be susceptible to oxidation or other degradation pathways, especially upon exposure to light and air over time.[2]

Q2: How do I choose the best purification technique for my needs?

The optimal purification strategy depends on the scale of your experiment, the nature of the impurities, and the required final purity.

TechniqueBest For...AdvantagesDisadvantages
Vacuum Distillation Large quantities (>5 g) where impurities have significantly different boiling points.High throughput, effective for removing non-volatile or highly volatile impurities.Requires thermal stability of the compound; may not separate close-boiling isomers effectively.[3]
Recrystallization Achieving very high purity for solid compounds on a moderate to large scale.Highly selective, can yield material >99.5% pure, cost-effective.Yield can be compromised; requires finding a suitable solvent system; not suitable for oils.
Flash Chromatography Small to moderate quantities (<10 g) with difficult-to-separate impurities (e.g., isomers).Excellent separation power, highly versatile.More labor-intensive, requires significant solvent, can be difficult to scale up.
Bisulfite Extraction Specifically removing aldehyde or unhindered ketone impurities from a mixture.Chemically selective for reactive carbonyls, can be performed quickly.[4][5]This compound itself may react, making this method more suitable for removing trace aldehyde impurities from a different desired product.
Q3: What are the key physical properties of this compound relevant to purification?

Understanding the physical properties is critical for designing a purification protocol.

PropertyValueSignificance
Molecular Formula C₁₁H₁₂O-
Molecular Weight 160.21 g/mol [6]Important for characterization (e.g., mass spectrometry).
Boiling Point Estimated ~260-270 °C at atm. pressure.High boiling point necessitates vacuum distillation to prevent thermal degradation.
Physical State Solid or low-melting solid at room temperature.Enables purification by recrystallization.
Polarity Moderately polar.The ketone functional group makes it more polar than indane but less polar than highly functionalized molecules. This dictates its behavior in chromatography.

Section 2: Troubleshooting Guide

This guide addresses specific problems you may encounter during purification experiments.

Workflow for Purification Method Selection

The following diagram illustrates a general decision-making process for purifying crude this compound.

Purification Workflow General Purification Workflow for this compound crude Crude this compound analysis1 Initial Analysis (TLC, GC/MS, NMR) crude->analysis1 decision Assess Impurity Profile & Scale analysis1->decision distillation Vacuum Distillation decision->distillation Large scale, non-volatile impurities recrystallization Recrystallization decision->recrystallization Solid product, high purity needed chromatography Flash Chromatography decision->chromatography Small scale, isomeric impurities analysis2 Purity Analysis (GC/MS, NMR, MP) distillation->analysis2 recrystallization->analysis2 chromatography->analysis2 pure_product Pure this compound (>99%) analysis2->pure_product

Caption: Decision workflow for selecting a purification method.

Recrystallization Issues
Q: My product is "oiling out" instead of forming crystals. How can I resolve this?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. This is common with low-melting point solids or when using a solvent that is too nonpolar.

Causality & Solution:

  • Re-heat the solution until the oil fully redissolves.

  • Add more hot solvent (10-20% volume increase) to decrease the saturation point.

  • Allow the solution to cool much more slowly. A slower cooling rate allows the solution to reach the crystallization temperature (below the melting point) before becoming highly supersaturated.[7]

  • If the problem persists, consider a different solvent or a two-solvent system.

Q: I cannot find a suitable single solvent for recrystallization. What should I do?

A: A two-solvent (or mixed-solvent) system is the ideal solution. This involves finding one solvent in which this compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "anti-solvent" or "bad" solvent). The two solvents must be miscible.

Recommended System for this compound:

  • Good Solvents: Ethanol, Isopropanol, Acetone, Ethyl Acetate.

  • Anti-Solvents: Water, Hexane, Heptane.

Procedure:

  • Dissolve the crude product in the minimum amount of the hot "good" solvent.

  • While hot, add the "bad" solvent dropwise until you observe persistent cloudiness (the cloud point).[8]

  • Add a few more drops of the hot "good" solvent to just redissolve the cloudiness.

  • Allow the solution to cool slowly for crystallization.

Q: My recovery yield from recrystallization is very low. How can I improve it?

A: Low yield is typically due to using too much solvent, incomplete crystallization, or losing product during washing.

Optimization Steps:

  • Use the minimum amount of hot solvent required to fully dissolve the crude material. Any excess solvent will retain more product in the solution upon cooling.[9]

  • Ensure slow and complete cooling. After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[7]

  • Wash the collected crystals with ice-cold solvent. Using room temperature or warm solvent will redissolve some of your purified product.

  • Concentrate the mother liquor. You can often recover a second, albeit less pure, crop of crystals by evaporating a portion of the solvent from the filtrate and re-cooling.

Distillation Issues
Q: My product is degrading or turning dark at high temperatures. What should I do?

A: This indicates thermal instability. The solution is to perform the distillation under reduced pressure (vacuum distillation).

Causality & Solution: Lowering the pressure above the liquid reduces the temperature required for it to boil. For this compound, a vacuum of <10 mmHg is recommended. This can lower the boiling point by over 100 °C, preventing decomposition. A patent for a similar compound, 2-acetyl-1-pyrroline, specifically recommends reduced-pressure distillation to suppress degradation.[10]

Flash Chromatography Issues
Q: I am seeing poor separation between this compound and a close-running impurity. How can I improve resolution?

A: Poor resolution means the mobile phase is moving both compounds at a similar rate. You need to increase the differential in their migration.

Causality & Solution:

  • Decrease the mobile phase polarity. this compound is moderately polar. If an impurity is very close, it likely has a similar polarity. By using a less polar solvent system (e.g., increasing the hexane-to-ethyl acetate ratio from 90:10 to 95:5), you force all compounds to move more slowly, which often exaggerates small differences in polarity and improves separation.[11]

  • Ensure proper column packing and sample loading. A poorly packed column or overloading the column with sample will lead to broad bands and poor separation.[12] Load the sample in a minimal amount of solvent.

Chromatography Troubleshooting Troubleshooting Poor Separation in Flash Chromatography start Poor Separation (Low ΔRf) check_polarity Is impurity more or less polar? start->check_polarity decrease_eluent Decrease Eluent Polarity (e.g., more Hexane) check_polarity->decrease_eluent Less Polar increase_eluent Increase Eluent Polarity (e.g., more EtOAc) check_polarity->increase_eluent More Polar check_loading Check Column Loading & Packing decrease_eluent->check_loading increase_eluent->check_loading reduce_load Reduce Sample Load Repack Column check_loading->reduce_load Overloaded/Poorly Packed success Improved Separation check_loading->success OK reduce_load->success

Caption: Logic chart for troubleshooting poor chromatographic separation.

Section 3: Detailed Experimental Protocols

Protocol 1: Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus with a short path head, a thermometer, a receiving flask, and a cold trap. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charge Flask: Add the crude this compound (max 2/3 full) and a magnetic stir bar or boiling chips to the distillation flask.

  • Evacuate: Slowly apply vacuum to the system. Be cautious of initial bumping or foaming.

  • Heat: Once a stable vacuum is achieved (<10 mmHg), begin heating the distillation flask using a heating mantle.

  • Collect Fractions: Collect any low-boiling impurities as a forerun fraction. As the temperature rises and stabilizes, switch to a clean receiving flask to collect the main product fraction.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the system to cool before slowly re-introducing air.

Protocol 2: Recrystallization from a Two-Solvent System (Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Heat a beaker of ethanol and a beaker of deionized water on a hot plate. Add the minimum volume of hot ethanol to the Erlenmeyer flask with swirling to just dissolve the crude solid.[8]

  • Induce Saturation: While the ethanol solution is still hot, add hot water dropwise with constant swirling. Continue until the solution becomes faintly and persistently cloudy.

  • Clarify: Add 1-2 drops of hot ethanol to just turn the solution clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large, pure crystals.[9]

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (in the same ratio).

  • Drying: Dry the crystals in a vacuum oven or in a desiccator to remove residual solvent.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11116341, this compound. Retrieved from [Link].

  • Le, P. M., & Isome, Y. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of visualized experiments : JoVE, (134), 57335. Available at: [Link].

  • Sharp, S. P., & Steitz, A. (1958). U.S. Patent No. 2,826,537. Washington, DC: U.S. Patent and Trademark Office.
  • Judeh, Z. M. A. (2014). What is the best way to remove Ketones? ResearchGate. Available at: [Link].

  • Parra, T. (2020, July 17). How To Recrystallize A Solid. YouTube. Available at: [Link].

  • Reddit User Discussion. (2019). Recrystallization with two solvents. r/Chempros. Available at: [Link].

  • Isome, Y., & Le, P. M. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1163–1167. Available at: [Link].

  • Horning, E. C., & Finelli, A. F. (1963). 2-Indanone. Organic Syntheses, 4, 532. Available at: [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 589081, 2-Acetylindole. Retrieved from [Link].

  • Rowan College at Burlington County. CHE 241 Lab 2: Recrystallization. Chemistry Solutions. Available at: [Link].

  • CHEM 2211L. (2020, June 15). Experiment 2 - Distillation. YouTube. Available at: [Link].

  • Wikipedia contributors. (2023, July 15). 2-Acetylpyridine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 138158, 5-Acetylindane. Retrieved from [Link].

  • LibreTexts. (2022). Distillation II. Chemistry LibreTexts. Available at: [Link].

  • Chegg. (2021). Why is the ketone always used as the limiting reagent. Retrieved from [Link].

  • Dutscher. Protein purification troubleshooting guide. Available at: [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14286, 2-Acetylpyridine. Retrieved from [Link].

  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(13), 7231-7236. Available at: [Link].

  • Sousa, C., et al. (2018). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 23(2), 262. Available at: [Link].

  • Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29334–29340. Available at: [Link].

  • Grecea, M., et al. (2023). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Molecules, 28(19), 6773. Available at: [Link].

  • ResearchGate. (2023). Can we separate 1-Acetyl Naphthalene and 2-Acetylnaphthalene using column chromatography?. Available at: [Link].

  • ResearchGate. (2017). Synthesis of Trans- and cis-2-acetyl-3-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g] Indazoles: Evaluation as Inhibitors of β-hematin Formation. Available at: [Link].

  • GE Healthcare. Protein purification troubleshooting guide. Available at: [Link].

  • Wang, Y., et al. (2022). Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography. Molecules, 27(24), 8969. Available at: [Link].

  • Organic Chemistry Lab. (2020, May 18). Recrystallization of Acetanilide. YouTube. Available at: [Link].

  • Gulea, A., et al. (2020). Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. Chemistry Journal of Moldova, 15(2), 88-98. Available at: [Link].

  • ResearchGate. (2011). Considerations on Liquid-Chromatographic Separation for an Equimolar Mixture of 2,4-Dinitrophenylhydrazones of Acetaldehyde and Diacetyl. Available at: [Link].

  • Baxendale, I. R., et al. (2012). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Organic Process Research & Development, 16(5), 798-810. Available at: [Link].

  • Takeda Pharmaceutical Company. (2014). Purification method of 2-acetyl-1-pyrroline. JP Patent 2014073999A.
  • Tan, S. N., et al. (2022). Ultrasonic Extraction of 2-Acetyl-1-Pyrroline (2AP) from Pandanus amaryllifolius Roxb. Using Ethanol as Solvent. Molecules, 27(15), 4906. Available at: [Link].

Sources

Technical Support Center: Troubleshooting Low Yields in 2-Acetylindane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-acetylindane. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high yields of this compound. Here, we will delve into the common pitfalls of related synthetic routes and provide robust, field-tested solutions to optimize your experimental outcomes. Our approach is grounded in a deep understanding of the underlying chemical principles to empower you with the knowledge to not only solve current issues but also to anticipate and prevent future synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: I am attempting to synthesize this compound via Friedel-Crafts acylation of indane with acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃), but I am getting very low to no yield of the desired product. What is going wrong?

This is a very common issue, and the underlying reason lies in the inherent regioselectivity of the Friedel-Crafts acylation on the indane scaffold. The reaction does not favor substitution at the 2-position.

  • Expertise & Experience: The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. In the case of indane, the aromatic ring is activated by the alkyl substituent (the five-membered ring). Electron-donating alkyl groups are ortho, para-directing. In the indane system, the positions ortho and para to the point of fusion (the 1- and 3-positions of the five-membered ring) are the 4- and 6-positions (ortho) and the 5-position (para). Steric hindrance from the cyclopentyl ring can disfavor the ortho positions, making the para position (5-position) the most likely site of acylation. Therefore, the major product of a Friedel-Crafts acylation of indane is typically 5-acetylindane, not this compound.[1]

  • Trustworthiness: Attempting to force the reaction to the 2-position by altering reaction conditions (e.g., changing the catalyst, solvent, or temperature) is unlikely to be successful and will likely lead to a mixture of isomers that are difficult to separate, further reducing the isolated yield of any single component. The fundamental electronic and steric properties of the indane ring system dictate the regiochemical outcome of this reaction.

Q2: If direct Friedel-Crafts acylation of indane is not a viable route, what is a reliable method for the synthesis of this compound?

A more reliable and rational synthetic approach involves building the acetyl group onto the 2-position of a pre-formed indane derivative. A common and effective strategy starts from 2-indanecarboxylic acid.

  • Authoritative Grounding: This multi-step approach provides greater control over the regiochemistry, ensuring the acetyl group is introduced exclusively at the desired 2-position. The general sequence involves the conversion of the carboxylic acid to a more reactive species, followed by the introduction of the acetyl group. A detailed protocol is provided below.

Recommended Synthetic Protocol for this compound

This protocol outlines a robust and reproducible method for the synthesis of this compound starting from 2-indanecarboxylic acid.

Step 1: Synthesis of 2-Indanecarbonyl Chloride

The first step is the conversion of the carboxylic acid to the more reactive acid chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

  • Experimental Protocol:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), place 2-indanecarboxylic acid.

    • Add an excess of thionyl chloride (approximately 2-3 equivalents).

    • Gently heat the reaction mixture to reflux (around 80 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

    • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.[2][3][4][5][6]

    • The resulting crude 2-indanecarbonyl chloride can be used in the next step without further purification.

Step 2: Acylation using 2-Indanecarbonyl Chloride

There are several methods to convert the acid chloride to the corresponding methyl ketone. One common approach is the reaction with an organocadmium or organocuprate reagent. However, a simpler and often effective alternative is a Friedel-Crafts-type reaction with a suitable acetylating agent, or more directly, reaction with a Gilman reagent (lithium dimethylcuprate).

  • Experimental Protocol (using Gilman Reagent):

    • In a separate flask under an inert atmosphere (e.g., argon or nitrogen), prepare lithium dimethylcuprate by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in an ethereal solvent (e.g., diethyl ether or THF) at low temperature (e.g., 0 °C).

    • Cool the Gilman reagent to -78 °C.

    • Slowly add a solution of 2-indanecarbonyl chloride in the same ethereal solvent to the Gilman reagent.

    • Allow the reaction to stir at low temperature for a few hours, then gradually warm to room temperature.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Step 1 (Acid Chloride Formation) Incomplete reaction.Ensure an excess of thionyl chloride is used. Increase the reaction time or temperature slightly.
Degradation of the acid chloride during workup.Minimize the time the acid chloride is exposed to atmospheric moisture. Use the crude product immediately in the next step.
Low yield in Step 2 (Acylation) Inactive Gilman reagent.Use freshly prepared or titrated methyllithium. Ensure the copper(I) iodide is pure and dry.
Side reactions with the acid chloride.Maintain a low reaction temperature during the addition of the acid chloride to the Gilman reagent.
Difficult purification.See the "Purification and Characterization" section below for detailed protocols.
Presence of multiple products in the final mixture Isomerization during Friedel-Crafts acylation of indane.Avoid direct Friedel-Crafts acylation of indane. Use the recommended synthetic route starting from 2-indanecarboxylic acid.
Incomplete reaction in Step 2.Monitor the reaction by TLC or GC-MS to ensure all the starting material is consumed.

Purification and Characterization of this compound

Proper purification and characterization are essential to confirm the identity and purity of your product, and to accurately determine the reaction yield.

Purification
  • Column Chromatography: Crude this compound can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.

  • Distillation under Reduced Pressure: If the product is a liquid, it can be further purified by vacuum distillation.[2][3][4][5][6] This is particularly effective for removing non-volatile impurities.

Characterization

The following spectroscopic data can be used to confirm the structure of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the protons on the five-membered ring, and the acetyl group protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show the expected number of carbon signals, including a downfield signal for the carbonyl carbon.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1700-1725 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (160.21 g/mol ).[7]

Technique Expected Data for this compound
¹H NMR Aromatic protons (multiplet, ~7.1-7.3 ppm), CH proton at position 2 (multiplet), CH₂ protons at positions 1 and 3 (multiplets), and CH₃ protons of the acetyl group (singlet, ~2.1 ppm).
¹³C NMR Carbonyl carbon (~209 ppm), aromatic carbons (~124-144 ppm), and aliphatic carbons.
IR Strong C=O stretch (~1715 cm⁻¹).
MS (EI) Molecular ion (M⁺) at m/z = 160.

Visualizing the Synthetic Pathways

Unfavorable Friedel-Crafts Acylation of Indane

G Indane Indane AcetylChloride Acetyl Chloride + AlCl₃ Indane->AcetylChloride Friedel-Crafts Acylation Product 5-Acetylindane (Major Product) AcetylChloride->Product DesiredProduct This compound (Minor/No Product) AcetylChloride->DesiredProduct

Caption: Regioselectivity of Friedel-Crafts acylation on indane.

Recommended Synthesis of this compound

G cluster_0 Step 1 cluster_1 Step 2 Start 2-Indanecarboxylic Acid Reagent1 SOCl₂ Start->Reagent1 Intermediate 2-Indanecarbonyl Chloride Reagent1->Intermediate Reagent2 Li(CH₃)₂Cu Intermediate->Reagent2 FinalProduct This compound Reagent2->FinalProduct

Caption: Recommended two-step synthesis of this compound.

References

  • ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. (2010). ResearchGate. [Link]

  • This compound. PubChem. (n.d.). [Link]

  • Friedel–Crafts Reaction - GeeksforGeeks. (2023, July 25). GeeksforGeeks. [Link]

  • Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. (2015). Moroccan Journal of Chemistry. [Link]

  • Purification: Distillation at Reduced Pressures. University of Rochester. (n.d.). [Link]

  • 5-Acetylindane. PubChem. (n.d.). [Link]

  • NMR Assignments for 2-Ethyl-Indanone. University of Utah. (n.d.). [Link]

  • Synthesis of indenes. Organic Chemistry Portal. (n.d.). [Link]

  • Everything about Distillation Under Reduced Pressure. Unacademy. (n.d.). [Link]

  • Catalytic, Green and Regioselective Friedel-Crafts Acylation of Simple Aromatics and Heterocycles Over Zeolites. King Saud University. (2015). [Link]

  • Synthesis of a Substituted Indane. Chemistry Stack Exchange. (2022, December 27). [Link]

  • Indanone synthesis. Organic Chemistry Portal. (n.d.). [Link]

  • Distillation Under Reduced Pressure. Soln Pharma. (n.d.). [Link]

  • 13C NMR Spectroscopy Basics. [Source not explicitly provided in search results].
  • Friedel–Crafts reaction. Wikipedia. (n.d.). [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000766). Human Metabolome Database. (n.d.). [Link]

  • Synthesis indene derivatives via C−H activation. ResearchGate. (n.d.). [Link]

  • ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. ResearchGate. (2010, August 7). [Link]

  • Synthesis of 2-indancarboxylic acid. PrepChem.com. (n.d.). [Link]

  • 13C NMR Chemical Shifts. Organic Chemistry Data. (n.d.). [Link]

  • Reduced pressure distillation. YouTube. (2024, August 9). [Link]

  • Interpretation of 2D NMR Spectra. [Source not explicitly provided in search results].
  • Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry. (n.d.). [Link]

  • Preparation of 2-thiophenecarbonyl chloride.
  • How can 2-indanone be prepared?. Chemistry Stack Exchange. (2016, December 23). [Link]

  • Distillation Under Reduced Pressure & Steam Distillation. YouTube. (2020, September 23). [Link]

  • 2-Acetyl-5-norbornene. NIST WebBook. (n.d.). [Link]

  • 2-Acetylpyridine. PubChem. (n.d.). [Link]

  • 2-Indanone. PubChem. (n.d.). [Link]

  • 1H NMR Chemical Shifts. Organic Chemistry Data. (n.d.). [Link]

  • 2-acetylthietane. NIST WebBook. (n.d.). [Link]

  • Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • Synthesis [Co(en)2Cl2]Cl. YouTube. (2020, October 26). [Link]

  • Acetylacetone. NIST WebBook. (n.d.). [Link]

  • A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. ResearchGate. (2012, August 6). [Link]

  • Preparation of copper(II) chloride. [Source not explicitly provided in search results].
  • Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. Beilstein Journals. (2024, December 5). [Link]

  • Sulfanilyl chloride, N-acetyl-. Organic Syntheses. (n.d.). [Link]

  • Write down the reactions involved in the preparation of the following using the reagents indicated in parenthesis: 'Acetoxime from acetaldehyde'. Allen. (n.d.). [Link]

Sources

Preventing decomposition of 2-Acetylindane during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-acetylindane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile molecule. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound, with a primary focus on preventing its decomposition.

Introduction

This compound is a valuable building block in organic synthesis, finding applications in the development of various pharmaceutical agents and fine chemicals. Its synthesis, most commonly achieved through the Friedel-Crafts acylation of indane, can be prone to side reactions and product degradation if not carefully controlled. This guide provides a comprehensive overview of the potential pitfalls and offers field-proven solutions to maximize yield and purity.

Core Synthesis Pathway: Friedel-Crafts Acylation of Indane

The primary route to this compound involves the reaction of indane with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Friedel-Crafts Acylation of Indane

Figure 1. General scheme for the Friedel-Crafts acylation of indane to produce this compound.

While seemingly straightforward, this electrophilic aromatic substitution reaction requires careful control of reaction conditions to prevent the formation of byproducts and decomposition of the desired product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing explanations for their causes and actionable solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Low or No Product Yield 1. Inactive Catalyst: Aluminum chloride is extremely hygroscopic and will be deactivated by moisture.[1] 2. Deactivated Substrate: The indane starting material may contain impurities that interfere with the reaction. 3. Insufficient Reaction Temperature: The activation energy for the reaction may not be reached.1. Ensure Anhydrous Conditions: Use freshly opened, high-purity AlCl₃. Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen or argon. Use anhydrous solvents. 2. Purify Starting Material: Distill indane before use to remove any non-aromatic impurities. 3. Optimize Temperature: While the reaction is often run at low temperatures to control selectivity, a modest increase in temperature (e.g., from 0 °C to room temperature) may be necessary. Monitor the reaction closely by TLC or GC-MS.
Formation of Multiple Isomers (e.g., 4- and 5-acetylindane) 1. Lack of Regiocontrol: Friedel-Crafts acylation on indane can theoretically occur at the 4, 5, 6, or 7 positions of the aromatic ring. The substitution pattern is influenced by the directing effects of the alkyl portion of the indane molecule and the reaction conditions. The five-membered ring of indane acts as an ortho, para-director. 2. Isomerization: Under harsh acidic conditions, there is a possibility of isomerization of the product.1. Control Reaction Temperature: Lower temperatures (0-5 °C) generally favor the formation of the thermodynamically more stable isomer.[2] 2. Choice of Solvent: The polarity of the solvent can influence the isomer distribution. Non-polar solvents like carbon disulfide or nitrobenzene are often used. 3. Gradual Addition of Reagents: Slow, controlled addition of the acetylating agent and catalyst can help maintain a low concentration of the electrophile and improve selectivity.
Presence of Dark, Tarry Byproducts 1. Overheating: Excessive reaction temperatures can lead to polymerization and charring of the aromatic substrate and product. 2. Polysubstitution: Although less common in acylation than alkylation due to the deactivating nature of the acetyl group, polysubstitution can occur under forcing conditions.[3][4] 3. Reaction with Solvent: Some solvents can react with the Lewis acid catalyst at elevated temperatures.1. Maintain Strict Temperature Control: Use an ice bath or a cryocooler to maintain the desired reaction temperature. 2. Use Stoichiometric Amounts of Reagents: Carefully control the stoichiometry to minimize excess reagents that could lead to side reactions. 3. Select an Inert Solvent: Carbon disulfide, nitrobenzene, or dichloromethane are common choices for Friedel-Crafts reactions.
Decomposition During Work-up 1. Hydrolysis of the Product-Catalyst Complex: The ketone product forms a complex with the aluminum chloride catalyst.[5] Quenching with water is highly exothermic and can lead to localized heating and degradation if not done carefully. 2. Acid-Catalyzed Decomposition: The presence of strong acid during work-up can potentially lead to side reactions if the product is sensitive.1. Controlled Quenching: Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This helps to dissipate the heat and efficiently hydrolyze the aluminum salts. 2. Prompt Extraction: After quenching, do not let the product remain in the acidic aqueous layer for an extended period. Promptly extract the product into a suitable organic solvent.
Difficult Purification 1. Co-elution of Isomers: The different isomers of acetylindane may have very similar polarities, making them difficult to separate by column chromatography. 2. Presence of Unreacted Starting Material and Byproducts: Incomplete reaction or the formation of side products will complicate the purification process.1. High-Resolution Chromatography: Utilize a high-performance liquid chromatography (HPLC) system or a long silica gel column with a carefully optimized solvent system (e.g., a hexane/ethyl acetate gradient) for better separation. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective method for purification. 3. Distillation: For liquid products, fractional distillation under reduced pressure can be used to separate components with different boiling points.

Frequently Asked Questions (FAQs)

Q1: Why is my Friedel-Crafts acylation of indane not working, even with anhydrous conditions?

A1: Besides moisture, the quality of your aluminum chloride is paramount. Over time, AlCl₃ can become coated with a layer of aluminum oxide/hydroxide, which renders it inactive. It is highly recommended to use a freshly opened bottle or to sublime the AlCl₃ before use. Additionally, ensure your indane is pure. Alkenes or other reactive impurities can consume the catalyst.

Q2: I see multiple spots on my TLC plate after the reaction. What are they likely to be?

A2: The multiple spots could be a combination of unreacted indane, the desired this compound, and other isomers such as 4- and 5-acetylindane. The relative positions will depend on the TLC solvent system, but generally, the product ketones will be more polar than the starting indane. Co-spotting with an authentic sample of this compound (if available) can help in identification. GC-MS analysis is the most definitive way to identify the components of the mixture.

Q3: Can I use a different Lewis acid instead of aluminum chloride?

A3: Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can be used.[6] However, AlCl₃ is generally the most reactive and commonly used catalyst for Friedel-Crafts acylation. The reactivity of the Lewis acid can influence the reaction rate and selectivity, so optimization may be required if you switch catalysts.

Q4: How can I confirm the structure of my product and identify any byproducts?

A4: A combination of analytical techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent tool for separating the components of your reaction mixture and obtaining their mass spectra, which can be used for identification.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts and coupling patterns of the protons and carbons in the indane skeleton and the acetyl group will confirm the structure of the desired product and help identify any isomers.[7][8]

  • Infrared (IR) Spectroscopy: The presence of a strong absorption band around 1680-1700 cm⁻¹ is characteristic of an aryl ketone and can confirm the presence of the acetyl group on the aromatic ring.

Q5: My purified this compound seems to decompose over time upon storage. How can I prevent this?

A5: Ketones can be susceptible to slow air oxidation or acid/base-catalyzed degradation. For long-term storage, it is advisable to keep the purified this compound in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and in a refrigerator or freezer. Storing it as a dilute solution in a non-polar, aprotic solvent may also enhance its stability.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Addition of Acetylating Agent: To the stirred suspension, add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • Addition of Indane: After the addition of acetyl chloride is complete, add a solution of indane (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation.

Protocol 2: GC-MS Analysis of Reaction Mixture
  • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Detector: Scan from m/z 40 to 400.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) before injection.

Visualizing the Process: Reaction and Troubleshooting

Diagram 1: Friedel-Crafts Acylation Mechanism

G cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution cluster_workup Work-up AcetylChloride Acetyl Chloride AcyliumIon Acylium Ion (Electrophile) AcetylChloride->AcyliumIon + AlCl3 AlCl3 AlCl3 AlCl4- [AlCl4]- Indane Indane SigmaComplex Sigma Complex (Carbocation Intermediate) Indane->SigmaComplex + Acylium Ion 2-Acetylindane_Product This compound-AlCl3 Complex SigmaComplex->2-Acetylindane_Product - H+ FinalProduct This compound 2-Acetylindane_Product->FinalProduct + H2O

Caption: Mechanism of Friedel-Crafts Acylation.

Diagram 2: Troubleshooting Logic Flow

G Start Low Yield or Decomposition? CheckConditions Check Reaction Conditions Start->CheckConditions CheckReagents Check Reagent Quality Start->CheckReagents CheckWorkup Review Work-up Procedure Start->CheckWorkup OptimizeTemp Optimize Temperature CheckConditions->OptimizeTemp UseAnhydrous Ensure Anhydrous Conditions CheckConditions->UseAnhydrous FreshCatalyst Use Fresh/Sublimed AlCl3 CheckReagents->FreshCatalyst PurifyIndane Purify Indane CheckReagents->PurifyIndane ControlledQuench Controlled Quenching on Ice CheckWorkup->ControlledQuench PromptExtraction Prompt Extraction CheckWorkup->PromptExtraction Solution Improved Yield and Purity OptimizeTemp->Solution UseAnhydrous->Solution FreshCatalyst->Solution PurifyIndane->Solution ControlledQuench->Solution PromptExtraction->Solution

Caption: Troubleshooting workflow for this compound synthesis.

References

  • Study.com. (n.d.). Explain why Friedel-Crafts alkylations often give polysubstitution but Friedel-Crafts acylations do not. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]

  • YouTube. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]

  • Testbook. (n.d.). Polysubstitution is a major drawback in. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • YouTube. (2020, April 6). Friedel Crafts Acylation and Akylation. [Link]

  • Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. [Link]

  • Knockhardy Publishing. (n.d.). FRIEDEL-CRAFTS REACTIONS - AN OVERVIEW. [Link]

  • RSC Publishing. (2018, December 3). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • Agilent. (n.d.). Interpretation of 2D NMR Spectra. [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. [Link]

  • ACS Publications. (n.d.). Friedel-Crafts alkylation of anisole and its comparison with toluene. Predominant ortho-para substitution under kinetic conditions and the effect of thermodynamic isomerizations. [Link]

  • YouTube. (2023, January 14). Friedel-Crafts Acylation; Reductions of Aryl Ketones. [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • University of Utah. (n.d.). NMR Assignments for 2-Ethyl-Indanone. [Link]

  • MDPI. (n.d.). Quantitative Analysis of Eight Compounds in Traditional Korean Medicine, Gongjindan Using HPLC, UPLC–MS/MS, and GC–MS/MS Systems. [Link]

  • MDPI. (2022, November 25). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. [Link]

  • ResearchGate. (n.d.). Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-Oxaadamantane Derivatives. [Link]

  • ResearchGate. (2025, August 10). The stability of polyaniline in strongly alkaline or acidic aqueous media. [Link]

  • ResearchGate. (n.d.). 1.5: Solution state 1D (A) 1 H and (B) 13 C NMR spectra of acetyl.... [Link]

  • ScienceDirect. (2019, November 27). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. [Link]

  • PubMed. (1998, February 6). Isotope dilution GC/MS determination of anandamide and other fatty acylethanolamides in rat blood plasma. [Link]

  • ACS Publications. (n.d.). Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. [Link]

  • PubMed. (2021, October 5). Strong Acids or Bases Displaced by Weak Acids or Bases in Aerosols: Reactions Driven by the Continuous Partitioning of Volatile Products into the Gas Phase. [Link]

  • Stanford University. (n.d.). Methyl Isocyanide Isomerization Kinetics: Determination of Collisional Deactivation Parameters fulfowhg C-H Overtone Excitation. [Link]

  • Chemistry LibreTexts. (2014, August 26). 1.24: A Summary of the Factors that Determine Acid Strength. [Link]

  • Khan Academy. (n.d.). Acid strength, anion size, and bond energy. [Link]

  • ChemRxiv. (n.d.). Unexpected isomerization of oxetane-carboxylic acids. [Link]

  • ResearchGate. (n.d.). Isomerization-Reactions-of-7-Substituted-6-14Bridged-Thebaine-Derivatives-Bentley-Compounds.pdf. [Link]

Sources

Technical Support Center: Optimizing Indane Acylation Regioselectivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the regioselective Friedel-Crafts acylation of indane. Our goal is to provide not just solutions, but a foundational understanding of the mechanistic principles at play, enabling you to troubleshoot effectively and optimize your reaction outcomes.

Introduction: The Challenge of Indane Acylation

The Friedel-Crafts acylation of indane is a fundamental transformation for synthesizing key intermediates used in pharmaceuticals and advanced materials. The reaction typically yields a mixture of two primary regioisomers: 5-acylindane and 6-acylindane. The electron-donating nature of the saturated five-membered ring activates the aromatic system towards electrophilic substitution, but controlling the site of acylation is a common and critical challenge. Achieving high selectivity is often paramount for synthetic efficiency, avoiding costly and difficult downstream purification.

This guide provides a structured, question-and-answer approach to troubleshoot and resolve common issues related to poor regioselectivity.

Troubleshooting Guide: Common Experimental Issues

Q1: My acylation of indane is producing a nearly 1:1 mixture of 5- and 6-acylindane. How can I improve the selectivity for the 5-isomer?

This is the most frequent challenge in indane acylation. The 5- and 6-positions have similar reactivity, but their electronic and steric environments can be exploited to favor one over the other. The 5-position is generally favored under kinetic control due to reduced steric hindrance.[1][2]

Solution Strategy: Your primary goal is to shift the reaction conditions to favor the kinetically controlled product. This involves a systematic optimization of catalyst, solvent, and temperature.

  • Catalyst Selection: The strength of the Lewis acid is a critical parameter. Very strong Lewis acids like AlCl₃ can decrease selectivity.[3] Consider screening milder alternatives.

  • Solvent Effects: Non-polar solvents typically favor the formation of the kinetic product.[1][4] The polarity of the solvent can significantly influence the product distribution.[1]

  • Temperature Control: Lower reaction temperatures are crucial for enhancing kinetic control.[1][3] This favors the reaction pathway with the lower activation energy, which often leads to the less sterically hindered product.

The following workflow provides a systematic approach to optimizing your reaction for the 5-isomer.

G cluster_0 Troubleshooting Workflow: Poor Regioselectivity cluster_solutions start Problem: Mixture of 5- & 6-Acylindane catalyst Is the Lewis Acid optimal? (e.g., using AlCl₃) start->catalyst solvent Is the solvent optimal? (e.g., using Nitrobenzene) catalyst->solvent No temp Is temperature controlled for kinetic product? catalyst->temp Yes sol_cat Action: Screen milder Lewis acids (FeCl₃, ZnCl₂, SnCl₄). Use stoichiometric amounts. catalyst->sol_cat solvent->temp No end Desired Regioisomer (5-Acylindane) Achieved solvent->end Yes sol_solv Action: Switch to non-polar solvent (CS₂, 1,2-dichloroethane). solvent->sol_solv temp->end Yes sol_temp Action: Lower reaction temperature (0 °C to -20 °C). temp->sol_temp

Caption: Systematic workflow for optimizing 5-acylindane synthesis.
Q2: I'm attempting to synthesize the 6-acylindane isomer, but my yields are consistently low, with the 5-isomer predominating. What should I do?

Favoring the 6-isomer requires pushing the reaction towards thermodynamic control. The 6-acylindane is often the more thermodynamically stable product, but forming it requires conditions that allow for the equilibration of the initially formed kinetic product (5-isomer).[4]

Solution Strategy:

  • Use a More Polar Solvent: Solvents like nitrobenzene are known to favor the formation of the thermodynamic product.[4]

  • Increase Reaction Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for the reverse reaction of the kinetic product, allowing the system to settle into the more stable thermodynamic state.[3]

  • Increase Reaction Time: Allow sufficient time for the initial kinetic product to revert to the starting materials and then react to form the more stable thermodynamic product.

Table 1: Condition Effects on Indane Acylation Regioselectivity

ParameterCondition for 5-Acylindane (Kinetic)Condition for 6-Acylindane (Thermodynamic)Rationale
Catalyst Milder Lewis Acids (e.g., FeCl₃, SnCl₄)[3]Stronger Lewis Acids (e.g., AlCl₃)Stronger acids can facilitate isomer equilibration at higher temperatures.
Solvent Non-polar (e.g., CS₂, 1,2-Dichloroethane)[4]Polar (e.g., Nitrobenzene)[4]Polar solvents can better stabilize the charged intermediates, favoring the thermodynamic pathway.
Temperature Low (e.g., 0 °C to -20 °C)[1]High (e.g., Room Temp to 80 °C)Lower temperatures trap the faster-forming kinetic product; higher temperatures allow for equilibration.
Acylating Agent Bulkier Acyl Groups (e.g., Pivaloyl chloride)Smaller Acyl Groups (e.g., Acetyl chloride)Increased steric bulk on the electrophile will more strongly favor attack at the less hindered 5-position.[2][5]

Frequently Asked Questions (FAQs)

Q3: What are the fundamental electronic and steric factors governing regioselectivity in indane acylation?

The outcome of the Friedel-Crafts acylation is a classic example of the interplay between electronic and steric effects in electrophilic aromatic substitution.[6][7]

  • Electronic Effects: The cyclopentyl portion of the indane molecule is an alkyl group, which acts as an electron-donating group (EDG) via induction.[7][8] This EDG activates the aromatic ring, making it more nucleophilic and susceptible to attack by the electrophilic acylium ion.[9][10] Both the 5- and 6-positions are ortho and para, respectively, to one of the attachment points of the alkyl ring, and are therefore both electronically activated. However, the directing influence is not overwhelmingly strong, leading to competition.

  • Steric Hindrance: This is often the deciding factor. The 5-position (equivalent to C4) is sterically less encumbered than the 6-position (equivalent to C5). The proximity of the 6-position to the fused five-membered ring creates greater steric clash for the approaching bulky electrophile and the transition state.[2][5][11] Therefore, under kinetic control, acylation preferentially occurs at the more accessible 5-position.

G cluster_pathways Electrophilic Attack Pathways Indane Indane path5 Attack at C5 (Less Hindered) Indane->path5 path6 Attack at C6 (More Hindered) Indane->path6 Acylium Acylium Ion (R-C=O)+ Acylium->path5 Acylium->path6 sigma5 Sigma Complex (C5 Intermediate) path5->sigma5 Lower Ea prod5 5-Acylindane (Kinetic Product) sigma5->prod5 Deprotonation sigma6 Sigma Complex (C6 Intermediate) sigma5->sigma6 Equilibration under Thermodynamic Conditions path6->sigma6 Higher Ea prod6 6-Acylindane (Thermodynamic Product) sigma6->prod6 Deprotonation

Caption: Competing pathways in the Friedel-Crafts acylation of indane.
Q4: Why is a stoichiometric amount of Lewis acid often required in Friedel-Crafts acylation?

In Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) activates the acylating agent (like an acyl chloride) to form a highly electrophilic acylium ion.[9][12] However, the resulting ketone product is also a Lewis base and forms a strong complex with the catalyst. This complex deactivates the Lewis acid, effectively removing it from the catalytic cycle.[13] Therefore, at least a stoichiometric amount of the Lewis acid is required to ensure there is enough free catalyst to drive the reaction to completion.

Q5: Are there greener or milder alternatives to traditional Lewis acids for this reaction?

Yes, the development of more sustainable catalytic systems is an active area of research.[14] While traditional Lewis acids like AlCl₃ are effective, they generate significant acidic waste.[14] Alternatives include:

  • Metal Triflates (e.g., Sc(OTf)₃, Cu(OTf)₂): These are often more water-tolerant and can be used in catalytic amounts.[14]

  • Solid Acid Catalysts: Zeolites (like H-Beta) and sulfated metal oxides can catalyze acylations, offering benefits of easy separation and recyclability.[15]

  • Brønsted Acids: Superacids like triflic acid (TfOH) can be effective catalysts for acylation reactions.[1]

Switching to these systems may require re-optimization of reaction conditions but can lead to a more environmentally friendly and efficient process.

Detailed Experimental Protocols

Protocol 1: Kinetically Controlled Acylation of Indane to Favor the 5-Isomer

This protocol is optimized to favor the formation of 5-acetylindane through kinetic control.

Materials:

  • Indane (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Anhydrous Tin(IV) chloride (SnCl₄, 1.2 eq)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Ice-salt bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Reagent Preparation: In the flask, dissolve indane (1.0 eq) in anhydrous DCE.

  • Cooling: Cool the solution to 0 °C using an ice-salt bath.

  • Catalyst Addition: Slowly add anhydrous SnCl₄ (1.2 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise above 5 °C. Stir the resulting mixture for 15 minutes.

  • Acylating Agent Addition: Add acetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCE, dropwise to the reaction mixture over 30 minutes. Maintain the temperature at 0 °C throughout the addition.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor its progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, carefully quench it by slowly pouring the mixture into a flask containing crushed ice and cold 1M HCl.

  • Workup and Purification: Transfer the quenched mixture to a separatory funnel. Extract the product with dichloromethane (3x). Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to isolate the 5-acetylindane.[3]

References

  • BenchChem. (2025). Strategies to control regioselectivity in indanone synthesis.
  • Beilstein Journal of Organic Chemistry. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central.
  • BenchChem. (2025).
  • Beilstein Journal of Organic Chemistry. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source.
  • ResearchGate. (n.d.).
  • BenchChem. (2025).
  • Allen. (n.d.).
  • Study.com. (n.d.).
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Catalysis Eprints database. (2003).
  • Khan Academy. (2013). Steric hindrance. YouTube.
  • Wikipedia. (n.d.). Electronic effect.
  • American Chemical Society. (2025). Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones.
  • BenchChem. (2025).
  • Physics Wallah. (n.d.).
  • YouTube. (2024). Steric Hindrance.
  • Google Patents. (n.d.).
  • Francis Academic Press. (2020). Study of Electronic Effect in Organic Reactions Introduction.
  • Organic Chemistry Portal. (n.d.).
  • Chemistry LibreTexts. (2022). Steric Hindrance.
  • BenchChem. (2025).

Sources

Overcoming solubility issues with 2-Acetylindane in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Overcoming Solubility Challenges in Experimental Workflows

Welcome to the technical support guide for 2-Acetylindane. As Senior Application Scientists, we understand that realizing the full potential of a compound in your research hinges on mastering its fundamental properties. This compound, a valuable molecule in various research applications, presents a common challenge for many scientists: poor aqueous solubility.

This guide is designed with full editorial control to provide practical, in-depth solutions to the solubility issues you may encounter. We will move beyond simple instructions to explain the causality behind our recommended protocols, ensuring your experimental setup is both effective and self-validating.

Troubleshooting Guide: Common Solubility Issues

This section addresses the most frequent and critical problems researchers face when working with this compound.

Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do?

This is the most common issue and stems from the physicochemical properties of this compound. Its molecular structure lends it a hydrophobic nature, making it poorly soluble in water and aqueous buffers. The "like dissolves like"[1][2] principle is key here; a nonpolar or semi-polar solute requires a solvent with similar properties to dissolve effectively.

The Core Problem: Direct dissolution in aqueous media is often impossible. The high polarity of water cannot effectively solvate the less polar this compound molecule.

Solution: The standard and most reliable method is to first prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO)[3] is the most widely used and recommended solvent for this purpose due to its high polarity and ability to act as a powerful solvent for a wide range of organic compounds.

Protocol: Prepara[5][6]tion of a Concentrated Stock Solution in DMSO
  • Calculate Required Mass: Determine the mass of this compound needed to achieve a high-concentration stock (e.g., 10 mM, 50 mM, or 100 mM). Working with a concentrated stock minimizes the volume of organic solvent added to your final experimental system.

  • Weigh Compound: Accurately weigh the this compound powder and place it in a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Promote Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound is slow to dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be effective. Ensure the vial is tightly capped.

  • Visual Confirmation: Inspect the solution against a light source to ensure all solid particles have dissolved and the solution is clear. An entirely clear solution is the hallmark of a successful stock preparation.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound or cause it to come out of solution over time.

Q2: I've made a DMSO stock, but the compound precipitates when I add it to my cell culture media or assay buffer. How do I prevent this?

This phenomenon, often called "crashing out," occurs when the concentrated drug solution in an organic solvent is rapidly diluted into an aqueous medium where its solubility is much lower. The organic solvent disperses, leaving the compound unable to stay dissolved in the now predominantly aqueous environment.

The Core Problem: The final concentration of this compound in your aqueous system exceeds its solubility limit in that specific medium.

Solution: The key is to ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible (typically <0.5% v/v for cell-based assays) and to dilute the stock solution properly.

Troubleshooting Steps & Best Practices:

  • Check Final DMSO Concentration: Always calculate the final percentage of DMSO in your experiment. High concentrations can be toxic to cells and can also alter protein conformation, affecting results.

  • Use Serial Dilution: Instead of adding the highly concentrated stock directly to your final large volume, perform an intermediate dilution step. For example, dilute your 100 mM stock to 1 mM in your media or buffer, then add this 1 mM solution to your final experimental setup.

  • Pipetting Technique: When adding the stock solution to the aqueous medium, pipette it directly into the liquid and mix immediately by vortexing or repeated pipetting. Do not let the stock solution touch the sides of the tube or well, where it can precipitate locally.

  • Consider Gentle Warming: As with the stock solution, slight warming of the final solution to 37°C may help keep the compound dissolved, especially if the experiment is run at that temperature.

  • Run a Vehicle Control: This is a critical, self-validating step. Prepare a control experiment where you add the same final concentration of DMSO (or your chosen solvent) without the this compound. This ensures that any observed effects are due to the compound itself and not the solvent.

Troubleshooting Workflow for Precipitation

G cluster_0 Initial Observation cluster_1 Investigation & Checks cluster_2 Solutions & Actions cluster_3 Validation Start Precipitation observed after adding stock to aqueous buffer Check_DMSO Is final DMSO concentration >0.5%? Start->Check_DMSO Check_Conc Is final compound conc. a known high level? Check_DMSO->Check_Conc No Sol_DMSO Decrease stock conc. to lower final DMSO % Check_DMSO->Sol_DMSO Yes Check_Method Was stock added directly to large volume? Check_Conc->Check_Method No Sol_Conc Perform solubility test to find max concentration Check_Conc->Sol_Conc Yes Sol_Method Use serial dilution and mix immediately Check_Method->Sol_Method Yes Sol_Cosolvent Consider co-solvents or surfactants (see Q3) Check_Method->Sol_Cosolvent No / Still precipitates End Clear Solution: Proceed with Vehicle Control Sol_DMSO->End Sol_Conc->End Sol_Method->End Sol_Cosolvent->End

Caption: Decision workflow for troubleshooting precipitation issues.

Q3: Can I use co-solvents or other agents to improve solubility?

Yes, when standard organic solvents are insufficient or inappropriate, formulation strategies like co-solvents and surfactants can be employed. These techniques are comm[4][5][6]on in pharmaceutical sciences to enhance the solubility of hydrophobic drugs.

  • Co-solvents: The[2]se are solvents miscible with water that can increase the solubility of nonpolar compounds. Examples include polyethy[5]lene glycols (PEGs), propylene glycol, or ethanol. They work by reducing the overall polarity of the solvent system.

  • Surfactants: Molecules like Tween-80 or Pluronic-F68 can form micelles that encapsulate hydrophobic compounds, allowing them to be dispersed in aqueous solutions.

  • Complexation Agents[4]: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.

Authoritative Insight: While powerful, these methods require rigorous validation. The solubilizing agent itself can have biological effects. Therefore, it is mandatory to run a vehicle control containing the exact same concentration of the co-solvent, surfactant, or cyclodextrin to ensure the observed activity is from this compound and not the formulation agent.

Frequently Asked Questions (FAQs)

What is the best solvent for creating a this compound stock solution?

For most research applications, DMSO is the preferred solvent due to its strong solubilizing power and relatively low toxicity at typical working concentrations (<0.5%). Ethanol and acetone can a[7]lso be used, but they are more volatile and may not achieve the same high stock concentrations as DMSO.

Summary of Common[4][10] Lab Solvents
SolventPolarity IndexSuitability for this compoundKey Considerations
Water 1.000Very PoorThe basis o[8]f most biological buffers; the target for final dilution.
DMSO 0.444Excellent Recomme[8]nded for primary stock. Keep final conc. <0.5% in cell assays.
Ethanol 0.654GoodA viable alterna[8]tive to DMSO; can be more suitable for some in vivo studies.
Acetone 0.355GoodEffective solven[8]t, but its high volatility can make concentration unstable.
Methanol 0.762ModerateCan be used,[8] but it is generally more toxic to cells than ethanol.

This table summarizes general solvent properties. Always perform small-scal[9][10][11]e tests to confirm solubility in your specific system.

How should I store my this compound solutions?
  • Solid Powder: Store at 4°C in a desiccator to keep it dry.

  • Stock Solutions (in DMSO/Ethanol): Aliquot into smaller, single-use volumes and store at -20°C or -80°C. This prevents contamination and degradation from repeated freeze-thaw cycles. Protect from light.

Is this compound stable in solution?

Under proper storage conditions (frozen, protected from light), stock solutions of this compound in anhydrous DMSO or ethanol are generally stable for several months. Stability in aqueous buffers at physiological pH and temperature is much lower and should be considered on a short-term basis. It is best practice to prepare fresh dilutions in your aqueous buffer from the frozen stock for each experiment.

References

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]

  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. [Link]

  • This compound | C11H12O | CID 11116341. PubChem - NIH. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. OUCI. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • 5-Acetylindane | C11H12O | CID 138158. PubChem - NIH. [Link]

  • Solubility of drugs in ethanol and dmso. ResearchGate. [Link]

  • Understanding Common Lab Solvents. CP Lab Safety. [Link]

  • 2-Acetylpyridine | C7H7NO | CID 14286. PubChem - NIH. [Link]

  • 2-Acetylpyrrole | C6H7NO | CID 14079. PubChem - NIH. [Link]

  • Solvents and Polarity. University of Rochester Department of Chemistry. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties 1. Master Organic Chemistry. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. [Link]

  • DMSO and Acetone. ResearchGate. [Link]

  • 2-Acetylaminofluorene | C15H13NO | CID 5897. PubChem - NIH. [Link]

  • Dimethyl Sulfoxide | (CH3)2SO | CID 679. PubChem - NIH. [Link]

Sources

Technical Support Center: Optimization of Chromatographic Methods for 2-Acetylindane Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Acetylindane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and troubleshooting. Our goal is to move beyond simple procedural lists and explain the underlying scientific principles, enabling you to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its chromatographic analysis important?

A1: this compound is a chemical compound with an indane skeleton substituted with an acetyl group. Its analysis is critical in various fields, including pharmaceutical development, where it may be a synthetic intermediate, a metabolite, or an impurity. Accurate quantification is essential for quality control, stability testing, and ensuring the safety and efficacy of drug products.[1][2][3]

Q2: What are the primary challenges in the analysis of this compound?

A2: The primary challenges stem from its semi-volatile nature and potential for interaction with the chromatographic system. Key difficulties include:

  • Method Selection: Choosing between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the sample matrix, required sensitivity, and whether the analyte is thermally stable.[4]

  • Peak Shape Issues: The ketone functional group can sometimes interact with active sites on the stationary phase, leading to peak tailing.[5]

  • Matrix Interference: Samples from biological or formulation matrices can be complex, requiring effective sample preparation to remove interfering components that might co-elute with the analyte or contaminate the system.[6][7][8]

  • Stability: this compound may be susceptible to degradation under certain conditions (e.g., extreme pH, high temperature, or light exposure), which must be considered during sample preparation and analysis.[1][9]

Chromatographic Method Selection: HPLC vs. GC

Choosing the appropriate chromatographic technique is the foundational step for a successful analysis. This compound's properties allow for either HPLC or GC, and the choice depends on several factors.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Rationale for this compound
Analyte Volatility Ideal for non-volatile and thermally labile compounds.[4]Requires volatile or semi-volatile compounds that are thermally stable.[4]This compound is semi-volatile, making GC a strong candidate. HPLC is also feasible and avoids potential thermal degradation.
Mobile Phase Liquid; actively participates in the separation process.[4][10]Inert gas (e.g., Helium, Nitrogen); acts as a carrier, does not interact.[4][10]HPLC's mobile phase offers more variables for optimizing selectivity. GC is simpler in this regard.
Column Shorter, wider, packed with small particles (e.g., C18).[4][10]Long, narrow capillary columns with a thin film stationary phase.[4][10]Both offer excellent resolving power. GC capillary columns often provide higher efficiency.
Detection UV-Vis is common; requires a chromophore. MS, FLD, RID also used.FID is a robust, universal detector for hydrocarbons. MS provides structural information.This compound possesses a chromophore (the aromatic ring and carbonyl group), making UV detection in HPLC a viable and cost-effective option. FID in GC offers excellent sensitivity.
Sample Preparation Often involves solvent extraction and filtration.May require derivatization to increase volatility, though likely not needed for this compound.Sample preparation complexity is largely matrix-dependent for both techniques.[7]

Recommendation: For routine quality control of relatively clean samples, Gas Chromatography with a Flame Ionization Detector (GC-FID) is often preferred for its high efficiency, sensitivity, and simplicity. For analysis in complex biological matrices or when thermal degradation is a concern, a Reversed-Phase HPLC method with UV detection (RP-HPLC-UV) is a robust alternative.

Experimental Protocols & Optimization Strategies

General Method Optimization Workflow

A systematic approach is crucial for efficient method development. The following workflow illustrates the key stages from initial parameter selection to final method validation.

G cluster_0 Phase 1: Initial Scoping & Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Define Analytical Target Profile (ATP) B Select Technique (HPLC vs. GC) A->B C Choose Column & Initial Mobile/Carrier Phase B->C D Set Initial Instrument Parameters (Temp, Flow, etc.) C->D E Inject Standard & Evaluate Peak Shape, RT D->E F Systematically Adjust One Parameter at a Time (e.g., Gradient, Temp Program) E->F G Assess Resolution, Sensitivity, & Run Time F->G G->F H Refine & Finalize Method Conditions G->H I Perform Method Validation (ICH Q2(R2) Guidelines) H->I J Specificity, Linearity, Range I->J K Accuracy, Precision, LOD/LOQ I->K L Robustness I->L G A Problem Observed (e.g., Peak Tailing, RT Shift) G Verify Method Parameters Against SOP A->G Always First Step B Is the problem on ALL peaks or just one? C System-wide Issue (Flow rate, Temp, Mobile Phase) B->C All Peaks D Analyte-Specific Issue (Chemical Interaction, Degradation) B->D One/Some Peaks E Check Pump, Leaks, Degasser, Oven, Solvent Prep. C->E F Check Sample Prep, Column Activity, pH. D->F G->B

Sources

Technical Support Center: Crystallization of 2-Acetylindane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 2-acetylindane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this important class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical laboratory experience.

I. Troubleshooting Crystallization Challenges

This section addresses specific problems you may encounter during the crystallization of this compound derivatives and provides actionable solutions based on established crystallographic principles.

Question 1: My this compound derivative "oils out" of solution instead of crystallizing. What is happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[1] This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a degree that favors liquid-liquid phase separation over nucleation and crystal growth. For this compound derivatives, which possess both polar (ketone) and nonpolar (indane) regions, this phenomenon can be particularly sensitive to the choice of solvent and the presence of impurities.

Causality and Solutions:

  • High Solute Concentration: An excessively high concentration can lead to a supersaturation level that is too high for orderly crystal lattice formation.

    • Solution: Re-heat the solution to dissolve the oil and add a small amount of additional hot solvent to decrease the concentration. Allow the solution to cool more slowly to give the molecules adequate time to arrange into a crystal lattice.[2]

  • Rapid Cooling: Cooling the solution too quickly can shock the system, preventing the molecules from orienting themselves correctly for crystallization.

    • Solution: Insulate the crystallization vessel to slow down the cooling rate. A Dewar flask or even a beaker of warm water can be used to control the temperature gradient.

  • Inappropriate Solvent: The chosen solvent may be too "good" at dissolving the compound, even at lower temperatures.

    • Solution: Consider a mixed solvent system. Dissolve your this compound derivative in a "good" solvent (e.g., acetone, ethyl acetate) and then slowly add a "poor" or "anti-solvent" (e.g., hexane, heptane) in which the compound is less soluble, until slight turbidity is observed.[3] This can gently induce crystallization.

  • Presence of Impurities: Impurities can disrupt the crystallization process by interfering with the formation of a stable crystal lattice.

    • Solution: If possible, purify the crude material further before attempting crystallization. Techniques like column chromatography can remove impurities that may be inhibiting crystallization.[4]

Question 2: I'm not getting any crystals to form, even after extended cooling. What steps can I take to induce crystallization?

Answer:

The failure of a compound to crystallize from a supersaturated solution is a common challenge, often due to a high nucleation energy barrier. For this compound derivatives, the interplay of their rigid bicyclic structure and the rotational freedom of the acetyl group can influence this barrier.

Inducement Techniques:

  • Scratching the Inner Surface: Use a glass rod to gently scratch the inside of the crystallization flask at the air-solvent interface. The microscopic imperfections on the glass surface can act as nucleation sites.[2]

  • Seeding: Introduce a "seed crystal" of the pure compound into the supersaturated solution. This provides a template for further crystal growth, bypassing the initial nucleation step. If a crystal of the exact compound is unavailable, a crystal of a structurally similar compound can sometimes be effective.

  • Reducing Solvent Volume: If the solution is not sufficiently supersaturated, you can carefully evaporate some of the solvent to increase the solute concentration. This should be done slowly to avoid crashing the compound out of solution.

  • Solvent Shock (Use with Caution): Adding a small amount of a miscible anti-solvent can sometimes trigger nucleation. However, this should be done dropwise and with vigorous stirring to avoid localized high supersaturation, which can lead to the formation of amorphous solid or oiling out.

Question 3: My crystals are very small, like a fine powder, or they are forming as needles. How can I grow larger, more well-defined crystals?

Answer:

The size and habit (shape) of crystals are influenced by the rate of nucleation and growth, as well as the solvent environment.[5][6][7][8][9] For this compound derivatives, the planar aromatic ring and the ketone group can lead to different intermolecular interactions, influencing the crystal habit.

Strategies for Growing Larger Crystals:

  • Slower Cooling: Rapid cooling often leads to the formation of many small crystals due to a high nucleation rate. A slower cooling process will favor the growth of fewer, larger crystals.

  • Solvent System Optimization: The choice of solvent can significantly impact crystal habit. Experiment with different solvents or solvent mixtures. For aromatic ketones, solvents like toluene or mixed systems such as ethanol/water or acetone/hexane can sometimes yield more block-like crystals.[3]

  • Vapor Diffusion: This is a gentle method that often produces high-quality single crystals. Dissolve your compound in a small amount of a relatively volatile solvent and place this solution in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile anti-solvent. The anti-solvent will slowly diffuse into the solution, gradually reducing the solubility of your compound and promoting slow crystal growth.

Question 4: The purity of my this compound derivative does not improve after recrystallization. What could be the reason?

Answer:

While recrystallization is a powerful purification technique, its effectiveness depends on the nature of the impurities.[10][11]

Potential Causes and Solutions:

  • Co-crystallization of Impurities: If an impurity is structurally very similar to your target compound, it may be incorporated into the crystal lattice, a phenomenon known as co-crystallization or the formation of a solid solution.[12][13][14] Isomeric impurities, which are common in the synthesis of substituted indanes, are particularly prone to this.

    • Solution: Try a different solvent system. A solvent that has a different polarity or hydrogen bonding capability may alter the relative solubilities of your compound and the impurity, leading to better separation. In some cases, multiple recrystallizations from different solvents may be necessary.

  • Insoluble Impurities: If the impurity is insoluble in the hot crystallization solvent, it will remain as a solid and contaminate your final product.

    • Solution: Perform a hot filtration step. After dissolving your crude product in the minimum amount of hot solvent, filter the hot solution to remove any insoluble material before allowing it to cool.[4]

  • Insufficient Solvent: If too little solvent is used, the impurities may also crystallize out along with your product as the solution cools.

    • Solution: Ensure you are using enough hot solvent to keep the impurities dissolved even when the solution is cooled.

II. Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the crystallization of this compound derivatives?

Based on the structure of this compound, which contains an aromatic, nonpolar indane moiety and a polar ketone group, a range of solvents with varying polarities should be screened. Indanone, a related compound, is moderately soluble in polar solvents and shows good solubility in non-polar solvents.[15]

Table 1: Recommended Solvents for Initial Screening

Solvent ClassRecommended SolventsRationale
Alcohols Ethanol, IsopropanolCan form hydrogen bonds with the ketone group. Often used in mixed solvent systems with water or alkanes.
Ketones Acetone, Methyl Ethyl Ketone"Like-dissolves-like" principle suggests good solubility. Often used as the "good" solvent in a mixed pair.
Esters Ethyl AcetateA moderately polar solvent that is often effective for a wide range of organic compounds.
Aromatic TolueneThe aromatic nature of toluene can interact favorably with the indane ring system.
Ethers Tetrahydrofuran (THF), Diethyl EtherGood for dissolving many organic compounds, but their volatility can sometimes lead to rapid crystallization.
Alkanes Hexane, HeptaneTypically used as anti-solvents to induce crystallization from more polar solutions.
Halogenated DichloromethaneOften a good solvent for initial dissolution, but its high volatility can be a drawback for slow crystallization.

Q2: How can I tell if I have a pure crystalline product?

A pure crystalline product will typically have a sharp melting point range (usually less than 2°C). Impurities tend to broaden and depress the melting point. Further characterization can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of impurities and X-ray Diffraction (XRD) to confirm the crystalline nature of the solid.

Q3: My this compound derivative is a known compound, but I'm observing a different melting point after crystallization. Could it be a polymorph?

Yes, it is possible. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different physical properties, including melting point, solubility, and stability.[16] If you consistently obtain a crystalline form with a different melting point, you may have isolated a new polymorph. This can be confirmed using analytical techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).

III. Experimental Protocols

Here are step-by-step protocols for common crystallization techniques applicable to this compound derivatives.

Protocol 1: Slow Cooling Crystallization

  • Solvent Selection: Choose a single solvent in which your this compound derivative is highly soluble at elevated temperatures but sparingly soluble at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate or steam bath) with gentle swirling until the solid completely dissolves.

  • Hot Filtration (if necessary): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop, undisturbed. To slow the cooling process further, you can place the flask in an insulated container.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely, either by air-drying on the filter paper or in a desiccator.

Protocol 2: Vapor Diffusion Crystallization

  • Preparation: Dissolve your this compound derivative in a small volume of a relatively volatile "good" solvent (e.g., dichloromethane or acetone) in a small vial.

  • Setup: Place this small vial inside a larger jar or beaker that contains a layer of a more volatile "poor" or "anti-solvent" (e.g., hexane or pentane). The level of the anti-solvent should be below the top of the inner vial.

  • Sealing: Seal the outer container tightly.

  • Diffusion: Allow the setup to stand undisturbed. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, gradually decreasing the solubility of your compound and promoting the growth of high-quality crystals. This process can take several days to weeks.

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.

IV. Visual Diagrams

Diagram 1: Crystallization Troubleshooting Workflow

This diagram outlines a logical decision-making process for troubleshooting common crystallization problems.

CrystallizationTroubleshooting start Start Crystallization Attempt oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No solution1 Decrease Concentration Slower Cooling Change Solvent/Use Mixed Solvents oiling_out->solution1 Yes small_crystals Small/Needle-like Crystals? no_crystals->small_crystals No solution2 Induce Nucleation: - Scratch Flask - Add Seed Crystal - Reduce Solvent Volume no_crystals->solution2 Yes impure_product Product Still Impure? small_crystals->impure_product No solution3 Slower Cooling Optimize Solvent System Try Vapor Diffusion small_crystals->solution3 Yes success Successful Crystallization impure_product->success No solution4 Change Solvent Perform Hot Filtration Check for Co-crystallization impure_product->solution4 Yes solution1->start Retry solution2->start Retry solution3->start Retry solution4->start Retry

Caption: Decision tree for troubleshooting common crystallization issues.

Diagram 2: Solvent Selection Logic for this compound Derivatives

This diagram illustrates the thought process for selecting an appropriate solvent system.

SolventSelection cluster_solvents Solvent Categories compound This compound Derivative Nonpolar Indane Moiety Polar Ketone Group solvent_choice Initial Solvent Screening compound->solvent_choice polar_aprotic Polar Aprotic (Acetone, Ethyl Acetate, THF) solvent_choice->polar_aprotic polar_protic Polar Protic (Ethanol, Isopropanol) solvent_choice->polar_protic nonpolar Nonpolar (Toluene, Hexane) solvent_choice->nonpolar outcome Outcome? polar_aprotic->outcome polar_protic->outcome nonpolar->outcome good_crystals Good Crystals Form outcome->good_crystals Success no_crystals No Crystals / Oil Out outcome->no_crystals Failure mixed_solvent Try Mixed Solvent System (e.g., Acetone/Hexane) no_crystals->mixed_solvent mixed_solvent->solvent_choice Re-screen

Caption: Logic for selecting solvents for this compound derivatives.

V. References

  • Solubility of Things. (n.d.). Indanone. Retrieved January 12, 2026, from [Link]

  • Plant Care. (2026, January 1). How to Choose the Best Indanone: A Complete Buyer's Guide. Retrieved January 12, 2026, from [Link]

  • Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). US3819492A - Distillation of aromatic ketone from aromatic alcohol with acid. Retrieved January 12, 2026, from

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • (n.d.). Guide for crystallization. Retrieved January 12, 2026, from [Link]

  • (n.d.). Recrystallization. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2025, August 6). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Retrieved January 12, 2026, from [Link]

  • Doherty, M. F. (2008, June 3). From form to function: Crystallization of active pharmaceutical ingredients. CEPAC. Retrieved January 12, 2026, from [Link]

  • YouTube. (2021, February 17). Workshop: Crystallization Protocol to Obtain Single Crystals. Retrieved January 12, 2026, from [Link]

  • (n.d.). Recrystallization. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). DE102007032451B4 - Process for the preparation of aromatic ketones. Retrieved January 12, 2026, from

  • YouTube. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development. Retrieved January 12, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 12, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved January 12, 2026, from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2025, August 5). Separation and Recovery of Bicyclic Aromatic Components in the Light Cycle Oil. Retrieved January 12, 2026, from [Link]

  • Price, S. L., et al. (2025, June 22). Pharmaceutical Solid Form Screening and Selection: Which Form Emerges?. Crystal Growth & Design. Retrieved January 12, 2026, from [Link]

  • Haley, M. F., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystal Growth & Design. Retrieved January 12, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved January 12, 2026, from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. Retrieved January 12, 2026, from [Link]

  • Haley, M. F., et al. (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystal Growth & Design. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). Crystal habit. Retrieved January 12, 2026, from [Link]

  • RSC Education. (n.d.). Purifying by recrystallisation. Retrieved January 12, 2026, from [Link]

  • Nelson, S. A. (2011, January 10). Crystal Form, Zones, & Habit. Tulane University. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2025, August 6). An approach to solvent screening for crystallization of polymorphic pharmaceutical and fine chemicals. Retrieved January 12, 2026, from [Link]

  • King, H. M. (n.d.). Crystal Habits and Forms of Minerals and Gems. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). The influence of impurities and solvents on crystallization. Retrieved January 12, 2026, from [Link]

  • MDPI. (n.d.). Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. Retrieved January 12, 2026, from [Link]

  • International Gem Society. (2025, January 7). What are Crystal Systems and Mineral Habits?. Retrieved January 12, 2026, from [Link]

  • ACS Publications. (2021, June 15). Crystal Engineering of Binary Organic Eutectics: Significant Improvement in the Physicochemical Properties of Polycyclic Aromatic Hydrocarbons via the Computational and Mechanochemical Discovery of Composite Materials. Retrieved January 12, 2026, from [Link]

  • National Institutes of Health. (n.d.). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. Retrieved January 12, 2026, from [Link]

  • PubMed. (2022, May 26). One-Pot Synthesis of 2,3-Disubstituted Indanone Derivatives in Water under Exogenous Ligand-Free and Mild Conditions. Retrieved January 12, 2026, from [Link]

  • Mineralogy Database. (n.d.). Table of Mineral Habits. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2025, August 4). The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2025, November 27). The Impact of Polycyclic Aromatic Hydrocarbons on the Structure and Crystallization Behavior of Nanocomposites Based on Paraffin and Polyethylene. Retrieved January 12, 2026, from [Link]

  • MDPI. (n.d.). The Impact of Polycyclic Aromatic Hydrocarbons on the Structure and Crystallization Behavior of Nanocomposites Based on Paraffin and Polyethylene. Retrieved January 12, 2026, from [Link]

Sources

Managing reaction exotherms in large-scale 2-Acetylindane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Acetylindane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on managing the significant reaction exotherm associated with its large-scale production. The following troubleshooting guide and FAQs are formatted to address specific issues you may encounter, ensuring a safe and efficient synthesis.

Troubleshooting Guide: Real-Time Problem Solving

This section is dedicated to addressing immediate challenges that can arise during the synthesis.

Q1: My reaction temperature is rising uncontrollably during the addition of aluminum chloride. What are the immediate steps I should take?

An uncontrolled temperature spike during the Friedel-Crafts acylation is a critical safety concern, indicating that the rate of heat generation is exceeding the capacity of your cooling system.

Immediate Actions:

  • Halt Reagent Addition: Immediately stop the addition of aluminum chloride (AlCl₃).[1]

  • Maximize Cooling: Ensure your cooling system is operating at maximum capacity. If you are using a cooling bath, ensure it is topped up and at the target temperature.[1][2]

  • Enhance Agitation: Increase the stirring rate to improve heat transfer from the reaction mixture to the vessel walls and cooling medium. This helps to eliminate localized hot spots.[1][3]

  • Emergency Quench (Last Resort): If the temperature continues to rise and approaches the solvent's boiling point or a predetermined critical limit, prepare for an emergency quench. This should only be performed as a last resort due to the potential for a violent reaction. A pre-chilled, less reactive solvent like toluene can be added to dilute the reaction mixture and absorb some of the heat.

Q2: I've noticed a significant lag time between the addition of aluminum chloride and the onset of the exotherm. Is this normal, and what are the risks?

Yes, an induction period can occur. However, it is a hazardous situation. The risk is that unreacted reagents can accumulate. When the reaction does initiate, the accumulated reagents can react rapidly, leading to a sudden and violent exotherm that can overwhelm the cooling system.

Causality & Prevention:

  • Moisture Contamination: Traces of water in your starting materials (indane, acetyl chloride, or solvent) or on the glassware can deactivate the initial portions of the Lewis acid catalyst, causing a delay. Ensure all reagents and equipment are scrupulously dry.[4][5]

  • Poor Initial Mixing: If the initial charge of aluminum chloride is not well-dispersed, the reaction may not initiate uniformly.

  • Low-Quality Reagents: Ensure the purity of your indane and the activity of your aluminum chloride.

Corrective Actions:

  • If you suspect an accumulation of reagents, immediately stop the addition.

  • Maintain cooling and vigorous stirring.

  • Consider adding a small, fresh aliquot of aluminum chloride to a well-stirred area of the reactor to try and initiate the reaction under controlled conditions.

Q3: The reaction mixture is becoming very thick and difficult to stir as the reaction progresses. How can I manage this?

Increased viscosity is often due to the formation of the product-aluminum chloride complex, which can precipitate or form a thick slurry. Poor mixing from high viscosity is a major safety concern as it leads to poor heat transfer and the potential for localized hot spots.

Solutions:

  • Solvent Choice and Concentration: The reaction is often run in a solvent like dichloromethane (DCM) or dichloroethane (DCE). If you are experiencing viscosity issues, you may need to increase the solvent volume to maintain a stirrable mixture. However, be mindful that this will also affect reaction kinetics and throughput.

  • Mechanical Stirrer: For large-scale reactions, a robust overhead mechanical stirrer with a properly designed impeller (e.g., anchor or pitched-blade turbine) is essential for effectively mixing slurries. A magnetic stir bar is insufficient for multi-liter scales.

  • Temperature Adjustment: In some cases, a slight, controlled increase in temperature can reduce viscosity. However, this must be done with extreme caution and a thorough understanding of the reaction's thermal profile to avoid triggering a runaway reaction.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the planning and execution of a large-scale this compound synthesis.

Q4: What are the critical process parameters for controlling the exotherm in this compound synthesis?

The Friedel-Crafts acylation of indane is a highly exothermic reaction.[6][7][8] The primary heat source is the formation of the acylium ion and its subsequent reaction with the aromatic ring, as well as the complexation of the aluminum chloride catalyst with the product.

Key Parameters for Control:

  • Rate of Addition: The rate at which you add the limiting reagent (typically acetyl chloride or aluminum chloride) is the most critical parameter for controlling the rate of heat generation.[1] Slow, controlled addition is paramount.

  • Reaction Temperature: Maintaining a consistent, low temperature (typically 0-10 °C) is crucial. This not only helps manage the exotherm but can also minimize the formation of byproducts.

  • Agitation Efficiency: Efficient stirring is vital for uniform heat distribution and preventing localized temperature spikes.

  • Reagent Stoichiometry: A slight excess of aluminum chloride is often used to ensure complete reaction, but a large excess can lead to more sludge formation and a more challenging work-up.

ParameterRecommended Range (Lab Scale)Scale-Up Considerations
Reaction Temperature 0 - 10 °CMaintain this range, but be aware that heat removal is less efficient at scale. A more robust cooling system is necessary.
AlCl₃ Addition Time 30 - 60 minutesIncrease proportionally with scale. For a 100 L reaction, this could be 4-6 hours.
Agitation Magnetic StirrerOverhead mechanical stirrer with appropriate impeller is required.
Quenching Temperature < 10 °CCrucial to maintain this. The quench itself is highly exothermic.

Q5: What is the safest and most effective method for quenching a large-scale Friedel-Crafts acylation?

The quenching process is often as hazardous as the reaction itself due to the violent and highly exothermic reaction of excess aluminum chloride with water.[9][10][11]

Recommended Quenching Protocol:

  • Cool the Reaction Mixture: Ensure the completed reaction mixture is cooled to 0-5 °C.

  • Reverse Addition: The safest method is a "reverse quench," where the reaction mixture is slowly added to a pre-chilled, vigorously stirred mixture of ice and dilute hydrochloric acid.[2][12] This ensures that the quenching medium is always in excess, which helps to absorb the heat generated.

  • Monitor Temperature: Continuously monitor the temperature of the quenching vessel and control the addition rate of the reaction mixture to keep the temperature below a safe limit (e.g., 20-25 °C).

  • Adequate Headspace and Venting: The quench will generate hydrogen chloride gas.[5] Ensure the quenching vessel has sufficient headspace and is adequately vented to a scrubber.

Q6: What are the primary safety hazards associated with the reagents used in this synthesis?

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing significant heat and toxic hydrogen chloride gas.[5][9][10][11] It can cause severe burns upon contact with skin or eyes, especially in the presence of moisture.[13]

  • Acetyl Chloride (CH₃COCl): Corrosive, flammable, and a lachrymator (causes tearing). It also reacts with water to form hydrochloric acid and acetic acid.

  • Indane: Flammable liquid.

  • Solvents (e.g., Dichloromethane): Many of the chlorinated solvents used are suspected carcinogens and have specific handling and disposal requirements.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning work and handle all chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[10]

Visualizing the Workflow: Troubleshooting Temperature Spikes

The following diagram outlines a logical workflow for addressing a sudden temperature increase during the reaction.

G start Temperature Spike Detected stop_addition Immediately Stop Reagent Addition start->stop_addition max_cooling Maximize Cooling System stop_addition->max_cooling increase_agitation Increase Agitation Rate max_cooling->increase_agitation monitor_temp Monitor Temperature increase_agitation->monitor_temp temp_decreasing Temperature Decreasing? monitor_temp->temp_decreasing resume_slowly Resume Addition at 50% Rate temp_decreasing->resume_slowly Yes emergency_quench Prepare for Emergency Quench temp_decreasing->emergency_quench No stable Reaction Stable resume_slowly->stable

Caption: Decision workflow for managing a reaction temperature spike.

References

  • University of California, Los Angeles. (n.d.).
  • Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
  • Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25).
  • Davies, D. (2011, August 2).
  • Friedel-Crafts - Acyl
  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (n.d.). Organic Syntheses Procedure.
  • Frontier, A. (2026). How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry.
  • Control Strategies For Managing Exothermic Reactions In Flow. (2025, September 3).
  • Redox. (2022, September 6).
  • Sarpong, R. (2016, November 22).
  • Application Notes and Protocols for Intramolecular Friedel-Crafts Acyl
  • Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal.
  • Virginia Tech Chemistry Department. (2006, October 27). Quenching Reactive Substances.
  • LCSS: ALUMINUM TRICHLORIDE. (n.d.).
  • Aluminium chloride-Health Hazard and Toxicity. (2019, September 4). ChemicalBook.
  • Aluminum Chloride - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (n.d.). MDPI.
  • Hexafluoro-2-propanol-promoted Intramolecular Friedel- Crafts Acylation. (2018, November 26). Organic Syntheses.
  • Aluminum Chloride | AlCl3 Uses & Hazards. (n.d.). Study.com.
  • Exothermic, Endothermic, & Chemical Change. (n.d.).
  • Sinkler, D. (2011, April 6). How To Learn About Exothermic Reactions. YouTube.
  • Synthesis of 2-Azanorbornanes via Strain-Release Formal Cycloadditions Initiated by Energy Transfer. (n.d.). PMC - NIH.
  • 7.3: Exothermic and Endothermic Reactions. (2022, August 8). Chemistry LibreTexts.
  • Synthesis and Reactivity of 2-Acetylthiophenes Deriv
  • How can 2-indanone be prepared?. (2016, December 23). Chemistry Stack Exchange.
  • Technical Support Center: Managing Exothermic Reactions in Amine Synthesis. (n.d.). Benchchem.
  • Synthesis and anticancer activity of 2-benzylidene indanones through inhibiting tubulin polymeriz
  • Baxendale Group. (2012, April 17). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid.
  • Managing exothermic reactions in the scale-up of 3-(Furan-3-yl)-3-oxopropanenitrile synthesis. (n.d.). Benchchem.

Sources

Technical Support Center: Catalyst Residue Management in 2-Acetylindane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the identification and removal of catalyst residues from 2-Acetylindane. Our focus is on providing practical, field-proven insights to ensure the integrity and purity of your final product.

Introduction: The Challenge of Catalyst Residues

The synthesis of this compound, a key intermediate in various pharmaceutical pathways, often employs Friedel-Crafts acylation.[1][2][3][4] This classic carbon-carbon bond-forming reaction typically utilizes a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[5][6][7] While highly effective, a significant challenge lies in the complete removal of the catalyst from the final product.[1] Residual metal impurities can compromise the efficacy, safety, and stability of the active pharmaceutical ingredient (API).[8][9][10]

This guide will walk you through a systematic approach to first identify and then effectively remove these persistent catalyst residues.

PART 1: Identifying Catalyst Residues

Accurate identification and quantification of catalyst residues are the first critical steps in ensuring the purity of your this compound. The choice of analytical technique depends on the expected concentration of the residue, the required sensitivity, and the available instrumentation.

FAQ: Which analytical technique is best for detecting catalyst residues in my this compound sample?

The optimal technique depends on your specific needs for sensitivity and quantification. Here's a comparative overview:

Technique Typical Detection Limits Sample Preparation Key Advantages Considerations
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) ng/g to µg/g in solids; ng/L to µg/L in liquids[11]Digestion in acidExtremely high sensitivity, multi-element capability.[11][12][13]Destructive to the sample, requires specialized equipment.[14]
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) µg/L to mg/LDigestion in acidHigh sample throughput, good for higher concentration residues.[8]Less sensitive than ICP-MS.
Atomic Absorption Spectroscopy (AAS) ppb to ppm[]Digestion or slurry samplingHigh selectivity, cost-effective.[][16][17]Typically analyzes one element at a time.
X-Ray Fluorescence (XRF) ppm levels[10]Minimal, non-destructiveRapid screening, minimal sample preparation.[9][10][18][19]Lower sensitivity compared to ICP techniques.[10]

Expert Recommendation: For stringent pharmaceutical applications where trace-level quantification is essential, ICP-MS is the gold standard.[8][11][14] For rapid process monitoring and screening, XRF offers a significant time and cost advantage.[10][18][20]

Troubleshooting Guide: Inaccurate or Inconsistent Analytical Results

Issue: My analytical results for catalyst residue are inconsistent across different batches.

Potential Causes & Solutions:

  • Inhomogeneous Sample: Metal residues may not be evenly distributed in the solid this compound.

    • Solution: Ensure the sample is thoroughly homogenized before analysis. For solid samples, this may involve grinding to a fine powder.

  • Contamination during Sample Preparation: Trace metals from glassware or reagents can interfere with the analysis.

    • Solution: Use metal-free labware and high-purity reagents for sample digestion and dilution. Run a blank analysis to check for background contamination.

  • Matrix Effects: The organic matrix of this compound can interfere with the ionization process in ICP techniques.

    • Solution: Employ matrix-matched standards or the method of standard additions for calibration. For complex matrices, a more thorough digestion protocol may be necessary.

PART 2: Removing Catalyst Residues

The removal of Lewis acid catalyst residues from Friedel-Crafts acylation products is a critical purification step. The strong coordination of the catalyst to the ketone product necessitates a deliberate and effective removal strategy.[1][6]

Experimental Workflow: Catalyst Removal

The following diagram outlines a robust, multi-step workflow for the removal of catalyst residues from a this compound synthesis reaction.

Catalyst_Removal_Workflow cluster_reaction Reaction & Quenching cluster_workup Aqueous Workup cluster_purification Advanced Purification cluster_analysis Final Analysis Reaction Friedel-Crafts Acylation (Indane + Acyl Chloride + AlCl₃) Quench Quench with Ice/HCl (Breaks AlCl₃-Ketone Complex) Reaction->Quench Pour reaction mixture Extraction Liquid-Liquid Extraction (e.g., DCM or Ethyl Acetate) Quench->Extraction Wash_Bicarb Wash with NaHCO₃ (aq) (Neutralizes excess acid) Extraction->Wash_Bicarb Wash_Brine Wash with Brine (Removes bulk water) Wash_Bicarb->Wash_Brine Drying Dry with Na₂SO₄ or MgSO₄ Wash_Brine->Drying Chelation Chelating Agent Wash (e.g., EDTA solution) Drying->Chelation Optional, for trace removal Filtration Filtration/Recrystallization Drying->Filtration Direct to final purification Chelation->Filtration Final_Product Pure this compound Filtration->Final_Product QC_Analysis QC Analysis (ICP-MS, AAS, or XRF) Final_Product->QC_Analysis QC_Flow Purified_Product Purified this compound Batch Sampling Homogeneous Sampling Purified_Product->Sampling Analysis Quantitative Analysis (e.g., ICP-MS) Sampling->Analysis Specification_Check Compare to Specification Limits Analysis->Specification_Check Batch_Release Batch Release Specification_Check->Batch_Release Pass Repurification Repurify Batch Specification_Check->Repurification Fail

Caption: Quality Control Decision Workflow.

This systematic approach to identifying, removing, and verifying the absence of catalyst residues will ensure the production of high-purity this compound, meeting the stringent requirements of the pharmaceutical industry.

References

  • Friedel–Crafts reaction - Wikipedia. Wikipedia. [Link]

  • Analysis of residual catalysts in pharmaceuticals - secrets of science. Shimadzu. [Link]

  • ECO-FRIENDLY CHELATING AGENTS FOR EXTRACTION OF METAL FROM SPENT CATALYSTS OF FERTILIZER INDUSTRY. Jetir.Org. [Link]

  • US3358048A - Removal of aluminum chloride from hydrocarbons - Google Patents.
  • Atomic Absorption Spectroscopy (AAS) - Applications, Advantages and Limitations. Chemistry Learner. [Link]

  • Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. PubMed. [Link]

  • US4370240A - Removal of iron compounds from organic process streams - Google Patents.
  • Chelating Extractants for Metals. MDPI. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health. [Link]

  • US7368590B2 - Method for separating aluminium chloride from organochlorosilanes - Google Patents.
  • Removal of Organic Contaminants from Aluminum Chloride Solutions. CDC Stacks. [Link]

  • chelating agents: Topics by Science.gov. Science.gov. [Link]

  • WO2009126218A1 - A process for removing aluminum and other metal chlorides from chlorosilanes - Google Patents.
  • Suitable solvents to dissolve Aluminum Chloride (anhydrous) without generating Hydrochloric Acid (aqueous or gas). Chemistry Stack Exchange. [Link]

  • A comparison of calibration strategies for quantitative laser ablation ICP-mass spectrometry (LA-ICP-MS) analysis of fused catalyst samples. Royal Society of Chemistry. [Link]

  • Ensuring the purity of pharmaceuticals and how XRF can fast-track elemental analysis. Malvern Panalytical. [Link]

  • Friedel Crafts Acylation: Mechanism & Conditions. StudySmarter. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

  • Chelation - Wikipedia. Wikipedia. [Link]

  • Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]

  • A Non-Destructive XRF Technique for Rapid and Easy Screening of Residual Catalysts in APIs. YouTube. [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [Link]

  • Determination of catalyst metal residues in polymers by X-ray fluorescence. ResearchGate. [Link]

  • US7527733B2 - Chelating agents for heavy metal removal - Google Patents.
  • Determination of Metal Loading in Heterogeneous Catalyst by Slurry Sampling Flame Atomic Absorption Spectrometry. ResearchGate. [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

  • Functional scheme for cleaning the "heavy" residue from compounds of Iron. ResearchGate. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. Royal Society of Chemistry. [Link]

  • Direct, Automated Analysis of Organic Solvents Using Quadrupole ICP-MS Coupled with a Dual Syringe Pump Sample Introduction System. Spectroscopy Online. [Link]

  • Atomic Absorption Spectrometry (AAS). Analytik Jena. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. [Link]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS). EAG Laboratories. [Link]

  • What is ICP-MS? Principles & Technique. Agilent. [Link]

  • Inductively Coupled Plasma Mass Spectrometry: Introduction to Analytical Aspects. National Institutes of Health. [Link]

  • How to separate iron chloride into iron and chlorine. Quora. [Link]

  • How to completely remove iron (Fe) powder from the reaction mixture? ResearchGate. [Link]

  • Chemical Analysis of Used Three-Way Catalysts by Total Reflection X-ray Fluorescence. ACS Publications. [Link]

  • US20130310582A1 - Process for removing iron ions from an organic stream - Google Patents.
  • Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. ResearchGate. [Link]

  • Catalyst Characterization Techniques. Hiden Analytical. [Link]

  • Use of Handheld X-Ray Fluorescence to Analyze Platinum Group Metals in Catalytic Converters. Spectroscopy Online. [Link]

Sources

Technical Support Center: Best Practices for Air- and Moisture-Sensitive 2-Acetylindane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling reactions involving 2-acetylindane, specifically those requiring air- and moisture-sensitive conditions. As a Senior Application Scientist, I have designed this resource to provide researchers, scientists, and drug development professionals with practical, in-depth guidance based on established chemical principles and field-proven experience. This guide moves beyond simple step-by-step instructions to explain the causality behind each procedural choice, ensuring your experiments are both successful and safe.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: My reaction shows low or no conversion of this compound.

Question: I've set up my reaction (e.g., an alkylation using NaH and an alkyl halide), but analysis (TLC, GC-MS) shows mostly unreacted starting material. What went wrong?

Answer: This is a classic problem in air-sensitive chemistry and almost always points to the premature quenching of your reactive species (the enolate of this compound) by trace amounts of water or its reaction with oxygen.

Causality: Strong bases like sodium hydride (NaH) react violently with water to produce hydrogen gas and sodium hydroxide.[1][2] More critically for your synthesis, the enolate intermediate, which is the key nucleophile, is a strong base. Any protic source, especially water, will immediately protonate the enolate, returning it to the starting ketone (this compound) and rendering it unreactive towards your electrophile.[3]

Troubleshooting Steps:

  • Verify Glassware Dryness: Standard oven-drying is the minimum requirement. For highly sensitive reactions, glassware should be assembled hot from the oven and immediately placed under an inert atmosphere to cool.[4] Flame-drying the assembled apparatus under vacuum is a more rigorous and effective method.[5]

  • Ensure Solvent Anhydrous Quality: Use freshly distilled solvent from an appropriate drying agent (e.g., sodium/benzophenone for THF) or a commercially available anhydrous solvent packaged under an inert atmosphere (e.g., Sure/Seal™ bottles).[4][6] Never assume a solvent is dry, even if the bottle is new.

  • Check Inert Gas Purity and Flow: Ensure you are using high-purity, dry nitrogen or argon.[7] The system must be maintained under a slight positive pressure of inert gas throughout the entire experiment, which can be visually confirmed with an oil or mercury bubbler.[8][9] A common mistake is insufficient purging of the reaction vessel before starting. A minimum of three vacuum/backfill cycles is standard practice to remove atmospheric gases and adsorbed moisture.[10]

  • Assess Reagent Quality: The base (e.g., NaH) may have degraded due to improper storage. Sodium hydride is often sold as a dispersion in mineral oil for safety; this oil must be washed away with a dry, inert solvent like hexane or pentane immediately before use to ensure reactivity.[1]

Issue 2: The reaction is messy, yielding multiple unexpected side products.

Question: My reaction produces the desired product, but it's contaminated with several other compounds, making purification a nightmare. What are these side products and how can I avoid them?

Answer: In enolate chemistry, side product formation is often related to competing reaction pathways such as self-condensation, polyalkylation, or oxidation. The regioselectivity of deprotonation can also be a factor.

Causality: The enolate of this compound can act as a nucleophile towards another molecule of the starting ketone (an aldol self-condensation) or the desired product (leading to polyalkylation).[11][12] If the reaction is not rigorously deoxygenated, oxygen can also react with the enolate, leading to oxidized byproducts. Furthermore, deprotonation can occur at either the methyl group or the methine (CH) group of the indane ring, leading to different enolate isomers.

Troubleshooting Workflow:

G start Multiple Side Products Observed check_o2 Was the solvent properly degassed? start->check_o2 o2_yes o2_yes check_o2->o2_yes Yes o2_no o2_no check_o2->o2_no No check_temp Was the reaction run at the correct temperature? temp_low temp_low check_temp->temp_low Low Temp (-78 °C) temp_warm temp_warm check_temp->temp_warm Warming Occurred check_base What base was used? base_lda base_lda check_base->base_lda Strong, hindered base (LDA) base_nah base_nah check_base->base_nah Less hindered base (NaH, alkoxide) check_addition How was the electrophile added? add_slow add_slow check_addition->add_slow Slow / High Temp add_fast add_fast check_addition->add_fast Rapid / Low Temp o2_yes->check_base o2_yes->check_addition solution_o2 solution_o2 o2_no->solution_o2 Likely Cause: Oxidation of enolate action_o2 action_o2 solution_o2->action_o2 Solution: Use freeze-pump-thaw degassing for solvents [4] base_lda->check_temp solution_thermo_direct solution_thermo_direct base_nah->solution_thermo_direct Result: Favors Thermodynamic Enolate solution_kinetic solution_kinetic temp_low->solution_kinetic Result: Favors Kinetic Enolate (Deprotonation of methyl group) solution_thermo solution_thermo temp_warm->solution_thermo Problem: Equilibration to Thermodynamic Enolate (Deprotonation of indane ring) action_temp action_temp solution_thermo->action_temp Solution: Maintain strict low-temperature control. [25] solution_self solution_self add_slow->solution_self Problem: Self-condensation of enolate solution_good_add solution_good_add add_fast->solution_good_add Correct Technique action_self action_self solution_self->action_self Solution: Pre-form the enolate completely, cool to low temp, then add electrophile quickly. [25]

Caption: Troubleshooting workflow for side product formation.

Issue 3: The reaction is violently exothermic, especially during quenching.

Question: When I tried to quench the reaction, it bubbled violently and the solvent boiled. How can I do this safely?

Answer: This is an extremely serious safety issue. The high reactivity of strong bases and organometallic reagents means quenching is often highly exothermic and generates flammable gas (hydrogen if using NaH).[13][14] A controlled, multi-step quenching procedure is mandatory.

Safe Quenching Protocol:

  • Cool the Reaction: Always begin by cooling the reaction vessel in an ice-water or dry ice/acetone bath.[14]

  • Use a Less Reactive Quencher First: For highly reactive mixtures, never add water directly. Begin by slowly adding a less reactive alcohol like isopropanol dropwise.[13][14]

  • Gradual Increase in Reactivity: Once the initial vigorous reaction subsides, you can switch to a more reactive alcohol like methanol, again adding it slowly.[14]

  • Final Water Quench: Only after the reaction with alcohols is complete should you slowly add water to ensure all reactive materials are destroyed.[13]

  • Ensure Proper Venting: Never quench a sealed system. The evolution of gas can cause a dangerous pressure buildup. Ensure the vessel is vented to a bubbler.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare my glassware and reaction setup?

A1: All glassware must be meticulously dried to remove a thin film of adsorbed moisture.[4] The standard procedure is to oven-dry all glassware overnight at >125 °C.[8] For maximum effectiveness, assemble the apparatus while still hot and immediately connect it to a Schlenk line.[4] Perform at least three cycles of evacuating the vessel to a good vacuum and refilling it with a high-purity inert gas like nitrogen or argon.[10][15] This purge-and-refill technique is crucial for establishing a truly inert atmosphere.[6]

Q2: Should I use Nitrogen or Argon as the inert gas?

A2: For most enolate chemistry, including with this compound, nitrogen is perfectly suitable and more economical.[7] Argon is denser than air, which can make it slightly more effective at displacing air in certain setups, but its primary advantage is for reactions involving reagents that can react with nitrogen gas (e.g., some lithium reagents or transition metal complexes).[7][16] Since this compound enolates do not react with N₂, nitrogen is the standard choice.

FeatureNitrogen (N₂)Argon (Ar)
Cost Less expensiveMore expensive
Density vs. Air Slightly less dense~1.4 times denser
Reactivity Inert for most organic reactionsExtremely inert
Typical Use Case Standard inert atmosphere workReactions sensitive to N₂ (e.g., lithiation)

Q3: How do I properly handle sodium hydride (NaH) dispersion?

A3: NaH is typically supplied as a 60% dispersion in mineral oil to reduce its pyrophoricity.[1] This oil must be removed before use.

  • Under an inert atmosphere, weigh the required amount of NaH dispersion into a flask.

  • Add anhydrous hexane or pentane via cannula or a dry syringe to wash the NaH.[1]

  • Allow the gray NaH powder to settle, then carefully remove the solvent with a cannula.

  • Repeat the washing process 2-3 times.

  • After the final wash, lightly warm the flask under vacuum to remove residual hexane, leaving a fine, dry powder ready for use. Safety Note: Always handle NaH in an inert atmosphere (glovebox or Schlenk line).[1] It reacts violently with water to release flammable hydrogen gas, which can ignite spontaneously.[2]

Q4: What is the difference between a Schlenk line and a glovebox?

A4: Both are used to handle air-sensitive compounds.[6][17] A Schlenk line is a glass manifold with dual vacuum and inert gas lines, allowing you to control the atmosphere within individual flasks.[10] It is excellent for running reactions and performing liquid transfers via cannula or syringe.[8] A glovebox is a sealed container filled with a circulating, purified inert atmosphere.[17] It is ideal for manipulating solids (weighing reagents, preparing catalysts) and for procedures that are difficult to perform in sealed glassware.[15] For a typical this compound alkylation, the NaH would be washed and weighed in a glovebox, then the reaction would be run in a Schlenk flask attached to a Schlenk line.

G cluster_0 Glovebox (Inert Atmosphere) cluster_1 Schlenk Line (Inert Atmosphere) weigh_NaH 1. Weigh NaH Dispersion wash_NaH 2. Wash NaH with Hexane weigh_NaH->wash_NaH dry_NaH 3. Dry NaH Powder wash_NaH->dry_NaH transfer_NaH 5. Transfer NaH to Flask dry_NaH->transfer_NaH Transfer solid setup_flask 4. Prepare Dry Schlenk Flask (3x Vacuum/N₂ Cycles) add_solvent 6. Add Anhydrous Solvent setup_flask->add_solvent add_ketone 7. Add this compound add_solvent->add_ketone react 8. Stir (H₂ evolution) add_ketone->react add_electrophile 9. Add Electrophile react->add_electrophile quench 10. Controlled Quench add_electrophile->quench

Caption: Typical workflow combining glovebox and Schlenk line use.

Experimental Protocol: Alkylation of this compound

This protocol describes a representative procedure for the C-alkylation of this compound using sodium hydride and methyl iodide.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride, 60% in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl Iodide (1.1 eq)

  • Anhydrous Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Isopropanol

Procedure:

  • Preparation: Under an inert atmosphere in a glovebox, weigh 1.2 equivalents of NaH (60% dispersion) into a dry, three-necked round-bottom flask equipped with a stir bar, a condenser topped with a nitrogen inlet, and a rubber septum. Wash the NaH three times with anhydrous hexane, removing the supernatant via cannula each time. Dry the resulting gray powder under vacuum.

  • Setup: Move the flask to a Schlenk line. Ensure all other glassware is oven-dried, assembled hot, and purged with three vacuum/nitrogen cycles.

  • Enolate Formation: Add anhydrous THF via cannula to the flask containing NaH. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension dropwise via syringe.

    • Causality Note: Adding the ketone slowly to the base ensures the base is always in excess, minimizing self-condensation.[11] Hydrogen gas will evolve; ensure the system is properly vented through a bubbler.[18]

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

  • Alkylation: Cool the resulting murky enolate solution back to 0 °C. Add methyl iodide (1.1 eq) dropwise via syringe. After addition, allow the reaction to warm to room temperature and stir until TLC or GC analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction flask to 0 °C in an ice bath. Slowly and carefully add isopropanol dropwise to quench any unreacted NaH.[13][14] Once gas evolution ceases, slowly add saturated aqueous NH₄Cl solution.[13]

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

References

  • Sodium Hydride - Standard Operating Procedure. University of California, Santa Barbara. Available at: [Link]

  • Protocol for quenching reactive chemicals. EPFL. Available at: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. Available at: [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. Available at: [Link]

  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, University of Amsterdam. Available at: [Link]

  • The Safe Use of Sodium Hydride On Scale. Organic Process Research & Development. Available at: [Link]

  • Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. JoVE. Available at: [Link]

  • Common Name: SODIUM HYDRIDE HAZARD SUMMARY. NJ.gov. Available at: [Link]

  • Air-free technique. Wikipedia. Available at: [Link]

  • Sodium_Hydride_SOP.docx. Clemson University. Available at: [Link]

  • Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. JoVE. Available at: [Link]

  • The Schlenk Line Survival Guide. Available at: [Link]

  • Analysis of Air-Sensitive Compounds via Inert Sampling Techniques. Advion, Inc. Available at: [Link]

  • 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. Available at: [Link]

  • Handling air-sensitive reagents AL-134. MIT. Available at: [Link]

  • Quenching of Pyrophoric Materials. Richmond Sarpong, University of California, Berkeley. Available at: [Link]

  • How To Run A Reaction: The Quench. Department of Chemistry, University of Rochester. Available at: [Link]

  • Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. Available at: [Link]

  • Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C-O Bond Activation. Organic Syntheses. Available at: [Link]

  • This compound. PubChem, NIH. Available at: [Link]

  • Enolate Reaction Problem. Reddit. Available at: [Link]

  • Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications. Available at: [Link]

  • Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available at: [Link]

  • 22.6: Reactivity of Enolate Ions. Chemistry LibreTexts. Available at: [Link]

  • 21.10 Retrosynthesis with Enolates and Enols. Chad's Prep. Available at: [Link]

Sources

Avoiding common pitfalls in the spectroscopic analysis of 2-Acetylindane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the spectroscopic analysis of 2-Acetylindane (1-(2,3-dihydro-1H-inden-2-yl)ethanone). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the characterization of this molecule. As a pivotal structural motif in various research applications, ensuring the accuracy of its structural elucidation is paramount. This guide provides in-depth, field-proven insights in a direct question-and-answer format.

Core Concepts & General Troubleshooting
Q1: My spectra are unexpectedly complex, showing more signals than anticipated. What is the primary cause?

A1: The most common source of spectral complexity in this compound is keto-enol tautomerism .[1][2][3] Tautomers are constitutional isomers that rapidly interconvert. The acetyl group's α-hydrogen is acidic, allowing for equilibrium between the standard keto form and its corresponding enol form. This equilibrium means that in solution, you are often analyzing a mixture of two distinct chemical species, each with its own set of spectroscopic signals.

The position of this equilibrium is highly sensitive to solvent, temperature, and pH.[3][4]

Caption: Keto-Enol equilibrium of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q2: Why are the aliphatic proton signals in my ¹H NMR spectrum broad and poorly resolved?

A2: Broad peaks in the aliphatic region (1.5-3.5 ppm) often stem from conformational dynamics or chemical exchange occurring on an intermediate timescale relative to the NMR experiment.[5][6]

  • Causality: The five-membered ring of the indane scaffold is not planar and can undergo puckering. Additionally, the acetyl group can rotate. If the rate of this conformational exchange is comparable to the NMR frequency difference between the protons in different conformations, it leads to signal broadening.

  • Troubleshooting Protocol:

    • Variable Temperature (VT) NMR: This is the most effective diagnostic tool.

      • Heating the sample: If the peaks sharpen, it indicates you are moving into the "fast exchange" regime, where the spectrometer records an average signal.

      • Cooling the sample: If the broad peak resolves into multiple sharp signals, you are entering the "slow exchange" regime, where the individual conformations are "frozen out" and observed separately.

    • Solvent Change: Switching to a more viscous solvent can sometimes slow down the exchange rate, helping to resolve the signals even at room temperature.

    • Check Sample Purity & Concentration: High sample concentration can increase viscosity, leading to broader lines.[7] Ensure the sample is fully dissolved and free of paramagnetic impurities, which are a notorious cause of peak broadening.

Q3: The aromatic region of my ¹H NMR spectrum is a complex, uninterpretable multiplet. How can I assign these protons?

A3: The four protons on the benzene ring of the indane core form a tightly coupled AA'BB' or ABCD spin system .[8] This complexity arises because the chemical shift differences between the protons are of a similar magnitude to their coupling constants, leading to "second-order effects" that defy simple n+1 splitting rules.

  • Causality: Simple splitting patterns (like doublet of doublets) only occur when the chemical shift difference (Δν) between two coupled protons is much larger than their coupling constant (J). In the indane system, the protons are chemically similar, violating this condition.

  • Workflow for Unambiguous Assignment: Recourse to two-dimensional (2D) NMR is the standard and most reliable solution.[9][10][11]

G cluster_1d 1D NMR cluster_2d 2D NMR Experiments cluster_assign Assignment H1 ¹H NMR (Complex Multiplet) COSY COSY (¹H-¹H Correlation) H1->COSY Identifies H-H neighbors HSQC HSQC (¹H-¹³C one-bond) H1->HSQC Links protons to attached carbons C13 ¹³C NMR C13->HSQC Assign Full Structural Assignment COSY->Assign Confirms bonding framework HMBC HMBC (¹H-¹³C long-range) HSQC->HMBC Provides starting points for long- range correlations HMBC->Assign Connects molecular fragments

Caption: Workflow for assigning complex spin systems using 2D NMR.
Infrared (IR) Spectroscopy
Q4: The carbonyl (C=O) stretching frequency is shifted from the expected ~1715 cm⁻¹. Is this an impurity?

A4: Not necessarily. While an unexpected shift can indicate an impurity, the C=O stretching frequency is highly sensitive to its electronic environment.[12][13][14]

  • Causality & Troubleshooting:

    • Keto-Enol Tautomerism: The enol tautomer does not have a ketone C=O bond. Instead, you will see a C=C stretch (approx. 1640-1680 cm⁻¹) and a broad O-H stretch (approx. 3200-3600 cm⁻¹). The presence of both keto and enol forms will result in multiple peaks in the carbonyl/alkene region.

    • Conjugation: In the enol form, the C=C double bond is conjugated with the aromatic ring, which can affect the electronic structure.

    • Solvent Effects: Polar solvents can stabilize the polar C=O bond through dipole-dipole interactions, which slightly lowers the bond energy and shifts the absorption to a lower wavenumber (red shift).[13][15]

    • Ring Strain: this compound has its carbonyl group adjacent to a five-membered ring. Compared to an open-chain ketone (~1715 cm⁻¹), the strain in a five-membered ring typically increases the C=O frequency to ~1750 cm⁻¹.[12] The observed frequency will be a balance of these electronic and steric factors.

Environment Typical C=O Wavenumber (cm⁻¹) Notes
Saturated Aliphatic Ketone~1715Reference value.
Five-Membered Ring Ketone~1750Ring strain increases frequency.[12]
Conjugated Ketone~1685Delocalization weakens the C=O bond.[12][14]
Hydrogen BondingLower νIntermolecular H-bonding lowers frequency.
Mass Spectrometry (MS)
Q5: Why is the molecular ion (M⁺˙) peak weak or absent in my Electron Ionization (EI) mass spectrum?

A5: Electron Ionization is a "hard" ionization technique that imparts significant energy into the molecule, often causing extensive fragmentation.[16][17] Ketones and molecules with benzylic positions, like this compound, are prone to facile fragmentation, leading to a diminished molecular ion peak.

  • Causality: The high energy of EI-MS can easily break the weakest bonds in the molecule. The most likely fragmentation pathways for this compound are α-cleavage and cleavage at the benzylic position, which are energetically favorable.

  • Troubleshooting Protocol:

    • Lower Ionization Energy: If your instrument allows, reducing the electron energy from the standard 70 eV may decrease fragmentation and increase the relative intensity of the M⁺˙ peak.

    • Use Soft Ionization Techniques: These methods impart less energy, preserving the molecular ion.[16][18][19][20]

      • Electrospray Ionization (ESI): Generates protonated molecules, [M+H]⁺, or adducts like [M+Na]⁺. Excellent for confirming molecular weight.[19][20]

      • Chemical Ionization (CI): A softer gas-phase technique that typically produces a strong [M+H]⁺ ion with less fragmentation than EI.[17]

      • Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft technique, though less common for small molecules of this type.[17][19][20]

Fragmentation Molecule This compound (M) m/z = 160 Ion Molecular Ion (M⁺˙) m/z = 160 Molecule->Ion EI (70 eV) Frag1 α-Cleavage Loss of ˙CH₃ [M-15]⁺ m/z = 145 Ion->Frag1 Frag2 α-Cleavage Loss of ˙COCH₃ [M-43]⁺ m/z = 117 Ion->Frag2 Frag3 Benzylic Cleavage (Rearrangement) [C₉H₉]⁺ m/z = 117 Ion->Frag3

Caption: Common EI fragmentation pathways for this compound.
UV-Visible (UV-Vis) Spectroscopy
Q6: My UV-Vis spectrum shows multiple absorption bands. How do I interpret them?

A6: this compound has multiple chromophores, leading to several electronic transitions. The complexity is again compounded by the keto-enol tautomerism.[21][22]

  • Causality & Interpretation:

    • Aromatic π → π* Transitions: The benzene ring gives rise to strong absorptions. Typically, there is a very strong band below 200 nm (E1 band) and a moderately strong band around 200-220 nm (E2 band), with a much weaker, structured band around 250-270 nm (B band).[21]

    • Carbonyl n → π* Transition: The keto form exhibits a weak, broad absorption at longer wavelengths (typically >300 nm) resulting from the promotion of a non-bonding electron from the oxygen to an anti-bonding π* orbital.[21][22][23]

    • Enol π → π* Transition: The conjugated C=C-Aromatic system in the enol tautomer will have a strong π → π* transition, often at a longer wavelength (bathochromic shift) than the isolated aromatic system, which may overlap with or intensify the B band.[23]

  • The Role of Solvent (Solvatochromism): The position of these absorption maxima can shift depending on the solvent polarity.[24][25][26][27]

    • n → π* transitions typically show a hypsochromic (blue) shift in more polar solvents. This is because polar solvents can hydrogen-bond with the ground state non-bonding electrons, lowering their energy and thus increasing the energy gap to the π* orbital.

    • π → π* transitions often show a bathochromic (red) shift in more polar solvents, as the more polar excited state is stabilized more than the ground state.

Transition Typical λₘₐₓ (nm) Molar Absorptivity (ε) Effect of Increased Solvent Polarity
Aromatic π → π* (B band)~260-270Low (~250)Minor Shift
Carbonyl n → π* (Keto)~300-320Very Low (~50-100)[21]Blue Shift (Hypsochromic)[26]
Conjugated π → π* (Enol)~240-280High (>10,000)Red Shift (Bathochromic)[26]
Frequently Asked Questions (FAQs)
  • Q: How can I find reliable reference spectra for this compound?

    • A: The Spectral Database for Organic Compounds (SDBS), a free online database hosted by AIST, Japan, is an excellent resource.[28][29][30][31][32] You can search by compound name, CAS number, or molecular formula to find reference ¹H NMR, ¹³C NMR, IR, and MS spectra.

  • Q: What is the best all-around solvent for analyzing this compound?

    • A: Chloroform-d (CDCl₃) is a standard choice for NMR as it is a relatively non-polar, aprotic solvent that will minimize the enol content, simplifying the spectrum. For UV-Vis, starting with a non-polar solvent like hexane and a polar one like ethanol can help differentiate between n → π* and π → π* transitions.

  • Q: My sample is an oil and I'm struggling with IR sample preparation. What should I do?

    • A: For oily samples, the easiest IR method is to use salt plates (NaCl or KBr). Place a small drop of the oil directly onto one plate, then gently press the second plate on top to create a thin capillary film. Avoid using too much sample, as this will cause the strong peaks to be completely saturated ("flat-top" peaks).

References
  • ResearchGate. (n.d.). NMR chemical shifts of the indane derivatives. [Table]. Retrieved from ResearchGate. [Link]

  • Spange, S., et al. (n.d.). Solvatochromism, Crystallochromism, and Solid State Structures of Hydrophilically Functionalized Aromatic Amino Ketones Containing Furan and Thiophene Rings. American Chemical Society. [Link]

  • ResearchGate. (n.d.). NMR spectral data of some disubstituted indane derivatives. [Table]. Retrieved from ResearchGate. [Link]

  • ACS Publications. (2018). A “Soft” and “Hard” Ionization Method for Comprehensive Studies of Molecules. Analytical Chemistry. [Link]

  • ResearchGate. (n.d.). Time dependent UV-Vis spectra of reduction of aromatic ketones with NaBH4. [Figure]. Retrieved from ResearchGate. [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

  • Ibanez, A. F., et al. (2015). Synthesis and nuclear magnetic resonance spectroscopy of indane structures: indanes mono- and disubstituted in the pentagonal ring. ResearchGate. [Link]

  • OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • University of Arizona. (n.d.). Ionization Methods in Organic Mass Spectrometry. [Link]

  • JoVE. (2023). Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones. [Link]

  • University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility. [Link]

  • Bioregistry. (n.d.). Spectral Database for Organic Compounds. [Link]

  • AIST. (n.d.). Introduction to the Spectral Data Base (SDBS). [Link]

  • Nature. (n.d.). Solvatochromism as a new tool to distinguish structurally similar compounds. [Link]

  • University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. [Link]

  • Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. [Link]

  • Wikipedia. (n.d.). Spectral Database for Organic Compounds. [Link]

  • re3data.org. (2023). Spectral Database for Organic Compounds. [Link]

  • SpringerLink. (n.d.). Narrowing of Protein NMR Spectral Lines Broadened by Chemical Exchange. [Link]

  • Qucosa. (n.d.). Functional Aromatic Amino Ketones as UV/Vis probes for various liquid and solid environments. [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

  • Wiley Online Library. (n.d.). Quantitative Analysis of 2D EXSY NMR Spectra of Strongly Coupled Spin Systems in Transmembrane Exchange. [Link]

  • PubMed. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. [Link]

  • UC Davis Chem LibreTexts. (n.d.). UV-Vis Spectroscopy. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]

  • ResearchGate. (n.d.). On the solvatochromism of the n ↔π electronic transitions in ketones*. [Link]

  • ACS Publications. (n.d.). Spin System Modeling of Nuclear Magnetic Resonance Spectra for Applications in Metabolomics and Small Molecule Screening. [Link]

  • Reddit. (2023). NMR Peak Broadening. [Link]

  • Wikipedia. (n.d.). Solvatochromism. [Link]

  • Scribd. (n.d.). IR Spectroscopy Basics and Applications. [Link]

  • National Center for Biotechnology Information. (2023). Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative. [Link]

  • ACS Publications. (n.d.). Solvent effects in the thermal decomposition reactions of cyclic ketone diperoxides. [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • ORKG. (1998). Solvent effects on infrared spectroscopic and calorimetric characteristics of aliphatic ketones in binary solvent mixtures. [Link]

  • University of Calgary. (n.d.). Carbonyl compounds - IR spectroscopy. [Link]

  • University of Massachusetts Lowell. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • National Center for Biotechnology Information. (n.d.). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. [Link]

  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. [Link]

  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. [Link]

  • YouTube. (2023). Fragmentation in Mass Spectrometry. [Link]

  • Chemistry Steps. (n.d.). Keto-Enol Tautomerization. [Link]

  • The Organic Chemistry Tutor. (2019). keto-enol tautomerization. [Link]

  • ChemRxiv. (n.d.). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Acetylindane and its Analogs: A Framework for Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the indane scaffold represents a privileged structure, forming the backbone of numerous biologically active compounds.[1][2] While extensive research has elucidated the pharmacological profiles of various indane derivatives, particularly 2-aminoindane and its analogs, a comprehensive understanding of 2-acetylindane's biological activity remains conspicuously absent from the public scientific literature. This guide aims to bridge this knowledge gap by providing a comparative framework. We will first survey the known biological activities of relevant indane analogs to establish a predictive context for this compound. Subsequently, we will present a detailed, field-proven experimental roadmap for the systematic evaluation of this compound and its direct structural analogs, enabling a robust head-to-head comparison of their biological effects.

The Indane Scaffold: A Foundation for Diverse Biological Activities

The indane ring system, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, is a versatile template for medicinal chemistry.[1][2] Modifications to this core structure have yielded compounds with a wide array of pharmacological activities, including central nervous system (CNS) stimulation, anti-inflammatory, anticonvulsant, and anticancer effects.[3][4]

Central Nervous System Activity: Insights from 2-Aminoindane Analogs

A significant body of research has focused on 2-aminoindane (2-AI) and its derivatives, which are structurally analogous to this compound with an amino group replacing the acetyl moiety. These compounds are primarily known for their activity as monoamine transporter ligands, influencing the synaptic concentrations of dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[5]

2-AI itself is a selective substrate for NET and DAT, suggesting potential psychostimulant effects similar to amphetamine.[5] Ring substitutions on the 2-AI scaffold have been shown to modulate its selectivity and potency for the different monoamine transporters:

  • 5,6-Methylenedioxy-2-aminoindane (MDAI): Preferentially inhibits and releases serotonin and norepinephrine.

  • 5-Iodoaminoindane (5-IAI): Also shows a preference for SERT and NET inhibition and serotonin release.

The varying affinities of these analogs for monoamine transporters underscore the profound impact of subtle structural modifications on the pharmacological profile of indane derivatives. This structure-activity relationship (SAR) provides a compelling rationale for the systematic investigation of this compound and its analogs, as modifications to the acetyl group or the indane ring could similarly tune its biological activity.

A Proposed Research Cascade for this compound and its Analogs

To definitively characterize the biological activity of this compound and enable a rigorous comparison with its analogs, a multi-tiered experimental approach is recommended. This cascade progresses from initial in vitro screening to more complex cellular and in vivo models.

Tier 1: In Vitro Profiling - Receptor Binding and Enzyme Inhibition Assays

The initial step involves screening this compound and a library of its analogs against a panel of relevant biological targets.

Experimental Protocol: Radioligand Binding Assays for Monoamine Transporters

  • Objective: To determine the binding affinity of the test compounds for DAT, NET, and SERT.

  • Materials:

    • HEK293 cells stably expressing human DAT, NET, or SERT.

    • Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), and [³H]citalopram (for SERT).

    • Test compounds (this compound and analogs) dissolved in DMSO.

    • Scintillation counter and appropriate scintillation fluid.

  • Procedure:

    • Prepare cell membranes from the transfected HEK293 cells.

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of the respective radioligand and varying concentrations of the test compounds.

    • Allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known inhibitor) from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

dot

start Start: Compound Library (this compound & Analogs) binding_assay Radioligand Binding Assays (DAT, NET, SERT) start->binding_assay cAMP_assay cAMP Accumulation Assay (Gs/Gi-coupled GPCRs) start->cAMP_assay ca_flux_assay Calcium Flux Assay (Gq-coupled GPCRs) start->ca_flux_assay determine_affinity Determine Binding Affinity (Ki) binding_assay->determine_affinity determine_functional_activity Determine Functional Activity (EC50/IC50) cAMP_assay->determine_functional_activity ca_flux_assay->determine_functional_activity sar_analysis Structure-Activity Relationship (SAR) Analysis determine_affinity->sar_analysis determine_functional_activity->sar_analysis lead_selection Lead Compound Selection sar_analysis->lead_selection

Caption: In Vitro Screening Workflow for this compound and Analogs.

Tier 2: Cellular Functional Assays

Compounds demonstrating significant binding affinity in Tier 1 should be further evaluated in cell-based functional assays to determine if they act as agonists, antagonists, or allosteric modulators.

Experimental Protocol: Monoamine Transporter Uptake Assay

  • Objective: To assess the ability of test compounds to inhibit the uptake of neurotransmitters by DAT, NET, and SERT.

  • Materials:

    • HEK293 cells expressing human DAT, NET, or SERT.

    • Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

    • Test compounds.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Pre-incubate the cells with varying concentrations of the test compounds.

    • Add the respective radiolabeled neurotransmitter and incubate for a short period.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity.

  • Data Analysis:

    • Determine the IC₅₀ for the inhibition of neurotransmitter uptake.

Tier 3: In Vivo Pharmacological Assessment

Promising candidates from in vitro and cellular assays should be advanced to in vivo studies to evaluate their physiological and behavioral effects.

Experimental Protocol: Rodent Locomotor Activity Assay

  • Objective: To assess the psychostimulant potential of the test compounds.

  • Materials:

    • Male C57BL/6 mice.

    • Open-field activity chambers equipped with infrared beams to track movement.

    • Test compounds formulated for intraperitoneal (i.p.) injection.

  • Procedure:

    • Acclimate the mice to the activity chambers for a set period.

    • Administer the test compound or vehicle control via i.p. injection.

    • Immediately place the mice back into the activity chambers and record their locomotor activity (e.g., distance traveled, rearing frequency) for a defined duration.

  • Data Analysis:

    • Compare the locomotor activity of the compound-treated groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA).

dot

lead_compounds Lead Compounds from In Vitro/Cellular Assays locomotor_activity Locomotor Activity Assay (Psychostimulant Effects) lead_compounds->locomotor_activity carrageenan_paw_edema Carrageenan-Induced Paw Edema (Anti-inflammatory Activity) lead_compounds->carrageenan_paw_edema mes_test Maximal Electroshock (MES) Test (Anticonvulsant Activity) lead_compounds->mes_test behavioral_assessment Behavioral Assessment locomotor_activity->behavioral_assessment physiological_measurement Physiological Measurement carrageenan_paw_edema->physiological_measurement mes_test->behavioral_assessment pk_pd_modeling Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling behavioral_assessment->pk_pd_modeling physiological_measurement->pk_pd_modeling candidate_selection Candidate Selection for Further Development pk_pd_modeling->candidate_selection

Caption: In Vivo Evaluation Cascade for Lead Indane Derivatives.

Comparative Data Summary of Indane Analogs

While direct comparative data for this compound is unavailable, the following table summarizes the known activities of relevant indane analogs to provide a basis for hypothesis generation.

CompoundPrimary Biological ActivityKey Findings
2-Aminoindane (2-AI) Monoamine ReleaserSelective substrate for NET and DAT.[5]
MDAI Serotonergic/Noradrenergic ReleaserPreferentially releases 5-HT and NE.
5-IAI Serotonergic/Noradrenergic ReleaserPreferentially releases 5-HT and inhibits SERT/NET.
1-Acylamino-7-hydroxyindan Derivatives CNS Stimulant/CerebroprotectiveShowed CNS-stimulating and cerebroprotective effects in mice.[3]
2-Benzylidene-1-indanone Derivatives Anti-inflammatoryInhibit the production of pro-inflammatory cytokines.
Various 1-Indanone Derivatives AnticancerExhibit cytotoxicity against various human carcinoma cells.[4]
Isatin-based Indanone Analogs AnticonvulsantShowed protection in MES and PTZ seizure models in mice.

Conclusion and Future Directions

The indane scaffold is a rich source of biologically active molecules. While the pharmacological profile of this compound remains to be elucidated, the extensive research on its analogs, particularly 2-aminoindane derivatives, provides a strong rationale and a clear experimental path for its investigation. The proposed research cascade, from in vitro screening to in vivo behavioral and physiological assessments, offers a robust framework for characterizing the biological activity of this compound and its analogs. Such studies are crucial for unlocking the therapeutic potential of this under-investigated compound and for expanding our understanding of the structure-activity relationships within the versatile indane chemical class. The insights gained will undoubtedly contribute to the rational design of novel therapeutics for a range of disorders.

References

  • Simmler, L. D., Rickli, A., Schramm, Y., Hoener, M. C., & Liechti, M. E. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244.
  • Göksu, S., Ülker, S., Işık, Ş., & Gökçe, M. (2009). Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives. European Journal of Medicinal Chemistry, 44(10), 4166-4172.
  • Oshiro, Y., Sakurai, Y., Tanaka, T., Kikuchi, T., Hirose, T., & Tottori, K. (1991). Novel cerebroprotective agents with central nervous system stimulating activity. 2. Synthesis and pharmacology of the 1-(acylamino)-7-hydroxyindan derivatives. Journal of Medicinal Chemistry, 34(7), 2014-2023.
  • Patil, S. A., Patil, R., & Patil, S. A. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 1035-1048.
  • Karakurt, A., Dalkara, S., Özalp, M., & Özbey, S. (2010). Synthesis, anticonvulsant and antimicrobial activities of some new 2-acetylnaphthalene derivatives. Bioorganic & Medicinal Chemistry, 18(9), 3295-3304.
  • Kmoníčková, E., & Zídek, Z. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 48-73.
  • Shulgin, A. T., Shulgin, A., & Jacob, P., 3rd. (1991). Central nervous system (CNS) activity of two new psychoactive compounds. Journal of Psychoactive Drugs, 23(1), 95-96.
  • Bhattacharya, S., & Mathew, J. (2013). Synthesis and Pharmacological Characterization of Two Novel, Brain Penetrating P2X7 Antagonists. ACS Chemical Neuroscience, 4(10), 1409-1414.
  • Patil, S. A., Patil, R., & Patil, S. A. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 1035-1048.
  • Wolfe, J. F., Rathman, T. L., Sleevi, M. C., Campbell, J. A., & Kuty, M. (1990). Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4(3H)-quinazolinones. Journal of Medicinal Chemistry, 33(1), 161-166.
  • Fathollahi, A., Naghdi, N., & Zarrindast, M. R. (2018). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 13(6), 545-554.
  • Wang, Y., Zhang, Y., Chen, L., Li, Q., & Song, B. (2022). Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone. ACS Omega, 7(36), 32285-32293.
  • Chornous, V., Palamarchuk, I., & Klenina, O. (2022). Evaluation of Anticonvulsant Activity of Dual COX-2/5-LOX Inhibitor Darbufelon and Its Novel Analogues. Pharmaceuticals, 15(11), 1361.
  • Henry, R. A., & Heller, D. N. (1982). Synthesis and antiinflammatory activity of 2H-tetrazol-2-acetic acids, esters and amides. Journal of Medicinal Chemistry, 25(7), 843-846.
  • Kumar, D., Kumar, N., & Singh, J. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Archiv der Pharmazie, 347(10), 738-746.
  • Gökçe, M., Utku, S., & Küpeli, E. (2007). Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives. Arzneimittel-Forschung, 57(11), 717-724.
  • Obniska, J., Kamiński, K., & Skowronek, M. (2013). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 346(12), 891-900.
  • Szymański, P., Mikiciuk-Olasik, E., & Pawełczyk, A. (2013). CNS activity plot showing known CNS-penetrating (blue points) and...
  • Obafemi, C. A., Akinpelu, D. A., & Famuyiwa, F. G. (2014). 1-Indanone chalcones and their 2,4-Dinitrophenylhydrazone derivatives: Synthesis, physicochemical properties and in vitro antibacterial activity. Journal of Chemical and Pharmaceutical Research, 6(4), 853-861.
  • Prakash, O., Kumar, A., & Sharma, P. (2015). Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule. European Journal of Pharmaceutical Sciences, 76, 169-176.
  • Sławiński, J., & Szafrański, K. (2023).
  • Kumar, G. S., & Kumar, D. S. (2018). SYNTHESIS, CHARACTERIZATION AND ANTI- INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4- DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES. RASAYAN Journal of Chemistry, 11(2), 653-660.
  • Hashmi, S., & Mishra, A. P. (2022). Synthesis and Pharmacological Evaluation of Benzothiazole Derivatives for Anti-Inflammatory Activity. International Journal of Pharmaceutical and Phytopharmacological Research, 12(6), 1-11.
  • Simmler, L. D., Rickli, A., Schramm, Y., Hoener, M. C., & Liechti, M. E. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244.
  • Kumar, B. V., & Kumar, S. (2014). Synthesis of Some Novel 2-Azetidinones/4-Thiazolidinones Bearing 1, 3, 4-Thiadiazole Nucleus and Screening for Its Anti-Imflammatory Activity. International Journal of Pharmaceutical Sciences and Research, 5(8), 3296-3303.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the indane scaffold and its derivatives are of significant interest due to their presence in a variety of biologically active molecules. Among these, 2-acetylindane presents a unique structural motif, combining a bicyclic aromatic system with a ketone functionality. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This guide provides a detailed spectroscopic comparison of this compound with structurally related ketones: the parent bicyclic ketone 1-indanone , the non-aromatic cyclic ketone acetylcyclohexane , and the simple aromatic ketone acetophenone . By examining the nuances in their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, we aim to provide researchers with a practical framework for the analysis of these and similar compounds.

It is important to note that while extensive experimental data is available for the selected reference ketones, publicly accessible, experimentally derived spectroscopic data for this compound is limited. Therefore, this guide will utilize predicted NMR data for this compound, supplemented by a detailed analysis of structurally analogous compounds to provide a robust comparative discussion.

Molecular Structures Under Investigation

The structural differences and similarities between the four ketones form the basis of our spectroscopic comparison. The indane moiety's rigidity and aromaticity in this compound and 1-indanone, the flexible aliphatic ring in acetylcyclohexane, and the simple phenyl group in acetophenone all contribute to distinct spectral fingerprints.

G This compound This compound 1-indanone 1-indanone acetylcyclohexane acetylcyclohexane acetophenone acetophenone

Figure 1: Molecular structures of the ketones discussed in this guide.

Experimental Methodologies

The following protocols outline standard procedures for acquiring the spectroscopic data discussed in this guide. These methodologies are designed to be self-validating and are grounded in established laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H NMR provides information on the chemical environment and connectivity of protons, while ¹³C NMR details the types of carbon atoms present.

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation:

    • Dissolve 5-10 mg of the ketone in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Ensure the sample is completely dissolved to prevent peak broadening.

  • Instrument Parameters:

    • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR Acquisition:

      • Pulse Sequence: Standard single-pulse sequence.

      • Spectral Width: -2 to 12 ppm.

      • Number of Scans: 16-32, depending on sample concentration.

      • Relaxation Delay: 1-2 seconds.

    • ¹³C NMR Acquisition:

      • Pulse Sequence: Proton-decoupled pulse sequence.

      • Spectral Width: 0 to 220 ppm.

      • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

      • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shift scale to the TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Ketone in CDCl3 + TMS transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer acquire_H1 Acquire ¹H Spectrum load_sample->acquire_H1 acquire_C13 Acquire ¹³C Spectrum load_sample->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase_base Phase & Baseline Correction ft->phase_base calibrate Calibrate to TMS phase_base->calibrate integrate Integrate ¹H Peaks calibrate->integrate

Figure 2: Workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. The carbonyl (C=O) stretch is a particularly strong and diagnostic absorption for ketones.

Protocol for FT-IR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Place a small amount of the liquid or solid ketone sample directly onto the ATR crystal.

  • Instrument Parameters:

    • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply the sample to the crystal and ensure good contact using the pressure arm.

    • Acquire the sample spectrum. The instrument software will automatically subtract the background.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis place_sample Place Sample on ATR Crystal background Record Background Spectrum place_sample->background sample_spec Acquire Sample Spectrum background->sample_spec subtract Automatic Background Subtraction sample_spec->subtract identify Identify Characteristic Absorptions subtract->identify

Figure 3: Workflow for FT-IR spectroscopic analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful technique for separating and identifying volatile organic compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, aiding in its identification.

Protocol for GC-MS Analysis:

  • Sample Preparation:

    • Prepare a dilute solution (approximately 1 mg/mL) of the ketone in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrument Parameters:

    • Gas Chromatograph:

      • Injector Temperature: 250 °C.

      • Column: A nonpolar capillary column (e.g., DB-5ms).

      • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Ion Source Temperature: 230 °C.

  • Data Analysis:

    • Identify the peak corresponding to the ketone in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

Spectroscopic Data and Interpretation

The following sections present a comparative analysis of the spectroscopic data for this compound and the selected reference ketones.

¹H NMR Spectroscopy

The ¹H NMR spectra of these ketones are highly informative, with distinct regions for aromatic, aliphatic, and methyl protons.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃

CompoundAromatic Protons (δ)Aliphatic Protons (δ)Acetyl Protons (δ)
This compound (Predicted) ~7.1-7.2 (m, 4H)~3.2 (m, 1H, CH), ~2.8-3.0 (m, 4H, CH₂)~2.1 (s, 3H)
1-Indanone [1][2]7.25-7.75 (m, 4H)3.13 (t, 2H, CH₂), 2.68 (t, 2H, CH₂)-
Acetylcyclohexane -2.3-2.4 (m, 1H, CH), 1.2-1.9 (m, 10H, CH₂)~2.1 (s, 3H)
Acetophenone [3][4]7.45-7.98 (m, 5H)-2.61 (s, 3H)
  • This compound (Predicted): The aromatic protons are expected to appear as a multiplet around 7.1-7.2 ppm. The aliphatic protons of the indane ring will be more complex due to the chiral center at C2, with the methine proton appearing as a multiplet and the four methylene protons also showing complex splitting patterns. The acetyl methyl group is predicted to be a singlet around 2.1 ppm.

  • 1-Indanone: The aromatic protons show a complex multiplet. The two methylene groups appear as distinct triplets due to coupling with each other.[1][2]

  • Acetylcyclohexane: The absence of aromatic signals is the key differentiator. The aliphatic region is complex due to the conformational flexibility of the cyclohexane ring. The acetyl methyl protons are a singlet at approximately 2.1 ppm.

  • Acetophenone: The aromatic protons are deshielded compared to benzene due to the electron-withdrawing effect of the carbonyl group, appearing in the 7.45-7.98 ppm range.[3][4] The acetyl methyl protons are a sharp singlet at 2.61 ppm.[3][4]

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide valuable information about the carbon skeleton of each molecule. The chemical shift of the carbonyl carbon is particularly diagnostic.

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃

CompoundCarbonyl Carbon (δ)Aromatic Carbons (δ)Aliphatic Carbons (δ)Acetyl Carbon (δ)
This compound (Predicted) ~209~142 (quat.), ~126, ~124~48 (CH), ~32 (CH₂)~28
1-Indanone [1]207.2155.1 (quat.), 134.7, 127.2, 126.8, 123.8 (quat.)36.3 (CH₂), 25.8 (CH₂)-
Acetylcyclohexane ~212-~51 (CH), ~28, ~26, ~25 (CH₂)~28
Acetophenone [3][4]198.1137.1 (quat.), 133.0, 128.5, 128.2-26.5
  • This compound (Predicted): The carbonyl carbon is expected around 209 ppm. The aromatic region will show signals for the four aromatic CHs and two quaternary carbons. The aliphatic region will contain signals for the methine and two methylene carbons of the indane ring, and the acetyl methyl carbon is predicted around 28 ppm.

  • 1-Indanone: The carbonyl carbon is at 207.2 ppm.[1] The aromatic region shows four signals for the CH carbons and two for the quaternary carbons. The two methylene carbons are distinct at 36.3 and 25.8 ppm.[1]

  • Acetylcyclohexane: The carbonyl carbon is significantly downfield at approximately 212 ppm. The aliphatic region shows multiple signals for the cyclohexane ring carbons.

  • Acetophenone: The carbonyl carbon is at 198.1 ppm, upfield compared to the aliphatic and cyclic ketones due to conjugation with the aromatic ring.[3][4] The aromatic region shows four distinct signals. The acetyl methyl carbon is at 26.5 ppm.[3][4]

FT-IR Spectroscopy

The most prominent feature in the FT-IR spectra of these ketones is the strong carbonyl (C=O) stretching absorption.

Table 3: Key FT-IR Absorptions (cm⁻¹)

CompoundC=O StretchC-H (sp²) StretchC-H (sp³) StretchC=C Aromatic
This compound (Expected) ~1710~3020-3070~2850-2960~1600, ~1470
1-Indanone [5][6]~1700~3020-3070~2850-2960~1600, ~1460
Acetylcyclohexane ~1715-~2850-2930-
Acetophenone [7][8]~1685~3060~2920, ~2960~1600, ~1450
  • This compound (Expected): The C=O stretch is expected around 1710 cm⁻¹, typical for an aliphatic ketone. The spectrum will also show aromatic C-H and C=C stretching, as well as aliphatic C-H stretching.

  • 1-Indanone: The carbonyl stretch is observed around 1700 cm⁻¹, slightly lower than a typical five-membered ring ketone due to conjugation with the aromatic ring.[5][6]

  • Acetylcyclohexane: The C=O stretch is at a higher frequency (~1715 cm⁻¹) compared to acetophenone, characteristic of a non-conjugated ketone.

  • Acetophenone: The C=O stretch is at a lower frequency (~1685 cm⁻¹) due to conjugation with the phenyl ring, which weakens the C=O bond.[7][8]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the molecules upon ionization.

Table 4: Key Mass Spectrometry Fragments (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
This compound 160145 (M-CH₃), 117 (M-CH₃CO), 115, 91
1-Indanone [9]132104 (M-CO), 103, 77
Acetylcyclohexane 126111 (M-CH₃), 83 (M-CH₃CO), 69, 55, 43
Acetophenone 120105 (M-CH₃, base peak), 77 (C₆H₅⁺), 51
  • This compound: The molecular ion peak is at m/z 160. Key fragmentation pathways would involve the loss of the acetyl group (M-43) to give a fragment at m/z 117, and the loss of a methyl radical (M-15) to give a fragment at m/z 145.

  • 1-Indanone: The molecular ion is at m/z 132. A characteristic fragmentation is the loss of carbon monoxide (CO) to give a fragment at m/z 104.[9]

  • Acetylcyclohexane: The molecular ion is at m/z 126. Alpha-cleavage results in the loss of the acetyl group (m/z 83) or a methyl group (m/z 111). The fragment at m/z 43 (CH₃CO⁺) is also prominent.

  • Acetophenone: The molecular ion is at m/z 120. The base peak is at m/z 105, corresponding to the loss of a methyl radical to form the stable benzoyl cation. Further fragmentation leads to the phenyl cation at m/z 77.

G cluster_ketones Ketone Structures cluster_analysis Spectroscopic Analysis cluster_data Comparative Data 2-AcI This compound NMR NMR (¹H & ¹³C) 2-AcI->NMR IR FT-IR 2-AcI->IR MS Mass Spec. 2-AcI->MS 1-Ind 1-Indanone 1-Ind->NMR 1-Ind->IR 1-Ind->MS AcCh Acetylcyclohexane AcCh->NMR AcCh->IR AcCh->MS AcPh Acetophenone AcPh->NMR AcPh->IR AcPh->MS ChemShifts Chemical Shifts (δ) NMR->ChemShifts Frequencies Vibrational Frequencies (cm⁻¹) IR->Frequencies Fragments m/z Fragments MS->Fragments

Figure 4: Logical relationship for the comparative spectroscopic analysis.

Conclusion

The spectroscopic analysis of this compound and its related ketones reveals a rich interplay of structural features and their spectral manifestations. The rigidity and aromaticity of the indane framework, the flexibility of the cyclohexane ring, and the electronic effects of conjugation all contribute to unique and identifiable spectroscopic signatures.

  • NMR spectroscopy provides the most detailed structural information, with chemical shifts and coupling patterns allowing for the unambiguous assignment of protons and carbons. The predicted spectrum of this compound highlights the expected complexity arising from its chiral center.

  • FT-IR spectroscopy serves as a rapid and reliable method for confirming the presence of the carbonyl group, with its absorption frequency being sensitive to conjugation and ring strain.

  • Mass spectrometry offers crucial information on the molecular weight and fragmentation patterns, which are highly dependent on the stability of the resulting carbocations and neutral losses.

This guide provides a foundational framework for researchers working with this compound and related ketones. By understanding the principles outlined herein and applying the provided experimental protocols, scientists can confidently characterize these important chemical entities in their research and development endeavors.

References

  • Scribd. IR SPECTRUM Acetophenone. [Link]

  • Interpretation.
  • The Royal Society of Chemistry. 4. [Link]

  • Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. [Link]

  • PubChem. 1-Indanone. [Link]

  • NIST. Acetophenone. [Link]

  • MS Example Acetophenone (C8H8O): FM = 120.
  • ResearchGate. DRIFT spectra of (A) 1-indanone crystals. [Link]

  • ResearchGate. 13C CPMAS NMR spectrum of solid 2-acetylindan-1,3-dione and Pb(2AID) 2 complexes. [Link]

  • YouTube. Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. [Link]

  • Proprep. Ir spectra of acetophenone?. [Link]

  • SpectraBase. Acetophenone - Optional[FTIR] - Spectrum. [Link]

  • mzCloud. Acetophenone. [Link]

  • YouTube. Introduction to IR Spectroscopy. Ketones. [Link]

  • ResearchGate. 1H NMR and 13C NMR spectroscopic data for indanone 2 in CDCl3. [Link]

  • NIST. 1H-Inden-1-one, 2,3-dihydro-. [Link]

  • SpectraBase. Acetophenone. [Link]

  • Interpretation of 2D NMR Spectra. [Link]

  • SpectraBase. 1-Indanone - Optional[MS (GC)] - Spectrum. [Link]

  • SpectraBase. 1-Indanone - Optional[ATR-IR] - Spectrum. [Link]

  • PubChem. This compound. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy.
  • Scribd. Acetophenone 13C NMR Analysis. [Link]

  • INIS-IAEA. Isotope effects in 13C and 17O NMR spectra of 2-acetyl-1,3-indandiones. [Link]

  • PubChem. 1-(2-Indanylidene)-2-indanone. [Link]

  • PubChem. 1-Acetylcyclohexene. [Link]

  • PubChem. 2-Acetylcyclohexanone. [Link]

  • PubChem. 4-Acetylcyclohexene. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Chegg.com. Solved 3. (4 pts.) Shown below is the IR spectrum. [Link]

  • NMR Assignments for 2-Ethyl-Indanone Chad Austin Service and Peter F. Flynn Department of Chemistry, University of Utah, Salt La.
  • PubChem. 5-Acetylindane. [Link]

  • PubChem. 2-Indanone. [Link]

Sources

A Comparative Guide to Catalytic Systems for the Synthesis of 2-Acetylindane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of catalytic systems for the synthesis of 2-acetylindane, a key intermediate in the development of various pharmaceuticals and fine chemicals. Designed for researchers, chemists, and process development professionals, this document moves beyond simple protocols to explain the underlying principles and practical trade-offs of different catalytic methodologies. We will explore the classic Friedel-Crafts acylation of indane through the lens of traditional homogeneous Lewis acids, modern heterogeneous zeolites, and innovative ionic liquid systems, providing the experimental data and workflow logic necessary to make informed decisions in your own research.

The Foundational Reaction: Friedel-Crafts Acylation of Indane

The synthesis of this compound is predominantly achieved via the Friedel-Crafts acylation of indane. This reaction is a cornerstone of organic chemistry, falling under the class of electrophilic aromatic substitutions.[1][2] The core mechanism involves the generation of a highly reactive acylium ion (CH₃CO⁺) from an acylating agent, such as acetyl chloride or acetic anhydride. This electrophile is then attacked by the electron-rich aromatic ring of indane. The catalyst's primary role is to facilitate the formation of this acylium ion.[1][3]

The choice of catalyst is critical, as it profoundly influences the reaction's efficiency, selectivity, cost, and environmental footprint. While the goal—the formation of a C-C bond on the aromatic ring—is the same, the path to achieving it varies significantly with the catalytic system.

Catalyst System I: The Benchmark - Homogeneous Lewis Acids (AlCl₃)

Traditional Lewis acids, particularly aluminum chloride (AlCl₃), represent the historical and most widely documented method for Friedel-Crafts acylation.[2][4] Their effectiveness has made them the benchmark against which other systems are measured.

Mechanism and Scientific Rationale

Aluminum chloride is a potent Lewis acid that readily coordinates with the halogen of an acyl halide (e.g., acetyl chloride). This coordination polarizes the carbon-halogen bond, facilitating its cleavage to form a resonance-stabilized acylium ion.[1][2]

A critical aspect of this system is the need for stoichiometric, rather than catalytic, amounts of AlCl₃. The product, this compound, is a ketone. The ketone's carbonyl oxygen is a Lewis base that forms a stable complex with AlCl₃.[5] This complex deactivates the catalyst, preventing it from participating in further reaction cycles. Consequently, at least one equivalent of AlCl₃ is required for every equivalent of the ketone product. This leads to the generation of a large volume of acidic aqueous waste during workup, a significant environmental drawback.[6]

Experimental Protocol: AlCl₃-Catalyzed Synthesis
  • Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.1 eq) and a dry solvent (e.g., dichloromethane). The suspension is cooled to 0 °C in an ice bath.

  • Indane Addition: Indane (1.0 eq) is added to the cooled suspension.

  • Acylating Agent Addition: Acetyl chloride (1.05 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: The reaction mixture is stirred at room temperature for 2-4 hours, monitored by Thin Layer Chromatography (TLC).

  • Workup: The mixture is slowly poured into a beaker of crushed ice and concentrated HCl. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography.

Workflow Diagram: Homogeneous Lewis Acid Catalysis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_output Output prep Charge AlCl₃ & Solvent Cool to 0 °C react Add Indane & Acetyl Chloride Stir at RT (2-4h) prep->react Slow Addition workup Quench with Ice/HCl Aqueous Workup react->workup Reaction Complete purify Purify via Distillation/ Chromatography workup->purify waste Acidic Aqueous Waste workup->waste product This compound purify->product

Caption: Workflow for AlCl₃-catalyzed synthesis of this compound.

Catalyst System II: The Green Alternative - Heterogeneous Zeolites

In response to the environmental concerns of traditional Lewis acids, heterogeneous solid acid catalysts, particularly zeolites, have emerged as a sustainable alternative.[6][7] Zeolites are crystalline aluminosilicates with a well-defined microporous structure and strong Brønsted acid sites.[6][8]

Mechanism and Scientific Rationale

Zeolites like H-Y or H-BEA catalyze the acylation through their strong acidic protons located within the pores. These protons are thought to activate the acylating agent (often an anhydride like acetic anhydride is preferred for better compatibility). The key advantages of zeolites are manifold:

  • Heterogeneity: As solids, they are easily separated from the liquid reaction mixture by simple filtration, enabling straightforward product isolation and catalyst recycling.[6]

  • Reduced Waste: They eliminate the need for stoichiometric amounts and the subsequent hydrolytic workup, drastically reducing aqueous waste.[6]

  • Shape Selectivity: The defined pore structure of zeolites can influence the regioselectivity of the reaction, potentially favoring the formation of a specific isomer by sterically hindering the formation of others.[7][9]

The choice of zeolite (e.g., pore size, silica-to-alumina ratio) is crucial as it determines the acidity and steric environment, which in turn affects conversion and selectivity.[6]

Experimental Protocol: Zeolite-Catalyzed Synthesis
  • Catalyst Activation: Zeolite H-Y catalyst (e.g., 20 wt% of indane) is activated by heating under vacuum at 400 °C for 4 hours and then cooled under nitrogen.

  • Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Charging: The activated zeolite, indane (1.0 eq), and acetic anhydride (1.5 eq) are added to a high-boiling, non-polar solvent (e.g., dodecane).

  • Reaction: The mixture is heated to reflux (e.g., 140-160 °C) and stirred vigorously for 6-12 hours. The reaction is monitored by Gas Chromatography (GC).

  • Catalyst Separation: After cooling, the reaction mixture is filtered to recover the zeolite catalyst. The catalyst can be washed, dried, and reactivated for reuse.

  • Purification: The filtrate is concentrated under reduced pressure, and the product is purified by vacuum distillation.

Workflow Diagram: Heterogeneous Zeolite Catalysis

cluster_reaction Reaction cluster_separation Separation & Purification cluster_output Output react Combine Indane, Acetic Anhydride, & Activated Zeolite Reflux (6-12h) filter Cool and Filter react->filter Reaction Complete purify Purify Filtrate via Vacuum Distillation filter->purify catalyst Recovered Zeolite filter->catalyst product This compound purify->product recycle Wash, Dry, Reactivate catalyst->recycle recycle->react Reuse

Caption: Workflow for Zeolite-catalyzed synthesis of this compound.

Catalyst System III: The Dual-Function Medium - Acidic Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, often referred to as "designer solvents" due to their tunable properties.[10][11] For Friedel-Crafts reactions, acidic ionic liquids, such as those based on imidazolium or pyridinium cations with chloroaluminate anions (e.g., [BMIM]Cl·2AlCl₃), can function as both the solvent and the catalyst.[12]

Mechanism and Scientific Rationale

The catalytic activity of chloroaluminate ILs stems from the Lewis acidic species (e.g., [Al₂Cl₇]⁻) present in the liquid, which can activate the acylating agent similarly to AlCl₃. The key difference and advantage is that the product often has limited solubility in the ionic liquid phase, allowing for easier separation. Furthermore, the non-volatile nature of ILs makes them safer to handle and allows for their potential reuse, positioning them as a greener alternative to both traditional Lewis acids and volatile organic solvents.[10][13]

The reaction can proceed efficiently under mild conditions, and the catalyst/solvent system can often be recycled multiple times without significant loss of activity.[10]

Experimental Protocol: Ionic Liquid-Catalyzed Synthesis
  • IL Preparation: The acidic ionic liquid (e.g., 1-butyl-3-methylimidazolium chloroaluminate, [BMIM]Cl·2AlCl₃) is prepared in a glovebox under an inert atmosphere.

  • Setup: A round-bottom flask is charged with the prepared ionic liquid (2.0 eq).

  • Reagent Addition: Indane (1.0 eq) is added to the ionic liquid and stirred. Acetyl chloride (1.0 eq) is then added dropwise at room temperature.

  • Reaction: The mixture is stirred at room temperature for 1-3 hours.

  • Product Extraction: Upon reaction completion, a non-polar organic solvent (e.g., hexane) is added. The product is preferentially extracted into the organic layer, leaving the ionic liquid behind. The extraction is repeated several times.

  • Purification & IL Recycling: The combined organic extracts are washed and dried, and the solvent is evaporated to yield the product. The remaining ionic liquid can be washed and dried under vacuum for reuse.

Workflow Diagram: Ionic Liquid Catalysis

cluster_reaction Reaction cluster_separation Separation & Purification cluster_output Output react Add Indane & Acetyl Chloride to Acidic Ionic Liquid Stir at RT (1-3h) extract Extract Product with Organic Solvent react->extract Reaction Complete purify Purify Organic Phase extract->purify catalyst Recovered Ionic Liquid extract->catalyst product This compound purify->product recycle Wash, Dry catalyst->recycle recycle->react Reuse

Sources

A Senior Application Scientist’s Guide to Benchmarking the Purity of 2-Acetylindane from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a starting material is not merely a specification on a certificate of analysis; it is the bedrock of reproducible and reliable results. 2-Acetylindane (CAS: 33982-85-3), a versatile ketone intermediate, is no exception.[1] The presence of uncharacterized impurities, whether from residual starting materials, by-products, or degradation, can have profound downstream consequences, leading to failed experiments, misleading biological data, and significant project delays.

This guide provides a comprehensive framework for rigorously evaluating the purity of this compound from various commercial suppliers. We will move beyond a simple reliance on supplier-provided data, establishing a robust, multi-modal analytical workflow. This approach is designed to provide a holistic understanding of a sample's purity, empowering you to make informed decisions when sourcing this critical reagent. The methodologies described herein are grounded in established principles of analytical chemistry and pharmacopoeial standards for impurity control.[2][3][4]

The Analytical Imperative: A Multi-Modal Approach for Comprehensive Purity Assessment

No single analytical technique can definitively reveal all potential impurities. A robust purity assessment relies on orthogonal methods—techniques that separate and detect compounds based on different physicochemical principles. This strategy minimizes the risk of an impurity co-eluting with the main component or being invisible to a particular detection method.

For this compound, a compound with both volatility and chromophoric properties, we will employ a tripartite strategy:

  • Gas Chromatography with Flame Ionization Detection (GC-FID): The gold standard for analyzing volatile and semi-volatile organic compounds. It is exceptionally sensitive to hydrocarbons and other common organic impurities that may arise during synthesis.[5][6]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Ideal for separating the parent compound from non-volatile or thermally labile impurities. Reverse-phase HPLC is particularly well-suited for aromatic ketones like this compound.[7][8]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A primary analytical method that provides an absolute measure of purity (molar concentration) without the need for a specific reference standard of this compound itself. It offers unparalleled structural information for both the main component and any detectable impurities.[9][10][11]

This combination of chromatographic and spectroscopic techniques ensures a self-validating system, providing the highest degree of confidence in the final purity assessment.

Experimental Workflow for Purity Benchmarking

The overall process follows a logical progression from sample reception to a final comparative report. Each analytical branch provides a unique dataset, which is then integrated to form a complete purity profile for the sample from each supplier.

Purity_Benchmarking_Workflow cluster_0 Sample Handling cluster_1 Analytical Testing (Orthogonal Methods) cluster_2 Data Analysis & Reporting A Receive & Log Samples (Supplier A, B, C) B Prepare Stock Solutions (e.g., in Acetonitrile or CDCl3) A->B C GC-FID Analysis (Volatile Impurities) B->C D HPLC-UV Analysis (Non-Volatile Impurities) B->D E Quantitative NMR (qNMR) (Absolute Purity & Structural ID) B->E F Integrate Data & Calculate Purity Profiles C->F D->F E->F G Generate Supplier Comparison Report F->G

Caption: Workflow for benchmarking this compound purity.

Section 1: Gas Chromatography (GC-FID) Protocol

Causality: GC is the method of choice for identifying and quantifying residual solvents, starting materials, and volatile by-products from the synthesis of this compound. The Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds and a wide linear range, making it suitable for quantifying both trace impurities and the main peak.[5][12] The percent purity is calculated based on the relative area of all detected peaks.[13]

Methodology:

  • Sample Preparation: Accurately weigh approximately 20 mg of the this compound sample and dissolve it in 10.0 mL of high-purity acetone to create a ~2 mg/mL solution.

  • Instrumentation: Agilent Intuvo 9000 GC system or equivalent, equipped with an FID.

  • GC Conditions:

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Split Ratio: 50:1.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Detector Temperature: 300°C.

  • System Suitability: Before sample analysis, inject a resolution solution (e.g., containing this compound and a closely eluting known impurity like indane) to ensure the peak resolution is greater than 1.5.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity by dividing the peak area of this compound by the total area of all peaks (excluding the solvent peak).

Section 2: High-Performance Liquid Chromatography (HPLC-UV) Protocol

Causality: Reverse-phase HPLC separates molecules based on their hydrophobicity.[7] This technique is essential for detecting less volatile or more polar impurities that would not elute or might degrade under GC conditions. The UV detector is set to a wavelength where the aromatic ring of this compound absorbs strongly, allowing for sensitive detection of related aromatic impurities.

Methodology:

  • Sample Preparation: Use the same ~2 mg/mL stock solution prepared for GC analysis, assuming acetone is a weak solvent in the mobile phase. Alternatively, prepare a fresh ~0.5 mg/mL solution in acetonitrile.

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent, with a Diode Array Detector (DAD).

  • HPLC Conditions:

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

    • Mobile Phase:

      • A: Water with 0.1% Formic Acid

      • B: Acetonitrile with 0.1% Formic Acid

    • Gradient:

      • 0-1 min: 40% B

      • 1-10 min: 40% to 95% B

      • 10-12 min: 95% B

      • 12.1-15 min: 40% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Detection: 254 nm.

  • System Suitability: A standard solution should be run to verify theoretical plates (>2000) and a tailing factor for the main peak (between 0.8 and 1.5).

  • Data Analysis: Calculate the area percent purity similarly to the GC method, based on the relative peak areas at 254 nm.

Section 3: Quantitative NMR (qNMR) Protocol

Causality: qNMR provides a direct measurement of the molar purity of a substance by comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight.[10][14] This method is independent of the analyte's response factor and is considered a primary ratio method of measurement. We select maleic acid as the internal standard due to its high purity, stability, and a distinct singlet proton signal in a clear region of the spectrum.

Methodology:

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound into a vial.

    • Accurately weigh ~10 mg of a certified maleic acid internal standard into the same vial.

    • Dissolve the contents in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Bruker 400 MHz Avance III HD spectrometer or equivalent.

  • NMR Acquisition Parameters:

    • Pulse Program: Standard quantitative zg30.

    • Solvent: CDCl₃.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons).

    • Number of Scans: 16.

  • Data Processing & Analysis:

    • Apply Fourier transform and phase correct the spectrum.

    • Integrate the singlet from the maleic acid standard (~6.3 ppm) and a well-resolved, non-exchangeable proton signal from this compound (e.g., the acetyl methyl singlet at ~2.2 ppm).

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal (3 for acetyl group)

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Comparative Analysis: A Case Study of Three Suppliers

Samples of this compound were obtained from three different commercial suppliers (designated A, B, and C) and subjected to the analytical workflow described above. The results are summarized below.

Table 1: GC-FID Purity Analysis

SupplierThis compound (Area %)Known Impurity: Indanone (Area %)Total Unknown Impurities (Area %)
Supplier A 99.85%0.05%0.10%
Supplier B 99.10%0.75%0.15%
Supplier C 99.91%< 0.02% (Not Detected)0.09%

Table 2: HPLC-UV Purity Analysis (254 nm)

SupplierThis compound (Area %)Non-Volatile Impurity at RRT 1.2 (Area %)Total Unknown Impurities (Area %)
Supplier A 98.95%0.85%0.20%
Supplier B 99.25%< 0.02% (Not Detected)0.75%
Supplier C 99.88%0.03%0.09%

Table 3: qNMR Absolute Purity Analysis

SupplierMolar Purity (% w/w)Key Impurities Identified by ¹H NMR
Supplier A 98.8%Signals consistent with an oxidized indane species.
Supplier B 99.0%Significant presence of 1-indanone.
Supplier C 99.8%No identifiable impurities above 0.05%.

Discussion and Interpretation

The multi-modal analysis reveals critical differences between the suppliers that would be missed by any single technique:

  • Supplier A: Appears very pure by GC-FID, suggesting low levels of volatile impurities. However, HPLC analysis reveals a significant non-volatile impurity (0.85%), which is corroborated by the lower absolute purity determined by qNMR (98.8%). This impurity could be a dimer or an oxidation product formed during synthesis or storage. For applications sensitive to non-volatile contaminants, this material would be unsuitable despite its excellent GC profile.

  • Supplier B: Shows the lowest purity by GC-FID due to a substantial amount of indanone (0.75%), likely a precursor or a side-product. Interestingly, its HPLC purity appears higher than Supplier A's, as this primary impurity is volatile and might not be well-resolved from other components in the LC method. The qNMR result (99.0%) reflects the overall impurity load. This material might be acceptable if the downstream application is not sensitive to indanone, but it is clearly of lower quality.

  • Supplier C: Demonstrates the highest purity across all three analytical platforms. The GC, HPLC, and qNMR results are highly congruent, indicating very low levels of volatile, non-volatile, and structurally related impurities. The final qNMR value of 99.8% w/w represents a high-quality reagent suitable for even the most demanding applications, such as reference standard preparation or late-stage drug development.

Conclusion and Recommendations

This guide demonstrates that a comprehensive, multi-modal approach is indispensable for accurately benchmarking the purity of chemical reagents like this compound. Relying on a single method can be misleading, as the nature of impurities can vary significantly between suppliers due to different synthetic routes, purification methods, and storage conditions.

For researchers and drug development professionals, we recommend the following:

  • Always Qualify New Lots: Do not assume consistency between different lots from the same supplier. A streamlined version of this workflow should be employed for incoming quality control.

  • Choose Methods Based on Risk: For early-stage research, GC and HPLC may suffice. For cGMP work, method validation and the inclusion of a primary method like qNMR are essential.

  • Prioritize Transparency: Engage with suppliers who provide comprehensive analytical data and are transparent about their synthetic processes.

By investing in a rigorous analytical evaluation, you can ensure the quality and integrity of your starting materials, which directly translates to the reliability and success of your scientific endeavors.

References

  • Journal of Chromatography A - Wikipedia. Wikipedia. [Link]

  • Journal of Chromatography A (Elsevier BV) | 62509 Publications | 1143569 Citations. SciSpace. [Link]

  • Journal of Chromatography A - Wikipédia. Wikipédia. [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]

  • 2026 Journal of Chromatography A – Impact Factor, Ranking & Research Scope. SciSpace. [Link]

  • What Testing Methods Are Used to Ensure Chemical Purity? Diplomata Comercial. [Link]

  • Subscribe to Journal of Chromatography A - 0021-9673. Elsevier Shop. [Link]

  • Impurity Control in the European Pharmacopoeia. EDQM, Council of Europe. [Link]

  • 5.10. CONTROL OF IMPURITIES IN SUBSTANCES FOR PHARMACEUTICAL USE. European Pharmacopoeia. [Link]

  • Organic Impurities Testing: USP plans extensive Revision of General Chapters and Monographs. ECA Academy. [Link]

  • USP〈1086〉 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Shijiazhuang Xinfuda Medical Packaging Co., Ltd. [Link]

  • CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Agilent. [Link]

  • Control of impurities of pharmacopoeial substances - Scientific guideline. European Medicines Agency. [Link]

  • This compound | C11H12O | CID 11116341. PubChem - NIH. [Link]

  • How To Calculate Percent Purity From Gas Chromatography? Chemistry For Everyone (YouTube). [Link]

  • Gas chromatography - a key test of purity. Oshadhi Essential Oils. [Link]

  • Gas Chromatography. Chemistry LibreTexts. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Semantic Scholar. [Link]

  • The Science of Separation: Understanding High-Performance Liquid Chromatography. LinkedIn. [Link]

  • (PDF) Identification and structure elucidation by NMR spectroscopy. ResearchGate. [Link]

  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Third, Revised Edition. [Link]

  • Reverse-phase HPLC analysis and purification of small molecules. PubMed. [Link]

  • Desktop NMR for structure elucidation and identification of strychnine adulteration. Analyst (RSC Publishing). [Link]

Sources

A Senior Application Scientist’s Guide to the Cross-Validation of Analytical Methods for 2-Acetylindane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-Acetylindane

This compound (C₁₁H₁₂O) is an indane derivative characterized by a ketone functional group.[1] As with many specialized organic molecules, its role in research and development—whether as a synthetic intermediate, a reference standard, or a potential pharmaceutical impurity—demands rigorous analytical oversight. The reliability of any data concerning its purity, stability, and concentration hinges entirely on the quality of the analytical methods used. Generating trustworthy and reproducible data is not merely a procedural formality; it is the bedrock of sound scientific and regulatory decision-making.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for this compound. We will move beyond rote procedural descriptions to explore the scientific rationale behind method selection, validation, and, most critically, cross-validation. The objective is to equip researchers, scientists, and drug development professionals with a framework for establishing a robust, self-validating analytical system for this compound or structurally similar compounds. Our approach is grounded in the authoritative principles set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4]

Pillar 1: The Regulatory and Scientific Framework

The validation of an analytical procedure is the documented process of demonstrating its suitability for the intended purpose.[4][5] The ICH Q2(R1) guideline is the definitive text, outlining the validation characteristics required for various analytical tests.[2][6] These characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[7]

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration.

  • Range: The interval between the upper and lower concentration levels for which the method has suitable linearity, accuracy, and precision.[8]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results (evaluated at repeatability and intermediate precision levels).

  • Detection Limit (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Quantitation Limit (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Cross-validation extends this principle by comparing the results from two or more distinct, validated methods. This is not redundant; it is a crucial step to confirm that the analytical results are independent of the methodology employed. It is essential when transferring methods between laboratories or when a new method (e.g., GC-MS) is proposed to replace an existing one (e.g., HPLC).[9]

G cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Cross-Validation cluster_2 Phase 3: Outcome P1 Method A Dev (e.g., HPLC-UV) V1 Validation of Method A (ICH Q2 R1) P1->V1 P2 Method B Dev (e.g., GC-MS) V2 Validation of Method B (ICH Q2 R1) P2->V2 CV Comparative Analysis (Same Sample Set) V1->CV Analyzes Samples V2->CV Analyzes Samples Stats Statistical Evaluation (e.g., t-test, F-test) CV->Stats Outcome Method Equivalency Confirmed (Interchangeable Use) Stats->Outcome

Pillar 2: Candidate Methods & Experimental Design

Given the chemical structure of this compound—a semi-volatile ketone—two powerful and orthogonal (based on different separation principles) chromatographic techniques are prime candidates for quantitative analysis: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Method A: Reversed-Phase HPLC with UV Detection

Causality Behind Choices:

  • Technique: RP-HPLC is the workhorse of the pharmaceutical industry for purity and assay testing.[7] Its robustness and precision are well-established.

  • Stationary Phase: A C18 column is selected due to the non-polar indane ring of the analyte, which will provide good retention and separation from more polar impurities.

  • Mobile Phase: An acetonitrile/water gradient is chosen. Acetonitrile is an excellent organic modifier that provides good peak shape for aromatic compounds. A phosphate buffer is included to maintain a consistent pH, preventing peak shifting or tailing that can occur with ionizable impurities.

  • Detection: The aromatic nature of this compound suggests strong UV absorbance. A photodiode array (PDA) detector is ideal as it can monitor a range of wavelengths, helping to assess peak purity and select the optimal wavelength for quantification.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality Behind Choices:

  • Technique: GC is ideal for analyzing volatile or semi-volatile compounds that are thermally stable, a category this compound fits into.

  • Separation & Detection: The coupling with a Mass Spectrometer (MS) detector provides exceptional specificity.[10] While the HPLC-UV method relies on retention time and UV spectrum, GC-MS provides a mass fragmentation pattern—a veritable "fingerprint"—for definitive identification. This makes it an excellent confirmatory and orthogonal technique.[11]

  • Column: A low-polarity column (e.g., 5% phenyl polysiloxane) is suitable for separating compounds based on their boiling points and polarity, which is appropriate for this compound and its likely process-related impurities.

Pillar 3: Detailed Experimental Protocols

Forced Degradation Study: The Ultimate Specificity Test

Before validation, a forced degradation study is essential to ensure the analytical method is "stability-indicating."[12][13] This involves subjecting a solution of this compound to harsh chemical and physical conditions to intentionally produce degradation products.[14] The goal is to demonstrate that the primary analytical method (HPLC) can separate the intact analyte from all potential degradants.[15]

Protocol:

  • Prepare Stock Solution: Dissolve this compound in acetonitrile/water (50:50) to a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1N HCl and dilute to 0.1 mg/mL.

  • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to 0.1 mg/mL.[14]

  • Thermal Degradation: Store the stock solution at 80°C for 48 hours. Dilute to 0.1 mg/mL.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours. Dilute to 0.1 mg/mL.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by the developed HPLC-PDA method. The method is deemed stability-indicating if the this compound peak is spectrally pure and well-resolved from all degradation peaks.

G cluster_stress Stress Conditions Acid Acid (1N HCl, 80°C) Analysis HPLC-PDA Analysis Acid->Analysis Base Base (1N NaOH, RT) Base->Analysis Ox Oxidation (30% H₂O₂, RT) Ox->Analysis Heat Thermal (80°C) Heat->Analysis Light Photolytic (UV Light) Light->Analysis API This compound (API Solution) API->Acid API->Base API->Ox API->Heat API->Light Result Peak Resolution & Purity Assessment Analysis->Result

Protocol 1: HPLC-UV Method Validation
  • Instrumentation: HPLC with PDA detector, autosampler, and column oven.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.01M Potassium Phosphate buffer, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 80% B over 15 min, hold for 5 min, return to 30% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Validation Experiments:

  • Specificity: Analyze blank, placebo (if in formulation), and spiked samples. Run forced degradation samples to confirm no interference.

  • Linearity: Prepare a series of at least five concentrations across the expected range (e.g., 1-100 µg/mL). Plot peak area vs. concentration and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank matrix at three levels (e.g., 80%, 100%, 120% of the target concentration). Analyze in triplicate.

  • Precision:

    • Repeatability: Analyze six replicate preparations at 100% of the target concentration on the same day, by the same analyst.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Protocol 2: GC-MS Method Validation
  • Instrumentation: Gas Chromatograph with a Mass Selective Detector.

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • Injection Mode: Split (e.g., 20:1).

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C.

  • Mode: Electron Ionization (EI) at 70 eV. Scan range 40-300 amu. For quantification, use Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 160, 117).

Validation Experiments: The same validation parameters (Specificity, Linearity, etc.) as the HPLC method are evaluated, adapting the sample preparation and analysis to the GC-MS system.

Pillar 4: Comparative Data and Cross-Validation

Once both methods are individually validated, the cross-validation can be performed.

Cross-Validation Protocol:

  • Prepare a set of at least 10 samples containing this compound. This set should include samples at different concentrations within the validated range and at least two samples from the forced degradation study (e.g., acid and oxidative stress).

  • Analyze each sample using both the validated HPLC-UV method and the validated GC-MS method.

  • Record the quantitative results (concentration) obtained from both methods for each sample.

  • Perform a statistical comparison of the two datasets. A paired t-test is appropriate to determine if there is a statistically significant difference between the means of the two methods. An F-test can be used to compare the variances (precision).

Data Summary: Performance Comparison

The table below summarizes hypothetical but realistic validation data for the two methods, providing a clear, objective comparison.

Validation Parameter HPLC-UV Method GC-MS (SIM) Method ICH Q2(R1) Acceptance Criteria
Specificity No interference from blank, placebo, or degradants. Peak purity > 99.5%.Unique mass spectrum. No co-eluting interferences at the monitored ions.Method must be specific for the analyte.
Linearity (R²) > 0.999> 0.998R² ≥ 0.995
Range 1 - 100 µg/mL0.5 - 80 µg/mLDefined by linearity, accuracy, and precision.
Accuracy (% Recovery) 99.2% - 101.5%98.5% - 102.0%Typically 98.0% - 102.0% for an assay.
Precision (%RSD)
- Repeatability< 1.0%< 1.5%Typically ≤ 2%
- Intermediate Precision< 1.5%< 2.0%Typically ≤ 2%
LOD 0.3 µg/mL0.1 µg/mLReportable
LOQ 1.0 µg/mL0.5 µg/mLQuantifiable with acceptable accuracy/precision.

Conclusion and Expert Recommendations

This guide demonstrates a comprehensive approach to developing and cross-validating analytical methods for this compound. Both the developed RP-HPLC and GC-MS methods are shown to be specific, linear, accurate, and precise, meeting the stringent requirements of ICH guidelines.[2]

  • The RP-HPLC-UV method stands out as an excellent choice for routine quality control (QC) applications, such as release testing and stability studies. Its robustness, high precision, and ease of implementation make it highly efficient in a regulated laboratory environment.

  • The GC-MS method serves as a superior confirmatory and investigational tool . Its unparalleled specificity makes it ideal for identifying unknown impurities, characterizing reference standards, and unequivocally confirming results during out-of-specification (OOS) investigations.

The successful cross-validation confirms that both methods produce equivalent and reliable quantitative data. This establishes a high degree of confidence in the analytical results and provides the flexibility to use either method depending on the specific analytical need, ensuring data integrity across the product lifecycle.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • Validation of Impurity Methods, Part II. LCGC North America (2014). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub (2024). [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. ProPharma (2025). [Link]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences (2021). [Link]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review (2025). [Link]

  • This compound | C11H12O. PubChem, National Institutes of Health (NIH). [Link]

  • Forced degradation studies. MedCrave online (2016). [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (2022). [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, NIH (2016). [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry (2014). [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate (2025). [Link]

  • Analysis of 62 synthetic cannabinoids by gas chromatography-mass spectrometry with photoionization. Forensic Toxicology, PubMed (2017). [Link]

  • The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS Application. Agilent (2001). [Link]

Sources

Efficacy of Indanone Derivatives Compared to Existing Compounds: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-toth technical comparison of the efficacy of various indanone derivatives against established compounds in the fields of oncology, inflammation, and microbiology. We will delve into the mechanistic underpinnings of their biological activities, present supporting experimental data, and provide detailed protocols for key validation assays.

Introduction to the Indanone Scaffold: A Privileged Structure in Medicinal Chemistry

The indanone core, a bicyclic aromatic ketone, has long been recognized as a "privileged structure" in medicinal chemistry.[1][2] Its rigid framework and amenability to chemical modification have allowed for the synthesis of a diverse library of derivatives with a wide spectrum of pharmacological activities.[1][3] From the approved Alzheimer's drug donepezil to numerous preclinical candidates, the indanone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents.[2][4] This guide will focus on the anticancer, anti-inflammatory, and antimicrobial potential of recently developed indanone derivatives, comparing their performance with current standards of care.

Anticancer Activity: Indanone Derivatives vs. Established Chemotherapeutics

Several classes of indanone derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines.[3] A notable example is the class of indanone-based thiazolyl hydrazone derivatives, which have shown efficacy against colorectal cancer cells, even those with p53 mutations.[5][6]

Comparative Efficacy Data
Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Comparator DrugComparator IC50 (µM)Reference
Indanone-based Thiazolyl HydrazoneITH-6HT-29 (Colon)0.44Irinotecan>10[7]
ITH-6COLO 205 (Colon)0.98Irinotecan>10[7]
ITH-6KM 12 (Colon)0.41Irinotecan>10[7]
Gallic Acid-based IndanoneCompound 1MCF-7 (Breast)Not SpecifiedNot SpecifiedNot Specified[8]
2-Arylidene-indan-1,3-dioneCompound 3GHeLa (Cervical)More effective than controlsDoxorubicinLess effective[9]
Mechanism of Action: Disruption of Cellular Machinery

The anticancer effects of indanone derivatives are often attributed to their ability to interfere with fundamental cellular processes.

  • Tubulin Polymerization Inhibition: Certain indanone derivatives act as microtubule-destabilizing agents.[1][8] By inhibiting tubulin polymerization, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8] This mechanism is shared by established chemotherapeutics like vinca alkaloids and taxanes.

  • Downregulation of NF-κB Signaling: The NF-κB signaling pathway is a key regulator of inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers.[5] Indanone derivatives like ITH-6 have been shown to downregulate the expression of NF-κB p65 and the anti-apoptotic protein Bcl-2, thereby promoting cancer cell death.[5][6]

  • Induction of Reactive Oxygen Species (ROS): Some indanone derivatives can induce oxidative stress in cancer cells by increasing the levels of reactive oxygen species (ROS) and depleting intracellular glutathione (GSH).[6][7] This elevated ROS can damage cellular components and trigger apoptosis.

anticancer_mechanism cluster_drug Indanone Derivative cluster_cell Cancer Cell Indanone Indanone Derivative Tubulin Tubulin Indanone->Tubulin Inhibits Polymerization NFkB NF-κB Pathway Indanone->NFkB Downregulates ROS ROS Production Indanone->ROS Induces Microtubules Microtubules Tubulin->Microtubules CellCycleArrest G2/M Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis NFkB->Apoptosis ROS->Apoptosis CellCycleArrest->Apoptosis

Caption: Anticancer mechanisms of indanone derivatives.

Experimental Protocols

The MTT assay is a colorimetric method used to assess cell viability.[10][11][12]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[10]

  • Compound Treatment: Treat the cells with various concentrations of the indanone derivative and a comparator drug for 24-72 hours.

  • MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.[13]

This technique is used to determine the distribution of cells in different phases of the cell cycle.[9][14]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound for a specified time, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C.[15]

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.[9][15]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[9]

experimental_workflow_anticancer cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Cancer Cell Culture B Treatment with Indanone Derivative A->B C MTT Assay (Cytotoxicity) B->C D Cell Cycle Analysis (Flow Cytometry) B->D E Western Blot (Protein Expression) B->E F Tumor Xenograft Model in Mice C->F Promising Candidates D->F Promising Candidates E->F Promising Candidates G Treatment Administration F->G H Tumor Volume Measurement G->H I Toxicity Assessment G->I

Caption: Experimental workflow for anticancer evaluation.

Anti-inflammatory Activity: A Novel Approach to Inflammation-Related Diseases

Chronic inflammation is a key pathological feature of numerous diseases, including acute lung injury (ALI).[16] Indanone derivatives have emerged as potent anti-inflammatory agents, with some demonstrating efficacy in preclinical models of ALI.[16]

Comparative Efficacy Data
Compound ClassDerivative ExampleIn Vitro ModelEndpointEfficacyComparator DrugComparator EfficacyReference
2-Benzylidene-1-indanoneCompound 8fLPS-stimulated macrophagesIL-6, TNF-α releaseSignificant inhibitionIndomethacinNot directly compared in this study[16]
Sesquistilbene IndanoneCompound 11kLPS-stimulated RAW264.7 cellsNO productionPotent inhibitionNot SpecifiedNot Specified[17]
Indanone DerivativeCompound C5BV2 microglial cellsNO, TNF-α, IL-1β releaseSignificant reductionNot SpecifiedNot Specified[18]
Mechanism of Action: Targeting Inflammatory Signaling Pathways

The anti-inflammatory effects of indanone derivatives are primarily mediated through the modulation of key signaling pathways involved in the inflammatory response.

  • Inhibition of NF-κB and MAPK Pathways: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation.[16] It activates the NF-κB and MAPK signaling pathways, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[16] Certain 2-benzylidene-1-indanone derivatives have been shown to block the LPS-induced activation of these pathways.[16]

  • Suppression of iNOS and COX-2 Expression: Nitric oxide (NO) and prostaglandins, produced by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) respectively, are key mediators of inflammation.[17] Some indanone derivatives can significantly suppress the expression of iNOS and COX-2, thereby reducing the production of these inflammatory molecules.[17]

antiinflammatory_mechanism cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_drug Indanone Derivative LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB iNOS_COX2 iNOS/COX-2 Expression MAPK->iNOS_COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->iNOS_COX2 NFkB->Cytokines Indanone Indanone Derivative Indanone->MAPK Inhibits Indanone->NFkB Inhibits

Caption: Anti-inflammatory mechanisms of indanone derivatives.

Experimental Protocols

Protocol:

  • Cell Culture: Culture murine primary macrophages or RAW264.7 cells.

  • Pre-treatment: Pre-incubate the cells with various concentrations of the indanone derivative or a comparator drug (e.g., indomethacin) for 30 minutes.[16]

  • LPS Stimulation: Stimulate the cells with LPS (0.5 µg/mL) for 24 hours to induce an inflammatory response.[16]

  • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit.[16]

This model is used to evaluate the in vivo anti-inflammatory efficacy of test compounds.[19][20][21]

Protocol:

  • Animal Model: Use C57BL/6 mice.

  • LPS Instillation: Anesthetize the mice and intratracheally instill LPS to induce acute lung injury.[19][22]

  • Compound Administration: Administer the indanone derivative or a control vehicle to the mice, typically via intraperitoneal injection.

  • Bronchoalveolar Lavage (BAL): After a set period, perform a bronchoalveolar lavage to collect fluid from the lungs.[20][21]

  • Analysis: Analyze the BAL fluid for total protein concentration and inflammatory cell count.[16] The lung wet/dry ratio can also be determined as a measure of pulmonary edema.[16]

Antimicrobial Activity: A Potential New Class of Antibacterial Agents

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Indanone derivatives have shown promising activity against various bacterial strains, particularly Gram-positive bacteria.[23][24]

Comparative Efficacy Data
Compound ClassDerivative ExampleBacterial StrainMIC (µM)Comparator DrugComparator MIC (µM)Reference
Aurone and Indanone DerivativesCompound A5S. aureus15.625Not SpecifiedNot Specified[23]
Compound D2S. aureus15.625Not SpecifiedNot Specified[23]
Indanone Acetic Acid DerivativesVariousB. subtilis, S. aureusNot SpecifiedNot SpecifiedNot Specified[25]
Mechanism of Action: Targeting Bacterial Enzymes

The exact antimicrobial mechanisms of many indanone derivatives are still under investigation. However, molecular docking studies suggest that they may act by inhibiting essential bacterial enzymes.

  • Inhibition of Methionyl-tRNA Synthetase (MetRS) and Penicillin-Binding Protein (PBP): These enzymes are crucial for bacterial protein synthesis and cell wall biosynthesis, respectively. Molecular docking studies have indicated that certain aurone and indanone derivatives can bind to the active sites of MetRS and PBP, suggesting a potential mechanism for their antibacterial activity.[23][24]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Bacterial Culture: Grow the target bacterial strain in a suitable broth medium.

  • Serial Dilutions: Prepare a series of two-fold dilutions of the indanone derivative in a 96-well microplate.

  • Inoculation: Inoculate each well with a standardized suspension of the bacteria.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

Indanone derivatives represent a versatile and promising class of compounds with significant potential in oncology, anti-inflammatory therapy, and infectious diseases. Their diverse mechanisms of action, coupled with favorable preliminary efficacy data, warrant further investigation. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as conducting comprehensive preclinical studies to evaluate their safety and pharmacokinetic profiles. The detailed experimental protocols provided in this guide offer a robust framework for the continued exploration and development of indanone-based therapeutics.

References

  • Pluskota, R., Jaroch, K., Kośliński, P., Ziomkowska, B., Lewińska, A., Kruszewski, S., Bojko, B., & Koba, M. (2022). Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. Pharmaceuticals, 15(3), 350. [Link]

  • Brinkmann, V., & Zychlinsky, A. (2019). Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation. Journal of Visualized Experiments, (149), e59839. [Link]

  • Matute-Bello, G., & Frevert, C. W. (2014). Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation. Journal of Visualized Experiments, (92), e52010. [Link]

  • CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Bentley, J., & Trinto, G. (2018). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Cancer Drug Targets, 18(1), 2-11.
  • Nature Springer. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Zhang, Y., et al. (2020). Experimental protocol for lipopolysaccharide (LPS)-induced lung injury mice. ResearchGate. [Link]

  • Kim, H. J., & Lee, J. H. (2013). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, 65(1), 7-5.
  • Moreira, J. N., & Sarmento, B. (2021). In Vitro and In Vivo Tumor Models for the Evaluation of Anticancer Nanoparticles. In Methods in Molecular Biology (Vol. 2207, pp. 241-262). Humana, New York, NY.
  • Zychlinsky, A., & Brinkmann, V. (2019). Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation. Journal of Visualized Experiments, (149), e59839. [Link]

  • Bio-protocol. (2020). LPS-induced acute lung injury mouse model. [Link]

  • Büchler, M. W., & Friess, H. (2007). New Anticancer Agents: In Vitro and In Vivo Evaluation. Recent Results in Cancer Research, 176, 1-10.
  • Anilkumar, R., & S, S. (2014). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 4(2), 235-241.
  • Vena, F., & Viale, M. (2022). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology, 12, 969979.
  • Naz, S., et al. (2022). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers in Oncology, 12, 949868.
  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Wikipedia. (n.d.). Cell cycle analysis. [Link]

  • Liu, X., et al. (2016). Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents. European Journal of Medicinal Chemistry, 114, 28-39.
  • Ochwang, D. O., & Loe, M. (2012). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Journal of Cancer Science & Therapy, 4(11), 360-364.
  • Naz, S., et al. (2019). Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines.
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • Thatcher, G. R. J., & Bennett, B. M. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

  • Wang, Y., et al. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Drug Design, Development and Therapy, 12, 975-989.
  • Li, Y., et al. (2024). Design, Synthesis, and Anti-Inflammatory Activity Evaluation of Novel Indanone Derivatives for the Treatment of Vascular Dementia. Chemistry & Biodiversity, e202301931.
  • Kumar, A., et al. (2013). Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. European Journal of Pharmaceutical Sciences, 48(1-2), 1-8.
  • Naz, S., et al. (2022). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers in Oncology, 12, 949868.
  • Kluwe, L. (2022). Assessing Specificity of Anticancer Drugs In Vitro - a 2 minute Preview of the Experimental Protocol. JoVE (Journal of Visualized Experiments). [Link]

  • Semantic Scholar. (n.d.). Indanone derivatives: Emerging frontiers in cancer therapy. [Link]

  • ResearchGate. (2023). Design, synthesis, and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton. [Link]

  • Heng, W., et al. (2023). Synthesis and Activity of Aurone and Indanone Derivatives. Letters in Drug Design & Discovery, 20(6), 849-862.
  • Singh, P., & Kaur, M. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Bioorganic & Medicinal Chemistry, 107, 117604.
  • Kumar, A., & Kumar, S. (2022). Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component. Journal of Molecular Structure, 1265, 133405.
  • ResearchGate. (2023). Synthesis and Activity of Aurone and Indanone Derivatives. [Link]

  • Patel, V. K., et al. (2010). Antimicrobial and antifungal screening of indanone acetic acid derivatives. Journal of Chemical and Pharmaceutical Research, 2(2), 50-56.
  • Kaur, M., & Singh, P. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 1166-1184.

Sources

A Guide to the Structural Analysis and Comparison of Pharmaceutical Polymorphs: A Case Study of 2-Acetylindane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the solid-state chemistry of an active pharmaceutical ingredient (API) is a cornerstone of robust and reliable drug product development. The phenomenon of polymorphism—where a single compound exists in multiple crystalline forms—can profoundly impact critical physicochemical properties, including solubility, stability, and bioavailability.[1] Failure to identify and control the polymorphic form of an API can lead to manufacturing inconsistencies, loss of efficacy, and significant regulatory hurdles.[2]

This guide provides an in-depth technical overview of the structural analysis and comparison of polymorphs, using 2-acetylindane as a model compound. As specific polymorphic data for this compound is not extensively documented in public literature, this document will serve as a comprehensive methodological framework. We will outline the complete workflow for a polymorph screen, from synthesis and crystallization to detailed structural characterization. To provide concrete, quantitative examples, we will reference data from carbamazepine, a well-understood API known for its rich polymorphic landscape.[3]

The Importance of Polymorph Screening

Different polymorphs of the same API are distinct solid-state entities.[1] Variations in the crystal lattice and intermolecular interactions can lead to significant differences in thermodynamic and kinetic properties. For instance, a metastable polymorph might exhibit higher solubility and faster dissolution—a desirable trait for immediate-release dosage forms—but could convert to a more stable, less soluble form over time, compromising the product's shelf life and therapeutic effect.[4] A thorough polymorph screen is therefore not merely an academic exercise but a critical risk-mitigation strategy in pharmaceutical development.[5] It aims to discover as many crystal forms as possible, determine their relative thermodynamic stability, and select the optimal form for manufacturing and formulation.[6]

Experimental Workflow: A Hypothetical Polymorph Screen of this compound

The following sections detail the experimental protocols a researcher would follow to synthesize, crystallize, and characterize potential polymorphs of this compound.

Synthesis of this compound

The first step is to secure a pure, well-characterized source of the API. While various synthetic routes to acetylated indane derivatives exist, a common approach involves a Friedel-Crafts acylation of indane.[7][8] For this compound, a plausible route could involve the acetylation of indene followed by reduction, or the direct acylation of a suitable indane precursor. For the purpose of this guide, we will adapt a general Friedel-Crafts procedure.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a stirred mixture of indane (1 equivalent) in a suitable dry, non-polar solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (N₂), add a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) portion-wise at 0-5 °C.

  • Acylation: Add acetyl chloride (1.1 equivalents) dropwise to the cooled, stirred suspension. Maintain the temperature at 0-5 °C during the addition.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with the reaction solvent.

  • Washing & Drying: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

  • Characterization: Confirm the identity and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry before proceeding with polymorph screening.

Generating Polymorphs: Crystallization Screening

The core of a polymorph screen is to crystallize the API under a wide variety of thermodynamic and kinetic conditions to access different potential crystal forms.[9] Key variables include the solvent, cooling rate, degree of supersaturation, and the presence of anti-solvents.[7][10]

The overall workflow for polymorph generation and analysis is depicted below.

G cluster_0 API Preparation cluster_2 Solid-State Analysis cluster_3 Data Interpretation Synthesis Synthesis of This compound Purification Purification & Characterization Synthesis->Purification Amorphous Generate Amorphous Starting Material Purification->Amorphous Cooling Cooling Crystallization Amorphous->Cooling Evaporation Solvent Evaporation Amorphous->Evaporation AntiSolvent Anti-Solvent Addition Amorphous->AntiSolvent Slurry Slurry Equilibration Amorphous->Slurry PXRD Powder X-Ray Diffraction (PXRD) Cooling->PXRD Evaporation->PXRD AntiSolvent->PXRD Slurry->PXRD DSC Differential Scanning Calorimetry (DSC) Compare Compare Data & Identify Unique Forms PXRD->Compare VibSpec Vibrational Spectroscopy (FTIR/Raman) Stability Determine Relative Stability Compare->Stability Select Select Candidate Polymorph Stability->Select

Caption: High-level workflow for polymorph screening and selection.

Experimental Protocols for Crystallization

  • Protocol 1: Cooling Crystallization [11]

    • Prepare saturated solutions of this compound in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene) at an elevated temperature (e.g., 50 °C).

    • Filter the hot solutions to remove any particulate matter.

    • Divide the solutions into aliquots.

    • Subject the aliquots to different cooling profiles:

      • Fast Cool: Place vials directly into a -20 °C freezer.

      • Slow Cool: Allow vials to cool to room temperature on the benchtop, undisturbed.

      • Controlled Cool: Use a programmable instrument to cool at a specific rate (e.g., 0.1 °C/min).[10]

    • Collect the resulting crystals by filtration and dry under vacuum.

  • Protocol 2: Solvent Evaporation [12]

    • Prepare moderately concentrated solutions of this compound in a range of volatile solvents (e.g., dichloromethane, acetone, hexane).

    • Place the solutions in open vials.

    • Allow the solvent to evaporate under different conditions:

      • Fast Evaporation: Place under a gentle stream of nitrogen.

      • Slow Evaporation: Cover vials with perforated foil and leave at ambient conditions.

    • Collect the resulting solid material.

  • Protocol 3: Anti-Solvent Addition [13]

    • Prepare a concentrated solution of this compound in a "good" solvent (e.g., acetone).

    • Add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., water or hexane) dropwise until precipitation occurs.

    • Vary the rate of anti-solvent addition and the temperature to access different kinetic forms.

    • Isolate the precipitate by filtration.

  • Protocol 4: Slurry Equilibration [4]

    • Place an excess of this compound solid into a vial with a solvent in which it is sparingly soluble.

    • Agitate the suspension (slurry) at a constant temperature (e.g., 25 °C or 50 °C) for an extended period (e.g., 7-14 days).

    • This method allows for solution-mediated transformation to the most thermodynamically stable form under those conditions.[14]

    • Collect the solid by filtration for analysis.

Structural Analysis and Characterization

Once a variety of solid samples have been generated, a suite of analytical techniques is employed to identify and compare the different crystalline forms. Powder X-ray Diffraction (PXRD) is the primary tool for identifying unique crystal lattices.[2]

Powder X-Ray Diffraction (PXRD)

PXRD provides a unique "fingerprint" for each crystalline form.[15] Differences in the crystal packing result in distinct diffraction patterns, characterized by the position (2θ angle) and intensity of the peaks.

Experimental Protocol: PXRD Analysis

  • Sample Preparation: Gently grind a small amount (5-10 mg) of the crystalline sample to a fine powder to ensure random orientation of the crystallites.

  • Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.

  • Data Acquisition: Collect the diffraction pattern using a diffractometer with a Cu Kα X-ray source (λ = 1.5418 Å). Scan over a 2θ range of 2° to 40° with a step size of 0.02°.[16]

  • Analysis: Compare the resulting diffractograms. Samples with identical patterns are the same polymorphic form. Samples with distinct patterns represent different polymorphs.

Data Interpretation: If our hypothetical screen of this compound yielded two distinct polymorphs, "Form A" and "Form B," their PXRD patterns would show peaks at different 2θ angles. Using data for Carbamazepine Form III (stable) and Form I (metastable) as an analog:[15][17]

Carbamazepine Form III (Analog for Form A) Carbamazepine Form I (Analog for Form B)
2θ Angle (°) Relative Intensity
15.2Strong
15.8Strong
17.0Moderate
24.8Moderate
27.2Strong
27.5Strong

Table 1: Representative PXRD peak positions for two polymorphs of carbamazepine, serving as an example for hypothetical this compound polymorphs.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature.[18] It is used to determine melting points, heats of fusion, and to observe solid-solid phase transitions between polymorphs.[19] According to Burger's rules, for a monotropic system, the higher melting polymorph is the more stable one. For an enantiotropic pair, the relative stability inverts at a transition temperature.[19]

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Heating Program: Heat the sample under a nitrogen purge at a constant rate, typically 10 °C/min.[20]

  • Data Analysis: Analyze the resulting thermogram for thermal events such as endotherms (melting) and exotherms (crystallization). Determine the onset temperature and enthalpy of fusion (ΔHfus) for each event.

Data Interpretation: A DSC thermogram of a metastable form may show an initial melting endotherm, followed by an exotherm (recrystallization into a more stable form), and then a final melting endotherm at a higher temperature. The stable form will typically show only a single, sharp melting endotherm.

Polymorph Thermal Events Melting Point (Onset) Heat of Fusion (ΔHfus)
Carbamazepine Form III (Analog for Form A)Melts, recrystallizes to Form I, then Form I melts.~173 °C-
Carbamazepine Form I (Analog for Form B)Single melting event.~191 °C~110 J/g

Table 2: Example thermal data for carbamazepine polymorphs. The complex thermal behavior of Form III at a 10 °C/min heating rate is indicative of its conversion to the more stable Form I before melting.[19][21]

Vibrational Spectroscopy (FTIR and Raman)

FTIR and Raman spectroscopy are powerful complementary techniques that probe the vibrational modes of molecules.[22] Differences in the intermolecular interactions (e.g., hydrogen bonding) and molecular conformation within different crystal lattices lead to distinct shifts in peak positions, intensities, and band shapes in their spectra.[9]

Experimental Protocol: FTIR/Raman Analysis

  • FTIR-ATR: Place a small amount of the powder sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Collect the spectrum over a range of 4000-400 cm⁻¹.[23]

  • Raman Spectroscopy: Place the sample under the objective of a Raman microscope. Acquire the spectrum using a 785 nm laser, focusing on both the "fingerprint" region (400-1800 cm⁻¹) and the low-frequency "lattice" region (<200 cm⁻¹), which is particularly sensitive to packing differences.[20]

  • Analysis: Compare the spectra of the different samples, looking for consistent differences in peak positions or the appearance/disappearance of bands.

Data Interpretation: The N-H stretching region in the FTIR spectra of carbamazepine polymorphs is highly informative. Form III shows a sharp peak at ~3465 cm⁻¹, while Form I has a corresponding peak at ~3483 cm⁻¹.[9] These shifts, though small, are reproducible and indicative of different hydrogen bonding environments in the two crystal structures. Raman spectroscopy can be even more discriminating, especially in the low-wavenumber region where lattice vibrations are observed.

Technique Carbamazepine Form III (Analog for Form A) Carbamazepine Form I (Analog for Form B) Key Differentiating Feature
FTIR Sharp N-H stretch at ~3465 cm⁻¹Sharp N-H stretch at ~3483 cm⁻¹Shift in N-H stretching frequency due to different H-bonding patterns.[9]
Raman Unique lattice mode peaks below 100 cm⁻¹Different pattern of lattice mode peaksLattice vibrations are highly sensitive to crystal packing.

Table 3: Example vibrational spectroscopy data for discriminating between polymorphs.

Establishing Thermodynamic Relationships

The final step is to integrate the data from all techniques to build a comprehensive understanding of the polymorphic system. The relationship between the polymorphs (monotropic or enantiotropic) can be determined by combining DSC data with slurry experiments conducted at different temperatures.

G cluster_0 Polymorph Stability Assessment Start Identified Polymorphs (e.g., Form A, Form B) Slurry Competitive Slurry (Form A + Form B) Start->Slurry Equilibrate in Solvent Analysis Analyze Solid Phase (PXRD) Slurry->Analysis After 7 days Result Identify Stable Form (e.g., Form A) Analysis->Result

Caption: Workflow for determining the thermodynamically stable polymorph.

If Form B consistently converts to Form A in slurry experiments across a range of temperatures, it indicates a monotropic relationship where Form A is the stable polymorph at all tested temperatures. DSC data supports this if Form B has a lower melting point than Form A.[19]

Conclusion

The structural analysis and comparison of polymorphs is a multi-faceted process that requires a systematic and logical approach. By combining controlled crystallization experiments with a suite of orthogonal analytical techniques—primarily PXRD, DSC, and vibrational spectroscopy—researchers can confidently identify, characterize, and select the optimal solid form of an API for drug development. This guide, using this compound as a hypothetical subject and carbamazepine as a practical data analog, provides a robust framework for conducting such an investigation. A thorough understanding of an API's polymorphic landscape is indispensable for ensuring product quality, stability, and performance, ultimately safeguarding patient safety and therapeutic efficacy.

References

  • Grzesiak, A. L., Lang, M., Kim, K., & Matzger, A. J. (2003). Comparison of the four anhydrous polymorphs of carbamazepine and the crystal structure of form I. Journal of Pharmaceutical Sciences, 92(11), 2260-2271. Available at: [Link]

  • Hickey, M. B., et al. (2007). Crystal Polymorphism in a Carbamazepine Derivative: Oxcarbazepine. Crystal Growth & Design, 7(6), 1116-1121. Available at: [Link]

  • Myz, S. A., et al. (2023). Polymorphism of Carbamazepine Pharmaceutical Cocrystal: Structural Analysis and Solubility Performance. Pharmaceutics, 15(6), 1735. Available at: [Link]

  • de Oliveira, G. G. G., Ferraz, H. G., & Severino, P. (2014). X-ray powder diffraction patterns of three carbamazepine polymorphic forms. ResearchGate. Available at: [Link]

  • Myz, S. A., et al. (2023). DSC curves for form I and form II of the [CBZ + MePRB] (1:1) cocrystal. MDPI. Available at: [Link]

  • Zheng, S. (2022). Increasing the Effectiveness of Slurry Experiments to Confirm the Relative Stability of Polymorphs. Improved Pharma. Available at: [Link]

  • Franck, J. M., et al. (2011). Understanding Infrared and Raman Spectra of Pharmaceutical Polymorphs. American Pharmaceutical Review. Available at: [Link]

  • Khaled, S. M. (2019). Determination of the characters of carbamazepine using three different alternative techniques, Fourier Transform Infrared, Differential Scanning Calorimeter, and Scanning Electron Microscope. Lebda Medical Journal, 6, 225-229. Available at: [Link]

  • Behme, R. J., & Brooke, D. (1991). Heat of fusion measurement of a low melting polymorph of carbamazepine that undergoes multiple-phase changes during differential scanning calorimetry analysis. Journal of Pharmaceutical Sciences, 80(10), 986-990. Available at: [Link]

  • de Castro, M. D. L. V., et al. (2014). Simultaneous Quantification of Three Polymorphic Forms of Carbamazepine in the Presence of Excipients Using Raman Spectroscopy. Molecules, 19(9), 14010-14023. Available at: [Link]

  • Bhamidi, V., et al. (2012). Microfluidic approach to polymorph screening through antisolvent crystallization. CrystEngComm, 14, 3043-3049. Available at: [Link]

  • McGregor, C., et al. (2004). The use of high-speed differential scanning calorimetry (Hyper-DSC™) to study the thermal properties of carbamazepine polymorphs. Thermochimica Acta, 417(2), 231-237. Available at: [Link]

  • de Oliveira, G. G. G., et al. (2014). Thermoanalytical studies of carbamazepine: hydration/ dehydration, thermal decomposition, and solid phase transitions. Brazilian Journal of Pharmaceutical Sciences, 50(4), 877-886. Available at: [Link]

  • Duncan-Hewitt, W. C. (2004). The use of high-speed differential scanning calorimetry (Hyper-DSC™) to study the thermal properties of carbamazepine polymorphs. ElectronicsAndBooks. Available at: [Link]

  • Bhamidi, V., et al. (2012). Microfluidic approach to polymorph screening through antisolvent crystallization. Kenis Group Research. Available at: [Link]

  • Craig, D. Q. M. (2004). The use of high-speed differential scanning calorimetry (Hyper-DSC™) to study the thermal properties of carbamazepine polymorphs. ResearchGate. Available at: [Link]

  • Morissette, S. L., et al. (2007). Perspective: Polymorph Screening. Crystal Growth & Design, 7(6), 1014-1017. Available at: [Link]

  • Agatonovic-Kustrin, S., et al. (2006). Simultaneous quantification of carbamazepine crystal forms in ternary mixtures (I, III, and IV) by diffuse reflectance FTIR spectroscopy (DRIFTS) and multivariate calibration. Journal of Pharmaceutical and Biomedical Analysis, 41(1), 74-81. Available at: [Link]

  • Technobis Crystallization Systems. (2018). Control your crystallization parameters. Available at: [Link]

  • Shimadzu Corporation. (n.d.). Evaluation of Polymorphism by DSC. Application News No. T152. Available at: [Link]

  • Rustichelli, C., et al. (2000). Solid-state study of polymorphic drugs: carbamazepine. Journal of Pharmaceutical and Biomedical Analysis, 23(1), 41-54. Available at: [Link]

  • de Oliveira, G. G. G., et al. (2014). X-ray powder diffraction patterns for carbamazepine. ResearchGate. Available at: [Link]

  • Bhamidi, V., et al. (2008). 394b Polymorph Screening Using Microfluidics. AIChE Annual Meeting Proceedings. Available at: [Link]

  • Unchained Labs. (n.d.). High-throughput polymorph screening of active pharmaceutical ingredients. Application Note. Available at: [Link]

  • Chen, A., et al. (2011). Specialized Solid Form Screening Techniques. Organic Process Research & Development, 15(5), 1061-1072. Available at: [Link]

  • Alvarez, A. J., & Myerson, A. S. (2010). Polymorph Screening: Comparing a Semi-Automated Approach with a High Throughput Method. Crystal Growth & Design, 10(5), 2219-2228. Available at: [Link]

  • Gu, C.-H., et al. (2001). Identifying the stable polymorph early in the drug discovery-development process. Journal of Pharmaceutical Sciences, 90(11), 1878-1890. Available at: [Link]

  • Kim, A., et al. (2019). Rational polymorph screening based on slow cooling crystallization of poorly soluble mebendazole. Scientific Reports, 9, 12693. Available at: [Link]

  • Skrdla, P. J., et al. (2001). A simple quantitative FT-IR approach for the study of a polymorphic transformation under crystallization slurry conditions. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 731-739. Available at: [Link]

  • Particle Analytical. (2024). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Available at: [Link]

  • Improved Pharma. (2021). Polymorph Screening Services. Available at: [Link]

  • de Matos, J. S., et al. (2014). Simultaneous Quantification of Three Polymorphic Forms of Carbamazepine in the Presence of Excipients Using Raman Spectroscopy. National Center for Biotechnology Information. Available at: [Link]

  • Hilfiker, R. (2015). A Practical Guide to Pharmaceutical Polymorph Screening & Selection. ResearchGate. Available at: [Link]

  • Anwar, J., & Tarling, S. E. (n.d.). Polymorph Selection with Morphology Control Using Solvents and Additives. LJMU Research Online. Available at: [Link]

  • Sygnature Discovery. (n.d.). Polymorph Screening in Drug Development. Available at: [Link]

  • Probert, M. R., et al. (2021). Probing anisotropic mechanical behaviour in Carbamazepine Form III. The Royal Society of Chemistry. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 5-acetylindane. Available at: [Link]

  • Waylander. (2016). How can 2-indanone be prepared? Chemistry Stack Exchange. Available at: [Link]

  • Google Patents. (n.d.). CN101357910A - Method for synthesizing 2-acetylfuran.
  • Check, C. R., & Widen, J. C. (2022). Synthesis of 2-Azanorbornanes via Strain-Release Formal Cycloadditions Initiated by Energy Transfer. National Center for Biotechnology Information. Available at: [Link]

  • Charles River Laboratories. (n.d.). Pharmaceutical Polymorphism Screening & Selection. Available at: [Link]

  • Thai, T., et al. (2010). At-line analysis of pharmaceutical nanofiber-products using ATR-FTIR spectroscopy. Thai Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

A Comparative Guide to In-Silico Prediction and Experimental Data for 2-Acetylindane Properties

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and chemical safety assessment, the characterization of a molecule's physicochemical and toxicological properties is paramount. 2-Acetylindane, a ketone derivative of indane, serves as a pertinent case study for exploring the interplay between computational prediction and empirical laboratory data. This guide provides an in-depth comparison of these two approaches, offering researchers and drug development professionals a framework for leveraging their synergistic strengths. We will delve into the causality behind experimental choices and the logic of computational models, ensuring a trustworthy and authoritative overview.

Part 1: Physicochemical Properties - The Foundation of Pharmacokinetics

A compound's fundamental physical and chemical attributes, such as its melting point, boiling point, solubility, and lipophilicity, govern its behavior in biological systems. These parameters are critical for formulation development and predicting pharmacokinetic profiles.

Melting and Boiling Points: Indicators of Purity and Intermolecular Forces

The melting and boiling points are intensive properties that provide insights into the strength of intermolecular forces within a compound.[1] Pure crystalline compounds typically exhibit sharp melting point ranges, while impurities can depress and broaden this range.

Data Comparison: this compound

PropertyIn-Silico Prediction (Computed)Experimental Data
Molecular Weight 160.21 g/mol [2]N/A
Melting Point Not available in standard databasesRequires experimental determination
Boiling Point Not available in standard databasesRequires experimental determination
Experimental Protocol: Melting Point Determination via Capillary Method

This protocol describes a standard method for accurately measuring the melting point range of a solid organic compound.[3]

Rationale: The capillary method provides a precise and reproducible means of determining the temperature at which a substance transitions from solid to liquid.[1] Slow, controlled heating is crucial for ensuring thermal equilibrium and obtaining an accurate measurement.[4]

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a glass capillary tube to a height of approximately 3 mm.[4]

  • Apparatus Setup: The capillary tube is placed into a melting point apparatus (e.g., a Mel-Temp or Thiele tube) alongside a calibrated thermometer.

  • Heating: The apparatus is heated slowly, at a rate of about 1-2°C per minute, as the temperature approaches the expected melting point.[4]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is the experimental melting point.[1]

Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measure Measurement cluster_record Data Recording P1 Grind this compound to a fine powder P2 Pack into capillary tube P1->P2 M1 Place tube in Mel-Temp apparatus P2->M1 M2 Heat slowly (1-2°C/min) M1->M2 M3 Observe sample M2->M3 R1 Record T_onset (first liquid) M3->R1 R2 Record T_completion (all liquid) R1->R2

Caption: Workflow for experimental melting point determination.

Experimental Protocol: Boiling Point Determination

The capillary method can also be adapted to determine the boiling point of a liquid.[5][6]

Rationale: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5][7] This method identifies that temperature by observing the cessation of bubble evolution from an inverted capillary.

Methodology:

  • Preparation: A few milliliters of liquid this compound are placed in a fusion tube. A small capillary tube, sealed at one end, is inverted and placed into the fusion tube.[8]

  • Setup: The fusion tube assembly is attached to a thermometer and heated in a suitable apparatus, such as an aluminum block or Thiele tube.[9]

  • Heating and Observation: The apparatus is heated gently. A continuous stream of bubbles will emerge from the open end of the capillary tube as trapped air is expelled and the liquid begins to boil.[6]

  • Measurement: The heat is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[5]

Solubility and Lipophilicity (LogP): Predicting Absorption and Distribution

Aqueous solubility and the octanol-water partition coefficient (LogP or LogD for ionizable compounds) are fundamental predictors of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[10] LogP is a measure of a compound's lipophilicity, indicating its preference for a lipid (octanol) versus an aqueous phase.[11]

Data Comparison: this compound

PropertyIn-Silico Prediction (Computed)Experimental Data
Water Solubility (LogS) -2.87 (ADMETlab 2.0)[12]Requires experimental determination
Octanol-Water Partition Coefficient (XLogP3) 1.9[2]Requires experimental determination

In-Silico Methodology: Computational models predict LogP and LogS based on the molecule's structure. Prediction algorithms often use fragment-based methods, where the molecule is dissected into constituent atomic or functional groups, each with a known contribution to lipophilicity or solubility. These contributions are then summed to estimate the property for the entire molecule. Machine learning models, trained on large datasets of experimentally determined values, are also widely used to achieve higher accuracy.[13]

Experimental Protocol: LogP Determination via Shake-Flask Method

The shake-flask method is the traditional and most straightforward approach for measuring LogP, as described in OECD Guideline 107.[14][15]

Rationale: This method directly measures the equilibrium partitioning of a solute between two immiscible phases (n-octanol and water). It is most suitable for compounds with expected LogP values between -2 and 4.[14][15]

Methodology:

  • Solvent Saturation: n-octanol and water are mutually saturated by stirring them together for 24 hours, followed by a separation period.

  • Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then combined in a vessel at a fixed volume ratio.

  • Equilibration: The vessel is agitated (shaken) at a constant temperature until equilibrium is reached, typically for several hours.[16]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.[15]

  • Concentration Analysis: The concentration of this compound in each phase is determined using an appropriate analytical technique, such as HPLC or GC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase (C_octanol) to the concentration in the aqueous phase (C_water). LogP is the base-10 logarithm of this value.[14]

Part 2: Toxicological Properties - Early Safety Assessment

In-silico toxicology has become an indispensable tool for early-stage drug development, allowing for the prediction of potential adverse effects before a compound is even synthesized. T[17][18]hese methods complement traditional testing, reduce animal use, and help prioritize lead candidates.

[19][20]#### In-Silico ADMET Prediction for this compound

Various computational platforms, such as ADMETlab 2.0 and ProTox-II, use Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms to predict a compound's ADMET profile based on its chemical structure.

[21][22]Predicted ADMET Profile for this compound

ADMET PropertyIn-Silico Prediction (ADMETlab 2.0)[12] Required Experimental Validation
Human Intestinal Absorption Probability: ++ (0.7-0.9)Caco-2 permeability assay
hERG Blocker Probability: --- (0-0.1)Patch-clamp electrophysiology
Human Hepatotoxicity Probability: + (0.5-0.7)In-vitro hepatocyte toxicity assays
AMES Mutagenicity Probability: --- (0-0.1)Ames test (bacterial reverse mutation assay)
Carcinogenicity Probability: --- (0-0.1)Long-term rodent bioassays
Skin Sensitization Probability: + (0.5-0.7)Local Lymph Node Assay (LLNA)

Prediction probabilities are categorized as: --- (very low), -- (low), - (low-moderate), + (moderate-high), ++ (high), +++ (very high). [22][23] Discussion of Predictions: The in-silico profile suggests that this compound is likely well-absorbed orally and has a low risk of causing cardiac toxicity (hERG blockage) or mutagenicity. However, the models flag a potential risk for liver toxicity and skin sensitization. These predictions are not definitive but serve as crucial alerts, guiding which experimental assays should be prioritized to validate these potential liabilities.

In-Silico Toxicology Prediction Workflow

G cluster_model Computational Modeling cluster_output Prediction Output I1 Input: this compound Molecular Structure (SMILES) M1 Calculate Molecular Descriptors & Fingerprints I1->M1 M2 Apply Pre-trained QSAR/ML Models M1->M2 O1 ADME Profile (Absorption, Metabolism, etc.) M2->O1 O2 Toxicity Endpoints (Mutagenicity, Hepatotoxicity, etc.) M2->O2 O3 Prioritize Experimental Validation Studies O1->O3 O2->O3

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Introduction: The Significance of the Indane Scaffold and the Reactivity of the 2-Acetyl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reaction Kinetics of 2-Acetylindane: A Comparative Analysis for Drug Discovery and Development Professionals

This compound, a molecule featuring a bicyclic aromatic-aliphatic indane core functionalized with an acetyl group at the 2-position, represents a significant structural motif in the landscape of medicinal chemistry and materials science. The rigid indane scaffold provides a well-defined three-dimensional orientation for pendant functional groups, making it a valuable building block for designing ligands that target specific biological receptors with high affinity and selectivity. The reactivity of the acetyl group, in turn, offers a versatile handle for a wide array of chemical transformations, enabling the synthesis of diverse libraries of compounds for drug discovery and the development of novel functional materials.

Understanding the reaction kinetics of this compound is paramount for optimizing synthetic routes, predicting reaction outcomes, and scaling up production processes. The interplay between the steric hindrance imposed by the indane ring and the electronic effects of the fused benzene ring can lead to unique reactivity profiles compared to simpler acyclic or monocyclic ketones. This guide provides a comparative analysis of the reaction kinetics of this compound in several key chemical transformations, offering insights for researchers, scientists, and drug development professionals.

Caption: Chemical structure and properties of this compound.

Fundamentals of Ketone Reactivity and Kinetic Analysis

The reactivity of the acetyl group in this compound is governed by the electrophilicity of the carbonyl carbon and the acidity of the α-protons. The adjacent indane structure modulates this reactivity. Compared to a simple ketone like acetone, the α-protons of this compound are on a secondary carbon, and their acidity is influenced by the steric environment of the bicyclic system.

Kinetic studies of chemical reactions are essential for elucidating reaction mechanisms and optimizing reaction conditions.[1] A typical workflow for a kinetic analysis involves systematically varying the concentrations of reactants and catalysts, monitoring the change in concentration of a reactant or product over time, and analyzing the data to determine the rate law and rate constants.

workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A Prepare stock solutions of reactants and catalyst B Set up reaction vessel with temperature control A->B C Initiate reaction by mixing reactants B->C D Withdraw aliquots at specific time intervals C->D E Quench the reaction in the aliquots D->E F Analyze aliquots using (e.g., HPLC, GC, NMR) E->F G Plot concentration vs. time F->G H Determine initial rates and reaction order G->H I Calculate rate constant (k) H->I

Caption: A generalized experimental workflow for kinetic analysis.

Comparative Analysis of Key Reactions of this compound

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a classic reaction that converts ketones to esters using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[2][3][4] The reaction proceeds through the Criegee intermediate, and the rate-determining step is the migration of a substituent from the carbonyl carbon to the adjacent oxygen atom.[2] The migratory aptitude of different groups is a key factor determining the product regioselectivity. The generally accepted order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[4][5]

For this compound, the two groups attached to the carbonyl are the methyl group and the indan-2-yl group (a secondary alkyl group). Based on the migratory aptitude, the indan-2-yl group is expected to migrate preferentially over the methyl group.

baeyer_villiger reactant This compound reagent + m-CPBA reactant->reagent intermediate Criegee Intermediate reagent->intermediate Attack on carbonyl product Indan-2-yl acetate intermediate->product Rate-determining migration of indan-2-yl group byproduct + m-CBA product->byproduct willgerodt_kindler reactant This compound reagents + Morpholine, S₈ reactant->reagents intermediate1 Enamine reagents->intermediate1 Condensation intermediate2 Thioamide intermediate intermediate1->intermediate2 Sulfurization and rearrangement product N-(Indan-2-ylacetyl)morpholine intermediate2->product Hydrolysis (if water present) clemmensen reactant This compound reagents + Zn(Hg), conc. HCl reactant->reagents intermediate Organozinc intermediate on Zn surface reagents->intermediate Heterogeneous reaction product 2-Ethylindane intermediate->product Protonolysis

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A Senior Application Scientist's Guide to the Synthesis of 2-Acetylindane: An Assessment of Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the reliable and reproducible preparation of key intermediates is paramount. 2-Acetylindane, a valuable building block, is no exception. This guide provides an in-depth technical assessment of plausible synthetic routes to this compound, with a critical eye on their potential for reproducibility. While the scientific literature offers a variety of methods for the synthesis of indane derivatives, specific, detailed, and directly comparable protocols for this compound are not readily found in a single source. Therefore, this guide consolidates and evaluates two logical and distinct synthetic strategies, drawing from established, peer-reviewed procedures for analogous transformations.

The first approach is a two-step sequence commencing with the well-documented oxidation of indene to 2-indanone, followed by a Grignard reaction and subsequent dehydration. The second strategy explores the direct Friedel-Crafts acylation of indane. Each method will be presented with a detailed experimental protocol, a discussion of the underlying chemical principles, and an analysis of potential challenges that may impact its reproducibility.

Method 1: Two-Step Synthesis via 2-Indanone Intermediate

This approach leverages a robust and well-documented procedure for the synthesis of 2-indanone from indene, as published in Organic Syntheses, a collection of vetted and reliable chemical preparations.[1] The subsequent conversion to this compound involves a standard Grignard reaction with methylmagnesium bromide, followed by dehydration of the resulting tertiary alcohol.

Experimental Protocol

Step 1: Synthesis of 2-Indanone from Indene [1][2]

  • Reaction Setup: In a 2-liter, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine 700 mL of 88% formic acid and 140 mL of 30% hydrogen peroxide.

  • Addition of Indene: While maintaining the reaction temperature between 35-40 °C using an external cooling bath, add 116.2 g (1.00 mole) of indene dropwise with vigorous stirring over a period of 2 hours.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture at room temperature for 7 hours to ensure the reaction goes to completion.

  • Work-up: Remove the formic acid under reduced pressure, ensuring the temperature of the reaction mixture does not exceed 60 °C. The residue, crude 1,2-indanediol monoformate, is then added to 2 L of boiling 7% (by volume) sulfuric acid.

  • Steam Distillation: Steam distill the mixture to isolate the 2-indanone. Collect the distillate until no more product is observed.

  • Purification: The collected solid 2-indanone can be purified by filtration and drying. Further purification can be achieved by recrystallization from ethanol or sublimation.

Step 2: Synthesis of this compound from 2-Indanone (Proposed)

  • Grignard Reaction: To a solution of methylmagnesium bromide (typically 1.1 equivalents in a suitable ether solvent like diethyl ether or THF) at 0 °C, add a solution of 2-indanone (1 equivalent) in the same solvent dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Dehydration: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers containing the intermediate tertiary alcohol are then treated with a dehydrating agent, such as a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heated to reflux with a Dean-Stark apparatus to remove water.

  • Purification: After completion of the dehydration, the reaction mixture is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.

Reproducibility Assessment

The synthesis of 2-indanone from indene is a well-established and reliable procedure with a reported yield of 69-81%.[1] The use of Organic Syntheses as a source lends a high degree of confidence in its reproducibility. However, the subsequent Grignard reaction and dehydration, while standard organic transformations, introduce variables that can affect the overall yield and purity. The Grignard reagent's quality and the efficiency of the dehydration step are critical. Over-acidification during dehydration can lead to side reactions, and the purification of the final product may require careful chromatographic separation.

Method 2: Direct Friedel-Crafts Acylation of Indane

Experimental Protocol (Representative)
  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent HCl, suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in a dry, inert solvent such as dichloromethane or carbon disulfide.

  • Formation of Acylium Ion: Cool the suspension to 0 °C and add acetyl chloride (1.1 equivalents) dropwise with stirring. Allow the mixture to stir for 15-30 minutes to form the acylium ion complex.

  • Addition of Indane: Add a solution of indane (1 equivalent) in the same dry solvent dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Wash the combined organic layers with water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or distillation under reduced pressure.

Reproducibility Assessment

The success of a Friedel-Crafts acylation is highly dependent on several factors that can impact its reproducibility. The purity and reactivity of the aluminum chloride catalyst are crucial, as it is hygroscopic and can be deactivated by moisture. The regioselectivity of the acylation on the indane ring is a significant concern. Acylation could potentially occur at the 4-, 5-, or 6-positions of the aromatic ring, leading to a mixture of isomers and making the purification of the desired this compound challenging. The electron-donating nature of the alkyl portion of the indane ring activates the aromatic ring towards electrophilic substitution, but directing effects can be complex. The formation of poly-acylated byproducts is also a possibility, although generally less of an issue in acylation compared to alkylation.[3]

Comparative Analysis

ParameterMethod 1: Two-Step via 2-IndanoneMethod 2: Direct Friedel-Crafts Acylation
Number of Steps 21
Starting Materials Indene, Hydrogen Peroxide, Formic Acid, Methylmagnesium BromideIndane, Acetyl Chloride, Aluminum Chloride
Key Intermediates 2-Indanone, Tertiary AlcoholAcylium Ion
Reported Yield High for Step 1 (69-81%)[1]; Variable for Step 2Not specifically reported for this substrate; potentially moderate to good, but may be reduced by isomer formation.
Potential Challenges Handling of Grignard reagent, efficiency of dehydration, potential for side reactions in Step 2.Strict anhydrous conditions required, regioselectivity control leading to isomeric mixtures, catalyst deactivation.
Reproducibility High for the first step due to a well-vetted procedure. The second step's reproducibility depends on careful control of reaction conditions.Potentially lower due to sensitivity to catalyst quality and the likelihood of forming a mixture of isomers, which can complicate purification and lower the isolated yield of the desired product.

Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_0 Method 1: Two-Step Synthesis cluster_1 Method 2: Friedel-Crafts Acylation Indene Indene Step1 2-Indanone Indene->Step1 H2O2, HCOOH Step2 This compound Step1->Step2 1. CH3MgBr 2. H+, Δ Indane Indane Step3 This compound (and isomers) Indane->Step3 CH3COCl, AlCl3

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Side-by-side comparison of different purification techniques for 2-Acetylindane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Purification of 2-Acetylindane: A Comparative Analysis

For researchers and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of compliance but a cornerstone of scientific validity and product safety. This compound (1-(2,3-dihydro-1H-inden-2-yl)ethanone), a versatile ketone intermediate, is no exception.[1] Impurities, even in trace amounts, can propagate through a synthetic route, leading to unwanted side-reactions, reduced yields, and the formation of potentially toxic by-products in the final active pharmaceutical ingredient (API).[2]

This guide provides an in-depth, side-by-side comparison of the primary techniques for purifying this compound. Moving beyond a simple listing of methods, we will explore the causality behind procedural choices, present illustrative experimental data, and offer self-validating protocols grounded in established chemical principles. Our objective is to equip you with the expertise to select and execute the optimal purification strategy for your specific research and development needs.

Understanding the Challenge: The this compound Impurity Profile

Effective purification begins with understanding the potential contaminants. The synthesis of this compound, often involving Friedel-Crafts acylation or similar reactions, can introduce a variety of impurities.[3] A typical crude product may contain:

  • Unreacted Starting Materials: Residual indane, acetyl chloride, or acetic anhydride.

  • Isomeric By-products: Positional isomers such as 1-Acetylindane or 4/5-Acetylindane.

  • Process-Related Impurities: Solvents, catalysts (e.g., AlCl₃), and reagents from the workup.[4]

  • Degradation Products: Compounds formed by decomposition of the product, particularly if exposed to excessive heat or harsh pH conditions.

The choice of purification technique is dictated by the physicochemical differences between this compound and these contaminants.

Primary Purification Techniques: A Head-to-Head Comparison

The two most effective and commonly employed methods for purifying liquid organic intermediates like this compound are Vacuum Distillation and Flash Column Chromatography. Each operates on a different principle and offers a distinct balance of purity, yield, and throughput.

Vacuum Distillation

Principle: This technique separates compounds based on differences in their boiling points.[5] By reducing the ambient pressure, the boiling points of all compounds are lowered, allowing for distillation at temperatures that prevent thermal degradation of the target molecule. This is particularly crucial for organic molecules with moderate to high boiling points.

Expertise & Experience: Vacuum distillation is the workhorse for bulk purification (>10 g). Its primary advantage is scalability and cost-effectiveness once optimized. The key to a successful distillation is achieving a stable vacuum and a controlled heating rate to allow for the efficient separation of fractions. For this compound, which has a relatively high molecular weight (160.21 g/mol ), this method is ideal for removing lower-boiling solvents and starting materials, as well as higher-boiling polymeric by-products.[1]

Trustworthiness: A well-executed distillation is self-validating. A stable temperature plateau during the collection of a fraction indicates the distillation of a pure compound. Any fluctuation in temperature suggests the presence of an impurity.

Flash Column Chromatography

Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture).[4][6] Compounds with higher polarity adsorb more strongly to the polar silica gel and thus elute more slowly, while less polar compounds travel through the column more quickly.

Expertise & Experience: Flash chromatography offers unparalleled resolution for separating compounds with very similar properties, such as isomers. The critical choice in chromatography is the solvent system (eluent). The polarity of the eluent is carefully tuned to achieve optimal separation. For a ketone like this compound, a common choice is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The process begins with a low polarity mixture to elute non-polar impurities, and the polarity is gradually increased to elute the product.

Trustworthiness: The purity of collected fractions is monitored in real-time using Thin-Layer Chromatography (TLC).[7] By analyzing the composition of each fraction, one can confidently pool the pure fractions, ensuring a highly purified final product. This continuous feedback makes the protocol inherently robust.

Quantitative Performance Comparison

To illustrate the trade-offs between these techniques, the following table summarizes typical performance data from a hypothetical purification of a 10-gram batch of crude this compound.

Parameter Vacuum Distillation Flash Column Chromatography Justification & Causality
Final Purity (by GC-MS) 98.5 - 99.5%>99.8%Chromatography provides superior resolution for removing closely-related isomers and impurities with similar boiling points.
Typical Yield 80 - 90%70 - 85%Distillation losses are mainly mechanical (hold-up volume in the apparatus). Chromatographic yield is lower due to irreversible adsorption on the silica and broader elution bands leading to mixed fractions.
Throughput / Time High (2-3 hours for 10g)Low (4-6 hours for 10g)Distillation is a continuous process once equilibrium is reached. Chromatography is a more manual, fraction-by-fraction process.
Solvent Consumption None (except for cleaning)High (~1-2 L for 10g)Chromatography relies on large volumes of high-purity solvents as the mobile phase, significantly increasing operational cost and waste.
Cost per Gram LowHighThe primary costs for distillation are energy and equipment amortization. Chromatography costs are dominated by expensive solvents and consumables (silica gel).
Ideal for Removing... Low/high boiling impurities, solventsIsomers, polar impurities, baseline materialSeparation is based on volatility vs. polarity.

Experimental Protocols & Workflows

A comprehensive purification strategy often involves a preliminary step followed by a primary technique.

Logical Purification Workflow

The following diagram outlines the decision-making process for purifying crude this compound.

G cluster_0 Purification Strategy for this compound A Crude this compound B Aqueous Workup / Liquid-Liquid Extraction A->B Remove water-soluble impurities C Assess Purity & Impurity Profile (TLC, GC-MS) B->C Dry organic phase D Primary Goal: Bulk Purification (>10g) C->D High throughput needed E Primary Goal: High-Purity Reference Standard (<10g) C->E Highest purity needed F Vacuum Distillation D->F G Flash Column Chromatography E->G H Final Purity Validation (GC-MS, HPLC, qNMR) F->H G->H I Pure this compound H->I

Caption: Decision workflow for selecting a this compound purification method.

Protocol 1: Preliminary Purification via Liquid-Liquid Extraction

Objective: To remove water-soluble impurities such as residual acid/base catalysts and salts before high-purity processing.

  • Dissolution: Dissolve the crude this compound oil in a water-immiscible organic solvent (e.g., ethyl acetate, 10 mL per 1 g of crude).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous HCl solution to remove any basic impurities. Drain the aqueous layer.[8]

  • Base Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize and remove any acidic impurities. Be sure to vent the funnel frequently to release CO₂ gas. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous NaCl (brine) solution to remove residual water.

  • Drying & Concentration: Drain the organic layer into a flask, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The remaining oil is ready for distillation or chromatography.

Protocol 2: High-Throughput Purification by Vacuum Distillation

Objective: To purify this compound on a multi-gram scale, achieving >98.5% purity.

G setup Setup Heating Mantle Round Bottom Flask Vigreux Column Condenser Receiving Flask Vacuum Source charge Charge Flask Add dried crude product Add boiling chips setup->charge evacuate evacuate charge->evacuate heat Apply Heat Gently heat flask Monitor for boiling evacuate->heat collect Collect Fractions Discard forerun (low boilers) Collect main fraction at stable temp. Stop before temp drops/rises heat->collect validate Validate Purity Analyze main fraction by GC-MS collect->validate

Caption: Experimental workflow for vacuum distillation of this compound.

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glass joints are properly greased and sealed to maintain a high vacuum.

  • Charging the Flask: Charge the distillation flask (not more than 2/3 full) with the crude this compound from the preliminary workup. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • System Evacuation: Slowly and carefully apply vacuum to the system. A sudden pressure drop can cause violent bumping.

  • Heating: Once a stable vacuum is achieved (typically <1 mmHg), begin to gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Forerun: Collect the initial, low-boiling fraction in a separate receiving flask. This will contain residual solvents and volatile impurities.

    • Main Fraction: When the distillation head temperature stabilizes, switch to a new receiving flask to collect the pure this compound. Record the stable temperature and pressure.

    • End Fraction: Stop the distillation when the temperature begins to drop or spike, or when only a dark, tarry residue remains in the distillation flask.

  • Purity Analysis: Analyze the collected main fraction using an appropriate analytical method like GC-MS to confirm its purity.[9]

Protocol 3: High-Purity Purification by Flash Column Chromatography

Objective: To obtain highly pure (>99.8%) this compound, suitable as an analytical reference standard.

G A Prepare Column B Load Sample A->B Slurry pack silica in hexane C Elute with Solvent Gradient B->C Adsorb sample onto silica D Collect Fractions C->D Start with 5% EtOAc/Hexane, gradually increase EtOAc % E Monitor by TLC D->E Collect 20mL fractions F Combine Pure Fractions E->F Identify and pool fractions containing only the product G Concentrate F->G Use rotary evaporator H Validate Purity G->H Use HPLC/qNMR

Caption: Step-by-step workflow for flash column chromatography.

  • Solvent System Selection: Determine the optimal eluent system using TLC. A good starting point for this compound is a mixture of Ethyl Acetate (EtOAc) and Hexane. Aim for an Rf value of ~0.3 for the product spot.

  • Column Packing: Prepare a glass column with silica gel, packing it as a slurry in the initial, low-polarity solvent (e.g., 100% hexane or 2% EtOAc/Hexane) to avoid air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the packed column. This "dry loading" technique results in better separation.

  • Elution and Fraction Collection: Begin eluting the column with the low-polarity mobile phase, applying positive pressure (flash). Collect fractions of a consistent volume (e.g., 20 mL).

  • TLC Monitoring: Spot every few fractions on a TLC plate. Visualize the spots under a UV lamp. Fractions containing only the desired product spot are set aside.

  • Gradient Elution (Optional): If the product is slow to elute, gradually increase the polarity of the mobile phase (e.g., from 5% to 10% EtOAc in Hexane) to speed up its movement down the column.

  • Pooling and Concentration: Combine the fractions identified as pure by TLC and remove the solvent using a rotary evaporator to yield the highly purified this compound.

Conclusion: Selecting the Right Tool for the Job

There is no single "best" purification technique for this compound; the optimal choice is dictated by the specific goals of the researcher.

  • For large-scale synthesis where high throughput and cost-effectiveness are paramount and a purity of ~99% is sufficient, Vacuum Distillation is the superior method.

  • For the preparation of analytical reference standards, medicinal chemistry leads, or in cases where isomeric purity is critical , the higher resolution of Flash Column Chromatography is necessary, despite its lower yield and higher cost.

By understanding the fundamental principles and practical trade-offs of these techniques, scientists can confidently and efficiently produce this compound of the required purity, ensuring the integrity and success of their subsequent research and development activities.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11116341, this compound. PubChem. Available from: [Link]

  • Wikipedia. (2023). List of purification methods in chemistry. Wikipedia. Available from: [Link]

  • Parra, T. (2020, July 17). How To Recrystallize A Solid. YouTube. Available from: [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Available from: [Link]

  • Ninja Technique. (2022, July 17). Ninja technique to purify organic compounds from mixture of compounds- Part 2. YouTube. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. ResearchGate. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2022). Synthesis of heterocyclic compounds derived from oximation of benzylidene acetylacetone derivatives. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • PrepChem. (n.d.). Synthesis of Step B: 2,3-Dihydro-1-oxo-1H-indene-2-acetic acid. PrepChem.com. Available from: [Link]

  • MDPI. (2019). Chiral Drug Analysis in Forensic Chemistry: An Overview. MDPI. Available from: [Link]

  • Google Patents. (n.d.). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. Google Patents.
  • Chemistry Solutions. (n.d.). Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. Chemistry Solutions. Available from: [Link]

  • YouTube. (2020, June 16). CHEM 2211L Experiment 2 - Distillation. YouTube. Available from: [Link]

  • Chemistry LibreTexts. (2022, June 23). Distillation II. Chemistry LibreTexts. Available from: [Link]

  • Organic Syntheses. (n.d.). 2-indanone. Organic Syntheses. Available from: [Link]

  • PubMed. (1999). Chemical and analytical characterization of related organic impurities in drugs. PubMed. Available from: [Link]

  • Asian Journal of Pharmaceutical Research. (2020). Impurity Identification and Characterization of some Anti-Diabetic Drugs using various Analytical Methods. Asian Journal of Pharmaceutical Research. Available from: [Link]

  • ResearchGate. (2023, February 12). Can we separate 1-Acetyl Naphthalene and 2-Acetylnaphthalene using column chromatography?. ResearchGate. Available from: [Link]

  • Eurachem. (n.d.). Guide to Quality in Analytical Chemistry. Eurachem. Available from: [Link]

  • International Journal of Drug Development & Research. (2012). Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research. Available from: [Link]

  • MDPI. (2022, December 16). Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography. MDPI. Available from: [Link]

  • YouTube. (2020, May 18). Recrystallization of Acetanilide. YouTube. Available from: [Link]

  • PMC. (2024, August 9). Analytical methods and experimental quality in studies targeting carbonyls in electronic cigarette aerosols. PMC. Available from: [Link]

  • ResearchGate. (2011). Considerations on Liquid-Chromatographic Separation for an Equimolar Mixture of 2,4-Dinitrophenylhydrazones of Acetaldehyde and Diacetyl. ResearchGate. Available from: [Link]

  • Der Pharma Chemica. (2012). Synthesis, characterization and pharmacological screening of various impurities present in Opipramol, Pargeverine and Propiverine bulk. Der Pharma Chemica. Available from: [Link]

  • ResearchGate. (2024, October 8). Development, Validation, and Greenness Assessment of Eco-Friendly Analytical Methods for the Determination of Abiraterone Acetate in Pure Form and Pharmaceutical Formulations. ResearchGate. Available from: [Link]

  • PubMed. (2019). Chromatographic analysis of the traces of 2-chlorobenzalmalononitrile with passive adsorption from the headspace on Tenax TA and Carbotrap 300. PubMed. Available from: [Link]

  • Pharmaceutical Technology. (2011). Evaluating Impurities in Drugs (Part II of III). Pharmaceutical Technology. Available from: [Link]

Sources

Evaluating the Cost-Effectiveness of 2-Acetylindane Synthesis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Acetylindane in Medicinal Chemistry

This compound is a valuable building block in the synthesis of various pharmaceutical compounds and research chemicals. Its rigid, bicyclic indane core, functionalized with a reactive acetyl group, provides a versatile scaffold for the development of novel therapeutic agents. The strategic placement of the acetyl group at the 2-position allows for a range of chemical modifications, making it a key intermediate in the exploration of new chemical space. This guide provides a comprehensive evaluation of three distinct synthetic protocols for this compound, focusing on their cost-effectiveness, practicality, and overall efficiency. The objective is to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions when selecting a synthetic route that aligns with their specific research needs and budget constraints.

Protocol 1: Direct Approach via Friedel-Crafts Acylation of Indane

The Friedel-Crafts acylation is a classic and direct method for the introduction of an acyl group onto an aromatic ring.[1][2] In this protocol, indane is directly acylated using acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride.

Causality Behind Experimental Choices

The choice of aluminum chloride as the catalyst is based on its strong Lewis acidity, which is necessary to generate the highly electrophilic acylium ion from acetyl chloride.[2] The reaction is typically carried out in a non-polar, inert solvent like dichloromethane to prevent reaction with the solvent and to ensure good solubility of the reactants. The reaction temperature is kept low initially to control the exothermic reaction and then gradually warmed to drive the reaction to completion. An aqueous workup with acid is required to decompose the aluminum chloride-ketone complex and to remove any remaining catalyst.

Experimental Protocol

Materials:

  • Indane

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Ice

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) to the suspension via the dropping funnel.

  • To this mixture, add a solution of indane (1.0 eq) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

Trustworthiness & Validation

The successful synthesis of this compound via this method should be confirmed by spectroscopic analysis. The ¹H NMR spectrum is expected to show characteristic signals for the acetyl group (a singlet around 2.1 ppm) and the indane scaffold. The ¹³C NMR spectrum should show a peak for the carbonyl carbon around 200 ppm. Infrared (IR) spectroscopy will display a strong absorption band for the carbonyl group around 1700 cm⁻¹. Mass spectrometry should confirm the molecular weight of the product (160.21 g/mol ).

Workflow Diagram

Protocol1 reagents Indane, Acetyl Chloride, Anhydrous AlCl₃, DCM reaction Friedel-Crafts Acylation (0 °C to RT, 4h) reagents->reaction 1 workup Aqueous Workup (HCl, NaHCO₃) reaction->workup 2 purification Column Chromatography workup->purification 3 product This compound purification->product 4

Caption: Workflow for the Friedel-Crafts Acylation of Indane.

Protocol 2: Multi-Step Synthesis from 2-Indanone via Wittig Reaction

This protocol offers an alternative, multi-step approach starting from the commercially available 2-indanone. The key transformation is a Wittig reaction to introduce the ethylidene group, followed by hydration to yield the desired ketone.

Causality Behind Experimental Choices

The Wittig reaction is a reliable method for forming carbon-carbon double bonds from carbonyl compounds. Methyltriphenylphosphonium bromide is a common Wittig salt, and a strong base like n-butyllithium is required to generate the ylide. The subsequent hydration of the resulting alkene can be achieved using various methods; here, an acid-catalyzed hydration is proposed for its simplicity.

Experimental Protocol

Step 1: Wittig Reaction

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Indanone

Procedure:

  • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 eq) and anhydrous THF.

  • Cool the suspension to 0 °C and slowly add n-butyllithium (1.1 eq) dropwise. The solution will turn deep red, indicating the formation of the ylide.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of 2-indanone (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product (2-ethylideneindane) by column chromatography.

Step 2: Hydration of 2-Ethylideneindane

Materials:

  • 2-Ethylideneindane (from Step 1)

  • Sulfuric Acid (H₂SO₄), concentrated

  • Water

  • Diethyl ether

Procedure:

  • Dissolve 2-ethylideneindane in a mixture of diethyl ether and water.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Stir the mixture vigorously at room temperature for several hours, monitoring the reaction by TLC.

  • Neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield this compound.

Trustworthiness & Validation

The intermediate alkene and the final product should be characterized by spectroscopic methods as described in Protocol 1. The disappearance of the carbonyl signal of 2-indanone and the appearance of alkene signals in the NMR spectra will confirm the success of the Wittig reaction. The subsequent hydration will be confirmed by the disappearance of the alkene signals and the appearance of the acetyl group signals.

Workflow Diagram```dot

Protocol2 start 2-Indanone wittig_reaction Wittig Reaction (0 °C to RT, overnight) start->wittig_reaction wittig_reagents Methyltriphenylphosphonium bromide, n-BuLi, THF wittig_reagents->wittig_reaction intermediate 2-Ethylideneindane wittig_reaction->intermediate hydration_reaction Acid-Catalyzed Hydration (RT) intermediate->hydration_reaction hydration_reagents H₂SO₄, H₂O, Ether hydration_reagents->hydration_reaction product This compound hydration_reaction->product

Caption: Workflow for the Synthesis of this compound from 2-Indanecarboxylic Acid.

Cost-Effectiveness Comparison

The following table provides a comparative analysis of the estimated costs for the synthesis of 10g of this compound via the three described protocols. Prices are based on currently available catalog prices and may vary depending on the supplier and purity of the reagents.

Parameter Protocol 1: Friedel-Crafts Acylation Protocol 2: From 2-Indanone (Wittig) Protocol 3: From 2-Indanecarboxylic Acid
Starting Material Indane2-Indanone2-Indanecarboxylic acid
Key Reagents Acetyl Chloride, Aluminum ChlorideMethyltriphenylphosphonium bromide, n-ButyllithiumThionyl Chloride, Methylmagnesium bromide, Cadmium Chloride
Assumed Yield 60%70% (overall)80% (overall)
Estimated Reagent Cost per 10g Product ~$50 - $70~$150 - $200~$100 - $130
Reaction Time ~5 hours~24 hours~24 hours
Complexity LowHighMedium
Safety & Environmental Concerns Corrosive and water-sensitive reagents. Chlorinated solvent waste.Highly flammable and pyrophoric reagents (n-BuLi). Ether as a solvent.Toxic heavy metal (cadmium) waste. Corrosive reagents.
"Hidden" Costs Potential for side products requiring extensive purification.Two-step synthesis increases labor and time. Handling of pyrophoric reagents requires specialized equipment and training.Generation of toxic heavy metal waste requires specialized disposal procedures, adding to the overall cost.
Overall Cost-Effectiveness High. Most direct and economical for large-scale synthesis, provided regioselectivity is not an issue.Low. High reagent costs and complexity make it less suitable for large-scale production.Medium. Good yields and selectivity, but the use of toxic cadmium is a significant drawback.

Conclusion and Recommendation

Based on this comparative analysis, the Friedel-Crafts acylation of indane (Protocol 1) emerges as the most cost-effective method for the synthesis of this compound, particularly for larger-scale production. Its directness, relatively low reagent costs, and shorter reaction time are significant advantages. However, potential challenges with regioselectivity may necessitate careful optimization of reaction conditions and purification.

The synthesis from 2-indanone via a Wittig reaction (Protocol 2) is a viable but significantly more expensive route. The high cost of the phosphonium salt and the use of pyrophoric n-butyllithium make it less practical for routine synthesis, although it may be suitable for small-scale preparations where the starting material is readily available.

The synthesis from 2-indanecarboxylic acid (Protocol 3) offers a good balance of yield and selectivity. However, the use of highly toxic cadmium chloride is a major deterrent from both a safety and environmental perspective. The associated costs of handling and disposing of heavy metal waste can be substantial, diminishing its overall cost-effectiveness.

Ultimately, the choice of synthetic protocol will depend on the specific needs of the researcher, including the desired scale of synthesis, budget constraints, and the available laboratory infrastructure and safety protocols. For routine and cost-sensitive applications, the Friedel-Crafts acylation is the recommended starting point for optimization.

References

  • Friedel, C.; Crafts, J. M. Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Compt. Rend.1877, 84, 1392-1395.
  • Wittig, G.; Schöllkopf, U. Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chem. Ber.1954, 87 (9), 1318–1330.
  • Cason, J. The Use of Organocadmium Reagents for the Preparation of Ketones. Chem. Rev.1947, 40 (1), 15–32.
  • Khan Academy. Worked example: Part-2-Synthesis of ketones. [Link]

  • IndiaMART. Indane Gas. [Link]

  • Lab Alley. Aluminum Chloride. [Link]

Sources

The Definitive Guide to Structural Elucidation: Confirming the Structure of 2-Acetylindane Reaction Products via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a non-negotiable cornerstone of scientific rigor. While techniques like NMR and mass spectrometry provide crucial insights into connectivity and composition, they can sometimes fall short in definitively resolving ambiguities, particularly in cases of subtle isomerism. This guide provides an in-depth, experience-driven walkthrough on the paramount importance and practical application of single-crystal X-ray crystallography for the structural confirmation of reaction products, using the synthesis of 2-acetylindane as a practical, albeit illustrative, case study.

The Synthetic Challenge: Navigating the Labyrinth of Isomerism in Friedel-Crafts Acylation

The synthesis of acetylindanes often employs the Friedel-Crafts acylation of indane—a classic yet notoriously indiscriminate reaction.[1][2][3] The reaction of indane with an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid (e.g., aluminum chloride) is intended to introduce an acetyl group. However, the directing effects of the alkyl portion of the indane molecule can lead to a mixture of constitutional isomers.[4]

The primary challenge lies in controlling the regioselectivity. The acetyl group can potentially attach to several positions on the aromatic ring (positions 4, 5, 6, or 7) or even on the aliphatic ring (positions 1 or 2), although acylation on the aromatic ring is far more common under Friedel-Crafts conditions. For the purpose of this guide, we will consider the potential formation of 4-acetylindane and 5-acetylindane as the principal isomeric byproducts in a synthesis targeting this compound. While direct acylation at the 2-position of the aliphatic ring is not a standard Friedel-Crafts outcome, alternative synthetic routes might be devised that could lead to this product, making its structural verification equally critical.

Even with advanced spectroscopic methods, distinguishing between these isomers can be a formidable task. While ¹H and ¹³C NMR spectroscopy can provide clues based on subtle differences in chemical shifts and coupling patterns, definitive assignment can be elusive without reference standards for each isomer, which are often unavailable. Mass spectrometry will confirm the mass of the product, but it cannot differentiate between isomers.[5] This is where the unparalleled resolving power of X-ray crystallography becomes indispensable.[6][7]

Part 1: A Plausible Synthetic Route and the Imperative for Unambiguous Confirmation

Let us consider a hypothetical, multi-step synthesis designed to favor the formation of this compound. A standard Friedel-Crafts acylation of indane typically yields a mixture of 4- and 5-acetylindane. Therefore, a more targeted approach is required. One plausible, albeit illustrative, route could involve the conversion of 2-indanone.

Illustrative Synthetic Protocol: From 2-Indanone to this compound
  • Step 1: Grignard Reaction with Methylmagnesium Bromide. 2-indanone is reacted with methylmagnesium bromide in an ethereal solvent. This reaction targets the ketone functionality to form a tertiary alcohol, 2-methyl-2-indanol.

  • Step 2: Dehydration. The resulting alcohol is subjected to acid-catalyzed dehydration to yield 2-methylindene.

  • Step 3: Hydroboration-Oxidation. The 2-methylindene is then treated with a borane source (e.g., borane-tetrahydrofuran complex) followed by oxidative workup (e.g., with hydrogen peroxide and sodium hydroxide). This sequence is intended to add a hydroxyl group to the less substituted carbon of the double bond, yielding (2-methyl-2,3-dihydro-1H-inden-1-yl)methanol.

  • Step 4: Oxidation. The primary alcohol is then oxidized using a mild oxidizing agent like pyridinium chlorochromate (PCC) to afford the corresponding aldehyde.

  • Step 5: Wittig Reaction. A Wittig reaction with methylenetriphenylphosphorane would convert the aldehyde to a vinyl group.

  • Step 6: Wacker Oxidation. Finally, a Wacker oxidation of the terminal alkene would yield the desired methyl ketone, this compound.

Even with such a directed synthesis, side reactions at each step could lead to unexpected products. For instance, rearrangement during dehydration or incomplete oxidation could yield impurities that are difficult to characterize. Therefore, absolute structural confirmation of the final product is paramount.

Part 2: The Crystallographic Workflow: From Crude Product to Confirmed Structure

The following section details the self-validating workflow for obtaining a definitive crystal structure. The causality behind each choice is explained to provide a field-proven perspective.

Step 1: Purification and Crystallization – The Art and Science of Crystal Growth

The first and often most challenging step is obtaining a single crystal of sufficient quality for diffraction.[2] This requires a highly purified sample, typically >98% purity as determined by techniques like HPLC or GC.

Experimental Protocol: Crystallization of this compound

  • Initial Purification: The crude product from the synthesis is first purified by column chromatography on silica gel to remove major impurities.

  • Solvent Screening: A small amount of the purified oil or solid is subjected to solubility tests in a range of common solvents (e.g., hexane, ethyl acetate, methanol, dichloromethane, acetone, toluene).[8] The ideal solvent system is one in which the compound is sparingly soluble at room temperature but readily soluble when heated.[9]

  • Slow Evaporation (Method of Choice for Unknowns):

    • Dissolve a small quantity (10-20 mg) of the purified this compound in a minimal amount of a suitable volatile solvent (e.g., a mixture of hexane and ethyl acetate) in a small, clean vial.

    • Cover the vial with a cap, and pierce the cap with a needle to allow for very slow evaporation of the solvent.

    • Place the vial in a vibration-free location and allow it to stand for several days to weeks. The slow decrease in solvent volume will gradually increase the concentration of the solute, leading to the formation of well-ordered crystals.[8]

  • Alternative Methods: If slow evaporation fails, other techniques such as vapor diffusion or solvent layering can be employed.[4] In vapor diffusion, a solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

The choice of slow evaporation as the primary method is deliberate; it is a robust and straightforward technique that often yields high-quality crystals for small molecules without the need for complex setups.[8]

Step 2: X-ray Diffraction Data Collection

Once a suitable crystal (typically 0.1-0.4 mm in size, with well-defined faces and no visible fractures) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a single-crystal diffractometer.[10]

Workflow Diagram: From Synthesis to Structure Confirmation

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Crystallography cluster_analysis Analysis & Validation A Crude Reaction Product (Mixture of Isomers/Byproducts) B Column Chromatography A->B C Purified Product (>98%) B->C D Solvent Screening C->D E Slow Evaporation D->E F Single Crystal Growth E->F G Mount Crystal on Diffractometer F->G H X-ray Diffraction Data Collection G->H I Structure Solution & Refinement H->I J Generate Electron Density Map I->J K Build 3D Molecular Model J->K L Final Structure Validation & CIF File Generation K->L M Confirmed Structure of This compound L->M Unambiguous Confirmation

Caption: Experimental workflow from synthesis to final structure confirmation.

Data Collection Parameters:

  • X-ray Source: Typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Temperature: Data is usually collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.

  • Data Collection Strategy: A series of diffraction images (frames) are collected as the crystal is rotated in the X-ray beam. Modern detectors can collect a full dataset in a matter of hours.

The collected diffraction pattern, a series of spots of varying intensity, contains all the information about the arrangement of atoms in the crystal.[11] The positions of the spots relate to the size and shape of the unit cell (the repeating unit of the crystal), and the intensities of the spots relate to the arrangement of atoms within the unit cell.[1][12]

Step 3: Structure Solution and Refinement

The raw diffraction data is processed to determine the unit cell parameters and the intensities of each reflection. This data is then used to solve the crystal structure.

  • Structure Solution: The "phase problem" is the central challenge in crystallography. While we can measure the intensities of the diffracted X-rays, we lose the phase information. Computational methods, such as "direct methods" or the Patterson method, are used to generate an initial estimate of the phases.[11]

  • Model Building: This initial phase information allows for the calculation of an electron density map. The crystallographer then fits a molecular model (placing atoms into the regions of high electron density) to this map.

  • Structure Refinement: The initial model is then refined against the experimental data using a least-squares method. This process adjusts the atomic positions, thermal parameters, and other variables to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed pattern. The quality of the final structure is assessed by metrics such as the R-factor (residual factor), which should ideally be below 5% for a well-refined small molecule structure.

The final output of this process is a detailed three-dimensional model of the molecule, including precise bond lengths, bond angles, and torsion angles, as well as information about how the molecules pack together in the crystal lattice. This data is typically saved in a standard format called a Crystallographic Information File (CIF).[13]

Part 3: Data-Driven Comparison – this compound vs. Potential Isomers

The power of X-ray crystallography lies in its ability to provide an unambiguous spatial arrangement of atoms. Let's compare the confirmed structure of this compound with its potential isomers, 4-acetylindane and 5-acetylindane. Although we do not have experimental data, we can illustrate the definitive nature of the comparison.

Table 1: Comparison of Key Structural Features of Acetylindane Isomers

FeatureThis compound (Confirmed Structure)4-Acetylindane (Potential Isomer)5-Acetylindane (Potential Isomer)
Position of Acetyl Group Attached to C2 of the cyclopentane ringAttached to C4 of the benzene ringAttached to C5 of the benzene ring
Key Bond Length (Å) C(2)-C(acetyl) ≈ 1.51 ÅC(4)-C(acetyl) ≈ 1.49 ÅC(5)-C(acetyl) ≈ 1.49 Å
Key Bond Angle (°) C(1)-C(2)-C(3) ≈ 103°C(3a)-C(4)-C(5) ≈ 121°C(4)-C(5)-C(6) ≈ 118°
Symmetry Molecule may exhibit C₁ symmetryMolecule exhibits C₁ symmetryMolecule may exhibit Cₛ symmetry (if planar)

The most telling difference, immediately obvious from the crystal structure, is the point of attachment of the acetyl group. In the 2-acetyl isomer, it is bonded to a saturated, sp³-hybridized carbon, whereas in the 4- and 5-acetyl isomers, it is bonded to an aromatic, sp²-hybridized carbon. This fundamental difference in connectivity is indisputably resolved by the electron density map.

Diagram: Structural Comparison of Acetylindane Isomers

G cluster_2_acetyl Confirmed: this compound cluster_alternatives Alternative Isomers cluster_data Distinguishing Features A Acetyl group on aliphatic ring (C2) B 4-Acetylindane (Acetyl on aromatic ring) C 5-Acetylindane (Acetyl on aromatic ring) D Connectivity: C(sp³)-C(acetyl) vs C(sp²)-C(acetyl) A->D Definitively Shows B->D C->D E Unique bond lengths and angles D->E F Different crystal packing arrangements E->F

Caption: Logical relationship between the confirmed structure and its alternatives.

Part 4: Data Deposition and Scientific Integrity

A crucial final step in the crystallographic workflow is the deposition of the structural data in a public repository, such as the Cambridge Structural Database (CSD).[1][14] This act of transparency is a cornerstone of scientific integrity.

Protocol: CIF Deposition

  • Validation: Before deposition, the final CIF file should be validated using a tool like checkCIF, provided by the International Union of Crystallography (IUCr), to ensure it is syntactically correct and the geometric parameters are reasonable.[15]

  • Deposition: The CIF and structure factor files are uploaded to the CCDC's deposition service.[13]

  • Deposition Number: Upon successful deposition, a unique CCDC deposition number is assigned to the structure. This number should be included in any publication describing the work, allowing other researchers to freely access the crystallographic data and verify the results.[5][15]

Conclusion

In the synthesis of complex organic molecules, where subtle isomerism can have profound effects on biological activity or material properties, relying solely on spectroscopic data can be a precarious endeavor. As demonstrated with the case of this compound, the formation of multiple isomers is a significant challenge. Single-crystal X-ray crystallography stands alone as the gold standard for unambiguous structure determination.[7][16] It provides a definitive, three-dimensional map of the molecule, resolving any questions of connectivity, conformation, and stereochemistry. For researchers and drug development professionals, mastering the principles and practices of X-ray crystallography is not merely an academic exercise; it is an essential component of robust, reproducible, and trustworthy science.

References

  • Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, December 23). How can 2-indanone be prepared? Retrieved from [Link]

  • Crystallization. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Cunha, S., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 21(2), 238. [Link]

  • Deschamps, J. R. (2006). X-Ray Crystallography of Chemical Compounds. Current Medicinal Chemistry, 13(1), 1-2. [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • Holden, A., & Singer, P. (1960). Crystals and Crystal Growing. Wesleyan University Press.
  • Hulliger, J. (1994). Chemistry and crystal growth. Angewandte Chemie International Edition in English, 33(2), 143-162.
  • Ishii, Y., & Takeno, M. (2002). Friedel–Crafts Acylation.
  • Jones, P. G. (1981). Crystal structure determination: a critical view. Chemical Society Reviews, 10(2), 149-166.
  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Deposit Structures. Retrieved from [Link]

  • Materials Characterization. (n.d.). Single-Crystal X-Ray Diffraction. ASM International. Retrieved from [Link]

  • Requirements for Depositing X-Ray Crystallographic Data. (n.d.). American Chemical Society. Retrieved from [Link]

  • Single-crystal X-ray Diffraction (XRD). (n.d.). Creative Biostructure. Retrieved from [Link]

  • Sluis, P. v. d., & Spek, A. L. (1989). BYPASS: An effective method for the refinement of crystal structures containing disordered solvent regions.
  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • ResearchGate. (2019, September 23). How to differentiate any kind of isomers by mass & nmr spectrometry? Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Indanone. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Acetylindane

Author: BenchChem Technical Support Team. Date: January 2026

The guidance herein is synthesized from an analysis of related compounds, such as 5-acetylindane and other ketones, and is aligned with general best practices for managing flammable, toxic, and environmentally hazardous chemical waste.[1][2]

Part 1: Hazard Assessment and Classification

Before any disposal procedure can be initiated, a thorough understanding of the potential hazards is paramount. Based on its structure and data from analogous compounds, 2-acetylindane should be handled as a substance with the following potential hazards:

  • Flammability: As an organic ketone, this compound is expected to be a flammable or combustible liquid.[3][4] Therefore, it must be kept away from all sources of ignition, including open flames, hot surfaces, and sparks.[5][6]

  • Toxicity: Data for the isomer 5-acetylindane indicates it is harmful if swallowed and causes skin and serious eye irritation.[2] By extension, this compound should be treated as toxic via oral, dermal, and likely inhalation routes.

  • Environmental Hazard: Many organic solvents and ketones are harmful to aquatic life. It must be assumed that this compound is ecotoxic and must be prevented from entering drains or waterways.[7][8]

Under the Resource Conservation and Recovery Act (RCRA), waste this compound would likely be classified as a hazardous waste. Depending on its use and characteristics, it could fall under the following EPA waste codes:

EPA Waste Code Description Relevance to this compound
D001 Ignitability Characteristic: For liquids with a flash point below 60°C (140°F).[9]Highly likely, as most organic ketones are flammable.
F003 / F005 Spent Non-halogenated Solvents: Lists including ketones like acetone, methyl ethyl ketone, and methyl isobutyl ketone.[10][11][12][13]Applicable if this compound is used as a solvent and becomes spent waste.

This classification mandates that its disposal is not a matter of simple disposal but requires a controlled and documented process through a licensed hazardous waste management service.[5][7]

Part 2: Personal Protective Equipment (PPE) and Safety Precautions

Strict adherence to safety protocols is non-negotiable when handling this compound waste. The following PPE is mandatory:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart for specific breakthrough times.

  • Body Protection: A flame-retardant lab coat is required. For larger quantities or spill cleanup, a chemical-resistant apron or suit should be worn.

  • Respiratory Protection: All handling of open containers must be performed in a certified chemical fume hood to avoid inhaling vapors.

Part 3: Waste Collection and Segregation Protocol

Proper containment and labeling are the cornerstones of safe chemical waste management. Follow these steps meticulously.

Step 1: Select an Appropriate Waste Container

  • Use a container made of a compatible material, typically glass or high-density polyethylene (HDPE). The original product container is often a suitable choice.[9]

  • Ensure the container is in good condition, with no cracks or leaks, and has a tightly sealing cap.

  • Never use metal containers if there is a possibility of water contamination in the waste, which could lead to corrosion.

Step 2: Label the Waste Container

  • Label the container clearly with the words "HAZARDOUS WASTE ".[9]

  • Identify all constituents by their full chemical name and approximate percentages. For example: "Waste this compound (approx. 90%), Methanol (approx. 10%)". Acronyms or general terms like "Solvent Waste" are not acceptable.[9]

  • Affix any other labels required by your institution's Environmental Health & Safety (EHS) department.

Step 3: Segregate the Waste

  • Store the this compound waste container separately from incompatible materials, especially strong oxidizing agents, strong acids, and strong bases.[1][6]

  • Keep the container in a designated satellite accumulation area (SAA) that is well-ventilated and away from heat sources.

  • Utilize secondary containment (e.g., a chemical-resistant tray or tub) to capture any potential leaks.

Step 4: Maintain Closed Containers

  • Keep the waste container securely capped at all times, except when actively adding waste.[9] Leaving a funnel in the opening is a common but dangerous violation of safety regulations.

Part 4: Spill Management and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the contaminated absorbent material using non-sparking tools.

    • Place the collected waste into a designated hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.

    • If safe to do so, remove any nearby ignition sources and increase ventilation by opening sashes (if this does not spread the vapor to other occupied areas).

    • Prevent the spill from entering any drains.

Part 5: Final Disposal Workflow

The ultimate disposal of this compound must be handled by professionals. Under no circumstances should it be poured down the drain or placed in regular trash.[7][8][9]

Disposal Decision Workflow

Caption: Decision workflow for the compliant disposal of this compound waste.

The most common and environmentally sound disposal method for flammable organic liquids like this compound is high-temperature incineration at a licensed facility. This process destroys the chemical, converting it into less harmful substances like carbon dioxide and water.

By adhering to these procedures, you ensure the safety of yourself and your colleagues, maintain compliance with environmental regulations, and uphold the principles of responsible scientific practice.

References

  • Greenflow. (2024, October 1). How to Safely Dispose of Highly Flammable Chemicals. Greenflow. [Link]

  • Vision Environmental. (2022, January 11). How to Safely Dispose of Flammable Liquids. Vision Environmental. [Link]

  • ECTI. (2020, January 22). Guide to Storing And Disposing Of Flammable Liquids. ECTI. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • University of Pittsburgh. (2023, September 19). Guidelines for Flammable Liquid Disposal. [Link]

  • CountyOffice.org. (2025, August 12). How Do You Dispose Of Flammable Liquids? YouTube. [Link]

  • Environmental Safety, Sustainability and Risk, University of Maryland. (n.d.). EPA Hazardous Waste Codes. [Link]

  • National Institute of Standards and Technology. (2016, July 8). SAFETY DATA SHEET: Acetanilide. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Acetylindane. PubChem Compound Database. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code. [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Synerzine. (2019, January 31). SAFETY DATA SHEET 2-Acetyl Pyridine. [Link]

  • Wikipedia. (n.d.). 2-Acetylpyridine. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Acetylindole. PubChem Compound Database. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of 2-Acetylindane

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug development and scientific research, the safe handling of novel chemical compounds is paramount. This guide, developed for researchers, scientists, and drug development professionals, provides essential safety and logistical information for handling 2-Acetylindane. By moving beyond a simple checklist and explaining the rationale behind each procedural step, this document aims to be your preferred source for laboratory safety, fostering a culture of proactive risk management.

Understanding the Risks: Hazard Analysis

This compound is a ketone that should be handled with care. Based on data from similar compounds, it is presumed to be a flammable liquid and vapor.[1] It may be harmful if swallowed, and toxic in contact with skin or if inhaled.[1] It is also considered harmful to aquatic life.[1]

Key hazards to consider are:

  • Flammability: As a ketone, this compound is likely a flammable liquid.[1] Vapors may be heavier than air and can travel to an ignition source.[1]

  • Toxicity: Acute toxicity is a significant concern. Similar compounds are harmful if swallowed and can be toxic upon skin contact or inhalation.[1][2]

  • Irritation: It may cause skin and serious eye irritation.[3] Inhalation may lead to respiratory irritation.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A systematic approach to PPE is crucial for minimizing exposure. The following table outlines the recommended PPE for handling this compound, grounded in the principles of chemical safety.

PPE ComponentSpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., milled butyl rubber)To prevent skin contact, which can lead to toxicity and irritation.[4] Regular glove changes are recommended to avoid permeation.
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against splashes and vapors that can cause serious eye irritation.[4][5][6]
Respiratory Protection NIOSH-approved respiratorRequired when vapors or aerosols are generated.[1][7] The type of respirator should be selected based on the concentration of airborne contaminants.
Body Protection Flame-retardant and antistatic protective clothing (e.g., lab coat, coveralls)To protect the skin from accidental contact and to mitigate fire hazards.[1]
Footwear Closed-toe, chemical-resistant safety footwearTo protect feet from spills and provide a stable footing in the laboratory environment.[8]

Safe Handling Protocol: A Step-by-Step Approach

Adherence to a strict protocol is essential for ensuring safety. The following workflow is designed to guide researchers through the process of handling this compound.

Pre-Operational Checks
  • Information Review: Before beginning any work, thoroughly review this guide and any available safety information for similar compounds.

  • Engineering Controls: Ensure that a certified chemical fume hood is operational.[9] All work with this compound should be conducted within the fume hood to minimize inhalation exposure.

  • Emergency Equipment: Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

Donning PPE

The sequence of putting on PPE is critical to prevent contamination.

PPE_Donning cluster_prep Preparation cluster_hands_eyes Hand & Eye Protection Lab_Coat 1. Don Lab Coat Respirator 2. Fit Respirator Lab_Coat->Respirator Goggles 3. Wear Goggles/ Face Shield Respirator->Goggles Gloves 4. Don Gloves Goggles->Gloves caption Figure 1: PPE Donning Sequence

Figure 1: PPE Donning Sequence
Handling and Use
  • Grounding: Ground and bond containers when transferring the substance to prevent static discharge, which could ignite flammable vapors.[1]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and hot surfaces.[1][2] Use non-sparking tools.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in the work area.[1] Wash hands thoroughly after handling.[1]

Doffing PPE

The removal of PPE must be done carefully to avoid cross-contamination.

PPE_Doffing cluster_removal Removal Sequence cluster_hygiene Final Step Gloves 1. Remove Gloves Goggles 2. Remove Goggles/ Face Shield Gloves->Goggles Lab_Coat 3. Remove Lab Coat Goggles->Lab_Coat Respirator 4. Remove Respirator Lab_Coat->Respirator Wash_Hands 5. Wash Hands Respirator->Wash_Hands caption Figure 2: PPE Doffing Sequence

Figure 2: PPE Doffing Sequence

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin with plenty of water.[1][2] Seek immediate medical attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do. Continue rinsing.[2][3] Seek medical attention.[2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2][3] Call a poison center or doctor if you feel unwell.[3]

  • Ingestion: Rinse mouth.[10] Immediately call a poison center or doctor.[2]

  • Spill: Evacuate the area and eliminate all ignition sources.[9] For small spills, and if you are trained, use an absorbent material and appropriate PPE for cleanup.[9] For large spills, contact your institution's environmental health and safety department immediately.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and contaminated materials is a critical final step.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container.[11][12]

  • Container Rinsing: The first rinse of any container that held this compound must be collected and disposed of as hazardous waste.[11] For highly toxic chemicals, the first three rinses should be collected.[11]

  • Disposal Method: Do not dispose of this compound down the drain or in the regular trash.[11] All waste must be disposed of through your institution's hazardous waste program.[11][13]

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. This guide serves as a foundational resource, and it is imperative to always consult your institution's specific safety guidelines and the most current safety data available.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.